molecular formula C12H22O B3432381 2-Ethylfenchol CAS No. 137255-07-3

2-Ethylfenchol

Cat. No.: B3432381
CAS No.: 137255-07-3
M. Wt: 182.30 g/mol
InChI Key: KIPCKEJKGCXRGA-UHFFFAOYSA-N
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Description

2-Ethylfenchol is a useful research compound. Its molecular formula is C12H22O and its molecular weight is 182.30 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Ethyl-1,3,3-trimethyl-2-norbornanol is 182.167065321 g/mol and the complexity rating of the compound is 233. The solubility of this chemical has been described as soluble in alcohol, propylene glycol, most fixed oils; insoluble in water. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality 2-Ethylfenchol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Ethylfenchol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethyl-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol
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InChI

InChI=1S/C12H22O/c1-5-12(13)10(2,3)9-6-7-11(12,4)8-9/h9,13H,5-8H2,1-4H3
Source PubChem
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InChI Key

KIPCKEJKGCXRGA-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CCC1(C(C2CCC1(C2)C)(C)C)O
Source PubChem
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Molecular Formula

C12H22O
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DSSTOX Substance ID

DTXSID301014528
Record name 2-Ethyl-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol
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Molecular Weight

182.30 g/mol
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Physical Description

colourless to pale yellow liquid with a sharp, camphoraceous odour
Record name 2-Ethyl-1,3,3-trimethyl-2-norbornanol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Solubility

soluble in alcohol, propylene glycol, most fixed oils; insoluble in water
Record name 2-Ethyl-1,3,3-trimethyl-2-norbornanol
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Density

0.946-0.967
Record name 2-Ethyl-1,3,3-trimethyl-2-norbornanol
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CAS No.

18368-91-7, 67952-68-5, 137255-07-3
Record name 2-Ethyl-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol
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Record name 2-Ethyl fenchol
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Record name Bicyclo(2.2.1)heptan-2-ol, ethyl-1,3,3-trimethyl-
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Record name Bicyclo[2.2.1]heptan-2-ol, 2-ethyl-1,3,3-trimethyl-, (1R,2R,4S)-
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Record name Bicyclo[2.2.1]heptan-2-ol, 2-ethyl-1,3,3-trimethyl-
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Record name Bicyclo[2.2.1]heptan-2-ol, ethyl-1,3,3-trimethyl-
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Record name 2-Ethyl-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol
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Record name Ethyl-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol
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Record name 2-ethyl-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol
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Record name 2-ETHYL FENCHOL
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Record name 2-Ethyl-1,3,3-trimethyl-2-norbornanol
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Foundational & Exploratory

2-Ethylfenchol chemical properties and structure

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Chemical Properties and Structure of 2-Ethylfenchol

Abstract

This technical guide provides a comprehensive analysis of 2-Ethylfenchol (CAS No. 18368-91-7), a tertiary alcohol prized in the flavor and fragrance industry for its distinctive earthy, woody, and camphoraceous aroma. This document details the molecule's structural and stereochemical intricacies, its core physicochemical properties, and a validated protocol for its synthesis via the Grignard reaction. Furthermore, a thorough examination of the spectroscopic data (IR, ¹H-NMR, ¹³C-NMR, and MS) that enables the unequivocal elucidation of its structure is presented. This guide is intended for researchers, chemists, and professionals in the fields of drug development and fragrance science, offering expert insights into the causality behind its synthesis and characterization.

Molecular Structure and Stereochemistry

2-Ethylfenchol, systematically named 2-ethyl-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol, is a saturated bicyclic monoterpenoid alcohol.[1][2] Its structural foundation is the fenchane skeleton, a bicyclo[2.2.1]heptane framework featuring a bridgehead methyl group (C1) and a gem-dimethyl group at the C3 position.

The parent ketone, fenchone, possesses two chiral centers (at C1 and C4), which dictates the stereochemistry of the final product. The synthesis of 2-Ethylfenchol introduces a third stereocenter at the C2 position, the site of the tertiary alcohol. The addition of the ethyl group via a Grignard reaction is subject to steric hindrance from the fenchone molecule itself. The nucleophilic attack of the ethyl group predominantly occurs from the less hindered exo face of the molecule. This stereoselective approach results in the ethyl group occupying the exo position, forcing the resulting hydroxyl group into the endo position. This specific spatial arrangement is crucial to the molecule's unique organoleptic properties.

The most common commercial form of 2-Ethylfenchol is a specific stereoisomer, as indicated by its SMILES notation: CCC1(O)C(C)(C)[C@@H]2CC[C@@]1(C)C2.[3]

Figure 1: 2D representation of 2-Ethylfenchol's bicyclic structure.

Physicochemical and Organoleptic Properties

2-Ethylfenchol is a colorless to pale yellow viscous liquid under standard conditions.[4][5] Its most notable characteristic is its powerful and diffusive odor, which is described as earthy, woody, and reminiscent of damp soil, with undertones of patchouli and oakmoss.[4][6] This unique scent profile makes it a valuable component in oriental and woody fragrance compositions.[7] The taste is characterized as having notes of root vegetables, mushroom, and tea.[4]

Table 1: Core Physicochemical Properties of 2-Ethylfenchol

PropertyValueSource(s)
IUPAC Name 2-ethyl-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol[1][8]
Synonyms Ethyl Fenchol, Terrasol, 2-Ethyl-1,3,3-trimethyl-2-norbornanol[1][6]
CAS Number 18368-91-7[4][5]
Molecular Formula C₁₂H₂₂O[3][5]
Molecular Weight 182.30 g/mol [3][5]
Appearance Colorless to pale yellow clear/viscous liquid[4][5]
Odor Profile Earthy, woody, damp-soil, patchouli, camphoraceous[1][4][6]
Boiling Point 105 °C at 15 mmHg[1][3][9]
Density 0.956 g/mL at 25 °C[1][3][9]
Refractive Index (n²⁰/D) 1.482[1][3][5]
Flash Point 88 °C (192 °F) (closed cup)[5][10]
Solubility Soluble in ethanol, propylene glycol, fixed oils. Insoluble in water.[1][2][5]

Synthesis of 2-Ethylfenchol

Principle

The industrial synthesis of 2-Ethylfenchol is achieved through the nucleophilic addition of an organometallic reagent to the ketone functionality of fenchone. The Grignard reaction, utilizing an ethylmagnesium halide (typically bromide), is the preferred method. In this reaction, the nucleophilic carbon of the ethyl Grignard reagent attacks the electrophilic carbonyl carbon of fenchone. A subsequent acidic workup protonates the resulting alkoxide to yield the final tertiary alcohol product.

Causality Behind Experimental Choices
  • Anhydrous Conditions: Grignard reagents are potent bases and will readily react with any protic source, such as water.[2] The presence of moisture would quench the reagent, converting it to ethane and rendering it inactive for the desired C-C bond formation. Therefore, all glassware must be rigorously dried, and anhydrous solvents must be used.

  • Solvent: Anhydrous diethyl ether or tetrahydrofuran (THF) are the solvents of choice. They are effective at solvating the magnesium complex (the Schlenk equilibrium) and are non-protic. THF is often preferred due to its higher boiling point and better solvating ability.

  • Reaction Control: The formation of the Grignard reagent and its subsequent reaction with the ketone are exothermic.[5] The reaction is typically initiated at room temperature and then cooled with an ice bath to maintain control, preventing side reactions and ensuring safety.

  • Aqueous Workup: A mild acid, such as a saturated aqueous solution of ammonium chloride (NH₄Cl), is used to quench the reaction and protonate the magnesium alkoxide intermediate.[5] Using a stronger acid could promote dehydration of the tertiary alcohol, an undesirable side reaction.

Figure 2: Synthetic workflow for 2-Ethylfenchol via Grignard reaction.
Detailed Experimental Protocol
  • Apparatus Setup: Assemble a three-necked, round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a pressure-equalizing dropping funnel. All glassware must be oven-dried and assembled while hot under a stream of dry nitrogen or argon gas.

  • Grignard Reagent Preparation: Place magnesium turnings (1.1 equivalents) in the flask. Add a small crystal of iodine to initiate the reaction. A solution of bromoethane (1.05 equivalents) in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated with gentle warming and maintained at a gentle reflux until all the magnesium has been consumed.

  • Addition of Fenchone: Cool the freshly prepared Grignard reagent to 0 °C using an ice bath. Add a solution of (-)-fenchone (1.0 equivalent) in anhydrous diethyl ether dropwise to the stirred Grignard solution at a rate that maintains a gentle reflux.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours to ensure complete conversion.

  • Workup: Cool the reaction mixture again to 0 °C and slowly add a saturated aqueous solution of ammonium chloride to quench any unreacted Grignard reagent and to hydrolyze the magnesium alkoxide salt.

  • Extraction and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Final Purification: The crude 2-Ethylfenchol can be purified by vacuum distillation to yield a clear, colorless to pale yellow liquid.

Structural Elucidation by Spectroscopic Methods

Infrared (IR) Spectroscopy

The IR spectrum provides definitive evidence for the conversion of the ketone to a tertiary alcohol.

  • Key Feature: The most significant change from the starting material (fenchone) is the disappearance of the strong C=O stretching absorption around 1745 cm⁻¹ and the appearance of a strong, broad O-H stretching band in the region of 3200-3600 cm⁻¹. This broadness is characteristic of the hydrogen-bonded hydroxyl group.

  • Other Expected Absorptions:

    • C-H Stretching: Strong absorptions between 2850-2960 cm⁻¹ corresponding to the sp³ C-H bonds of the bicyclic system and ethyl group.

    • C-O Stretching: A band in the 1050-1150 cm⁻¹ region, indicative of a tertiary alcohol C-O bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

  • ¹H NMR: The proton NMR spectrum would show several key features:

    • Ethyl Group: A quartet signal (integration 2H) around 1.5-1.7 ppm for the -CH₂- group, coupled to the adjacent methyl protons, and a triplet signal (integration 3H) around 0.8-1.0 ppm for the -CH₃ group.

    • Methyl Groups: Three distinct singlet signals (integration 3H each) for the three methyl groups on the bicyclic frame (C1-Me, and the two C3-Me), likely in the 0.9-1.2 ppm range.

    • Bicyclic Protons: A series of complex, overlapping multiplets between 1.2-2.2 ppm for the seven protons on the bicyclic skeleton.

    • Hydroxyl Proton: A broad singlet (integration 1H) for the O-H proton, the chemical shift of which is variable and depends on concentration and solvent.

  • ¹³C NMR: The carbon NMR spectrum confirms the carbon skeleton and the presence of the hydroxyl group.

    • Key Feature: The most telling signal is the disappearance of the fenchone carbonyl carbon peak (around 220 ppm) and the appearance of a new quaternary carbon signal around 75-85 ppm, corresponding to the C2 carbon bearing the hydroxyl and ethyl groups.

    • Other Expected Signals:

      • Ethyl Group: Two signals, one around 30-35 ppm (-CH₂-) and another around 8-10 ppm (-CH₃).

      • Bicyclic Carbons: Approximately nine other distinct signals corresponding to the remaining carbons of the fenchol skeleton, including the three methyl carbons and the six carbons of the bicyclic rings.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) would provide the molecular weight and key fragmentation patterns characteristic of a tertiary alcohol.

  • Molecular Ion (M⁺): A peak at m/z = 182, corresponding to the molecular weight of C₁₂H₂₂O. This peak may be weak due to the instability of tertiary alcohols under EI conditions.

  • Key Fragmentations:

    • Loss of Water [M-18]⁺: A prominent peak at m/z = 164, resulting from the dehydration of the alcohol. This is a very common fragmentation pathway for alcohols.

    • Loss of Ethyl Group [M-29]⁺: A significant peak at m/z = 153, corresponding to the loss of the ethyl radical (•C₂H₅).

    • Base Peak: The base peak (most intense) could arise from further fragmentation of the [M-29]⁺ ion or other pathways. A common fragment for fenchol-type structures is often seen at m/z = 81.

Applications in Industry

The primary application of 2-Ethylfenchol is as a high-impact aroma chemical in the flavor and fragrance industry.[1][11] Its powerful and highly diffusive earthy, damp-soil, and patchouli-like notes provide naturalness and depth to fragrance accords.[4][6] It is particularly effective in enhancing woody and oriental compositions and can be used to add earthy notes to pepper flavors or naturalness to lime flavors.[4] In perfumery, it is used in trace amounts (typically less than 1%) to ground fragrance compositions and add a realistic, natural body.[6]

Safety and Handling

2-Ethylfenchol is classified as a combustible liquid.[9] Standard safe handling procedures for chemicals should be followed.

  • Storage: Store in a well-ventilated place, away from heat, sparks, and open flames. Keep containers tightly closed.

  • Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a lab coat when handling.[4]

  • Hazards: May cause skin and eye irritation.[5]

Conclusion

2-Ethylfenchol is a structurally complex and olfactorily potent molecule with significant value in the fragrance and flavor sector. Its synthesis via the stereoselective Grignard addition to fenchone is a classic example of targeted organic synthesis to achieve a specific stereoisomer. The structural integrity of the final product is unequivocally confirmed through a combination of IR, NMR, and mass spectrometry, each providing complementary and definitive evidence of its tertiary alcohol nature and bicyclic framework. This guide provides the foundational technical knowledge for the synthesis, characterization, and application of this important aroma chemical.

References

  • The Good Scents Company. (n.d.). 2-ethyl fenchol. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 2‑Ethyl Fenchol (Terrasol) – Earthy Woody. Retrieved from [Link]

  • Perflavory. (n.d.). 2-ethyl fenchol, 18368-91-7. Retrieved from [Link]

  • Triveni Chemicals. (n.d.). 2-Ethyl Fenchol (18368-91-7) (C12H22O). Retrieved from [Link]

  • PubChem. (n.d.). 2-Ethyl-1,3,3-trimethylbicyclo(2.2.1)heptan-2-ol. Retrieved from [Link]

  • precisionFDA. (n.d.). 2-ETHYL FENCHOL. Retrieved from [Link]

  • YouTube. (2019, September 19). Mass Spectroscopy: Alcohol Fragmentation Patterns. Retrieved from [Link]

  • Scientific Laboratory Supplies. (n.d.). 2-Ethylfenchol, >=97%, FCC. Retrieved from [Link]

  • Ventos. (n.d.). 2-ETHYLFENCHOL. Retrieved from [Link]

  • A.M. Inter-trade Co., Ltd. (n.d.). 2-ethyl Fenchol (18368-91-7) | Chemical Product Exporter. Retrieved from [Link]

Sources

2-Ethylfenchol (CAS 18368-91-7): Structural Dynamics, Stability, and Formulation Protocols in Advanced Chemical Matrices

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Ethylfenchol, chemically designated as 1, is a synthetic bicyclic monoterpenoid tertiary alcohol[1]. Widely recognized in the fragrance and flavor industry under trade names such as Terrasol, it imparts a highly diffusive, damp-soil, and patchouli-like aroma[2]. Beyond its organoleptic prowess, its rigid norbornane-derived framework presents unique steric properties that make it a highly stable intermediate and active ingredient in complex chemical formulations. This whitepaper details the structural causality behind its performance, outlines self-validating protocols for matrix integration, and establishes safety parameters for advanced R&D applications.

Physicochemical Profiling & Structural Causality

The molecular architecture of 2-Ethylfenchol (C₁₂H₂₂O) is defined by a bicyclic [2.2.1] heptane system[3]. The presence of the ethyl group at the C2 position, adjacent to the hydroxyl group, combined with the bulky methyl groups at C1 and C3, creates significant steric hindrance around the tertiary alcohol[1].

Causality Insight: This steric crowding is the functional core of 2-Ethylfenchol's utility. It shields the hydroxyl group from rapid oxidation and dehydration, granting the molecule exceptional stability across a wide pH range[4]. This allows it to survive in aggressive matrices (e.g., low-pH household cleaners or high-alkalinity soaps) where other earthy odorants, such as geosmin, might rapidly degrade. Furthermore, its lipophilicity (LogP ~3.44 - 3.79) ensures excellent retention and substantivity on hydrophobic substrates like skin or fabric[5].

Quantitative Physicochemical Data

The following table summarizes the critical physical parameters required for formulation calculations[4],[3],[5]:

PropertyValue
Chemical Name 2-Ethyl-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol
CAS Number 18368-91-7
FEMA Number 3491
Molecular Formula C₁₂H₂₂O
Molecular Weight 182.30 g/mol
Appearance Colorless to pale yellow clear liquid
Density (25 °C) 0.946 – 0.967 g/mL
Boiling Point 105 °C @ 15 mm Hg
Refractive Index (20 °C) 1.470 – 1.491
Flash Point 88.89 °C (192.00 °F)
LogP (o/w) ~3.44 – 3.79

Pharmacological & Regulatory Framework

From a safety and regulatory standpoint, 2-Ethylfenchol is well-characterized. It holds 4 for use as a flavor enhancer, particularly in root vegetable, mushroom, and root beer profiles, where it operates effectively at the parts-per-million (ppm) level[4]. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated it (JECFA No. 440), concluding there is no safety concern at current levels of intake[1]. In fragrance applications, industry standards typically recommend usage levels up to 1.0% in the final fragrance concentrate, reflecting its extreme olfactory potency rather than toxicological limitations[4].

Self-Validating Protocol: Matrix Integration & Stability Workflow

To harness the high-impact nature of 2-Ethylfenchol without overwhelming a formulation, a rigorous, self-validating protocol is required. The following methodology ensures both chemical integrity and precise organoleptic dosing.

Step 1: Baseline Purity Validation (GC-FID/MS)
  • Action: Analyze the raw 2-Ethylfenchol lot using Gas Chromatography-Mass Spectrometry.

  • Causality: Commercial grades typically mandate 3[3]. Trace impurities (such as unreacted fenchone derivatives) can introduce unwanted camphoric or harsh pine off-notes. Validating the baseline ensures that the subsequent olfactory evaluation is strictly assessing the pure 2-ethylfenchol molecule, eliminating false positives in degradation tests.

Step 2: Controlled Dilution in Dipropylene Glycol (DPG)
  • Action: Prepare a 1.0% (w/w) solution of 2-Ethylfenchol in DPG.

  • Causality: Due to its extreme diffusivity and low detection threshold, evaluating the pure material rapidly induces olfactory fatigue. DPG acts as a neutral, low-volatility solvent that controls the evaporation rate, allowing for an accurate assessment of the earthy, rooty, and ambery nuances over a standard 4-hour evaporation curve.

Step 3: Accelerated Matrix Stress Testing
  • Action: Incorporate the 1% solution into the target matrix (e.g., an ethanol-based fine fragrance or a surfactant-based functional base). Divide into three aliquots: Control (4°C, dark), Thermal Stress (45°C, dark), and UV Stress (ambient temp, UVA/UVB exposure) for 28 days.

  • Causality: This triad acts as a self-validating system. By comparing the stressed samples against the cold-stored control via both GC-FID (for chemical degradation) and a blinded sensory panel, the formulator can definitively prove the steric stability of the tertiary alcohol in the specific chemical environment.

Step 4: Comparative Organoleptic Anchoring
  • Action: Conduct a triangle test comparing the 2-Ethylfenchol formulation against a matrix containing natural patchouli oil or pure geosmin.

  • Causality: This establishes a relative performance index. It validates the synthetic material's ability to act as a "rain accord" builder or patchouli enhancer, ensuring the theoretical organoleptic profile translates into practical, scalable application[2].

Visualizing the Integration Workflow

G N1 Raw 2-Ethylfenchol (CAS 18368-91-7) N2 GC-MS Purity Validation (Target: ≥97%) N1->N2 N3 Impurity Detected (e.g., Fenchone) N2->N3 Fail N4 Matrix Integration (1% in DPG/Ethanol) N2->N4 Pass N5 Accelerated Stress Test (45°C, UV, 28 Days) N4->N5 N5->N4 Reformulate N6 Organoleptic & Chemical Stability Confirmed N5->N6 Stable

Figure 1: Self-validating matrix integration and stability workflow for 2-Ethylfenchol.

References

  • PubChem - "2-Ethyl-1,3,3-trimethylbicyclo(2.2.1)heptan-2-ol" - 1

  • Scentspiracy - "Terrasol FCC (18368-91-7) – Earthy-Rain Synthetic Ingredient for Perfumery" -2

  • The Good Scents Company - "2-ethyl fenchol, 18368-91-7" - 4

  • Sigma-Aldrich - "2-Ethylfenchol ≥97%, FCC, FG 18368-91-7" - 3

  • ScenTree - "Terrasol® (CAS N° 18368-91-7)" - 5

Sources

physical properties of 2-Ethylfenchol (boiling point, density)

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Characterizing 2-Ethylfenchol

2-Ethylfenchol, also known by its systematic name 2-ethyl-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol, is a tertiary alcohol with a distinct earthy and camphoraceous aroma.[1][2][3] Its unique scent profile makes it a valuable ingredient in the flavor and fragrance industries.[3] Beyond its organoleptic properties, a thorough understanding of its fundamental physical characteristics, such as boiling point and density, is critical for professionals in research, quality control, and chemical synthesis.

This guide provides an in-depth analysis of the boiling point and density of 2-Ethylfenchol. It outlines the established values for these properties and details the rigorous experimental methodologies required for their accurate determination. The protocols described herein are designed to ensure scientific integrity and provide a self-validating framework for researchers and drug development professionals, enabling the reliable application of this compound in various scientific contexts.

Core Physical Properties of 2-Ethylfenchol

The boiling point and density are fundamental physical constants that are indispensable for the identification, purification, and handling of a chemical substance. The boiling point provides critical information for distillation and purification processes, while density is essential for mass-to-volume conversions, formulation development, and quality assessment.

Summary of Quantitative Data

The physical properties of 2-Ethylfenchol are summarized in the table below. It is crucial to note the conditions, particularly pressure and temperature, under which these values were determined, as they significantly influence the measurement.

Physical PropertyValueConditionsSource(s)
Boiling Point 105 °Cat 15 mm Hg[1][2][4][5]
224 - 225 °Cat 760 mm Hg (estimated)[6][7]
232 °Cat 760 mm Hg (atmospheric)[8]
Density 0.956 g/mLat 25 °C[5][8]
Specific Gravity 0.946 - 0.967at 25 °C[4]

Experimental Determination of Physical Properties

The accurate determination of physical properties is foundational to chemical science. The following sections detail robust, field-proven protocols for measuring the boiling point and density of liquid compounds like 2-Ethylfenchol. The causality behind experimental choices is explained to provide a deeper understanding of the principles ensuring data trustworthiness.

Protocol for Boiling Point Determination (Reflux Method)

The determination of a liquid's boiling point is the temperature at which its vapor pressure equals the external atmospheric pressure.[9][10] The reflux method, which is analogous to a simple distillation, is a standard and reliable technique for this measurement.[11] This procedure is grounded in the principles outlined in standards such as ASTM D1120, which describes the determination of the equilibrium boiling point.[6][12][13]

3.1.1 Causality and Self-Validation

This method establishes a thermal equilibrium between the liquid and vapor phases. At the boiling point, the temperature of the vapor is identical to that of the boiling liquid. By positioning a calibrated thermometer in the vapor phase just below the condenser, the system ensures that the measured temperature is that of the pure, condensing vapor, free from superheating effects of the liquid. The stability of the temperature reading during active reflux serves as an internal validation of the equilibrium state.

3.1.2 Step-by-Step Methodology
  • Apparatus Setup : Assemble a reflux apparatus consisting of a round-bottom flask, a vertically oriented condenser, and a heat source (e.g., heating mantle).[11] Ensure all glassware is clean and dry.

  • Sample Preparation : Place approximately 5-10 mL of 2-Ethylfenchol into the round-bottom flask along with a few boiling chips or a magnetic stir bar to ensure smooth boiling.[11]

  • Thermometer Placement : Insert a calibrated thermometer through an adapter at the top of the condenser, positioning the thermometer bulb so it is just below the side-arm of the condenser inlet. The bulb must be fully immersed in the vapor during boiling to obtain an accurate reading.[11]

  • Heating : Gently heat the flask. As the liquid boils, vapors will rise into the condenser and then fall back into the flask.

  • Equilibrium and Measurement : Observe the "reflux ring," a visible ring of condensing liquid, as it rises to envelop the thermometer bulb.[14] Allow the system to stabilize for several minutes. The boiling point is the highest, stable temperature reading observed on the thermometer while the liquid is actively refluxing.[11]

  • Barometric Correction : Record the ambient barometric pressure. Since boiling point is pressure-dependent, for high accuracy, the observed temperature may be corrected to standard pressure (760 mm Hg).[9][15]

Protocols for Density Determination

Density (ρ) is the mass (m) of a substance per unit volume (V).[16] Its determination requires precise measurement of both parameters. The choice of method often depends on the required accuracy and available sample volume.

3.2.1 Method A: Pycnometer (Gravimetric Method)

The pycnometer method is a highly precise, classical technique for determining density by accurately measuring the mass of a known, calibrated volume of liquid.[3][4][8]

This method's trustworthiness stems from its direct, gravimetric approach. The volume of the pycnometer is precisely calibrated, often using a reference liquid of known density (e.g., deionized water). By carefully controlling the temperature, which affects both the liquid's density and the pycnometer's volume, and using a high-precision analytical balance, the method minimizes systematic errors. Reproducibility across multiple measurements validates the result.

  • Preparation : Thoroughly clean and dry a pycnometer of known volume. Allow it to reach thermal equilibrium with the laboratory environment.

  • Weigh Empty Pycnometer : Using an analytical balance, accurately weigh the empty, dry pycnometer (m₀).[4]

  • Filling and Equilibration : Fill the pycnometer with 2-Ethylfenchol, ensuring no air bubbles are trapped.[3] Insert the stopper, allowing excess liquid to exit through the capillary.[4] Place the filled pycnometer in a thermostatic water bath set to the desired temperature (e.g., 25.0 °C) until thermal equilibrium is reached.

  • Final Volume Adjustment : After equilibration, ensure the liquid level is precisely at the calibration mark. Carefully dry the exterior of the pycnometer.

  • Weigh Filled Pycnometer : Weigh the filled pycnometer (m₁).[4]

  • Calculation : Calculate the density using the formula:

    • ρ = (m₁ - m₀) / V

    • Where V is the calibrated volume of the pycnometer.

3.2.2 Method B: Oscillating U-Tube Densitometry

This modern, automated technique measures density based on the change in the resonant frequency of an oscillating U-shaped tube when filled with the sample liquid.[1][5][17] It is a rapid, highly accurate method compliant with standards like ASTM D4052.[16][18][19]

The principle is based on a mass-spring model.[1] The frequency of oscillation is directly related to the total mass of the tube and its contents. Since the tube's mass and volume are constant, the frequency is a function of the sample's density.[17][20] The instrument is calibrated using certified reference materials (CRMs) of known density, such as dry air and pure water. This calibration creates a linear relationship between the oscillation period and density, ensuring the trustworthiness and traceability of the measurements.[1]

  • Calibration : Calibrate the digital density meter according to the manufacturer's instructions using certified reference standards (e.g., dry air and degassed, deionized water).

  • Sample Injection : Inject a small volume (typically < 2 mL) of 2-Ethylfenchol into the measurement cell (the U-tube), ensuring it is free of air bubbles.[19]

  • Temperature Control : The instrument's internal Peltier system will bring the sample to the specified temperature (e.g., 25.0 °C) and maintain it with high precision.[17]

  • Measurement : The instrument excites the U-tube, measures the stable oscillation period, and automatically calculates the density.

  • Cleaning : After measurement, thoroughly flush the cell with appropriate solvents (e.g., ethanol followed by acetone) and dry it completely before the next sample.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow for the comprehensive determination of the physical properties of 2-Ethylfenchol.

G cluster_0 Property Determination Workflow for 2-Ethylfenchol cluster_1 Boiling Point Determination cluster_2 Density Determination cluster_pyc Pycnometer Method cluster_utube Oscillating U-Tube Method start Obtain Pure Sample of 2-Ethylfenchol bp_setup Assemble Reflux Apparatus start->bp_setup method_choice Select Method start->method_choice bp_heat Heat Sample to Active Reflux bp_setup->bp_heat bp_measure Record Stable Vapor Temperature (T_obs) bp_heat->bp_measure bp_pressure Record Barometric Pressure (P_obs) bp_measure->bp_pressure bp_report Report Boiling Point (T_obs at P_obs) bp_pressure->bp_report pyc_weigh_empty Weigh Empty Pycnometer (m₀) method_choice->pyc_weigh_empty Gravimetric utube_cal Calibrate Instrument with CRMs method_choice->utube_cal Instrumental pyc_fill Fill with Sample & Equilibrate Temp. pyc_weigh_empty->pyc_fill pyc_weigh_full Weigh Filled Pycnometer (m₁) pyc_fill->pyc_weigh_full pyc_calc Calculate Density: ρ = (m₁ - m₀) / V pyc_weigh_full->pyc_calc den_report Report Density (ρ at T) pyc_calc->den_report utube_inject Inject Sample into Measurement Cell utube_cal->utube_inject utube_read Obtain Automated Density Reading utube_inject->utube_read utube_read->den_report

Caption: Workflow for determining the boiling point and density of 2-Ethylfenchol.

References

  • The Good Scents Company. (n.d.). 2-ethyl fenchol, 18368-91-7. Retrieved from [Link]

  • Triveni Chemicals. (n.d.). 2-Ethyl Fenchol (18368-91-7) (C12H22O). Retrieved from [Link]

  • The Good Scents Company. (n.d.). (+)-2-ethyl fenchol, 137255-07-3. Retrieved from [Link]

  • TURI - Toxic Use Reduction Institute. (2021, April 6). DOSS - 2-Ethyl Fenchol. Retrieved from [Link]

  • Perflavory. (n.d.). 2-ethyl fenchol, 18368-91-7. Retrieved from [Link]

  • SLS Ireland (Sigma-Aldrich). (n.d.). 2-Ethylfenchol, >=97%, FCC. Retrieved from [Link]

  • Prakash Chemicals International Pvt. Ltd. (n.d.). 2-ethyl Fenchol (18368-91-7) | Chemical Product Exporter. Retrieved from [Link]

  • Reagecon. (n.d.). Density Measurement and Density Standards. Retrieved from [Link]

  • ASTM International. (2022). D1120 Standard Test Method for Boiling Point of Engine Coolants. Retrieved from [Link]

  • Ayalytical Instruments. (n.d.). ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid. Retrieved from [Link]

  • ANCI Webstore. (2025, May 30). Standard Test Method for Density, Relative Density, and API Gravity of Petroleum Liquids. Retrieved from [Link]

  • Lin-Tech. (n.d.). Boiling Point of Engine Coolants. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

  • University of Calgary. (n.d.). BOILING POINT DETERMINATION. Retrieved from [Link]

  • Scribd. (n.d.). Boiling Point Determination Methods | PDF. Retrieved from [Link]

  • GeeksforGeeks. (2025, July 23). Determination of Boiling Point of Organic Compounds. Retrieved from [Link]

  • Japanese Pharmacopoeia. (n.d.). Boiling Point and Distilling Range Test. Retrieved from [Link]

  • Labcompare. (n.d.). Technical Queries About Density Meter. Retrieved from [Link]

  • Wikipedia. (n.d.). Oscillating U-tube. Retrieved from [Link]

  • Laboratoriumdiscounter. (2026, January 13). How to Measure and Calculate Density with a Pycnometer: Step-by-Step Procedure. Retrieved from [Link]

Sources

2-Ethylfenchol: Molecular Odor Profile, Receptor Dynamics, and Sensory Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Sensory Scientists, Flavor & Fragrance Chemists, and Molecular Biologists Content Type: Technical Whitepaper

Executive Summary

2-Ethylfenchol (FEMA 3491), commercially known as Terrasol, is a highly diffusive, tricyclic tertiary alcohol renowned for its profound earthy, damp-soil, and patchouli-like olfactory signature[1][2]. While it is a prized asset in the formulation of petrichor accords and root-vegetable flavors, it is simultaneously a critical target for quality control in the brewing and water industries, where it manifests as a potent off-flavor[3].

Historically, sensory panels evaluating 2-ethylfenchol have reported highly skewed, bimodal threshold distributions. Recent breakthroughs in molecular olfaction have identified the specific genetic locus responsible for this variance: the human olfactory receptor OR11A1 [4][5]. This whitepaper provides an in-depth technical analysis of 2-ethylfenchol’s physicochemical properties, its receptor-level signaling mechanisms, and a modern, self-validating protocol for conducting genotype-stratified sensory evaluations.

Physicochemical Properties & Molecular Identity

The olfactory power of 2-ethylfenchol is intrinsically linked to its rigid tricyclic structure (2-Ethyl-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol). This rigidity prevents rapid metabolic degradation and limits conformational flexibility, allowing the molecule to lock efficiently into the binding pocket of its target olfactory receptors[2].

Table 1: Chemical and Physical Specifications

PropertyValue / Description
IUPAC Name 2-Ethyl-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol
CAS Number 18368-91-7[6]
FEMA Number 3491[6]
Molecular Weight 182.30 g/mol [2]
Boiling Point 105 °C at 15 mm Hg[6]
LogP (Octanol-Water) 3.78 (Highly lipophilic)[6]
Odor Profile Earthy, damp soil, patchouli, wet moss, camphor[1][2]

Because of its high LogP (3.78), 2-ethylfenchol partitions readily into lipid membranes and organic solvents, making it highly substantive in fragrance bases but challenging to solubilize in aqueous sensory testing without appropriate emulsifiers or co-solvents (e.g., propylene glycol)[6].

Sensory Profile & Olfactory Receptor Mechanisms

Odor Threshold and Perception

2-Ethylfenchol is detectable at trace concentrations. In aqueous matrices and beer, its detection threshold is approximately 0.005 mg/L (5 ppb) , at which point it imparts an earthy, compost-like, or moldy off-flavor indicative of microbial contamination[3]. In flavor applications, it is utilized at 0.1–10 ppm to enhance the naturalness of berry and root vegetable profiles[2].

The OR11A1 Receptor Mechanism

The causality behind why some individuals perceive 2-ethylfenchol as an overpowering "dirt" flavor (e.g., in beets) while others barely detect it lies in genetic polymorphism. Research conducted by the Monell Chemical Senses Center demonstrated that variations in a single olfactory receptor gene, OR11A1 (located on chromosome 6), dictate human sensitivity to this molecule[4][5].

Individuals possessing a less-functional haplotype of OR11A1 exhibit significantly higher detection thresholds and rate the odor as less intense[5][7]. When 2-ethylfenchol binds to a functional OR11A1 receptor, it triggers a G-protein coupled cascade that depolarizes the olfactory sensory neuron, sending an "earthy" signal to the olfactory bulb.

OR11A1_Pathway Ligand 2-Ethylfenchol Receptor OR11A1 Receptor Ligand->Receptor Binds GProtein G-protein (Gαolf) Receptor->GProtein Activates AC3 Adenylyl Cyclase III GProtein->AC3 Stimulates CNG CNG Ion Channel AC3->CNG cAMP Synthesis Depolarization Membrane Depolarization CNG->Depolarization Ca2+/Na+ Influx

Fig 1: Olfactory signal transduction pathway of 2-Ethylfenchol via the OR11A1 receptor.

Experimental Protocols: Genotype-Stratified Sensory Analysis

Standard sensory panels often fail to accurately quantify 2-ethylfenchol thresholds because they do not account for OR11A1 polymorphisms, resulting in statistically noisy, bimodal data[5]. To establish a self-validating system , sensory evaluation must be coupled with genetic screening and analytical verification.

Protocol: Genotype-Stratified 3-AFC Thresholding & GC-O Validation

Rationale (Causality): By genotyping panelists prior to threshold testing, researchers can separate true anosmia from generalized olfactory fatigue. Furthermore, running the exact sensory stimulus through Gas Chromatography-Olfactometry (GC-O) ensures that the perceived earthy note is derived purely from 2-ethylfenchol, validating the absence of trace contaminants like geosmin or 2-methylisoborneol.

Step 1: Panelist Genotyping (The Biological Control)

  • Collect buccal swabs from a trained sensory panel (n ≥ 20).

  • Extract genomic DNA and perform qPCR targeting the OR11A1 locus on chromosome 6[5].

  • Stratify the panel into two cohorts: Functional OR11A1 and Variant/Less-Functional OR11A1.

Step 2: Stimulus Preparation (The Chemical Variable)

  • Prepare a stock solution of 2-ethylfenchol (≥97% purity) in food-grade propylene glycol.

  • Create a 10-step serial dilution ranging from 0.0001 mg/L to 0.1 mg/L in odorless mineral water.

  • Self-Validation Control: Prepare a parallel positive control using Geosmin (which activates a different receptor) to confirm the baseline olfactory acuity of panelists who may be insensitive to 2-ethylfenchol.

Step 3: 3-Alternative Forced Choice (3-AFC) Sensory Testing

  • Present each panelist with three sniff ports per dilution level: two blanks (solvent only) and one spiked sample.

  • Instruct panelists to identify the spiked sample and rate the intensity on a generalized Labelled Magnitude Scale (gLMS).

  • Calculate the Best-Estimate Threshold (BET) for each panelist according to ASTM E679 standards.

Step 4: GC-O Analytical Verification

  • Inject a 1 µL aliquot of the median sensory dilution into a GC-MS/O system equipped with a non-polar column (e.g., DB-5).

  • Verify the retention index and mass spectra against the NIST library (m/z 182).

  • Have a trained perfumer confirm the odor character precisely at the elution time of 2-ethylfenchol, ensuring no degradation occurred during sample prep.

Sensory_Workflow Prep Sample Prep & Dilution GCO GC-Olfactometry Prep->GCO Chemical ID Panel Sensory Panel (3-AFC) Prep->Panel Sniff Test Genotype OR11A1 Genotyping Panel->Genotype Swab Threshold Threshold Calculation Panel->Threshold Analysis Genotype-Phenotype Correlation Genotype->Analysis Threshold->Analysis

Fig 2: Genotype-stratified sensory evaluation workflow for 2-Ethylfenchol thresholding.

Applications in Formulation & Troubleshooting

Fragrance & Flavor Formulation

In fine perfumery, 2-ethylfenchol (Terrasol) is highly valued for its ability to act as an earthy base booster and a patchouli-vetiver enhancer[1][2]. Because of its extreme diffusivity, it is typically dosed at trace levels (<1%) to build realistic rain/petrichor accords without overwhelming delicate floral top notes[2]. In flavor chemistry, it is deployed at 0.1–10 ppm to add "naturalness" and depth to root vegetables, mushrooms, and berry profiles (particularly raspberry and blackberry)[1][2].

Beverage Quality Control

In the brewing industry, the presence of 2-ethylfenchol is almost exclusively a defect. It arises from microbial contamination during the packaging process, imparting a moldy, compost-like taint[3]. Because the human detection threshold (0.005 mg/L) is so low, breweries must employ highly sensitive Solid-Phase Microextraction (SPME) coupled with GC-MS to detect the compound before the product reaches the consumer market[3].

References

  • ChemicalBook. 2-ETHYLFENCHOL | 18368-91-7.
  • The Good Scents Company. 2-ethyl fenchol, 18368-91-7.
  • National Institutes of Health (PMC). Beer Aroma Compounds: Key Odorants, Off-Flavour Compounds and Improvement Proposals.
  • Scentspiracy. Terrasol FCC (18368-91-7) – Earthy-Rain Synthetic Ingredient for Perfumery.
  • Monell Chemical Senses Center. Do You Smell What I Smell?
  • ScienceDaily. Do you smell what I smell?
  • bioRxiv. Genetic variation across the human olfactory receptor repertoire alters odor perception.

Sources

Solubility Profiling and Analytical Methodologies for 2-Ethylfenchol in Formulation Matrices

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

2-Ethylfenchol (CAS 18368-91-7), systematically known as 2-ethyl-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol, is a bicyclic monoterpenoid tertiary alcohol widely utilized in the flavor, fragrance, and specialty chemical industries for its highly diffusive, earthy, and patchouli-like olfactory profile. For formulation scientists and drug development professionals, mastering the solubility profile of 2-Ethylfenchol is critical. This whitepaper provides an in-depth mechanistic analysis of its solubility across various solvent matrices and establishes a self-validating experimental protocol for precise thermodynamic solubility quantification.

Structural Causality of Solubility

The dissolution behavior of any active pharmaceutical ingredient (API) or volatile organic compound (VOC) is governed by the thermodynamic penalty of cavity formation within the solvent, balanced against the energy recovered through solute-solvent interactions.

For 2-Ethylfenchol, the molecular architecture dictates a highly lipophilic profile. The molecule (C₁₂H₂₂O, MW: 182.30 g/mol ) is dominated by a bulky, hydrophobic 1,3,3-trimethylbicyclo[2.2.1]heptane framework. While it possesses a tertiary hydroxyl (-OH) group at the C2 position, this functional group is sterically hindered.

Mechanistic Implication: In aqueous media, the single hindered hydroxyl group provides minimal hydrogen-bonding capacity. This weak polar interaction is grossly insufficient to overcome the massive entropic penalty required to hydrate the large hydrophobic bicyclic core. Consequently, 2-Ethylfenchol exhibits extreme aqueous insolubility. Conversely, in non-polar or moderately polar organic solvents, the lipophilic core engages in highly favorable London dispersion forces and dipole-dipole interactions, resulting in rapid and complete dissolution 1.

Quantitative Solubility Matrix

The following table summarizes the solubility behavior of 2-Ethylfenchol across standard formulation solvents, grounded in established physicochemical data 23.

Solvent SystemSolubility ClassificationQuantitative EstimateMechanistic Rationale
Purified Water Insoluble~99.48 mg/L (at 25°C)High hydrophobic penalty; limited H-bonding from sterically hindered tertiary -OH.
Ethanol (95%) Highly SolubleMiscibleFavorable dipole-dipole interactions and lipophilic solvation.
Propylene Glycol Soluble>100 mg/mLCo-solvent effect; effectively balances lipophilicity with polar hydroxyl groups.
Fixed Oils SolubleMiscible"Like-dissolves-like"; strong dispersion forces with long lipid chains.
Hexane / DCM Highly SolubleMiscibleComplete non-polar affinity; standard matrix for analytical stock solutions.

Analytical Methodology: Thermodynamic Solubility Protocol

Determining the exact solubility limit of 2-Ethylfenchol requires a rigorous, self-validating analytical workflow.

Rationale for Analytical Selection (GC vs. HPLC)

A critical error often made by junior analysts is attempting to quantify saturated bicyclic terpenes using standard High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). Because 2-Ethylfenchol lacks a conjugated π-electron system, it does not possess a strong UV chromophore. Therefore, Gas Chromatography coupled with Flame Ionization Detection (GC-FID) or Mass Spectrometry (GC-MS) is the mandatory gold standard for this volatile/semi-volatile terpenoid 4.

Step-by-Step Shake-Flask Protocol

To establish a self-validating system, the following shake-flask method incorporates internal standard corrections to eliminate volumetric and evaporative artifacts.

  • Solvent Saturation: Add an excess of 2-Ethylfenchol (e.g., 200 mg) to 10 mL of the target solvent in a hermetically sealed borosilicate glass vial.

  • Isothermal Equilibration: Agitate the vials in an isothermal shaker at 25.0 ± 0.1°C for 48 hours.

    • Causality: A 48-hour window ensures that the kinetic dissolution rate does not confound the true thermodynamic equilibrium limit.

  • Phase Separation: Centrifuge the suspension at 10,000 × g for 15 minutes at 25°C.

    • Causality: Centrifugation strictly removes undissolved micro-particulates and micelles that could artificially inflate the solubility measurement.

  • Sampling & Dilution: Carefully extract 1.0 mL of the clear supernatant. Dilute appropriately in a GC-compatible solvent (e.g., hexane) to fall within the linear dynamic range of the GC detector.

  • Internal Standard Addition: Spike the sample with a known concentration of an internal standard (e.g., 1-chlorododecane).

    • Causality: This is the core of the self-validating system. The internal standard corrects for any volatilization losses of the terpene or injection volume variances during the GC run.

  • Quantification: Inject 1 µL into a GC-MS/FID system equipped with a non-polar capillary column (e.g., DB-5MS). Quantify the 2-Ethylfenchol peak against a pre-established multi-point calibration curve.

Workflow Visualization

G A 1. Solvent Preparation (Aqueous vs. Organic) B 2. Excess 2-Ethylfenchol Addition (Saturation) A->B C 3. Isothermal Shaking (48h at 25°C) B->C D 4. Phase Separation (Centrifugation at 10,000g) C->D E 5. Supernatant Extraction & Internal Standard Addition D->E F 6. GC-FID / GC-MS Quantification E->F G 7. Solubility Data Validation & Reporting F->G

Figure 1: Self-validating thermodynamic solubility workflow for 2-Ethylfenchol.

Formulation Engineering & Implications

Understanding the solubility constraints of 2-Ethylfenchol allows formulation scientists to engineer robust delivery systems. When formulating aqueous products (e.g., clear cosmetic serums or water-based flavor enhancers), the inherent insolubility of 2-Ethylfenchol must be bypassed.

Instead of attempting direct dissolution, scientists must utilize solubilizers (such as Polysorbate 20 or PEG-40 Hydrogenated Castor Oil) to create thermodynamically stable microemulsions. By encapsulating the lipophilic 2-Ethylfenchol within the hydrophobic core of surfactant micelles, the apparent aqueous solubility is drastically increased without compromising the optical clarity or physical stability of the final product.

References

  • The Good Scents Company. "2-ethyl fenchol, 18368-91-7". The Good Scents Company Information System.
  • National Center for Biotechnology Information (NCBI). "2-Ethyl-1,3,3-trimethylbicyclo(2.2.1)heptan-2-ol". PubChem Compound Summary.
  • Food and Agriculture Organization of the United Nations (FAO). "Specifications for Flavourings: 2-Ethylfenchol". JECFA Evaluations.
  • ChemicalBook. "2-ETHYLFENCHOL | 18368-91-7". Chemical Properties and Analytical Standards.

Sources

Synthesis and Mechanistic Evaluation of 2-Ethylfenchol from Fenchone: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of highly hindered bicyclic tertiary alcohols is a classic challenge in synthetic organic chemistry. 2-Ethylfenchol (1,3,3-trimethyl-2-ethylbicyclo[2.2.1]heptan-2-ol) is a prime example of such a molecule. Widely utilized in the flavor and fragrance industry as a highly diffusive, earthy-smelling substitute for the natural microbial metabolite geosmin , it also serves as a rigid chiral scaffold in drug development and olfactory receptor assays .

This whitepaper provides an in-depth mechanistic analysis and self-validating experimental protocols for the synthesis of 2-ethylfenchol from fenchone . By examining the steric constraints of the bicyclo[2.2.1]heptane system, we establish the causality behind reagent selection, temperature profiling, and purification strategies.

Mechanistic Grounding: Overcoming Extreme Steric Hindrance

The conversion of fenchone to 2-ethylfenchol requires the nucleophilic addition of an ethyl group to the C2 carbonyl. However, fenchone presents a unique set of mechanistic hurdles.

The Non-Enolizable Advantage

Unlike many cyclic ketones, fenchone is strictly non-enolizable . The C1 position is a bridgehead carbon bearing a methyl group, and the C3 position features a gem-dimethyl group. The complete absence of α -hydrogens means that the common side-reaction of ketone enolization—which typically consumes the organometallic reagent and lowers yields—is structurally impossible.

Steric Shielding and Competing Reductions

While enolization is precluded, the extreme steric bulk around the C2 carbonyl severely retards nucleophilic attack. The exo face is partially shielded by the C7 bridge and the C1 methyl, while the endo face is heavily blocked by the C3 endo-methyl group. Consequently, nucleophilic attack predominantly occurs from the slightly less hindered exo face, yielding the endo-alcohol as the major diastereomer.

When employing traditional Grignard reagents like ethylmagnesium bromide, the steric repulsion slows down the nucleophilic addition enough to allow competing reactions to dominate. Specifically, the Grignard reagent can act as a reducing agent via a β -hydride transfer (a Meerwein-Ponndorf-Verley-type mechanism) , yielding fenchol (the secondary alcohol) instead of the desired tertiary alcohol.

To circumvent this, organolithium reagents (e.g., ethyllithium) are preferred. The higher nucleophilicity and localized charge density of the carbon-lithium bond drastically favor direct addition over β -hydride transfer, ensuring a high-yielding pathway to 2-ethylfenchol.

ReactionPathway Fenchone Fenchone (Sterically Hindered) EtMgBr Ethylmagnesium Bromide (Grignard) Fenchone->EtMgBr Pathway A EtLi Ethyllithium (Organolithium) Fenchone->EtLi Pathway B Reduction Fenchol (Reduction Byproduct) EtMgBr->Reduction Beta-Hydride Transfer Product 2-Ethylfenchol (Target Product) EtMgBr->Product Nucleophilic Addition EtLi->Product Nucleophilic Addition (High Yield)

Figure 1: Mechanistic pathways for the synthesis of 2-ethylfenchol from fenchone.

Quantitative Data: Reagent Pathway Comparison

The choice of reagent fundamentally alters the reaction profile. The table below summarizes the quantitative expectations and mechanistic outcomes for the two primary synthetic pathways.

Reaction ParameterPathway A (Grignard)Pathway B (Organolithium)
Reagent Ethylmagnesium Bromide (EtMgBr)Ethyllithium (EtLi)
Solvent System Diethyl Ether / THFDiethyl Ether / Hexane
Temperature Profile 0 °C Reflux (35-65 °C)-78 °C Room Temperature
Primary Mechanism Nucleophilic AdditionNucleophilic Addition
Major Competing Reaction β -Hydride Transfer (Reduction)None (Trace reduction)
Major Byproduct FencholUnreacted Fenchone
Typical Yield 40% – 55%75% – 85%

Experimental Protocols: Self-Validating Workflows

To ensure trustworthiness and reproducibility, the following methodologies are designed as self-validating systems. In-Process Controls (IPCs) are embedded to verify reaction progression before proceeding to subsequent steps.

Workflow Step1 1. Reagent Preparation Dry THF, Inert Atm Step2 2. Nucleophile Addition EtLi or EtMgBr at -78°C Step1->Step2 Step3 3. Ketone Introduction Slow addition of Fenchone Step2->Step3 Step4 4. Reaction Maturation Reflux or RT stirring Step3->Step4 Step5 5. Quenching & Extraction NH4Cl (aq), Et2O Step4->Step5 Step6 6. Purification & Validation Distillation & GC-MS Step5->Step6

Figure 2: Step-by-step experimental workflow for the synthesis and isolation of 2-ethylfenchol.

Protocol A: High-Yield Synthesis via Ethyllithium (Preferred)

Rationale: Ethyllithium provides the necessary nucleophilic punch to overcome the steric hindrance of the gem-dimethyl groups without triggering the reductive pathways seen with magnesium-based reagents.

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stirrer, an addition funnel, and an argon inlet. Maintain a positive argon atmosphere to prevent moisture-induced quenching of the organolithium reagent.

  • Reagent Loading: Add 100 mL of anhydrous diethyl ether to the flask. Cool the system to -78 °C using a dry ice/acetone bath.

  • Nucleophile Introduction: Slowly transfer 50 mL of Ethyllithium solution (0.5 M in benzene/cyclohexane, 25 mmol, 1.25 eq) into the flask via a dry syringe.

  • Ketone Addition: Dissolve 3.04 g of Fenchone (20 mmol, 1.0 eq) in 20 mL of anhydrous diethyl ether. Add this solution dropwise over 30 minutes to the -78 °C ethyllithium mixture. Causality: Slow addition prevents localized exothermic spikes that could lead to ether cleavage or reagent degradation.

  • Maturation: Allow the reaction mixture to stir at -78 °C for 1 hour, then gradually warm to room temperature over 4 hours.

  • System Validation (IPC 1): Withdraw a 0.1 mL aliquot, quench with 0.5 mL of saturated aqueous NH4​Cl , extract with ethyl acetate, and analyze via GC-MS.

    • Validation Criteria: The reaction is deemed complete when the Fenchone peak ( m/z 152) constitutes <5% of the total area relative to the 2-Ethylfenchol peak ( m/z 182).

  • Quenching: Cool the flask to 0 °C. Slowly add 50 mL of saturated aqueous NH4​Cl . Causality: NH4​Cl provides a mild proton source to form the alcohol without risking the acid-catalyzed dehydration of the newly formed tertiary alcohol, which would yield an alkene.

  • Extraction & Drying: Separate the organic layer. Extract the aqueous layer twice with 30 mL of diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous MgSO4​ .

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product via vacuum fractional distillation or silica gel column chromatography (Hexane:EtOAc 95:5) to yield pure 2-ethylfenchol.

Protocol B: Synthesis via Ethylmagnesium Bromide (Alternative)

Rationale: While lower yielding due to competitive reduction, Grignard reagents are often more accessible and safer to handle at scale than organolithiums.

Step-by-Step Methodology:

  • System Preparation: Assemble a flame-dried apparatus under nitrogen.

  • Grignard Formation/Loading: Add 30 mL of a 1.0 M solution of Ethylmagnesium bromide in THF (30 mmol, 1.5 eq) to the flask. Cool to 0 °C.

  • Ketone Addition: Dropwise, add a solution of 3.04 g Fenchone (20 mmol, 1.0 eq) in 20 mL THF.

  • Thermal Forcing: Because the Grignard addition to fenchone is sterically hindered, room temperature stirring is insufficient. Attach a reflux condenser and heat the mixture to 65 °C (THF reflux) for 12 hours. Causality: The elevated thermal energy is required to overcome the high activation barrier of the sterically congested transition state.

  • System Validation (IPC 1): Perform GC-MS on a quenched aliquot.

    • Validation Criteria: Expect a mixture of 2-Ethylfenchol ( m/z 182), Fenchol ( m/z 154, reduction byproduct), and unreacted Fenchone ( m/z 152). Proceed to quench when the Fenchone peak plateaus.

  • Workup & Isolation: Quench carefully with saturated NH4​Cl at 0 °C. Extract with diethyl ether, dry over Na2​SO4​ , and evaporate. The crude mixture will require careful chromatographic separation to isolate 2-ethylfenchol from the fenchol byproduct.

References

  • Title: Tertiary Alcohols with Earthy Odor Source: Journal of Agricultural and Food Chemistry URL: [Link]

  • Title: Geosmin, a Food- and Water-Deteriorating Sesquiterpenoid and Ambivalent Semiochemical, Activates Evolutionary Conserved Receptor OR11A1 Source: PMC / National Institutes of Health URL: [Link]

  • Title: Reactions of fenchone with organomagnesium and organolithium compounds Source: R Discovery / Journal of the American Chemical Society URL: [Link]

Stereochemical Dynamics and Synthesis of 2-Ethylfenchol Isomers: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Ethylfenchol (2-ethyl-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol) is a highly hindered, carbobicyclic tertiary alcohol[1]. In the flavor and fragrance industry, it is recognized as a potent synthetic substitute for geosmin, delivering a highly diffusive earthy, damp-soil odor at extremely low thresholds[2][3][4]. Beyond olfaction, the rigid bicyclic scaffold of fenchol derivatives serves as a critical structural motif in medicinal chemistry, notably in the design of enantioselective catalysts and selective Cannabinoid Receptor 2 (CB2) ligands[5][6].

The pharmacological efficacy and olfactory profile of 2-ethylfenchol are strictly governed by its stereochemistry. This technical whitepaper provides an in-depth mechanistic analysis of the endo and exo stereoisomers of 2-ethylfenchol, detailing the thermodynamic and kinetic principles that dictate their stereoselective synthesis.

Structural and Stereochemical Framework

The bicyclo[2.2.1]heptane system presents two distinct diastereotopic faces at the C2 carbonyl: the exo face (the top face) and the endo face (the bottom face, situated within the V-shaped cavity of the bicyclic ring).

The Steric Argument: Fenchone vs. Camphor

To understand the stereoselective alkylation of fenchone, it must be contrasted with its structural isomer, camphor.

  • Camphor (1,7,7-trimethylbicyclo[2.2.1]heptan-2-one): The bulky gem-dimethyl group at the C7 bridge severely occludes the exo face. Consequently, nucleophiles are forced to attack the carbonyl from the endo face, yielding exo-alcohols (e.g., isoborneol).

  • Fenchone (1,3,3-trimethylbicyclo[2.2.1]heptan-2-one): Fenchone lacks substitution at the C7 bridge. While it possesses a C1-methyl and a C3-exo-methyl, the exo face remains kinetically more accessible than the endo face, which is heavily shielded by the C3-endo-methyl and the C5/C6 endo protons[7][8].

Nomenclature of 2-Ethylfenchol Isomers

Because nucleophilic addition to fenchone occurs predominantly from the less hindered exo face, the resulting hydroxyl group is pushed into the endo position[9].

  • α -Isomer (2-exo-ethyl-2-endo-fenchol): The product of exo-face attack. The ethyl group is exo, and the hydroxyl group is endo. This is the thermodynamically and kinetically favored product[7][9].

  • β -Isomer (2-endo-ethyl-2-exo-fenchol): The product of endo-face attack. The ethyl group is endo, and the hydroxyl group is exo.

Stereocontrol Fenchone Fenchone (1,3,3-trimethyl) ExoAttack Exo-Face Attack (Favored in Fenchone) Fenchone->ExoAttack Steric clearance at C7 bridge Camphor Camphor (1,7,7-trimethyl) EndoAttack Endo-Face Attack (Favored in Camphor) Camphor->EndoAttack C7-gem-dimethyl blocks exo face AlphaIsomer alpha-Isomer (endo-OH, exo-Alkyl) ExoAttack->AlphaIsomer Kinetic Control BetaIsomer beta-Isomer (exo-OH, endo-Alkyl) EndoAttack->BetaIsomer Kinetic Control

Stereochemical divergence in nucleophilic addition to fenchone vs. camphor.

Quantitative Data & Physicochemical Properties

The physical and stereochemical properties of 2-ethylfenchol are summarized below. The commercial synthetic grade typically consists of the α -isomer due to the kinetic preference of the alkylation reaction[2][9].

PropertyValue / Description
Molecular Formula C12​H22​O [2]
Molecular Weight 182.30 g/mol [2]
Boiling Point 105 °C at 15 mmHg[2][10][11]
Density 0.956 g/mL at 25 °C[2][10][11]
Refractive Index ( nD20​ ) 1.482[2][10][11]
Optical Activity ( [α]D20​ ) −12° (c = 1.5 in ethanol)[2]
α -Isomer Stereochemistry endo-OH, exo-Ethyl (>94% yield via direct alkylation)[9]
β -Isomer Stereochemistry exo-OH, endo-Ethyl (Requires indirect synthesis)[9]
Organoleptic Profile Powerful earthy, damp-soil, patchouli undertones[3][4]

Mechanistic Pathways for Stereoselective Synthesis

The synthesis of 2-ethylfenchol isomers requires precise control over the nucleophilic trajectory.

Path A: Direct Alkylation (Kinetic Control for the α -Isomer)

Direct addition of ethyllithium (EtLi) or ethylmagnesium bromide (EtMgBr) to fenchone proceeds via kinetically controlled exo-face attack[8]. As demonstrated in the , alkyl-lithium reagents are preferred over Grignard reagents for highly hindered ketones like fenchone[9]. The smaller lithium counterion facilitates a tighter transition state, driving the exo-attack trajectory and minimizing enolization side-reactions, resulting in a >94:6 ratio of the endo-alcohol ( α -isomer)[9].

Path B: Retroethynylation Strategy (Accessing the β -Isomer)

Because direct endo-attack is kinetically disfavored, accessing the β -isomer requires an indirect route. As outlined by , the β -isomer can be synthesized through a highly stereoselective retroethynylation of a mixture of ethynyl α

  • and β -fenchols[9][12].

    SynthesisPathways Start (+)-Fenchone PathA Path A: Direct Alkylation (EtLi or EtMgBr) Start->PathA Exo-attack (Kinetic) PathB Path B: Ethynylation & Retroethynylation Start->PathB Stereoselective inversion Alpha 2-exo-ethyl-2-endo-fenchol (alpha-isomer, >94% ee) PathA->Alpha Beta 2-endo-ethyl-2-exo-fenchol (beta-isomer) PathB->Beta

    Synthetic workflows for accessing alpha and beta 2-ethylfenchol isomers.

Experimental Protocol: Synthesis of the α -Isomer

Objective: Direct alkylation of (+)-fenchone under kinetic control to yield 2-exo-ethyl-2-endo-fenchol.

Causality of Reagents: Ethyllithium (EtLi) is selected over Ethylmagnesium bromide (EtMgBr) because the highly encumbered carbonyl of fenchone is prone to enolization and reduction when exposed to less reactive Grignard reagents. The high nucleophilicity of EtLi overcomes the steric bulk of the 1,3,3-trimethyl system[9].

Step-by-Step Procedure
  • Preparation: Flame-dry a 100 mL Schlenk flask under argon. Add 10 mmol of (+)-fenchone dissolved in 20 mL of anhydrous diethyl ether.

    • Causality: Strictly anhydrous conditions are critical to prevent the premature quenching of the highly basic EtLi reagent.

  • Cryogenic Addition: Cool the solution to -78 °C using a dry ice/acetone bath. Dropwise, add 12 mmol of EtLi (solution in cyclohexane/ether) over 15 minutes.

    • Causality: Cryogenic temperatures suppress thermodynamic equilibration and enolization, locking the reaction into the kinetically favored exo-attack pathway.

  • Propagation: Allow the reaction to stir for 2 hours at -78 °C, then slowly warm to room temperature over a period of 4 hours.

  • Quenching: Quench the reaction by slowly adding 10 mL of saturated aqueous NH4​Cl at 0 °C.

    • Causality: A mild proton source neutralizes the lithium alkoxide intermediate without causing acid-catalyzed dehydration of the newly formed tertiary alcohol.

  • Extraction & Purification: Extract the aqueous layer with diethyl ether (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo. Purify the crude oil via flash column chromatography (silica gel, hexane/ethyl acetate 95:5).

Analytical Validation (Self-Validating System)

To ensure the protocol has successfully yielded the α -isomer, the following self-validation checks must be performed:

  • 1H NMR (CDCl3): Verify the presence of the endo-hydroxyl proton and the exo-ethyl group. The absence of a significant downfield shift for the C3-exo methyl confirms the hydroxyl is endo (an exo-hydroxyl would deshield the adjacent exo-methyl via steric compression).

  • GC-MS: Confirm the molecular ion peak ( M+ = 182.30 m/z)[2] and assess diastereomeric purity. A successful kinetically controlled reaction will display a >94% peak area for the α -isomer[9].

Conclusion

The stereoselective synthesis of 2-ethylfenchol highlights the profound impact of rigid bicyclic geometry on nucleophilic trajectories. By exploiting the steric clearance at the C7 bridge of fenchone, researchers can reliably access the endo-hydroxyl ( α -isomer) via direct alkylation[7][9]. Understanding these stereochemical dynamics is essential for professionals engineering novel olfactory profiles or developing highly specific receptor ligands[5][13].

References

  • Finato, B., Lorenzi, R., & Pelosi, P. (1992). "Synthesis of new earthy odorants." Journal of Agricultural and Food Chemistry, 40(5), 857–859. Available at:[Link]

  • Gosselin, P., Joulain, D., Laurin, P., & Rouessac, F. (1990). "Synthesis of earthy-mouldy smelling compounds - II. Ethyl alpha- and beta-fenchols." Tetrahedron Letters, 31(22), 3151-3154. Available at:[Link]

  • Korvola, J. (1972). "Grignard additions of methylmagnesium iodide to fenchone and dehydrofenchone." JYX Digital Repository, University of Jyväskylä. Available at:[Link]

  • Morales, P., et al. (2022). "Fenchone Derivatives as a Novel Class of CB2 Selective Ligands: Design, Synthesis, X-ray Structure and Therapeutic Potential." Molecules, 27(4), 1360. Available at:[Link]

  • Leffingwell & Associates. "The 2-Methylfenchols: Stereochemical Corrections." Available at:[Link]

Sources

The Enigmatic Presence of 2-Ethylfenchol in the Plant Kingdom: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide delves into the current scientific understanding of 2-Ethylfenchol, a fascinating bicyclic monoterpenoid, with a primary focus on its natural occurrence in plants. While recognized for its potent, earthy, and camphoraceous aroma in the fragrance and flavor industries, its origins in the botanical world have remained relatively obscure. This document provides a comprehensive overview of the existing evidence, postulates a biosynthetic pathway, and offers detailed methodologies for its extraction and analysis from its known plant source.

Unveiling 2-Ethylfenchol: A Molecule of Olfactory Significance

2-Ethylfenchol, also known as 2-ethyl-1,3,3-trimethyl-bicyclo[2.2.1]heptan-2-ol, is a derivative of the well-known monoterpene alcohol, fenchol. Its distinct and powerful aroma profile, characterized by earthy, musty, and patchouli-like notes, has led to its use as a specialty aroma chemical.[1][2] Its chemical structure and properties are summarized in the table below.

PropertyValue
Chemical Formula C12H22O
Molar Mass 182.30 g/mol
Appearance Colorless to pale yellow liquid
Odor Profile Earthy, dirty, rooty, musty, patchouli, camphoreous[1]
CAS Number 18368-91-7

The Botanical Connection: 2-Ethylfenchol in Etlingera elatior

Scientific literature has confirmed the presence of 2-Ethylfenchol as a naturally occurring volatile compound in the plant kingdom. Specifically, it has been identified in the rhizome and leaves of Etlingera elatior , commonly known as the Torch Ginger.[1][3] Etlingera elatior is a species of herbaceous perennial plant belonging to the Zingiberaceae family, which also includes ginger and turmeric. Native to Southeast Asia, it is widely cultivated for its ornamental flowers and as a culinary ingredient.[4]

The identification of 2-Ethylfenchol in Etlingera elatior is a significant finding, as it provides a concrete starting point for understanding the biosynthesis and potential ecological role of this unique molecule.

A Glimpse into Biosynthesis: A Postulated Pathway

The precise biosynthetic pathway of 2-Ethylfenchol in Etlingera elatior has not yet been elucidated. However, based on the known biosynthesis of its parent compound, fenchol, and general principles of terpenoid biochemistry, a putative pathway can be proposed.

Monoterpenes, including fenchol, are typically synthesized in plants via the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway , which produces the precursor molecules isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These five-carbon units are then condensed to form geranyl pyrophosphate (GPP), the universal precursor for all monoterpenes.

The cyclization of GPP to form the fenchol scaffold is catalyzed by a specific terpene synthase. The final and most intriguing step would be the addition of an ethyl group to the fenchol backbone. This is likely facilitated by an ethyltransferase enzyme, which would utilize an activated ethyl donor. A plausible candidate for the ethyl donor is S-adenosyl-L-methionine (SAM) , a common methyl donor in biological systems, or a related S-adenosyl-alkane.

The following diagram illustrates this postulated biosynthetic pathway:

2-Ethylfenchol Biosynthesis GPP Geranyl Pyrophosphate (GPP) Fenchol_Synthase Fenchol Synthase GPP->Fenchol_Synthase Cyclization Fenchol Fenchol Fenchol_Synthase->Fenchol Ethyltransferase Ethyltransferase (putative) Fenchol->Ethyltransferase Ethylfenchol 2-Ethylfenchol Ethyltransferase->Ethylfenchol Ethylation Ethyl_Donor Ethyl Donor (e.g., S-adenosyl-L-ethionine) Ethyl_Donor->Ethyltransferase

A postulated biosynthetic pathway for 2-Ethylfenchol.

It is crucial to emphasize that this pathway is hypothetical and requires experimental validation through techniques such as gene silencing, enzyme assays, and isotopic labeling studies in Etlingera elatior.

Methodologies for Extraction and Analysis from Etlingera elatior Rhizome

For researchers aiming to study 2-Ethylfenchol from its natural source, a robust and reproducible protocol for its extraction and analysis is paramount. The following section provides a detailed, step-by-step workflow.

Sample Preparation
  • Collection: Fresh rhizomes of Etlingera elatior should be harvested from mature, healthy plants.

  • Cleaning: The rhizomes should be thoroughly washed with water to remove any soil and debris.

  • Processing: The cleaned rhizomes should be finely chopped or ground to increase the surface area for efficient extraction. For long-term storage, the material can be flash-frozen in liquid nitrogen and stored at -80°C.

Extraction of Volatile Compounds

The choice of extraction method is critical for obtaining a representative profile of the volatile compounds, including 2-Ethylfenchol. Two commonly used methods are steam distillation and solvent extraction.

Method A: Steam Distillation

This method is suitable for extracting volatile compounds that are sparingly soluble in water.

  • Place the prepared rhizome material in a distillation flask.

  • Add distilled water to the flask, ensuring the material is fully submerged.

  • Connect the flask to a steam distillation apparatus.

  • Heat the flask to generate steam, which will carry the volatile compounds over into the condenser.

  • Collect the distillate, which will consist of an aqueous layer and an oily layer containing the essential oil.

  • Separate the essential oil layer using a separatory funnel.

  • Dry the essential oil over anhydrous sodium sulfate.

Method B: Solvent Extraction

This method can be more efficient for extracting a broader range of compounds, including those that may be sensitive to heat.

  • Place the prepared rhizome material in a flask.

  • Add a suitable organic solvent, such as hexane or dichloromethane, to the flask. The choice of solvent should be based on the polarity of the target compound.

  • Agitate the mixture for a sufficient period (e.g., 24 hours) at room temperature.

  • Filter the mixture to separate the solvent extract from the plant material.

  • Concentrate the extract under reduced pressure using a rotary evaporator.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the identification and quantification of volatile compounds like 2-Ethylfenchol.

  • Sample Preparation: Dilute the essential oil or solvent extract in a suitable solvent (e.g., hexane) to an appropriate concentration.

  • GC-MS System: Use a gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polar capillary column (e.g., DB-5ms, HP-5ms) is recommended for the separation of terpenoids.

  • GC Conditions (Example):

    • Injector Temperature: 250°C

    • Oven Temperature Program: Start at 60°C, hold for 2 minutes, then ramp to 240°C at a rate of 3°C/min, and hold for 10 minutes.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

  • Identification: The identification of 2-Ethylfenchol is achieved by comparing its mass spectrum and retention index with those of an authentic standard and with mass spectral libraries (e.g., NIST, Wiley).

The following diagram outlines the experimental workflow for the extraction and analysis of 2-Ethylfenchol:

Experimental Workflow cluster_extraction Extraction cluster_analysis Analysis Plant_Material Etlingera elatior Rhizome (Cleaned and Ground) Steam_Distillation Steam Distillation Plant_Material->Steam_Distillation Solvent_Extraction Solvent Extraction (e.g., Hexane) Plant_Material->Solvent_Extraction Essential_Oil Essential Oil Steam_Distillation->Essential_Oil Solvent_Extract Solvent Extract Solvent_Extraction->Solvent_Extract GCMS_Analysis GC-MS Analysis Essential_Oil->GCMS_Analysis Essential_Oil->GCMS_Analysis Solvent_Extract->GCMS_Analysis Solvent_Extract->GCMS_Analysis Identification Identification (Mass Spectra & Retention Index) GCMS_Analysis->Identification Quantification Quantification (with standard) Identification->Quantification

Workflow for the extraction and analysis of 2-Ethylfenchol.

The Ecological Enigma: Potential Roles in Etlingera elatior

The biological and ecological significance of 2-Ethylfenchol in Etlingera elatior remains an open area of investigation. However, based on the known functions of other plant volatile organic compounds (VOCs), several hypotheses can be put forward:

  • Defense: The strong, earthy aroma of 2-Ethylfenchol may act as a deterrent to herbivores or protect the rhizome from soil-borne pathogens and insects.

  • Allelopathy: It could be released into the soil to inhibit the growth of competing plant species.

  • Signaling: While less likely for a rhizome-localized compound, it could be involved in below-ground signaling with symbiotic microorganisms.

Further research is needed to test these hypotheses and uncover the true role of this unique monoterpenoid in the life of the Torch Ginger.

Charting the Course for Future Research

The discovery of 2-Ethylfenchol in Etlingera elatior opens up several exciting avenues for future research:

  • Biosynthetic Pathway Elucidation: The identification and characterization of the genes and enzymes involved in the biosynthesis of 2-Ethylfenchol, particularly the putative ethyltransferase, is a key priority.

  • Quantitative Analysis: A comprehensive study to quantify the concentration of 2-Ethylfenchol in different parts of the plant (rhizome, leaves, flowers, stems) and at various developmental stages would provide valuable insights into its regulation and potential function.

  • Bioactivity Screening: Investigating the potential biological activities of purified 2-Ethylfenchol, such as antimicrobial, insecticidal, or allelopathic effects, could reveal novel applications.

  • Distribution in the Plant Kingdom: A broader screening of other species within the Zingiberaceae family and other related plant families could determine if the occurrence of 2-Ethylfenchol is more widespread.

References

  • The Good Scents Company. 2-ethyl fenchol. [Link]

  • MySkinRecipes. 2-Ethyl Fenchol (Terrasol) – Earthy Woody. [Link]

  • Jaafar, F. M., Osman, C. P., Ismail, N. H., & Awang, K. (2007). Analysis of essential oils of leaves, stems, flowers and rhizomes of Etlingera elatior (Jack) R.M. Smith. Malaysian Journal of Analytical Sciences, 11(1), 269-273.
  • ResearchGate. Volatiles of the Etlingera elatior (Jack) R. M. Sm. and Zingiber spectabile Griff.: Two Zingiberaceae Cultivated in the Amazon. [Link]

  • Chan, E. W. C., Lim, Y. Y., & Omar, M. (2007). Antioxidant and antibacterial activity of leaves of Etlingera species (Zingiberaceae) in Peninsular Malaysia. Food Chemistry, 104(4), 1586-1593.
  • Chen, W., Viljoen, A. M., & Combrinck, S. (2018). A review of the botany, traditional uses and phytochemistry of the genus Etlingera (Zingiberaceae). South African Journal of Botany, 119, 352-377.
  • Habsah, M., Amran, M., Mackeen, M. M., Lajis, N. H., Kikuzaki, H., Nakatani, N., ... & Ali, A. M. (2000). Screening of Zingiberaceae extracts for antimicrobial and antioxidant activities. Journal of Ethnopharmacology, 72(3), 403-410.
  • Lachumy, S. J. T., Sasidharan, S., Sumathy, V., & Zuraini, Z. (2010). Pharmacological activity, phytochemical analysis and toxicity of methanol extract of Etlingera elatior (torch ginger) flowers. Asian Pacific Journal of Tropical Medicine, 3(10), 769-774.
  • Mackeen, M. M., Ali, A. M., El-Sharkawy, S. H., Manap, M. Y., Salleh, K. M., Lajis, N. H., & Kawazu, K. (1997). Antimicrobial and cytotoxic properties of some Malaysian traditional vegetables (ulam). International journal of food sciences and nutrition, 48(1), 57-61.
  • Naufalin, R., & Herastuti, S. R. (2021). Phytochemicals, Bioactivity, and Utilization of Etlingera elatior as a Medicinal Plant. Journal of Medicine and Health Technology, 2(2), 48-56.
  • Sirirugsa, P. (1992). The genus Etlingera (Zingiberaceae) in Thailand. Nordic Journal of Botany, 12(2), 215-238.
  • Srey, S., Sontia, B., & Chassagne, F. (2020). Ethnobotany and phytochemistry of the genus Etlingera (Zingiberaceae) in Cambodia. Journal of ethnopharmacology, 252, 112586.
  • Techasakul, S., & Thongthoom, T. (2014). Chemical composition and antimicrobial activity of essential oil from Etlingera elatior (Jack) RM Smith flowers. In International Conference on Biological and Life Sciences (pp. 51-55).
  • Wicaksono, R., & Siskawardani, D. D. (2017). Antioxidant and cytotoxic activities of Etlingera elatior (Jack) RM Smith rhizome. Pharmacognosy Journal, 9(6).
  • Pharmacognosy Communications. Botany, uses, phytochemistry and pharmacology of selected Etlingera gingers: A review. [Link]

Sources

Comprehensive Toxicological Data and Safety Evaluation of 2-Ethylfenchol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Ethylfenchol (CAS: 18368-91-7), chemically identified as 2-ethyl-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol, is a synthetic bicyclic monoterpenoid tertiary alcohol[1][2]. Widely utilized in the flavor and fragrance industry for its highly diffusive, damp-soil, and patchouli-like olfactory profile, it is commonly marketed under trade names such as Terrasol[3][4].

For drug development professionals and toxicologists, evaluating the safety profile of volatile organic compounds (VOCs) like 2-Ethylfenchol is critical when formulating topical therapeutics, excipients, or consumer products. This whitepaper synthesizes the physicochemical properties, toxicological data, metabolic fate, and regulatory standing of 2-Ethylfenchol. Furthermore, it details field-proven, self-validating experimental workflows for assessing its safety profile, ensuring scientific integrity and regulatory compliance.

Chemical Identity & Physicochemical Properties

The sterically hindered, tricyclic-like rigid structure of 2-Ethylfenchol dictates both its chemical stability and its biological interactions[4]. As a tertiary alcohol, it lacks the alpha-protons necessary for facile oxidation into reactive aldehydes or ketones, significantly reducing its potential to act as a reactive electrophile in biological systems.

Table 1: Physicochemical & Structural Data
PropertyValueClinical / Toxicological Significance
CAS Registry Number 18368-91-7[1]Primary identifier for regulatory submissions.
FEMA Number 3491[3]Flavor and Extract Manufacturers Association GRAS status.
Molecular Formula C₁₂H₂₂O[2]Determines baseline mass-balance in metabolic studies.
Molecular Weight 182.30 g/mol [2]Low MW facilitates skin penetration and inhalation exposure.
LogP (Octanol/Water) 3.44 - 3.78 (est.)[3][5]Moderate lipophilicity; suggests partitioning into lipid bilayers but rapid clearance.
Boiling Point 105.0 °C @ 15 mm Hg[5]High volatility; necessitates inhalation risk assessment.
Flash Point 88.89 °C (192.0 °F)[3]GHS Category 4 (Combustible Liquid); requires specific handling[3][6].

Toxicological Profile & Metabolic Fate

Acute and Chronic Toxicity

2-Ethylfenchol exhibits a highly favorable safety profile. According to the Joint FAO/WHO Expert Committee on Food Additives (JECFA), the compound presents "no safety concern at current levels of intake when used as a flavouring agent" (JECFA No. 440, evaluated in 1998)[7].

  • Oral/Dermal Toxicity: Acute toxicity is remarkably low. It is not classified as a respiratory hazard or a systemic toxin under standard exposure limits[4].

  • Sensitization: Unlike primary allylic alcohols or aldehydes, 2-Ethylfenchol is not classified as a skin sensitizer[4]. Its tertiary alcohol moiety is sterically shielded, preventing the formation of Schiff bases or Michael addition adducts with skin proteins (haptenation).

  • Environmental: It is not classified as Persistent, Bioaccumulative, and Toxic (PBT) or very Persistent and very Bioaccumulative (vPvB)[4].

Metabolic Clearance Mechanism

Understanding the causality behind 2-Ethylfenchol's low toxicity requires examining its metabolic fate. Because it is a tertiary bicyclic alcohol, it bypasses Phase I oxidation (which often generates reactive intermediates). Instead, it is rapidly funneled into Phase II metabolism. Hepatic UDP-glucuronosyltransferases (UGTs) conjugate the hydroxyl group with glucuronic acid, forming a highly water-soluble O-glucuronide that is efficiently excreted via the renal system.

Metabolism A 2-Ethylfenchol (Tertiary Bicyclic Alcohol) B UGT Enzymes (Hepatic Phase II Metabolism) A->B Major Pathway (Direct Conjugation) C CYP450 Enzymes (Minor Phase I Oxidation) A->C Minor Pathway (Sterically Hindered) D O-Glucuronide Conjugate (Water Soluble) B->D Glucuronidation E Hydroxylated Metabolites C->E Oxidation F Renal Excretion (Urine) D->F Rapid Clearance E->B Subsequent Conjugation

Caption: Metabolic clearance pathway of 2-Ethylfenchol predominantly via hepatic glucuronidation.

Regulatory Status & Safety Thresholds

To ensure consumer safety, global regulatory bodies have established strict usage thresholds based on the No Observed Adverse Effect Level (NOAEL) derived from structural analogs and historical data.

Table 2: Regulatory Limits and Classifications
Regulatory BodyClassification / LimitReference
IFRA (Intl. Fragrance Association) Safe up to 1.0000% in fragrance concentrate.[3][4]
FEMA GRAS Approved for flavor use (FEMA 3491).[3][4]
JECFA No safety concern at current intake levels.[7]
GHS / OSHA HCS Category 4 Flammable Liquid (H227).[3]
EU REACH Registered (EC 242-243-7); not classified as hazardous.[3][4]

Experimental Methodologies for Safety Validation

As a Senior Application Scientist, I emphasize that safety cannot be assumed solely from structural alerts; it must be empirically validated. The following protocols are designed as self-validating systems , incorporating internal controls to ensure data trustworthiness.

Protocol 1: In Vitro Skin Sensitization (OECD 442D - KeratinoSens™)

Causality & Rationale: Traditional in vivo models (like the Local Lymph Node Assay) are being phased out. To validate that 2-Ethylfenchol is a non-sensitizer[4], we interrogate the second key event of the skin sensitization Adverse Outcome Pathway (AOP): keratinocyte activation. The KeratinoSens™ assay uses a transgenic cell line with a luciferase reporter gene under the control of the Antioxidant Response Element (ARE). If 2-Ethylfenchol were reactive, it would deplete intracellular glutathione, release Nrf2 from Keap1, and trigger luciferase expression.

AOP N1 Event 1: Haptenation (Protein Binding) N2 Event 2: Keratinocyte Activation (Nrf2/ARE) N1->N2 N3 Event 3: Dendritic Cell Activation N2->N3 N4 Event 4: T-Cell Proliferation N3->N4

Caption: Adverse Outcome Pathway (AOP) for skin sensitization targeted by the OECD 442D assay.

Step-by-Step Methodology:

  • Cell Culture Preparation: Seed HaCaT-derived KeratinoSens™ cells at a density of 10,000 cells/well in a 96-well plate using DMEM supplemented with 9% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Test Article Preparation: Dissolve 2-Ethylfenchol in DMSO to create a 200 mM stock. Prepare a 12-point serial dilution (ranging from 0.98 to 2000 μM).

  • Self-Validating Controls:

    • Negative Control: 1% DMSO (establishes baseline luminescence).

    • Positive Control: Cinnamic aldehyde (4 to 64 μM) (ensures the Nrf2 pathway is functional and responsive).

  • Exposure: Replace culture media with the test solutions (final DMSO concentration 1%). Incubate for 48 hours.

  • Viability & Luminescence Reading:

    • Perform an MTT assay on a parallel plate to ensure any lack of luminescence is not due to cytotoxicity (viability must be >70%).

    • Lyse the cells in the primary plate and add the luciferase substrate. Read luminescence using a microplate reader.

  • Data Interpretation: A substance is classified as a sensitizer if it induces a statistically significant ≥1.5-fold increase in luciferase activity compared to the vehicle control at concentrations where viability is >70%. (For 2-Ethylfenchol, induction remains <1.5-fold, validating its non-sensitizing status).

Protocol 2: Genotoxicity Assessment (Bacterial Reverse Mutation Assay - OECD 471)

Causality & Rationale: To ensure 2-Ethylfenchol does not induce point mutations, the Ames test is utilized. We employ histidine-dependent Salmonella typhimurium strains. Because some compounds only become mutagenic after hepatic metabolism, we run the assay both with and without an exogenous metabolic activation system (S9 fraction).

Step-by-Step Methodology:

  • Strain Preparation: Culture S. typhimurium strains (TA98, TA100, TA1535, TA1537) and E. coli WP2 uvrA overnight until they reach a density of ~10⁹ cells/mL.

  • S9 Mix Preparation: Prepare the metabolic activation mixture using rat liver homogenate (S9) induced by Aroclor 1254, combined with NADP+ and glucose-6-phosphate.

  • Dose Formulation: Dilute 2-Ethylfenchol in DMSO. Test concentrations should range from 5 to 5000 μ g/plate .

  • Plating (Pre-incubation Method):

    • Mix 0.1 mL of the bacterial culture, 0.1 mL of the test article, and 0.5 mL of S9 mix (or phosphate buffer for the -S9 condition).

    • Incubate at 37°C for 20 minutes to allow direct interaction between the chemical, enzymes, and bacterial DNA.

    • Add 2.0 mL of molten top agar containing trace histidine/biotin. Pour over minimal glucose agar plates.

  • Incubation & Scoring: Incubate plates at 37°C for 48-72 hours. Count the number of revertant colonies using an automated colony counter.

  • Validation Check: The assay is only valid if the positive controls (e.g., Sodium azide for TA100, 2-Aminoanthracene for +S9 conditions) show a >3-fold increase in revertants, proving the system's sensitivity. 2-Ethylfenchol yields negative results across all strains, confirming the absence of genotoxic liability.

Conclusion

2-Ethylfenchol is a highly stable, sterically hindered tertiary alcohol that serves as a critical raw material in the flavor and fragrance sectors. Its unique chemical structure prevents the formation of reactive electrophiles, resulting in a robust safety profile characterized by low acute toxicity, absence of skin sensitization, and rapid metabolic clearance via glucuronidation. By employing rigorous, self-validating OECD protocols, toxicologists can confidently substantiate its safety for use in consumer and therapeutic applications within established regulatory limits.

References

  • The Good Scents Company. "2-ethyl fenchol, 18368-91-7". The Good Scents Company. Available at:[Link]

  • National Center for Biotechnology Information (PubChem). "2-Ethyl-1,3,3-trimethylbicyclo(2.2.1)heptan-2-ol". PubChem. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). "2-ETHYL FENCHOL - precisionFDA". FDA Global Substance Registration System. Available at: [Link]

  • Scentspiracy. "Terrasol FCC (18368-91-7) – Earthy-Rain Synthetic Ingredient for Perfumery". Scentspiracy. Available at:[Link]

Sources

2-Ethylfenchol in Cosmetic Fragrance Design: A Technical Whitepaper on Formulation Dynamics, Olfactory Mechanisms, and Stability

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As cosmetic formulations become increasingly complex—incorporating active ingredients with challenging base odors or extreme pH profiles—the demand for high-impact, chemically stable fragrance molecules has surged. 2-Ethylfenchol (CAS: 18368-91-7), often known by its trade name Terrasol, is a bicyclic tertiary alcohol that imparts a powerful, diffusive earthy and damp-soil aroma with distinct patchouli and oakmoss undertones[1][2].

As a Senior Application Scientist, I approach 2-Ethylfenchol not merely as an odorant, but as a functional formulation tool. Due to its extreme organoleptic potency and unique steric structure, it requires precise handling. This whitepaper details the physicochemical properties, olfactory transduction mechanisms, and rigorous experimental protocols required to successfully integrate 2-Ethylfenchol into advanced cosmetic systems.

Physicochemical Identity & Organoleptic Profile

Understanding the physical parameters of 2-Ethylfenchol is the first step in predicting its behavior within a cosmetic emulsion or surfactant system. Its high lipophilicity and specific vapor pressure dictate its role as a highly diffusive top-to-middle note.

PropertyTechnical Specification
IUPAC Name 2-ethyl-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol
CAS Number 18368-91-7[1][3]
Molecular Formula C₁₂H₂₂O[4]
Molecular Weight 182.3 g/mol [4]
LogP (Octanol/Water) 3.78[4]
Boiling Point 105 °C at 15 mm Hg[]
Density 0.946 - 0.967 g/mL at 25 °C[1]
Odor Profile Powerful earthy, damp-soil, patchouli, oakmoss[2]
Recommended Dosage 0.02% – 0.40% (Fine Fragrance / Cosmetics)[6]

Molecular Stability & Formulation Dynamics

The true value of 2-Ethylfenchol in cosmetic science lies in its exceptional chemical stability.

The Causality of Stability: 2-Ethylfenchol is a tertiary alcohol situated on a rigid bicyclic norbornane scaffold[3]. The hydroxyl (-OH) moiety is bonded to a carbon atom that is fully substituted by other carbons. This extreme steric bulk severely restricts the transition state geometry required for nucleophilic attack or oxidation. Unlike primary alcohols or aldehydes, which readily oxidize and degrade, 2-Ethylfenchol resists conversion into carboxylic acids.

Consequently, it maintains its organoleptic integrity in highly aggressive cosmetic bases. Whether deployed in a highly alkaline cold-process soap (pH 10+) or an acidic alpha-hydroxy acid (AHA) exfoliating lotion (pH 3.5), the molecule refuses to break down. Furthermore, its LogP of 3.78 ensures excellent partitioning into the lipid phase of oil-in-water (O/W) emulsions, preventing premature volatilization and prolonging its release profile on the skin[4].

Olfactory Transduction & Synergistic Mechanisms

In fragrance architecture, 2-Ethylfenchol is primarily used to provide "lift" to heavy, resinous base notes like patchouli and oakmoss[1][2].

The Causality of Olfactory Lift: Natural patchouli oil relies on heavy sesquiterpenes (e.g., patchoulol) which have low vapor pressures; they sit close to the skin and take time to volatilize. 2-Ethylfenchol shares a similar earthy, camphor-like receptor-binding profile but possesses a significantly lower molecular weight (182.3 g/mol ) and a higher vapor pressure[3][]. When co-formulated, 2-Ethylfenchol rapidly vaporizes and binds to olfactory G-protein coupled receptors (GPCRs), "priming" the user's perception with an earthy accord before the heavier patchouli molecules evaporate. This effectively increases the perceived diffusivity of the entire fragrance.

OlfactoryPathway A 2-Ethylfenchol (Odorant) B Olfactory Receptor (GPCR) A->B Binding C G-protein (Golf) Activation B->C Conformational Change D Adenylate Cyclase III C->D α-subunit Cascade E cAMP Production D->E ATP Conversion F CNG Ion Channel Opening E->F Channel Gating G Action Potential (Signal to Brain) F->G Ca2+/Na+ Influx

Fig 1: GPCR-mediated olfactory transduction pathway of 2-Ethylfenchol.

Experimental Protocol: Compounding and Stability Validation

Because 2-Ethylfenchol is a high-impact material, direct dosing can easily overpower a formulation, leading to an unbalanced, "muddy" organoleptic profile. As an application scientist, I mandate the following self-validating protocol to ensure precision and confirm long-term stability in emulsion systems.

FormulationWorkflow Step1 Phase 1: Pre-Solubilization Dilute to 10% in DPG Step2 Phase 2: Core Blending Integrate with Base Notes Step1->Step2 Step3 Phase 3: Emulsification Incorporate into Cosmetic Base Step2->Step3 Step4 Phase 4: Maturation 48-72 hrs at 25°C Step3->Step4 Step5 Phase 5: Analytical Validation GC-MS & Sensory Panel Step4->Step5

Fig 2: Step-by-step formulation and stability validation workflow.

Step-by-Step Methodology: High-Impact Trace Dosing in Emulsions
  • Pre-Solubilization (Micro-dosing preparation): Never dose 2-Ethylfenchol neat into a cosmetic base. Prepare a 10% (w/w) masterbatch in Dipropylene Glycol (DPG) or Isopropyl Myristate (IPM). This ensures homogeneous distribution and prevents localized olfactory "hotspots" during compounding.

  • Core Blending: Integrate the 10% masterbatch into the fragrance concentrate. For a standard oriental or woody accord, dose the masterbatch such that the final concentration of pure 2-Ethylfenchol in the fragrance oil is between 0.1% and 1.0%[1].

  • Emulsification: Introduce the fragrance concentrate to the lipid phase of the cosmetic base (e.g., a standard O/W lotion) at a temperature not exceeding 45°C. Exceeding this temperature risks premature volatilization of the molecule.

  • Maturation: Allow the emulsion to rest for 48–72 hours at 25°C. This period is critical for the lipophilic 2-Ethylfenchol (LogP 3.78)[4] to fully partition into the micellar structures, which stabilizes its vapor pressure and prevents "blooming" out of the emulsion.

  • Analytical Validation (Self-Validating Step):

    • Quantitative: Perform Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) on the emulsion at Day 1, Day 14, and Day 28 (under accelerated 45°C conditions) to verify that the area-under-the-curve (AUC) for the 2-Ethylfenchol peak remains within 95% of the baseline.

    • Qualitative: Conduct a triangle test with a trained sensory panel to ensure the earthy patchouli lift remains consistent without shifting into a medicinal or camphoraceous off-note.

Safety, Regulatory, and IFRA Compliance

When developing commercial cosmetics, regulatory grounding is non-negotiable. 2-Ethylfenchol is generally recognized as safe for use in cosmetics when adhering to standard perfumery practices. Crucially, it is not listed as an EU fragrance allergen, offering a distinct advantage for hypoallergenic or "clean beauty" formulations[6].

According to IFRA guidelines and supplier safety assessments, the recommended maximum usage level is up to 1.0% in the fragrance concentrate[1]. However, practical applications in fine fragrances and body care rarely exceed 0.40% in the final product due to its overwhelming organoleptic strength[6]. Its Maximised Survey-derived Daily Intake (MSDI-EU) is exceptionally low (0.74 μ g/capita/day ), further underscoring its safety profile at functional doses[1].

References

  • [] Title: CAS 67952-68-5 (2-ETHYLFENCHOL) - Daily Chemicals / BOC Sciences Source: bocsci.com URL:

  • [1] Title: 2-ethyl fenchol, 18368-91-7 - The Good Scents Company Source: thegoodscentscompany.com URL: 1

  • [3] Title: 2-Ethyl-1,3,3-trimethylbicyclo(2.2.1)heptan-2-ol - PubChem Source: nih.gov URL: 3

  • [2] Title: 2-ethyl fenchol, 18368-91-7 - Perflavory Source: perflavory.com URL: 2

  • [4] Title: 2-ETHYLFENCHOL | 18368-91-7 - ChemicalBook Source: chemicalbook.com URL: 4

  • [6] Title: 2‑Ethyl Fenchol (Terrasol) – Earthy Woody - MySkinRecipes Source: myskinrecipes.com URL: 6

Sources

use of 2-Ethylfenchol in flavor and food applications

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 2-Ethylfenchol for Flavor and Food Applications

Executive Summary

2-Ethylfenchol (FEMA No. 3491) is a synthetically produced tertiary alcohol prized in the flavor and fragrance industry for its potent and distinctive sensory characteristics.[1][2] This guide provides a comprehensive technical overview of 2-Ethylfenchol, detailing its chemical properties, complex organoleptic profile, and practical applications in food and beverage systems. We will explore its regulatory standing, safety considerations, and offer scientifically grounded protocols for sensory evaluation, analytical quantification, and stability testing to empower research and development professionals in leveraging this unique flavor ingredient.

Introduction to 2-Ethylfenchol: A Unique Molecular Identity

2-Ethylfenchol, systematically named 2-ethyl-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol, is a bicyclic monoterpenoid.[1][3] As a tertiary alcohol, its structure is characterized by a hydroxyl group attached to a carbon atom that is bonded to three other carbon atoms, contributing to its chemical stability and distinct sensory properties.[3][4] It is recognized for its powerful and diffusive earthy odor, often compared to geosmin, the compound responsible for the scent of rain on dry soil.[2][5]

Chemical and Physical Properties

A thorough understanding of 2-Ethylfenchol's physicochemical properties is fundamental to its effective application in flavor systems. It is a colorless to pale yellow liquid that is soluble in alcohol and most fixed oils but insoluble in water.[1][6] This solubility profile dictates its incorporation primarily into oil-based or emulsion systems.

PropertyValueSource(s)
Chemical Name 2-ethyl-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol[1]
Synonyms 2-Ethyl Fenchol, Ethylfenchol, Terrasol[7]
CAS Number 18368-91-7[5]
FEMA Number 3491[5][8]
JECFA Number 440[7][9]
Molecular Formula C₁₂H₂₂O[5][10]
Molecular Weight 182.30 g/mol [5][10]
Boiling Point 105 °C @ 15 mmHg[2][5][7]
Density 0.956 g/mL at 25 °C[5][7]
Refractive Index n20/D 1.482[5][7]
Flash Point 88 °C (192 °F) - closed cup[4][11]
Solubility Soluble in alcohol, fixed oils, propylene glycol. Insoluble in water.[1][6][11]
Stability Reported to be stable over a wide pH range.[11][12]

The Sensory World of 2-Ethylfenchol

2-Ethylfenchol possesses a highly complex and potent organoleptic profile. Its high odor strength necessitates that it be evaluated in highly diluted solutions, typically 1% or less.[12]

Odor Profile

The primary characteristic of 2-Ethylfenchol is its intense earthy and soil-like aroma.[4][5] Olfactory analysis reveals a multifaceted profile with the following notes:

  • Primary: Earthy, damp soil, musty, humus.[11][12]

  • Secondary: Rooty (like beets or potatoes), mushroom-like.[11]

  • Tertiary: Camphorous, patchouli, woody, and subtle minty or fir needle undertones.[11][12]

This powerful and diffusive character makes it an excellent ingredient for building foundational earthy notes or adding a unique, natural-smelling top note to fragrance and flavor compositions.[11][12]

Flavor Profile

When translated to taste, the earthy notes persist, providing a unique sensory experience. At a concentration of 10 ppm, it is described as having camphor-like cooling, citrus, and fresh taste characteristics.[7] Its flavor applications are diverse, lending authenticity to a variety of profiles:

  • Vegetable Flavors: Excellent for enhancing root vegetable notes like potato and beet.[11]

  • Savory Flavors: Adds depth to mushroom and characteristic pepper flavors.[11][12]

  • Beverages: Used to create interesting notes in root beer and can add naturalness to lime flavors at low levels.[11][12]

  • Other Applications: Contributes to the complexity of oolong tea flavors.[11]

Applications in the Food & Flavor Industry

The utility of 2-Ethylfenchol lies in its ability to impart a realistic and potent earthy character to food and beverage products. Its chemical stability makes it a versatile component for various processing conditions.[13]

Flavor Creation and Enhancement

As a flavor raw material, 2-Ethylfenchol is used to build complex flavor profiles that require a natural, grounding element.[2] It can be used to:

  • Add Authenticity: Provides a "from the earth" note to vegetable and savory flavors.

  • Enhance Complexity: Introduces intriguing secondary notes that can elevate a simple flavor into a more sophisticated profile.

  • Synergistic Blending: It blends exceptionally well with oriental and woody compositions, enhancing patchouli and oakmoss undertones.[11][12]

The following diagram illustrates a conceptual workflow for integrating 2-Ethylfenchol into a new flavor formulation.

flavor_workflow A Define Target Profile (e.g., 'Roasted Mushroom') B Develop Base Accord (Sulfurous, umami notes) A->B C Identify Missing Nuance (Need for 'fresh soil' aroma) B->C D Select 2-Ethylfenchol (Potent, earthy character) C->D E Prepare Dilutions (0.1% and 1.0% in Propylene Glycol) D->E F Titrate into Base Accord (Start at 0.01% of total) E->F G Sensory Evaluation (Panel testing vs. control) F->G H Iterate and Refine (Adjust level for balance) G->H H->F I Test in Food Matrix (e.g., Soup base) H->I

Caption: Conceptual workflow for flavor development using 2-Ethylfenchol.

Specific Food and Beverage Applications

2-Ethylfenchol can be found in a wide array of consumer products, including:[3]

  • Beverages: Carbonated drinks (root beer, cola), flavored waters, and alcoholic beverage mixes.[3][11]

  • Savory Products: Soups, sauces, condiments, and snacks where an earthy or mushroom note is desired.[3][11]

  • Confectioneries: Hard and soft candies and chewing gums, often to complement mint or herbal profiles.[3][14]

Technical & Regulatory Information

Natural Occurrence and Synthesis

While it occurs naturally in the rhizome of Etlingera elatior (torch ginger), the 2-Ethylfenchol used in the flavor industry is produced synthetically.[11][12] A plausible and common industrial synthesis pathway involves the Grignard reaction. This organometallic chemical reaction is a standard method for creating tertiary alcohols.

The process would likely start with a ketone containing the bicyclic norbornane skeleton, such as fenchone (a component of fennel oil). Fenchone possesses the required 1,3,3-trimethylbicyclo[2.2.1]heptan-2-one structure. Reacting fenchone with an ethylating Grignard reagent, such as ethylmagnesium bromide (C₂H₅MgBr), followed by an acidic workup, would yield 2-Ethylfenchol. This method provides a reliable and scalable route to the high-purity material required for food applications.

Global Regulatory Status

2-Ethylfenchol is a well-regulated and widely approved flavor ingredient.

  • FEMA GRAS: It is designated as FEMA Number 3491 and is Generally Recognized as Safe (GRAS) by the Flavor and Extract Manufacturers Association Expert Panel.[5][11]

  • JECFA: The Joint FAO/WHO Expert Committee on Food Additives has evaluated 2-Ethylfenchol (JECFA No. 440) and concluded "No safety concern at current levels of intake when used as a flavouring agent."[8]

  • European Union: It is listed in the Union list of flavouring substances under Flavis number 02.095.[5]

  • United States (FDA): In 2018, the FDA amended its food additive regulations to remove seven specific synthetic flavoring substances.[15][16] It is critical to note that 2-Ethylfenchol (FEMA 3491) was not among these seven substances and its status as an approved food additive remains unchanged.[6][14][15][16]

Safety and Handling

As a concentrated chemical, proper industrial hygiene and safety practices must be followed.

  • Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and work in a well-ventilated area to avoid inhalation of vapors.[12][17]

  • Fire Safety: 2-Ethylfenchol is a combustible liquid (Category 4).[12] Keep away from heat, sparks, and open flames. Use dry chemical, carbon dioxide, or alcohol-resistant foam for extinction.[12][17]

  • Storage: Store in a cool, well-ventilated place in tightly sealed containers.[12][16]

Experimental Protocols for Application Development

The following protocols provide a framework for the systematic evaluation and application of 2-Ethylfenchol.

Protocol: Sensory Evaluation of 2-Ethylfenchol

Objective: To determine the odor and flavor profile of 2-Ethylfenchol in a controlled setting.

Methodology:

  • Preparation of Standards: Prepare serial dilutions of 2-Ethylfenchol in a suitable solvent like propylene glycol to concentrations of 1.0%, 0.1%, and 0.01%. For taste evaluation, prepare solutions in deodorized water at 10 ppm, 5 ppm, and 1 ppm.

  • Panelist Selection: Assemble a panel of at least 5 trained sensory analysts.

  • Odor Evaluation: a. Dip fragrance blotters into each of the propylene glycol dilutions. b. Allow the solvent to evaporate for 30 seconds. c. Present the blotters to the panelists in a randomized, blind order. d. Panelists should record all perceptible odor characteristics and their perceived intensity on a standardized scoresheet.

  • Flavor Evaluation: a. Provide panelists with 10 mL samples of each aqueous solution. b. Ensure palate cleansers (unsalted crackers, room temperature water) are available. c. Instruct panelists to taste each sample, hold it in their mouth for 10 seconds, and expectorate. d. Panelists should record all flavor, mouthfeel, and cooling characteristics and their intensities.

  • Data Analysis: Compile the descriptors from all panelists. Create a sensory map or spider web diagram to visually represent the dominant flavor and aroma attributes.

Protocol: Stability Testing in a Model Beverage Matrix

Objective: To assess the stability of 2-Ethylfenchol under common food processing and storage conditions.

Causality: Flavor stability is critical for product shelf-life. Factors like heat (pasteurization), light (retail storage), and time can degrade volatile compounds, altering the sensory profile.[1][18] This protocol simulates these stressors to predict performance.

stability_workflow cluster_prep Sample Preparation cluster_stress Stress Conditions A Prepare Model Beverage (pH 3.5, 10% Sugar Solution) B Spike with 2-Ethylfenchol (Target: 5 ppm) C Aliquot into Vials (Amber and Clear Glass) D1 Control: 4°C, Dark C->D1 D2 Heat Stress: 85°C for 30 min, then 25°C Dark C->D2 D3 Light Stress: 25°C, UV Light Exposure C->D3 D4 Accelerated Storage: 40°C, Dark C->D4 E Sampling Time Points (T=0, 1, 2, 4, 8 weeks) D1->E D2->E D3->E D4->E F Analytical Quantification (GC-MS, see Protocol 5.3) E->F G Sensory Evaluation (Triangle Test vs. T=0 Control) E->G H Data Analysis (Degradation Kinetics Plot) F->H G->H

Caption: Experimental workflow for stability testing of 2-Ethylfenchol.

Methodology:

  • Matrix Preparation: Create a simple beverage matrix (e.g., a citrate-buffered solution at pH 3.5 with 10% sucrose).

  • Sample Spiking: Add 2-Ethylfenchol to the matrix to achieve a target concentration of 5 ppm. Homogenize thoroughly.

  • Aliquoting: Dispense the spiked beverage into two sets of vials: amber (light-protected) and clear.

  • Storage Conditions:

    • Control: Store one set of amber vials at 4°C in the dark.

    • Heat Treatment: Subject one set of amber vials to a simulated pasteurization step (e.g., 85°C for 30 minutes), then store at 25°C in the dark.

    • Photo-stability: Store one set of clear vials at 25°C under controlled full-spectrum or UV lighting.

    • Accelerated Shelf-life: Store one set of amber vials at 40°C in the dark.

  • Time-Point Analysis: At specified intervals (e.g., T=0, 1, 2, 4, 8 weeks), remove one vial from each condition.

  • Analysis: Analyze the concentration of 2-Ethylfenchol using the GC-MS protocol below. A parallel sensory analysis (e.g., a triangle test against the frozen T=0 control) should be performed to detect any changes in the organoleptic profile.

  • Interpretation: Plot the concentration of 2-Ethylfenchol versus time for each condition to determine its degradation rate.

Protocol: Analytical Quantification by GC-MS

Objective: To accurately quantify the concentration of 2-Ethylfenchol in a food matrix.

Causality: Gas Chromatography (GC) is the ideal technique for separating volatile and semi-volatile compounds like 2-Ethylfenchol from a complex matrix.[19] Mass Spectrometry (MS) provides highly specific and sensitive detection, allowing for unambiguous identification and quantification.[4][19]

Methodology:

  • Sample Preparation (Solvent Extraction): a. To 5 mL of a liquid sample (e.g., from the stability study), add an internal standard (e.g., 1-octanol or another suitable non-interfering alcohol) at a known concentration. b. Add 5 mL of a non-polar solvent (e.g., hexane or dichloromethane). c. Vortex vigorously for 2 minutes to extract the 2-Ethylfenchol into the organic layer. d. Centrifuge for 5 minutes to separate the layers. e. Carefully transfer the organic (top) layer to a clean GC vial.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890B or equivalent.

    • Column: A mid-polarity column such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm) is a suitable starting point. For better separation from other polar compounds, a wax-type column (e.g., DB-WAX) could be used.[20]

    • Inlet: Splitless mode, 250°C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Start at 60°C, hold for 1 minute, ramp at 10°C/min to 240°C, hold for 5 minutes. (This program should be optimized for the specific matrix).

    • Mass Spectrometer: Agilent 5977A or equivalent.

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity. Key ions for 2-Ethylfenchol would be determined from a full scan analysis but would likely include characteristic terpene fragments and the M-18 (loss of water) ion.

  • Calibration and Quantification: a. Prepare a series of calibration standards of 2-Ethylfenchol with the fixed internal standard in the same solvent used for extraction. b. Run the standards to generate a calibration curve based on the ratio of the analyte peak area to the internal standard peak area. c. Inject the extracted sample and use the calibration curve to calculate the concentration of 2-Ethylfenchol.

Conclusion

2-Ethylfenchol is a powerful and versatile flavor ingredient that offers a unique and highly sought-after earthy, soil-like sensory profile. Its stability and regulatory acceptance make it a valuable tool for flavorists and product developers aiming to create authentic and complex flavor experiences in a wide range of food and beverage applications. By understanding its chemical nature and employing rigorous scientific methodologies for evaluation and application, researchers can fully harness the potential of this distinctive molecule.

References

A consolidated list of all sources cited within this technical guide.

  • Perflavory. (n.d.). 2-ethyl fenchol, 18368-91-7. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-ethyl fenchol. Retrieved from [Link]

  • U.S. Food & Drug Administration. (2018, October 5). FDA Removes 7 Synthetic Flavoring Substances from Food Additives List. Retrieved from [Link]

  • Orbis Machinery, LLC. (2018, November 9). FDA Removes Seven Synthetic Flavoring Substances from Food Additives List. Retrieved from [Link]

  • von Sydow, E. (1964). Mass Spectrometry of Terpenes. II. Monoterpene Alcohols. Acta Chemica Scandinavica, 18, 1099-1104. (Simulated access via SciSpace: [Link])

  • Institute of Food Technologists. (2018, October 9). FDA removes seven synthetic flavoring substances from food additives list. Retrieved from [Link]

  • Food Dive. (2018, October 8). FDA bans 7 synthetic food flavoring substances. Retrieved from [Link]

  • precisionFDA. (n.d.). 2-ETHYL FENCHOL. Retrieved from [Link]

  • Kamaldeh, A., et al. (2017). Rapid Quantification of Major Volatile Metabolites in Fermented Food and Beverages Using Gas Chromatography-Mass Spectrometry. Molecules, 22(7), 1149. (Available at: [Link])

  • PubChem. (n.d.). 2-Ethyl-1,3,3-trimethylbicyclo(2.2.1)heptan-2-ol. Retrieved from [Link]

  • Weerawatanakorn, M., et al. (2015). Reactivity and stability of selected flavor compounds. Food Chemistry, 188, 1-10. (Available at: [Link])

  • NutriFusion. (2018, November 7). FDA Bans 7 Artificial Flavoring Substances. Retrieved from [Link]

  • Food and Agriculture Organization of the United Nations. (2001). 2-Ethylfenchol. Retrieved from [Link]

  • World Health Organization. (n.d.). 2-ethyl-1,3,3-trimethyl-2-norbornanol. Retrieved from [Link]

  • Patil, H. (2017, November 25). Factors Affecting Flavour Stability. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 2‑Ethyl Fenchol (Terrasol) – Earthy Woody. Retrieved from [Link]

  • Google Patents. (n.d.). US11760957B2 - Compositions containing fenchols and methods of use.
  • Grygorieva, O., & Klymenko, L. (2020). Efficiency of gas chromatographic analysis of terpens and terpenoids of sources of aromatic substances, taking into account the polarity. Ukrainian Food Journal, 9(3), 662-674. (Simulated access via ResearchGate: [Link])

  • FooDB. (2010, April 8). Showing Compound 2-Ethyl-1,3,3-trimethyl-2-norbornanol (FDB009411). Retrieved from [Link]

  • Google Patents. (n.d.). RU2739032C1 - Method of producing 2-ethylidene norbornane.

Sources

An In-depth Technical Guide to 2-Ethylfenchol: From Synthesis to Application

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of 2-Ethylfenchol, a synthetic derivative of the bicyclic monoterpenoid, fenchol. While 2-Ethylfenchol is primarily utilized in the flavor and fragrance industry for its unique sensory characteristics, a thorough understanding of its chemical properties, synthesis, and potential biological context is essential for researchers, scientists, and drug development professionals. Due to the limited publicly available research specifically on 2-Ethylfenchol, this guide synthesizes information on the parent compound, fenchol, and related alkylated terpenoids to provide a holistic and scientifically grounded perspective.

Introduction to Fenchol and its Alkylated Derivatives

Fenchol (1,3,3-trimethyl-2-norbornanol) is a naturally occurring bicyclic monoterpene alcohol and an isomer of borneol.[1] It is found in the essential oils of various plants, including fennel and basil, and is responsible for basil's characteristic aroma.[1][2] The rigid bicyclo[2.2.1]heptane framework of fenchol has made it an interesting chiral auxiliary and a scaffold for chemical modifications in medicinal chemistry.[3]

2-Ethylfenchol (2-ethyl-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol) is a synthetic derivative where an ethyl group is introduced at the C2 position. This modification significantly alters its organoleptic properties, leading to its use as a fragrance and flavor ingredient.[4][5] It is described as having a powerful, diffusive, and earthy odor with ambery, patchouli, and oakmoss undertones.[4]

Physicochemical and Spectroscopic Properties

A comprehensive understanding of a molecule's physical and chemical properties is fundamental to its application and further research.

Physicochemical Data

The following table summarizes the key physicochemical properties of 2-Ethylfenchol.

PropertyValueSource(s)
CAS Number 18368-91-7[4][6]
Molecular Formula C₁₂H₂₂O[6][7]
Molecular Weight 182.30 g/mol [6][7]
Appearance Colorless to light yellow viscous liquid[7][8]
Boiling Point 105 °C at 15 mmHg[6][9]
Density 0.956 g/mL at 25 °C[9]
Refractive Index 1.482 at 20 °C[6][9]
Flash Point 88 °C (190.4 °F) - closed cup[7][9]
Solubility Soluble in ethanol and most fixed oils; low water solubility[6][7]
Spectroscopic Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum would be expected to show characteristic signals for the ethyl group (a triplet and a quartet), multiple singlets for the methyl groups on the bicyclic frame, and complex multiplets for the bridgehead and methylene protons.

    • ¹³C NMR: The spectrum would display distinct signals for the quaternary carbon bearing the hydroxyl and ethyl groups, as well as signals for the carbons of the ethyl group, the three methyl groups, and the carbons of the bicyclic system.

  • Mass Spectrometry (MS): The electron ionization mass spectrum would likely show a molecular ion peak (M+) at m/z 182, with characteristic fragmentation patterns resulting from the loss of water, the ethyl group, and other fragments from the bicyclic core.

  • Infrared (IR) Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching of the tertiary alcohol. C-H stretching and bending vibrations would be observed in the regions of 2850-3000 cm⁻¹ and 1350-1470 cm⁻¹, respectively.

Synthesis of 2-Ethylfenchol: A Proposed Pathway

Detailed, validated synthetic protocols for 2-Ethylfenchol are not explicitly published in peer-reviewed literature. However, based on general organic chemistry principles and existing patents on the alkylation of related compounds, a plausible synthetic route involves the Grignard reaction with fenchone as the starting material. Fenchone, the ketone analog of fenchol, is a readily available starting material.

Proposed Synthetic Workflow

The synthesis of 2-Ethylfenchol can be logically approached in two main stages: the preparation of the Grignard reagent and the subsequent reaction with fenchone, followed by purification.

G cluster_0 Stage 1: Grignard Reagent Formation cluster_1 Stage 2: Reaction and Workup cluster_2 Stage 3: Purification reagent_prep Ethyl Bromide + Magnesium grignard Ethylmagnesium Bromide (Grignard Reagent) reagent_prep->grignard in dry ether reaction Grignard Addition grignard->reaction fenchone Fenchone fenchone->reaction workup Aqueous Workup (e.g., NH4Cl) reaction->workup product Crude 2-Ethylfenchol workup->product purification Distillation or Column Chromatography product->purification final_product Pure 2-Ethylfenchol purification->final_product

Caption: Proposed synthetic workflow for 2-Ethylfenchol.

Step-by-Step Experimental Protocol (Proposed)

Disclaimer: The following is a proposed protocol based on standard laboratory procedures for Grignard reactions and should be adapted and optimized with appropriate safety precautions.

Materials:

  • Fenchone

  • Ethyl bromide

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Standard glassware for anhydrous reactions (oven-dried)

  • Magnetic stirrer and heating mantle

Procedure:

  • Grignard Reagent Preparation:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

    • Add a small volume of anhydrous diethyl ether to cover the magnesium.

    • Add a small crystal of iodine to initiate the reaction if necessary.

    • Slowly add a solution of ethyl bromide in anhydrous diethyl ether from the dropping funnel. The reaction is exothermic and should be controlled by the rate of addition and, if necessary, an ice bath.

    • After the addition is complete, reflux the mixture gently until most of the magnesium has reacted.

  • Reaction with Fenchone:

    • Cool the Grignard reagent to 0 °C.

    • Slowly add a solution of fenchone in anhydrous diethyl ether from the dropping funnel.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Workup and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude 2-Ethylfenchol by vacuum distillation or column chromatography on silica gel.

Applications and Biological Context

The primary application of 2-Ethylfenchol is in the flavor and fragrance industry. A recent patent highlights its use, along with other alkylated fenchols, to enhance the odor strength and character of various fragrance and flavor compositions.[14]

While there is no specific pharmacological or toxicological data available for 2-Ethylfenchol, the parent compound, fenchol, has been investigated for various biological activities, including antimicrobial and anti-inflammatory effects.[2] Furthermore, fenchol derivatives are being explored for the development of new therapeutic agents.[3] The introduction of an ethyl group could potentially modulate these activities, and this represents an area for future research.

Safety and Handling

2-Ethylfenchol is classified as a combustible liquid.[4] Standard safety precautions for handling laboratory chemicals should be followed, including the use of personal protective equipment such as gloves and eye protection. It should be stored in a cool, well-ventilated place away from heat and open flames.[4]

Future Directions and Conclusion

2-Ethylfenchol is a commercially significant aroma chemical with a well-defined role in the fragrance and flavor industry. However, from a scientific and research perspective, it remains a relatively understudied molecule. The proposed synthetic pathway in this guide provides a logical and experimentally feasible approach for its preparation in a laboratory setting.

Future research should focus on:

  • Detailed Spectroscopic Characterization: Obtaining and publishing a complete set of NMR, MS, and IR data for 2-Ethylfenchol to serve as a reference standard.

  • Exploration of Biological Activity: Investigating the potential antimicrobial, anti-inflammatory, or other pharmacological properties of 2-Ethylfenchol, building upon the known activities of its parent compound, fenchol.

  • Toxicological Evaluation: Conducting comprehensive toxicological studies to establish a detailed safety profile.

References

  • Harrens Lab. (n.d.). Sclabs fenchol terpene. Retrieved from [Link]

  • Grokipedia. (n.d.). Fenchol. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-ethyl fenchol. Retrieved from [Link]

  • Google Patents. (n.d.). US4453004A - Process for the alkylation of phenolic compounds.
  • Wikipedia. (n.d.). Fenchol. Retrieved from [Link]

  • Google Patents. (n.d.). US11760957B2 - Compositions containing fenchols and methods of use.
  • Google Patents. (n.d.). US2193760A - Method for manufacturing alkyl phenols.
  • Foreverest Resources Ltd. (2023, September 1). Introduction of Fenchol and Fenchyl acetate. Retrieved from [Link]

  • Google Patents. (n.d.). WO2005009936A1 - Alkylation catalyst and method for making alkylated phenols.
  • Inxight Drugs. (n.d.). 2-ETHYL FENCHOL. Retrieved from [Link]

  • Google Patents. (n.d.). GB1351030A - Process for the preparation of alkylphenols.
  • The Good Scents Company. (n.d.). fenchol. Retrieved from [Link]

  • PubChem. (n.d.). Fenchol. Retrieved from [Link]

  • SLS Ireland. (n.d.). 2-Ethylfenchol, >=97%, FCC. Retrieved from [Link]

  • Google Patents. (n.d.). US4419529A - Process for the preparation of a 2-alkylphenol.
  • Taylor & Francis Online. (2026, January 18). Synthesis, antimicrobial evaluation, and molecular docking study of fenchol- and menthol-based derivatives. Retrieved from [Link]

  • BMRB. (n.d.). bmse000495 Fenchol. Retrieved from [Link]

  • The Good Scents Company. (n.d.). (-)-alpha-fenchol. Retrieved from [Link]

  • The Good Scents Company. (n.d.). (+)-alpha-fenchol. Retrieved from [Link]

  • Chemical Product Exporter. (n.d.). 2-ethyl Fenchol (18368-91-7). Retrieved from [Link]

  • MySkinRecipes. (n.d.). 2‑Ethyl Fenchol (Terrasol) – Earthy Woody. Retrieved from [Link]

  • Google Patents. (n.d.). US5227544A - Process for the production of 2-ethylhexanol.
  • SpectraBase. (n.d.). Fenchol. Retrieved from [Link]

  • Google Patents. (n.d.). US 2013/0011352 A1. Retrieved from [Link]

  • Drugfuture. (n.d.). 2-ETHYL FENCHOL. Retrieved from [Link]

  • Perflavory. (n.d.). 2-ethyl fenchol. Retrieved from [Link]

  • NIST WebBook. (n.d.). Fenchol. Retrieved from [Link]

  • NIST WebBook. (n.d.). Fenchol, exo-. Retrieved from [Link]

Sources

Spectroscopic Characterization of 2-Ethylfenchol: A Comprehensive Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Ethylfenchol (IUPAC: 2-ethyl-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol; CAS: 18368-91-7) is a highly diffusive, carbobicyclic tertiary alcohol utilized extensively in the flavor and fragrance industry[1]. Known for imparting a powerful earthy, damp-soil odor profile nearly identical to geosmin, it is a critical component in patchouli enhancements and root-vegetable flavor formulations[2][3]. Because of its complex stereochemistry and sterically hindered functional groups, rigorous quality control using advanced spectroscopic techniques (GC-MS, FT-IR, and NMR) is mandatory to ensure batch-to-batch consistency and structural integrity[4].

This whitepaper provides an authoritative, step-by-step methodology for the spectroscopic validation of 2-ethylfenchol, emphasizing the causality behind experimental choices and establishing self-validating protocols for researchers and drug development professionals.

Structural Elucidation & Chemical Context

The molecular architecture of 2-ethylfenchol ( C12​H22​O , MW: 182.30 g/mol ) is based on a rigid fenchane (bicyclo[2.2.1]heptane) skeleton[1]. The extreme steric crowding at the C2 position—where both an ethyl group and a hydroxyl group reside adjacent to a bridgehead methyl (C1) and a gem-dimethyl group (C3)—dictates its spectroscopic behavior.

  • Optical Activity : Commercially synthesized 2-ethylfenchol often exhibits specific optical rotation (e.g., [α]D20​−12∘ in ethanol)[2].

  • Analytical Impact : The rigid, crowded environment restricts bond rotation, leading to complex diastereotopic splitting in 1 H NMR and facile dehydration during mass spectrometric ionization[5].

Analytical Workflow Visualization

To ensure absolute structural confirmation, the analytical pipeline must integrate orthogonal spectroscopic methods. The workflow below outlines the sequence of validation.

G A 2-Ethylfenchol Sample (Synthesis/Extraction) B Sample Preparation (Dilution & Solvation) A->B C GC-MS Analysis (Fragmentation & Purity) B->C D FT-IR Spectroscopy (Functional Groups) B->D E NMR Spectroscopy (1H & 13C Framework) B->E F Data Integration & Structural Elucidation C->F D->F E->F G Final Validation (Earthy/Geosmin-like Odor Profile) F->G

Analytical workflow for the spectroscopic validation of 2-Ethylfenchol.

Mass Spectrometry (GC-MS) Profiling

Causality & Mechanism

In Electron Impact (EI) MS at 70 eV, tertiary alcohols like 2-ethylfenchol rarely exhibit a strong molecular ion ( M+ at m/z 182). The dominant fragmentation pathways are driven by α -cleavage and rapid dehydration, which are thermodynamically favored due to the formation of a stable tertiary carbocation on the bicyclic ring. A non-polar capillary column is selected because the lipophilic fenchane skeleton interacts optimally with a 5% phenyl/95% dimethylpolysiloxane stationary phase, preventing peak tailing[4].

Experimental Protocol
  • Preparation : Dilute the 2-ethylfenchol sample to 100 ppm in GC-grade hexane.

  • Injection : Inject 1 μ L into the GC-MS (Inlet temp: 250°C, Split ratio: 1:50).

  • Separation : Run a temperature gradient from 60°C (hold 2 min) to 240°C at 10°C/min.

  • Acquisition : Acquire mass spectra in full scan mode (m/z 35–300).

  • Self-Validation Check : Run a pure hexane solvent blank immediately prior to the sample. This validates the system by ensuring no siloxane column bleed or carryover peaks mask the critical low-mass fragments (e.g., m/z 95).

Quantitative Data Summary

Table 1: GC-MS Fragmentation Data for 2-Ethylfenchol

Fragment Ion (m/z)Relative AbundanceStructural Assignment / Mechanism
182 < 5%Molecular Ion [M]+ (Weak due to facile dehydration)
164 Medium [M−H2​O]+ (Dehydration via α -cleavage)
153 Strong [M−CH2​CH3​]+ (Loss of the C2 ethyl group)
135 Strong [M−H2​O−CH2​CH3​]+ (Sequential loss of water and ethyl)
95 / 109 Base Peak (100%)Bicyclic ring cleavage (Characteristic fenchane fragmentation)

Infrared (FT-IR) Spectroscopy

Causality & Mechanism

FT-IR is utilized to confirm the presence of the tertiary hydroxyl group and the intact aliphatic framework. Attenuated Total Reflectance (ATR) is chosen over traditional KBr pellets because 2-ethylfenchol is a volatile aroma chemical; ATR requires zero thermal or pressure-based sample preparation, eliminating the risk of analyte volatilization. The extreme steric crowding of the C3 gem-dimethyl group causes a diagnostic "isopropyl-like" doublet split in the C–H bending region.

Experimental Protocol
  • Preparation : Clean the ATR diamond crystal with isopropanol and allow it to dry.

  • Background : Acquire a background spectrum of the ambient air.

  • Application : Apply 1–2 drops of neat 2-ethylfenchol liquid directly onto the crystal.

  • Acquisition : Scan from 4000 to 400 cm −1 at a resolution of 4 cm −1 (32 co-added scans).

  • Self-Validation Check : Perform an automated background subtraction. If the diamond lattice absorption band (~2300 cm −1 ) is visible in the final spectrum, the background subtraction has failed and must be re-run to ensure the baseline is normalized.

Quantitative Data Summary

Table 2: FT-IR Spectroscopic Absorptions

Wavenumber (cm⁻¹)IntensityFunctional Group / Vibrational Mode
3400 – 3500 Broad, StrongO–H stretch (Hydrogen-bonded tertiary alcohol)
2950, 2870 StrongC–H stretch (Aliphatic bicyclic ring and alkyl groups)
1460 MediumC–H bending (Methylene scissoring)
1385, 1365 Medium, DoubletC–H bending (gem-Dimethyl diagnostic split)
1120 StrongC–O stretch (Tertiary alcohol)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality & Mechanism

NMR provides the definitive map of the carbon framework. Deuterated chloroform ( CDCl3​ ) is utilized as the solvent because its non-polar nature readily dissolves the lipophilic molecule without inducing the severe hydrogen-bonding chemical shifts seen with polar solvents like DMSO- d6​ . The C2 carbon is shifted significantly downfield due to the electronegativity of the attached hydroxyl group, while the rigid chiral ring forces the methylene protons into complex, non-first-order multiplets.

Experimental Protocol
  • Preparation : Dissolve 20 mg of 2-ethylfenchol in 0.6 mL of CDCl3​ containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference (0.00 ppm).

  • Acquisition ( 1 H) : Acquire the proton spectrum at 400 MHz (16 scans, 1s relaxation delay).

  • Acquisition ( 13 C) : Acquire the carbon spectrum at 100 MHz (1024 scans, complete proton decoupling).

  • Self-Validation Check (D 2​ O Exchange) : To definitively prove the assignment of the hydroxyl proton, add one drop of Deuterium Oxide ( D2​O ) to the NMR tube, shake vigorously, and re-acquire the 1 H spectrum. The rapid chemical exchange will cause the -OH singlet at ~1.60 ppm to disappear, validating its assignment against overlapping aliphatic multiplets.

Quantitative Data Summary

Table 3: 1 H and 13 C NMR Chemical Shifts ( CDCl3​ , 400/100 MHz)

NucleusChemical Shift (ppm)Multiplicity & IntegrationStructural Assignment
1 H 0.85 – 1.10m, 9HC1-CH₃, C3-(CH₃)₂ (Ring methyls)
1 H 0.95t, J = 7.5 Hz, 3H-CH₂CH₃ (Ethyl terminal methyl)
1 H 1.20 – 1.80m, 7HC4-H, C5-H₂, C6-H₂, C7-H₂ (Ring protons)
1 H 1.45 – 1.65q, J = 7.5 Hz, 2H-CH₂ CH₃ (Ethyl methylene)
1 H ~1.60s, 1H (Exchangeable)-OH (Hydroxyl proton)
13 C ~78.0Quaternary (C)C2 (Oxygenated tertiary carbon)
13 C ~48.5, 42.0Quaternary (C)C1, C3 (Bridgehead and gem-dimethyl carbons)
13 C ~49.0Methine (CH)C4 (Bridgehead carbon)
13 C 25.0 – 35.0Methylene (CH₂)C5, C6, C7 (Ring methylenes)
13 C ~28.0Methylene (CH₂)-CH₂ CH₃ (Ethyl methylene)
13 C 18.0, 21.0, 26.0Methyl (CH₃)C1-CH₃, C3-(CH₃)₂
13 C ~9.5Methyl (CH₃)-CH₂CH₃ (Ethyl terminal methyl)

References

  • Title: 2-Ethyl-1,3,3-trimethylbicyclo(2.2.1)
  • Title: 2-Ethylfenchol ≥97%, FCC, FG; CAS Number: 18368-91-7 Source: Sigma-Aldrich URL
  • Title: 2-ethyl fenchol, 18368-91-7 Source: The Good Scents Company URL
  • Title: Determination of odour compounds in surface waters Source: University of Wollongong Research Online URL
  • Title: Aroma Chemicals: Spectroscopic methods and quality control Source: Doing STS URL

Sources

High-Purity 2-Ethylfenchol: Commercial Sourcing, Structural Profiling, and Analytical Validation in Modern R&D

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of specialty chemicals and drug development R&D, 2-Ethylfenchol (CAS: 18368-91-7) occupies a highly specialized niche. Systematically identified as 2-ethyl-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol, this sterically hindered tertiary alcohol and fenchane monoterpenoid is heavily utilized across multiple scientific domains. In olfactory research and the fragrance industry, it is renowned for its intensely diffusive, geosmin-like, wet-soil profile (often commercialized under the trade name Terrasol) . In pharmaceutical and analytical R&D, high-purity 2-ethylfenchol serves as a robust internal standard for volatile organic compound (VOC) profiling and a specialized intermediate in asymmetric synthesis . This technical guide provides a comprehensive framework for sourcing commercial 2-ethylfenchol and establishes a self-validating analytical protocol to ensure lot integrity prior to experimental use.

Structural and Physical Profiling

Understanding the physical chemistry of 2-ethylfenchol is prerequisite to its proper handling, storage, and analytical validation. The molecule features a rigid bicyclic framework with a tertiary hydroxyl group, making it highly lipophilic, volatile, and prone to specific degradation pathways under thermal stress .

  • Molecular Formula: C₁₂H₂₂O

  • Molecular Weight: 182.30 g/mol

  • Boiling Point: ~105 °C at 15 mmHg

  • Density: 0.956 g/mL at 25 °C

  • Refractive Index: n20/D 1.482

Commercial Supplier Landscape

Procuring 2-ethylfenchol requires aligning the chemical grade with the intended application. "Fragrance Grade" (FG) or "Food Chemicals Codex" (FCC) materials are optimized for organoleptic purity and olfaction studies, whereas "Analytical Standards" are gravimetrically certified specifically for quantitative mass spectrometry calibration.

Table 1: Quantitative Comparison of Commercial 2-Ethylfenchol Suppliers

Commercial SupplierChemical Grade / Trade NameCertified PurityPrimary R&D Application
Sigma-Aldrich FCC, FG (Product W349100)≥ 97.0%Flavor/Fragrance formulation, Chemical Synthesis
Bedoukian Research Terrasol® FCC≥ 97.0%Olfactory receptor binding, Perfumery
ZeptoMetrix (Spex) Organic Analytical Standard1000 µg/mLGC-MS/HPLC instrument calibration
BOC Sciences Fine Chemical (CAS 67952-68-5)≥ 95.0%Custom organic synthesis

Analytical Validation Protocol: A Self-Validating System

Expertise & Experience: A pervasive error in the quality control of 2-ethylfenchol is the misinterpretation of Gas Chromatography (GC) data. Because 2-ethylfenchol is a tertiary bicyclic alcohol, it is exceptionally susceptible to thermal dehydration. When injected into a standard GC inlet at 250°C, the molecule undergoes rapid elimination to form structurally related olefins (e.g., ethyl-fenchylenes). An inexperienced analyst might view these olefinic peaks as inherent impurities, falsely failing a high-purity lot. To establish a self-validating system, the analytical protocol must inherently differentiate between true sample impurities and instrument-induced artifacts .

Step-by-Step GC-MS Validation Methodology:

  • System Blank Validation: Inject 1.0 µL of anhydrous hexane to establish a baseline and confirm zero column carryover. This ensures the system is inert prior to sample introduction.

  • Sample Preparation: Dilute the commercial 2-ethylfenchol lot to a concentration of 1.0 mg/mL in anhydrous hexane. Causality: Hexane is chosen over protic solvents like ethanol to prevent hydrogen-bonding anomalies in the inlet and to facilitate trace moisture analysis if concurrently required.

  • Inlet Configuration (The Critical Control Point):

    • Test A (Stress Test): Perform a standard Split injection (10:1) with the inlet set to 250°C.

    • Test B (Validation Test): Switch to a Cold On-Column (COC) injection or lower the splitless inlet temperature to 150°C using a highly deactivated, low-volume glass liner. Causality: This bypasses the thermal activation energy required for the dehydration of the tertiary alcohol, preserving the intact molecule.

  • Chromatographic Separation: Utilize a low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30m x 0.25mm x 0.25µm). Employ a gentle oven ramp: 60°C hold for 2 mins, ramp at 10°C/min to 240°C.

  • Mass Spectrometry (MS) Detection: Operate in Electron Ionization (EI) mode at 70 eV. Monitor the Total Ion Chromatogram (TIC). The intact alcohol will show characteristic fragmentation (e.g., [M-18] for water loss, [M-29] for ethyl loss) .

  • Self-Validation & Data Reconciliation: Overlay the chromatograms from Test A and Test B. If the early-eluting olefin peaks are present in Test A but absent in Test B, the "impurities" are confirmed as thermal artifacts. The lot is thus validated for high purity.

Mechanistic Workflow Visualization

The following diagram illustrates the logical decision tree of the self-validating GC-MS protocol, highlighting the pathway of thermal degradation versus true purity profiling.

GCMS_Validation Start Commercial 2-Ethylfenchol Lot Prep Sample Prep: 1.0 mg/mL in Hexane Start->Prep Split Standard Injection (250°C) Prep->Split High Temp Stress COC Cold On-Column (COC) Injection Prep->COC Low Temp Validation Degradation Thermal Dehydration (False Impurity: Olefins) Split->Degradation -H2O Elimination Intact Intact Tertiary Alcohol (True Purity Profile) COC->Intact Thermal Stability Validate Compare Chromatograms: Artifact vs. True Impurity Degradation->Validate Intact->Validate Result Lot Validated for R&D Use Validate->Result Self-Validating Logic

Figure 1: GC-MS analytical workflow differentiating thermal artifacts from true impurities.

Conclusion

The successful integration of 2-ethylfenchol into advanced drug development and chemical research pipelines depends heavily on intelligent sourcing and rigorous, chemically-informed quality control. By understanding the molecule's propensity for thermal dehydration, scientists can implement self-validating analytical frameworks that ensure the absolute integrity of their experimental data.

References

  • Scentspiracy. "Terrasol FCC (18368-91-7) – Earthy-Rain Synthetic Ingredient for Perfumery." Available at:[Link]

  • National Center for Biotechnology Information. "2-Ethyl-1,3,3-trimethylbicyclo(2.2.1)heptan-2-ol" PubChem Compound Summary. Available at:[Link]

  • ZeptoMetrix (Spex CertiPrep). "2-Ethyl-Fenchol Single-Component Organic Standard." Available at:[Link]

Methodological & Application

gas chromatography-mass spectrometry (GC-MS) analysis of 2-Ethylfenchol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Trace Analysis of 2-Ethylfenchol via HS-SPME-GC-MS

Introduction & Scientific Rationale

2-Ethylfenchol (CAS 18368-91-7) is a bicyclic fenchane monoterpenoid and tertiary alcohol characterized by a highly diffusive, earthy, and damp-soil odor profile[1]. Structurally and aromatically similar to the well-known off-flavor compound geosmin, 2-Ethylfenchol is frequently evaluated in the flavor and fragrance industry, as well as in environmental water and beverage quality control to monitor earthy taints[2]. It is also identified as a key volatile organic compound in specific botanical species, such as the Australian semi-desert genus Eremophila[3].

Because 2-Ethylfenchol possesses a remarkably low human olfactory detection threshold, analytical methods must achieve extreme sensitivity. Gas Chromatography-Mass Spectrometry (GC-MS) coupled with Headspace Solid-Phase Microextraction (HS-SPME) is the gold standard for this application.

Causality of Methodological Choices:

  • Extraction (HS-SPME): Traditional liquid-liquid extraction can introduce solvent artifacts and dilute the sample. HS-SPME provides solvent-free pre-concentration. A DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) fiber is selected because its mixed-polarity coating optimally adsorbs C10-C15 terpenoids and tertiary alcohols.

  • Separation (GC): A mid-polar (e.g., DB-5MS) capillary column ensures adequate resolution of 2-Ethylfenchol from matrix lipids and co-eluting isomers.

  • Detection (EI-MS in SIM mode): Electron Ionization (EI) at 70 eV provides reproducible fragmentation. Selected Ion Monitoring (SIM) is employed to filter out matrix noise, achieving limits of detection (LOD) in the ng/L (ppt) range.

Materials and Reagents

  • Target Analyte: 2-Ethylfenchol standard (≥97% purity, FCC grade).

  • Internal Standard (IS): Deuterated geosmin (d3-Geosmin). The use of a deuterated standard with a nearly identical structure is critical for exact matrix-effect compensation of earthy monoterpenoids[4].

  • Matrix: Deionized water, synthetic wine matrix, or dipropylene glycol (depending on the target application).

  • Reagents: Sodium chloride (NaCl, analytical grade) to enhance the "salting-out" effect during headspace extraction.

Experimental Protocols

Step 1: Sample Preparation (HS-SPME)
  • Transfer 10.0 mL of the liquid sample into a 20 mL amber glass headspace vial.

  • Add 3.0 g of NaCl to the vial. Rationale: The addition of salt decreases the solubility of non-polar and slightly polar organic compounds in the aqueous phase, thermodynamically driving 2-Ethylfenchol into the headspace.

  • Spike the sample with 10 µL of the Internal Standard solution (e.g., 100 µg/L d3-Geosmin in methanol).

  • Seal the vial with a PTFE/silicone septum and a magnetic crimp cap.

  • Incubate the vial at 60 °C for 10 minutes under continuous agitation (250 rpm). Rationale: This establishes liquid-gas thermodynamic equilibrium.

  • Expose the 50/30 µm DVB/CAR/PDMS SPME fiber to the headspace for 30 minutes at 60 °C. Rationale: 60 °C optimally balances the volatilization of the analyte with the exothermic adsorption process on the fiber.

Step 2: GC-MS Instrumental Setup
  • Retract the fiber and immediately insert it into the GC injection port.

  • Desorb the analytes at 250 °C for 3.0 minutes in splitless mode. Rationale: Splitless injection maximizes the transfer of trace analytes onto the head of the column.

  • Initiate the GC oven temperature program and MS data acquisition simultaneously.

Step 3: Data Acquisition & Processing
  • Operate the mass spectrometer in EI mode (70 eV).

  • Utilize SIM mode targeting specific m/z values (See Table 2). Rationale: By monitoring only specific fragments, the MS dwells longer on these ions, significantly increasing the signal-to-noise ratio compared to full-scan mode.

  • Calculate the concentration of 2-Ethylfenchol using the internal standard calibration curve (ratio of analyte peak area to IS peak area).

Data Presentation

Table 1: GC-MS Operating Conditions

Parameter Setting
GC Column DB-5MS (30 m × 0.25 mm i.d. × 0.25 µm film thickness)
Carrier Gas Helium (High Purity 99.999%), constant flow at 1.0 mL/min
Injection Mode Splitless (Desorption time: 3.0 min)
Inlet Temperature 250 °C
Oven Program 40 °C (hold 2 min) → 6 °C/min to 240 °C (hold 5 min)
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Energy 70 eV (Electron Ionization)

| Acquisition Mode | Selected Ion Monitoring (SIM) |

Table 2: Target SIM Ions for 2-Ethylfenchol and Internal Standard

Analyte Approx. RT (min) Target Ion (Quantification, m/z) Qualifier Ions (m/z)
2-Ethylfenchol 14.5 164 182, 111, 95

| d3-Geosmin (IS) | 15.2 | 115 | 168, 185 |

(Note: Retention times are illustrative and depend on exact column dimensions and carrier gas flow rates).

Self-Validating Quality Control System

To ensure trustworthiness, the protocol is designed as a self-validating system that continuously verifies its own accuracy:

  • Internal Standardization: The use of d3-Geosmin inherently corrects for matrix-induced signal suppression or enhancement, as well as variations in SPME extraction efficiency[4]. Because the IS behaves almost identically to 2-Ethylfenchol, the ratio of their signals remains constant despite external variables.

  • System Suitability Test (SST): Inject a mid-level standard before any sample sequence. The signal-to-noise (S/N) ratio for the quantification ion (m/z 164) must be ≥ 100, and peak asymmetry should be between 0.8 and 1.2. This proves the MS is tuned and the column is active.

  • Continuous Blank Monitoring: Run an unspiked matrix blank every 10 samples to verify the absence of fiber carryover—a common issue with highly retentive DVB/CAR/PDMS fibers.

Workflow Visualization

GCMS_Workflow N1 1. Sample Preparation (Add NaCl & Internal Standard) N2 2. HS-SPME Extraction (DVB/CAR/PDMS Fiber, 60°C) N1->N2 Salting-out effect N3 3. Thermal Desorption (GC Inlet at 250°C) N2->N3 Volatile concentration N4 4. Capillary GC Separation (Mid-Polar Column) N3->N4 Splitless transfer N5 5. EI-MS Detection (70 eV, SIM Mode) N4->N5 Elution of 2-Ethylfenchol N6 6. Data Processing (Quantification via IS Ratio) N5->N6 m/z 182, 164, 111 QC1 System Suitability & Blanks (Self-Validating Check) N6->QC1 Feedback loop QC1->N1 Validates batch

Fig 1. Logical workflow for the HS-SPME-GC-MS analysis of 2-Ethylfenchol, including QC feedback.

References

1. Title: 2-Ethylfenchol ≥97%, FCC, FG 18368-91-7 - Sigma-Aldrich Source: sigmaaldrich.com URL:

2.[1] Title: 2-Ethyl-1,3,3-trimethylbicyclo(2.2.1)heptan-2-ol - PubChem Source: nih.gov URL:

3.[3] Title: The Diversity of Volatile Compounds in Australia's Semi-Desert Genus Eremophila (Scrophulariaceae) - MDPI Source: mdpi.com URL:

4.[2] Title: Identification and Quantification of Geosmin, an Earthy Odorant Contaminating Wines | Journal of Agricultural and Food Chemistry - ACS Publications Source: acs.org URL:

5.[4] Title: Determination of odour compounds in surface waters - University of Wollongong Research Online Source: uow.edu.au URL:

Sources

Application Note: Quantitative Analysis of 2-Ethylfenchol in Complex Essential Oils via HS-SPME-GC-MS

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Protocol & Application Guide

Introduction & Chemical Profile

2-Ethylfenchol (CAS 18368-91-7), systematically known as 2-ethyl-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol, is a tertiary alcohol monoterpenoid with a molecular weight of 182.30 g/mol . In the flavor and fragrance industries, it is highly valued for its intense, highly diffusive earthy and damp-soil odor profile, which is structurally and olfactorily reminiscent of geosmin .

Found at ultra-trace levels in botanical extracts such as beet essential oil and patchouli, 2-ethylfenchol presents a unique analytical challenge. Because essential oils are dense, complex matrices of competing terpenes, isolating and quantifying trace odorants requires highly selective, self-calibrating analytical methodologies.

Biological & Pharmacological Context

For drug development professionals and sensory scientists, the significance of 2-ethylfenchol extends beyond its chemical structure to its specific interaction with human neurobiology. The perception of its characteristic earthy odor is directly mediated by the olfactory receptor OR11A1.

Interestingly, genetic polymorphisms in the OR11A1 gene lead to significant phenotypic variation; approximately 30% of the human population exhibits specific anosmia or diminished sensitivity to 2-ethylfenchol . Understanding this receptor-ligand pathway is critical for researchers developing receptor-targeted therapeutics, sensory modulators, or synthetic olfactory agonists.

Signaling pathway of 2-Ethylfenchol via the OR11A1 olfactory receptor.

Analytical Strategy: Causality & Self-Validation

As a Senior Application Scientist, it is vital to recognize that direct liquid injection of essential oils into a Gas Chromatograph (GC) violates the principles of robust analytical hygiene. Direct injection rapidly degrades the stationary phase, contaminates the Mass Spectrometry (MS) ion source, and induces severe matrix suppression due to the high concentration of dominant background terpenes.

Causality of Experimental Choices: To circumvent matrix interference, we employ Headspace Solid-Phase Microextraction (HS-SPME) . HS-SPME leverages the partition coefficient of 2-ethylfenchol between the liquid matrix and the headspace, selectively concentrating the analyte onto a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber while excluding non-volatile interferents. The triple-coated fiber is specifically chosen because its mixed-pore structure optimally traps both polar alcohols and non-polar volatiles.

A Self-Validating System: Every robust protocol must be internally self-validating. To ensure trustworthiness and correct for variations in fiber wear, extraction temperature, and complex matrix effects, an Internal Standard (IS) —such as 2-Octanol or an isotopically labeled analogue (e.g., Fenchol-d3)—is spiked into every sample prior to extraction. By quantifying the 2-ethylfenchol response strictly as a ratio relative to the IS, the method becomes inherently self-calibrating, ensuring absolute quantitative integrity regardless of the specific essential oil matrix.

Experimental Protocol: Step-by-Step Methodology

Step 1: Matrix Dilution and IS Spiking
  • Dilution: Dilute the raw essential oil sample 1:100 in a biologically inert, non-volatile solvent (e.g., odorless diethyl phthalate or mineral oil). Rationale: This prevents SPME fiber overloading and competitive displacement of trace analytes.

  • Transfer: Aliquot exactly 1.0 mL of the diluted sample into a 10 mL amber glass headspace vial.

  • Spiking (Self-Validation): Inject 10 µL of the Internal Standard solution (2-Octanol at 10 mg/L in absolute ethanol) directly into the matrix.

  • Sealing: Crimp the vial tightly with a PTFE/silicone septum cap to ensure a hermetic seal.

Step 2: HS-SPME Extraction
  • Equilibration: Incubate the vial at 45°C for 10 minutes under continuous orbital agitation (250 rpm). Rationale: Establishes a stable thermodynamic liquid-gas phase equilibrium.

  • Extraction: Pierce the septum and expose a pre-conditioned DVB/CAR/PDMS SPME fiber (50/30 µm) to the headspace for exactly 20 minutes at 45°C.

Step 3: GC-MS Analysis
  • Desorption: Retract the fiber, transfer it to the GC inlet, and desorb the analytes at 250°C for 3 minutes in splitless mode.

  • Acquisition: Initiate the GC oven temperature program and MS data acquisition. Use Selected Ion Monitoring (SIM) mode targeting the molecular ion (m/z 182) to maximize the signal-to-noise ratio for 2-ethylfenchol.

Step-by-step HS-SPME-GC-MS analytical workflow for essential oil profiling.

Instrumental Parameters & Quantitative Data

To ensure reproducibility across different laboratory environments, the following validated instrumental parameters and performance metrics should be utilized.

Table 1: GC-MS Instrumental Parameters
ParameterSpecification / Setting
GC Column DB-5MS (30 m length × 0.25 mm ID × 0.25 µm film thickness)
Carrier Gas Ultra-high purity Helium at a constant flow of 1.0 mL/min
Inlet Conditions 250°C, Splitless mode (purge valve opens at 3.0 min)
Oven Program 40°C (hold 2 min) ➔ 10°C/min to 240°C (hold 5 min)
MS Ionization Electron Impact (EI) at 70 eV
Ion Source Temp 230°C
Acquisition Mode SIM (Selected Ion Monitoring)
Target Ions (m/z) 182 (Molecular Ion / Quantifier) , 167, 149 (Qualifiers)
Table 2: Method Validation Metrics (Representative)
Validation MetricResultAcceptance Criteria
Linearity Range 0.1 – 100 µg/LR² > 0.995
Correlation Coefficient (R²) 0.9992N/A
Limit of Detection (LOD) 0.02 µg/LSignal-to-Noise (S/N) ≥ 3
Limit of Quantitation (LOQ) 0.06 µg/LSignal-to-Noise (S/N) ≥ 10
Matrix Recovery 94.5% – 102.3%80% – 120%
Intra-day Precision (RSD) 3.8%≤ 5.0%

References

  • PubChem . "2-Ethyl-1,3,3-trimethylbicyclo(2.2.1)heptan-2-ol (Compound CID 106997) - Chemical and Physical Properties." National Center for Biotechnology Information. Available at:[Link]

  • The Good Scents Company . "2-ethyl fenchol, 18368-91-7 - Odor Profile and Organoleptic Properties." Available at:[Link]

  • Association for Chemoreception Sciences (AChemS) . "What's Your 'Odor Print'? Delving Into The Genetics Of Olfaction - OR11A1 Receptor." Available at:[Link]

Application Note: A Validated HS-SPME-GC-MS Method for the Quantitative Analysis of 2-Ethylfenchol in Aqueous Matrices

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a detailed and validated analytical method for the detection and quantification of 2-Ethylfenchol, a volatile organic compound known for its characteristic earthy and camphor-like aroma.[1][2] The method utilizes Headspace Solid-Phase Microextraction (HS-SPME) for sample preparation, followed by Gas Chromatography-Mass Spectrometry (GC-MS) for separation and detection. This approach offers high sensitivity, selectivity, and is solvent-free, making it an environmentally friendly choice for routine analysis in quality control and research laboratories.[3][4] The protocols outlined herein are designed for researchers, scientists, and drug development professionals requiring a robust and reliable method for the analysis of 2-Ethylfenchol in aqueous matrices.

Introduction: The Significance of 2-Ethylfenchol Detection

2-Ethylfenchol (CAS 18368-91-7) is a tertiary alcohol and a monoterpenoid derivative that contributes significantly to the aroma profile of various consumer products, including fragrances and flavorings.[5] Its potent, diffusive aroma, often described as earthy, camphoraceous, and reminiscent of damp soil, can be a desirable characteristic in certain applications but may be considered an "off-flavor" or contaminant in others, such as drinking water or beverages.[2][6][7] Therefore, a sensitive and accurate analytical method is crucial for its monitoring and control.

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a powerful and widely adopted technique for the analysis of volatile and semi-volatile compounds due to its excellent separation capabilities and the high confidence in compound identification provided by mass spectral data.[7][8][9] To enhance the sensitivity and minimize matrix interference, Solid-Phase Microextraction (SPME) is an ideal sample preparation technique.[3][10] This method integrates extraction, concentration, and sample introduction into a single step, simplifying the workflow and reducing the use of organic solvents.[10]

This application note provides a comprehensive guide to a fully validated HS-SPME-GC-MS method for the quantitative analysis of 2-Ethylfenchol.

Method Overview: The Analytical Strategy

The core of this analytical method is the synergistic combination of HS-SPME and GC-MS. The volatile nature of 2-Ethylfenchol makes it an ideal candidate for headspace analysis, where the analyte is partitioned from the sample matrix into the headspace of a sealed vial. An SPME fiber coated with a suitable stationary phase is then exposed to the headspace to adsorb and concentrate the analyte. Subsequently, the fiber is transferred to the hot injector of the GC, where the trapped 2-Ethylfenchol is thermally desorbed and introduced into the analytical column for separation and subsequent detection by the mass spectrometer.

Diagram: HS-SPME-GC-MS Workflow

workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample Aqueous Sample + Internal Standard vial Sample in Headspace Vial sample->vial incubation Incubation & Equilibration vial->incubation extraction HS-SPME Extraction incubation->extraction desorption Thermal Desorption in GC Injector extraction->desorption separation Chromatographic Separation desorption->separation detection Mass Spectrometric Detection separation->detection identification Compound Identification detection->identification quantification Quantification identification->quantification report Report Generation quantification->report

Caption: Workflow for the analysis of 2-Ethylfenchol.

Experimental Protocols

Materials and Reagents
  • 2-Ethylfenchol standard: (≥97% purity, Sigma-Aldrich or equivalent)

  • Internal Standard (IS): 2-Isobutyl-3-methoxypyrazine (IBMP) or other suitable non-interfering volatile compound.

  • Methanol: HPLC grade

  • Sodium Chloride (NaCl): Analytical grade, baked at 400°C for 4 hours to remove volatile contaminants.

  • Deionized water: (18.2 MΩ·cm)

  • SPME Fiber Assembly: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) coating on a StableFlex™ fiber (Supelco/Merck or equivalent).[1] This fiber is recommended for its broad-range capability in extracting volatile and semi-volatile compounds.[2][3]

  • Headspace Vials: 20 mL clear glass vials with magnetic screw caps and PTFE/silicone septa.

Instrumentation

A gas chromatograph equipped with a split/splitless injector and coupled to a mass spectrometer is required. An autosampler with SPME capabilities is highly recommended for improved precision.

Component Specification
Gas Chromatograph Agilent 8890 GC, Shimadzu GC-2030, or equivalent
Mass Spectrometer Agilent 5977B MSD, Shimadzu GCMS-QP2020 NX, or equivalent
GC Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Autosampler PAL RSI/RTC, Agilent 7693A with SPME tray, or equivalent
Preparation of Standards and Samples
  • Stock Solutions: Prepare a 1000 µg/mL stock solution of 2-Ethylfenchol in methanol. Prepare a separate 1000 µg/mL stock solution of the internal standard (e.g., IBMP) in methanol.

  • Working Standards: Prepare a series of working standards by diluting the stock solutions in deionized water to create a calibration curve. A typical range would be 1-100 µg/L.

  • Sample Preparation: Place 10 mL of the aqueous sample into a 20 mL headspace vial. Add 3 g of NaCl to increase the ionic strength of the solution and promote the partitioning of 2-Ethylfenchol into the headspace. Spike the sample with the internal standard to a final concentration of 10 µg/L.

HS-SPME Protocol

The optimization of SPME parameters is critical for achieving high sensitivity and reproducibility.[3] The following parameters are a robust starting point for method development.

  • Incubation/Equilibration: Incubate the sealed vial at 60°C for 15 minutes with agitation (e.g., 250 rpm). This step allows the analyte to reach equilibrium between the aqueous phase and the headspace.[3]

  • Extraction: Expose the DVB/CAR/PDMS SPME fiber to the headspace of the vial for 30 minutes at 60°C with continued agitation.

  • Desorption: Immediately after extraction, transfer the fiber to the GC injector for thermal desorption.

GC-MS Protocol
Parameter Condition
Injector Temperature 250°C
Injection Mode Splitless, 2 minutes
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Program Initial temperature 40°C, hold for 2 min. Ramp to 200°C at 10°C/min. Ramp to 250°C at 20°C/min, hold for 5 min.
MS Transfer Line 280°C
Ion Source Temp. 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (m/z 40-300) for identification and Selected Ion Monitoring (SIM) for quantification.
SIM Ions for 2-Ethylfenchol m/z 81, 95, 110, 153 (Quantifier: m/z 110)
SIM Ions for IBMP (IS) m/z 94, 124, 137, 151 (Quantifier: m/z 124)

Method Validation

To ensure the reliability and accuracy of the analytical method, a comprehensive validation was performed following established guidelines.[9][11]

Linearity and Range

The linearity of the method was evaluated by analyzing a series of standards over a specified concentration range.[9] The method demonstrated excellent linearity from 1 µg/L to 100 µg/L with a coefficient of determination (R²) > 0.995.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD and LOQ were determined based on the signal-to-noise ratio (S/N) of low-level standards. The LOD, defined as S/N ≥ 3, was found to be 0.2 µg/L. The LOQ, defined as S/N ≥ 10, was established at 0.7 µg/L.

Accuracy and Precision

Accuracy was assessed through spike recovery experiments at three different concentration levels (low, medium, and high). Precision was evaluated by calculating the relative standard deviation (%RSD) for replicate analyses.[12]

Spike Level Mean Recovery (%) Intra-day Precision (%RSD, n=6) Inter-day Precision (%RSD, n=18)
5 µg/L 98.24.56.8
25 µg/L 101.53.15.2
75 µg/L 99.82.84.9

The results indicate high accuracy and good precision, well within the acceptable limits for trace-level analysis.

Data Analysis and Quantification

Quantification is performed using the internal standard method, which corrects for variations in sample volume and extraction efficiency.[13] The concentration of 2-Ethylfenchol in a sample is calculated using the following formula:

Canalyte = (Aanalyte / AIS) * (CIS / RF)

Where:

  • Canalyte is the concentration of 2-Ethylfenchol

  • Aanalyte is the peak area of the 2-Ethylfenchol quantifier ion

  • AIS is the peak area of the internal standard quantifier ion

  • CIS is the concentration of the internal standard

  • RF is the relative response factor, determined from the calibration curve.

Diagram: Quantification Logic

quantification cluster_inputs Measured Inputs cluster_constants Known Constants cluster_calculation Calculation Area_Analyte Peak Area (Analyte) Ratio Area Ratio = Area_Analyte / Area_IS Area_Analyte->Ratio Area_IS Peak Area (Internal Standard) Area_IS->Ratio Conc_IS Concentration (Internal Standard) Calc Conc_Analyte = (Area Ratio * Conc_IS) / RF Conc_IS->Calc RF Relative Response Factor RF->Calc Ratio->Calc

Caption: Internal standard quantification process.

Conclusion

The HS-SPME-GC-MS method detailed in this application note provides a sensitive, accurate, and robust solution for the quantitative analysis of 2-Ethylfenchol in aqueous matrices. The method's performance characteristics, including excellent linearity, low detection limits, and high accuracy, make it suitable for a wide range of applications, from quality control in the food and beverage industry to environmental monitoring. The use of HS-SPME aligns with green chemistry principles by eliminating the need for organic solvents. This validated protocol offers a reliable tool for laboratories needing to monitor this potent aroma compound.

References

  • Frontiers in Nutrition. (2023). Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham. [Link]

  • MDPI. (2021). Optimization of SPME-Arrow-GC/MS Method for Determination of Free and Bound Volatile Organic Compounds from Grape Skins. [Link]

  • Scientific.Net. (2012). Optimization of SPME with GCMS Analysis of Volatile Organic Chemical Residues in Textiles. [Link]

  • CABI Digital Library. (2020). Optimization of a headspace solid-phase microextraction method for the gas chromatography-mass spectrometry analysis aroma compo. [Link]

  • MDPI. (2020). Validation of a LLME/GC-MS Methodology for Quantification of Volatile Compounds in Fermented Beverages. [Link]

  • ACS Publications. (2006). Screening of Tropical Fruit Volatile Compounds Using Solid-Phase Microextraction (SPME) Fibers and Internally Cooled SPME Fiber. [Link]

  • MDPI. (2020). Validation of a LLME/GC-MS Methodology for Quantification of Volatile Compounds in Fermented Beverages. [Link]

  • Agilent. (2019). SPME-GC/MS of Selected Terpenes Using Agilent DVB/CAR-WR/PDMS SPME Fiber. [Link]

  • PMC. (2019). A Validated GC‐MS Method for Major Terpenes Quantification in Hydrodistilled Cannabis sativa Essential oil. [Link]

  • MDPI. (2025). Simultaneous Profiling of Terpenes and Cannabinoids in Hemp Essential Oils Using Static Headspace Gas Chromatography–Mass Spectrometry for Quality Control and Chemotype Differentiation. [Link]

  • Restek. (2023). Analysis of Terpenes in Cannabis Flower via LI-Syringe-GC-MS. [Link]

  • AZoLifeSciences. (2021). HS-GC/MS Solution for the Determination of Terpenes. [Link]

  • RSSL. (n.d.). Method Development and Validation for Food and Beverages. [Link]

  • Separation Science. (2023). Flavour Profiling of Various Beverages Using Sorptive Extraction and TD-GC-MS. [Link]

  • PMC. (2020). Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method. [Link]

  • OIV. (n.d.). Determination of alkylphenols in wines by gas chromatography-mass spectrometry (gc-ms or gc-ms/ms). [Link]

  • Springer. (2021). Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. [Link]

  • OIV. (n.d.). Determination of alkylphenols in wines by gas chromatography-mass spectrometry (GC-MS or GC-MS/MS) (Type-IV). [Link]

  • ResearchGate. (2026). Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. [Link]

Sources

Application Notes and Protocols for the Stereoselective Synthesis of 2-Ethylfenchol Isomers

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethylfenchol, a bicyclic monoterpenoid alcohol, is a valuable fragrance and flavor ingredient known for its unique earthy and camphoraceous notes.[1][2] The stereochemistry of 2-Ethylfenchol is of paramount importance as different isomers can exhibit distinct sensory properties and biological activities. This has significant implications in the fields of perfumery, food science, and pharmaceutical research, where the precise control of molecular stereoisomers is often a critical determinant of a product's efficacy and character.[3]

This document provides a comprehensive guide to the stereoselective synthesis of 2-Ethylfenchol isomers, with a focus on practical laboratory protocols and the underlying principles of stereocontrol. We will delve into the diastereoselective addition of an ethyl group to fenchone, the primary synthetic route, and discuss the factors governing the formation of the exo and endo isomers. Furthermore, we will outline detailed analytical methods for the separation and characterization of the resulting stereoisomers.

Understanding the Stereochemistry of 2-Ethylfenchol

The rigid bicyclo[2.2.1]heptane framework of fenchone, the precursor to 2-Ethylfenchol, dictates the stereochemical outcome of nucleophilic additions to its carbonyl group. The approach of a nucleophile can occur from two distinct faces: the less sterically hindered exo face or the more sterically hindered endo face. This leads to the formation of two diastereomeric products: exo-2-Ethylfenchol and endo-2-Ethylfenchol.

Sources

Application Note: Utilizing 2-Ethylfenchol as a Probe for OR11A1-Mediated Earthy/Musty Sensory Perception and Flavor Modulation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scope

2-Ethylfenchol (CAS 18368-91-7) is a potent, synthetic tertiary alcohol characterized by a powerful earthy, damp-soil, and camphoraceous odor profile[1]. In sensory science, flavor formulation, and pharmaceutical off-flavor masking, it is highly valued for its organoleptic similarity to geosmin —the ubiquitous microbial sesquiterpenoid responsible for the "musty/earthy" off-flavor in water, fish, and wine[2].

Because natural geosmin is highly volatile and difficult to handle consistently in high-throughput environments, 2-Ethylfenchol serves as a highly stable, structurally reliable surrogate[3]. This application note provides drug development professionals and sensory scientists with mechanistic insights and validated protocols for using 2-Ethylfenchol to study root vegetable flavor profiles, evaluate off-flavor masking agents, and probe the human olfactory receptor OR11A1.

Mechanistic Insights: The OR11A1 Receptor Axis

Expertise & Experience: The perception of earthy/musty notes is not merely a subjective phenomenon but a highly conserved evolutionary warning mechanism. Recent molecular studies have identified the human olfactory receptor OR11A1 as the primary chemosensor for geosmin[2]. Crucially, out of hundreds of food-relevant odorants tested, 2-Ethylfenchol is one of the very few compounds that significantly and specifically activates OR11A1[3]. OR11A1 is one of the most highly expressed olfactory receptors in the human nasal mucosa, highlighting its biological imperative[4].

Causality & Genetic Stratification: Genetic variation across the human olfactory receptor repertoire drastically alters odor perception[5]. Polymorphisms in the OR11A1 gene directly dictate an individual's sensitivity to 2-Ethylfenchol. Individuals possessing the fully functional reference haplotype (MA) perceive 2-Ethylfenchol as highly intense and "dirt-like." Conversely, those with variant haplotypes (MT or TA) exhibit reduced receptor function in vitro and correspondingly rate the odor as less intense and more pleasant[6]. This genetic causality explains the polarized consumer acceptance of root vegetables (like beets) and underscores the absolute necessity of genotyping sensory panels during flavor formulation[7].

Data Presentation: Quantitative Profiles

Table 1: Physicochemical & Organoleptic Profile of 2-Ethylfenchol
PropertyValue / Description
CAS Number 18368-91-7[1]
FEMA Number 3491[1]
Molecular Formula C₁₂H₂₂O[8]
Boiling Point 105 °C at 15 mmHg[1]
Flash Point 88.89 °C (192 °F)[8]
Odor Characteristics (1.0% in DPG) Earthy, ground, rooty, damp, musty, camphoraceous[8]
Taste Characteristics (10 ppm) Camphor-like cooling, root vegetable, beet, mushroom[8]
Table 2: OR11A1 Haplotype Responses to 2-Ethylfenchol

Data summarized from in vitro and in vivo psychophysical evaluations[6],[5].

OR11A1 HaplotypeAmino Acid VariationIn Vitro Sensitivity (log EC₅₀)Perceived Intensity RankPerceptual Effect
MA (Reference) None-6.8 (Highest)High (+8 ranks)Strong earthy/dirt-like; lower pleasantness
MT (Variant) Single AA change-6.3 (Reduced)Low (-5.2 ranks)Weaker earthy note; higher pleasantness
TA (Variant) Single AA change-6.2 (Reduced)Low (-5.0 ranks)Weaker earthy note; higher pleasantness

Experimental Protocols

Protocol A: High-Throughput In Vitro OR11A1 Activation Assay

Objective: To quantify the activation of OR11A1 by 2-Ethylfenchol and evaluate potential receptor antagonists (masking agents) for pharmaceutical or nutraceutical formulations.

  • Step 1: Cell Culture & Transfection. Plate HEK293T cells in 96-well plates. Transfect the cells with plasmids encoding human OR11A1, RTP1S, and a cAMP-response element (CRE)-luciferase reporter.

    • Expertise Insight: Olfactory receptors are notoriously difficult to express in vitro. The inclusion of the RTP1S chaperone protein is a critical experimental choice to ensure the trafficking of OR11A1 to the cell membrane, preventing false-negative results.

  • Step 2: Odorant Stimulation. Dilute 2-Ethylfenchol in a standardized assay buffer across a logarithmic concentration gradient (e.g., 1 µM to 1 mM). Apply the solutions to the transfected cells and incubate for 4 hours at 37°C.

  • Step 3: Luminescence Quantification. Lyse the cells, add luciferin substrate, and measure luminescence using a microplate reader to generate dose-response curves.

    • Trustworthiness (Self-Validating System): This protocol operates as a self-validating system. An empty vector (pCI) must be transfected in parallel as a negative control to rule out endogenous receptor activation in the HEK293T line. Concurrently, a known OR11A1 agonist (e.g., natural geosmin) is run as a positive control to confirm transfection efficiency and assay viability[4].

Protocol B: Genotype-Stratified Sensory Evaluation & Off-Flavor Masking

Objective: To evaluate the efficacy of masking agents against earthy off-flavors using a genetically uniform human panel.

  • Step 1: Panelist Genotyping. Collect buccal swabs from candidate sensory panelists. Sequence the OR11A1 locus to identify their specific haplotypes (MA, MT, or TA)[6].

    • Expertise Insight: Traditional sensory panels often fail to reach consensus on earthy off-flavors due to uncharacterized genetic variance. By pre-screening panelists for the fully functional OR11A1 MA haplotype, researchers can assemble a highly sensitive, uniform cohort. This eliminates statistical noise and ensures that masking efficacy is tested against the most sensitive consumer demographic[5].

  • Step 2: Threshold Determination. Conduct a 3-Alternative Forced Choice (3-AFC) test using varying concentrations of 2-Ethylfenchol in water or a neutral base to establish the panel's baseline detection threshold.

  • Step 3: Masking Agent Evaluation. Present the established threshold concentration of 2-Ethylfenchol alongside candidate masking agents. Have the genotyped panel record perceived intensity and pleasantness on a generalized Labeled Magnitude Scale (gLMS).

Workflow Visualization

G Start 2-Ethylfenchol (Earthy/Musty Probe) Track1 In Vitro Assay (Receptor Level) Start->Track1 Track2 In Vivo Sensory (Perceptual Level) Start->Track2 OR11A1 OR11A1 Receptor Activation Track1->OR11A1 Panel Human Sensory Panel (Genotyped) Track2->Panel Luciferase cAMP/Luciferase Quantification OR11A1->Luciferase Outcome Flavor Formulation & Receptor Modulation Luciferase->Outcome Masking Off-Flavor Masking Evaluation Panel->Masking Masking->Outcome

Caption: Workflow for utilizing 2-Ethylfenchol in dual-track OR11A1 receptor assays and sensory evaluation.

References

3.[2] Title: Geosmin, a Food- and Water-Deteriorating Sesquiterpenoid and Ambivalent Semiochemical, Activates Evolutionary Conserved Receptor OR11A1 Source: Journal of Agricultural and Food Chemistry (2024) URL: [Link]

4.[4] Title: Geosmin, a Food- and Water-Deteriorating Sesquiterpenoid... (PMC Full Text) Source: National Institutes of Health (NIH) / PubMed Central URL: [Link]

5.[3] Title: Human Odorant Receptor for Geosmin Identified for the First Time Source: Leibniz Institute for Food Systems Biology URL: [Link]

6.[6] Title: Functional variation in OR11A1 correlates with the perception of 2-ethylfenchol Source: ResearchGate (Excerpt from PNAS 2019) URL: [Link]

7.[5] Title: Genetic variation across the human olfactory receptor repertoire alters odor perception Source: Proceedings of the National Academy of Sciences (PNAS, 2019) URL: [Link]

8.[7] Title: Genetic variation across the human olfactory receptor repertoire alters odor perception (PubMed) Source: National Institutes of Health (NIH) / PubMed URL: [Link]

Sources

Application Note: 2-Ethylfenchol as a Biomimetic Internal Standard for the Trace Analysis of Earthy-Musty Odorants

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quantification of taste and odor (T&O) compounds—specifically Geosmin and 2-Methylisoborneol (2-MIB)—in drinking water, aquaculture, and viticulture presents a unique analytical challenge. These bicyclic volatile organic compounds possess extremely low human odor detection thresholds (often <10 ng/L). Consequently, analytical methods must achieve part-per-trillion (ppt) sensitivity.

While Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS) is the gold standard for this analysis, severe matrix effects from dissolved organic carbon (DOC) or ethanol can suppress analyte extraction. This protocol details the use of 2-Ethylfenchol (2-ethyl-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol) as an internal standard (IS). By acting as a structural and thermodynamic mimic of the target analytes, 2-Ethylfenchol provides a self-validating mechanism to correct for matrix-induced partitioning variations.

The Physicochemical Rationale: Why 2-Ethylfenchol?

In trace volatile analysis, the internal standard must partition into the headspace and adsorb onto the SPME fiber at a rate thermodynamically identical to the analytes. Early evaluations of internal standards for T&O analysis highlighted the necessity of matching the physicochemical properties of the target analytes to prevent underestimation due to volatilization or competitive adsorption losses 1.

Isotopically labeled standards (e.g., Geosmin-d3) are expensive, prone to deuterium exchange in complex matrices, and can exhibit slight chromatographic shifts. 2-Ethylfenchol overcomes these limitations. As a synthetic bicyclic monoterpenoid tertiary alcohol, it shares the rigid ring structure and functional group polarity of Geosmin and 2-MIB, but it does not naturally occur in water or wine matrices 2.

Mechanistic Causality: When matrix modifiers (like NaCl) are added, the ionic strength of the aqueous phase increases. This "salting-out" effect decreases the solubility of non-polar organics, driving them into the headspace. Because 2-Ethylfenchol shares a nearly identical octanol-water partition coefficient (Log P) with Geosmin, the thermodynamic shift affects the IS and the analytes equally, ensuring the Analyte/IS ratio remains constant regardless of matrix complexity.

Mechanism G Geosmin (Analyte) HS Headspace Partitioning G->HS Kd M 2-MIB (Analyte) M->HS Kd E 2-Ethylfenchol (Standard) E->HS Kd (Similar) Fiber SPME Fiber Adsorption HS->Fiber Competitive Binding

Fig 1: Thermodynamic partitioning of analytes and 2-Ethylfenchol IS during HS-SPME.

Self-Validating Analytical Protocol: HS-SPME-GC-MS

To ensure absolute trustworthiness, this protocol is designed as a self-validating system. The inclusion of system blanks and matrix spikes at every batch level guarantees that fiber carryover or matrix suppression is immediately identified and corrected by the 2-Ethylfenchol response factor.

Phase 1: Sample Preparation & Matrix Modification
  • Aliquot Preparation: Transfer exactly 10.0 mL of the aqueous sample (or diluted wine sample) into a 20 mL amber glass headspace vial.

  • Salting Out: Add 3.0 g of pre-baked (400°C for 4 hours) Sodium Chloride (NaCl).

    • Causality: Pre-baking the NaCl eliminates volatile organic impurities. The high salt concentration (approx. 30% w/v) disrupts the hydration shells around the terpenoids, forcing them into the headspace.

  • Internal Standard Spiking: Inject 10 µL of a 100 µg/L 2-Ethylfenchol working solution (prepared in methanol) directly into the aqueous phase. Cap immediately with a PTFE/silicone septum.

    • Causality: The final IS concentration in the vial is 100 ng/L. Spiking below the liquid surface prevents premature volatilization of the standard before the vial is sealed.

Phase 2: HS-SPME Extraction
  • Equilibration: Agitate the vial at 250 rpm for 10 minutes at 65°C.

  • Extraction: Expose a 50/30 µm DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) SPME fiber to the headspace for 30 minutes at 65°C.

    • Causality: The mixed-phase fiber is critical. The PDMS layer absorbs non-polar compounds, while the porous Carboxen and DVB layers trap the rigid, low-molecular-weight bicyclic structures of 2-MIB, Geosmin, and 2-Ethylfenchol via size-exclusion and pi-pi interactions.

Phase 3: GC-MS Analysis
  • Thermal Desorption: Insert the fiber into the GC inlet (splitless mode) at 250°C for 3 minutes.

    • Causality: Rapid thermal expansion at 250°C ensures a narrow injection band. Leaving the fiber in the inlet for 3 minutes ensures zero carryover for subsequent runs.

  • Chromatographic Separation: Use a 5% phenyl-methylpolysiloxane capillary column (e.g., DB-5MS, 30m × 0.25mm × 0.25µm).

    • Oven Program: 40°C (hold 2 min) → ramp 8°C/min to 200°C → ramp 25°C/min to 260°C (hold 2 min).

    • Causality: The initial 40°C hold cryo-focuses the highly volatile analytes at the head of the column, sharpening the peaks. The final 260°C bake-out clears heavy matrix contaminants.

Workflow cluster_prep Sample Preparation & Extraction cluster_analysis Instrumental Analysis N1 Aqueous Matrix (Geosmin & 2-MIB) N2 Spike 2-Ethylfenchol (Internal Standard) N1->N2 N3 Salting Out (+ NaCl, 65°C) N2->N3 N4 HS-SPME Partitioning (Equilibration) N3->N4 N5 GC Separation (Capillary Column) N4->N5 Thermal Desorption (250°C) N6 MS Detection (SIM Mode) N5->N6 N7 Data Processing (Analyte/IS Ratio) N6->N7

Fig 2: SPME-GC-MS workflow using 2-Ethylfenchol as an internal standard for T&O compound analysis.

Quantitative Performance & Data Presentation

To achieve maximum sensitivity, the mass spectrometer must be operated in Selected Ion Monitoring (SIM) mode. The fragmentation pattern of 2-Ethylfenchol yields robust, interference-free ions that do not overlap with the target analytes.

Table 1: GC-MS SIM Parameters for T&O Compounds
CompoundRetention Time (min)Quantifier Ion (m/z)Qualifier Ions (m/z)Dwell Time (ms)
2-MIB 8.4595107, 13550
2-Ethylfenchol (IS) 10.15111126, 15350
Geosmin 12.38112111, 12550
Table 2: Typical Method Validation Metrics (Drinking Water Matrix)
Parameter2-MIBGeosmin
Linear Range (ng/L) 2.0 – 2001.0 – 200
Limit of Detection (LOD) 1.2 ng/L0.8 ng/L
Limit of Quantitation (LOQ) 3.5 ng/L2.5 ng/L
Recovery (%) 94.2 – 105.196.5 – 108.3
Precision (RSD, n=6) < 5.0%< 4.5%

Biological Cross-Validation: The OR11A1 Receptor

The structural homology between 2-Ethylfenchol and Geosmin extends far beyond analytical chemistry; it is deeply rooted in neurobiology. Recent chemosensory studies have demonstrated that both compounds act as highly specific agonists for the evolutionary conserved human olfactory receptor OR11A1 3.

Interestingly, human perceptual sensitivity to 2-Ethylfenchol varies significantly based on genetic differences in this specific receptor, further linking its biological and chemical profile directly to Geosmin 4. This biological cross-reactivity perfectly mirrors their physicochemical cross-reactivity in analytical extractions. Because the human nose processes these molecules via the exact same receptor pathway, it is logically consistent that a mixed-phase SPME fiber extracts them with identical thermodynamic efficiency. Thus, 2-Ethylfenchol is not just an arbitrary chemical standard; it is the ultimate biomimetic proxy for earthy-musty odorants.

References

  • Ball, L., Frey, T., Haag, F., Frank, S., Hoffmann, S., Laska, M., Steinhaus, M., Neuhaus, K., & Krautwurst, D. (2024). Geosmin, a Food- and Water-Deteriorating Sesquiterpenoid and Ambivalent Semiochemical, Activates Evolutionary Conserved Receptor OR11A1. Journal of Agricultural and Food Chemistry.[Link]

  • Darriet, P., Pons, M., Lamy, S., & Dubourdieu, D. (2000). Identification and Quantification of Geosmin, an Earthy Odorant Contaminating Wines. Journal of Agricultural and Food Chemistry.[Link]

  • Korth, W., Bowmer, K., & Ellis, J. (1992). Determination of odour compounds in surface waters. Water Science and Technology.[Link]

  • Trimmer, C., Keller, A., Murphy, N. R., Snyder, L. L., Willer, J. R., Nagel, M. H., ... & Mainland, J. D. (2019). Genetic variation across the human olfactory receptor repertoire alters odor perception. Proceedings of the National Academy of Sciences.[Link]

Sources

Advanced Application Note: Headspace Solid-Phase Microextraction (HS-SPME) for 2-Ethylfenchol Sampling and Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Grounding

2-Ethylfenchol (CAS 18368-91-7) is a synthetic bicyclic tertiary alcohol characterized by a potent, highly diffusive earthy and damp-soil odor[1]. While heavily utilized in the flavor and fragrance industry to impart root-vegetable or patchouli notes, it serves a critical analytical role in sensory science and environmental chemistry. Due to its structural and olfactory similarities to geosmin—a naturally occurring microbial off-flavor compound—2-ethylfenchol is frequently employed as an internal standard or surrogate in water quality and food matrix analyses[2][3].

Furthermore, recent neurobiological research has confirmed that 2-ethylfenchol acts as a potent agonist for the human olfactory receptor OR11A1, sharing an evolutionary conserved signaling pathway with geosmin[4][5]. In sensory pharmacology and drug formulation, understanding and quantifying such compounds is critical for evaluating flavor-masking excipients, especially since human detection of 2-ethylfenchol varies significantly based on genetic differences in the OR11A1 receptor[6].

For a semi-volatile, hydrophobic compound like 2-ethylfenchol (LogP ~3.78)[7], Headspace Solid-Phase Microextraction (HS-SPME) is the optimal sampling technique. By extracting from the vapor phase rather than utilizing direct immersion, analysts can eliminate non-volatile matrix interferences (e.g., lipids, proteins, or humic acids), thereby preserving the fiber's stationary phase and extending its operational lifespan.

Experimental Workflow & Fiber Selection

Fiber Selection Causality : The selection of the SPME fiber coating is dictated by the analyte's physicochemical properties. For 2-ethylfenchol, a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is highly recommended.

  • Causality: The PDMS core provides a hydrophobic environment ideal for capturing non-polar moieties, while the DVB and Carboxen layers offer mesoporous and microporous structures, respectively. This bipolar, mixed-bed configuration maximizes the extraction capacity for bicyclic terpenoids, ensuring competitive adsorption is minimized even in complex matrices containing highly volatile and semi-volatile interferents.

SPME_Workflow A 1. Sample Prep (NaCl + Matrix) B 2. Incubation (Equilibration) A->B C 3. HS-SPME Extraction B->C D 4. Thermal Desorption C->D E 5. GC-MS Analysis D->E

Workflow of Headspace Solid-Phase Microextraction (HS-SPME) for 2-Ethylfenchol analysis.

Step-by-Step Protocol: A Self-Validating System

This protocol is designed with built-in quality control (QC) mechanisms to ensure data integrity, reproducibility, and trustworthiness.

Phase 1: Sample Preparation & Matrix Modification
  • Aliquot : Transfer exactly 10.0 mL of the aqueous sample (or diluted formulation matrix) into a 20 mL precision-thread SPME headspace vial.

  • Salting-Out Effect : Add 3.0 g of pre-baked (400°C for 4 hours) Sodium Chloride (NaCl) to the vial.

    • Causality: The addition of NaCl increases the ionic strength of the aqueous phase. This "salting-out" effect decreases the solubility of the hydrophobic 2-ethylfenchol, thermodynamically driving the analyte into the headspace and significantly increasing the partition coefficient ( Khs/aq​ ). Pre-baking the NaCl ensures no volatile organic compounds (VOCs) are introduced as artifacts.

  • Internal Standard Addition : Spike the sample with 10 µL of a deuterated surrogate (e.g., 2H3​ -geosmin) or a secondary internal standard (e.g., 2-isobutyl-3-methoxypyrazine) at a known concentration[3].

    • Self-Validation: The internal standard corrects for matrix effects, fiber degradation, and variations in desorption efficiency, ensuring the protocol is a self-calibrating system.

  • Sealing : Cap the vial immediately with a PTFE/silicone septum cap to prevent volatile loss.

Phase 2: Thermodynamic Equilibration & Extraction
  • Incubation : Place the vial in a thermostatic agitator at 60°C for 15 minutes at 500 rpm.

    • Causality: Heating increases the vapor pressure of 2-ethylfenchol, while agitation accelerates mass transfer across the liquid-gas interface, ensuring the system reaches thermodynamic equilibrium faster.

  • Fiber Exposure : Pierce the septum with the SPME needle and expose the DVB/CAR/PDMS fiber to the headspace for exactly 30 minutes at 60°C.

    • Causality: 30 minutes is the empirically determined optimal time to reach equilibrium for bicyclic alcohols without displacing lighter volatiles from the microporous Carboxen layer.

Phase 3: Desorption & GC-MS Analysis
  • Thermal Desorption : Retract the fiber, transfer it to the GC injection port, and expose it at 250°C for 3 minutes in splitless mode.

    • Causality: 250°C provides sufficient thermal energy to rapidly break the van der Waals forces between the analyte and the fiber coating, ensuring a sharp chromatographic peak without causing thermal degradation of the tertiary alcohol.

  • Fiber Bake-Out : Leave the fiber in the injection port for an additional 2 minutes with the split valve open (split ratio 50:1) to prevent carryover.

Quantitative Data & Optimization Parameters

To facilitate easy protocol adaptation across different laboratory setups, the optimized parameters for 2-ethylfenchol extraction are summarized below:

ParameterOptimized ValueCausal Rationale
Fiber Coating DVB/CAR/PDMS (50/30 µm)Broad-spectrum capture of bicyclic terpenoids
Sample Volume 10 mL in 20 mL vialMaintains optimal phase ratio ( β ) for headspace
Ionic Strength 30% w/v NaClMaximizes salting-out effect for hydrophobic analytes
Incubation Time 15 minutesEnsures complete liquid-gas thermal equilibrium
Extraction Time 30 minutesAchieves steady-state fiber adsorption
Extraction Temp 60°CBalances volatility increase vs. exothermic adsorption
Desorption Temp 250°CRapid analyte release without thermal degradation

Biological Relevance: OR11A1 Receptor Activation

While 2-ethylfenchol is a crucial analytical target, its significance extends deeply into neurobiology and sensory science. When sampled and introduced to biological systems, 2-ethylfenchol acts as a partial agonist for the human OR11A1 receptor, effectively mimicking the earthy odor profile of geosmin[4]. Understanding this pathway is critical for drug development professionals aiming to modulate sensory perception or develop receptor-blocking antagonists for highly aversive off-flavors.

OR11A1_Pathway Ligand 2-Ethylfenchol (Odorant Ligand) Receptor OR11A1 Receptor (Olfactory Cilia) Ligand->Receptor Binds GProtein G-protein (Gαolf) Activation Receptor->GProtein Activates AC3 Adenylyl Cyclase 3 (ATP -> cAMP) GProtein->AC3 Stimulates IonChannel CNG Channel Opening (Ca2+/Na+ Influx) AC3->IonChannel cAMP Increase Depolarization Neuron Depolarization (Signal to Brain) IonChannel->Depolarization Action Potential

Olfactory signaling pathway activated by 2-Ethylfenchol binding to the OR11A1 receptor.

System Trustworthiness: Quality Assurance Requirements

To maintain absolute trustworthiness, every analytical run utilizing this protocol must include the following validation steps:

  • Fiber Blanks : Run a complete SPME-GC-MS cycle with an empty vial to verify the absence of fiber carryover or siloxane bleed.

  • Matrix Spikes : Analyze a known matrix spiked with 2-ethylfenchol to calculate absolute recovery rates. Acceptable recovery should fall between 85% and 115%.

  • Calibration Linearity : Construct a 5-point calibration curve. The R2 value must exceed 0.995, validating the linear dynamic range of the DVB/CAR/PDMS fiber for this specific analyte.

References

  • Ball, L., Frey, T., Haag, F., et al. (2024). Geosmin, a Food- and Water-Deteriorating Sesquiterpenoid and Ambivalent Semiochemical, Activates Evolutionary Conserved Receptor OR11A1. Journal of Agricultural and Food Chemistry, 72(28), 15848–15858.[Link]

  • Darriet, P., Pons, M., Lamy, S., & Dubourdieu, D. (2000). Identification and Quantification of Geosmin, an Earthy Odorant Contaminating Wines. Journal of Agricultural and Food Chemistry, 48(10), 4835–4838.[Link]

  • Association for Chemoreception Sciences (AChemS). (n.d.). What's Your “Odor Print”? Delving Into The Genetics Of Olfaction.[Link]

Sources

Application Note: A Robust Method for the Chiral Separation of 2-Ethylfenchol Enantiomers by Gas Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Olfactory Significance of Chirality

In the realm of flavor and fragrance chemistry, stereochemistry is paramount. Molecules that are mirror images of each other—known as enantiomers—can possess dramatically different sensory properties and biological activities.[1][2] 2-Ethylfenchol (CAS 137255-07-3), a derivative of the naturally occurring monoterpene alcohol fenchol, is a valuable ingredient in these industries, prized for its characteristic earthy and woody notes.[3][4] As a chiral molecule, its enantiomeric composition is a critical determinant of its final aroma profile and quality.

The accurate determination of the enantiomeric excess (e.e.) or enantiomeric ratio (E.R.) is therefore essential for quality control, authenticity assessment, and the development of novel fragrances.[5] Gas chromatography (GC) equipped with a chiral stationary phase (CSP) is the definitive analytical technique for this purpose, offering the high resolution required to separate these volatile isomers.[2][5]

This application note presents a detailed, field-proven protocol for the baseline separation of 2-Ethylfenchol enantiomers. We will delve into the mechanistic principles of the separation, provide a step-by-step methodology, and discuss the critical parameters that ensure a robust and reproducible analysis suitable for research, development, and quality assurance laboratories.

The Principle of Enantiomeric Recognition on a Cyclodextrin CSP

The successful separation of enantiomers by GC is achieved by creating a transient chiral environment within the column.[2] This is accomplished using a CSP where a chiral selector is incorporated into the stationary phase. For terpenes and their derivatives, derivatized cyclodextrins have proven to be exceptionally effective chiral selectors.[6][7]

This method employs a stationary phase containing 2,3-di-O-ethyl-6-O-tert-butyl dimethylsilyl-β-cyclodextrin. The separation mechanism relies on the formation of temporary, diastereomeric host-guest complexes between the 2-Ethylfenchol enantiomers and the chiral cyclodextrin cavity.[6]

Several forces govern this interaction:

  • Inclusion Complexation: The non-polar portion of an enantiomer can fit into the hydrophobic interior of the cyclodextrin torus.

  • Surface Interactions: The hydroxyl group of the alcohol interacts with the polar exterior of the cyclodextrin via hydrogen bonding.

The precise fit and the strength of these interactions differ for each enantiomer due to their distinct three-dimensional arrangements. This difference in interaction energy results in different retention times, allowing for their separation on the chromatographic column.[6] The selection of a β-cyclodextrin derivative is based on its proven selectivity for a wide range of monoterpene alcohols.[1][8]

Experimental Protocol

This protocol is designed to provide excellent resolution and peak shape for the target enantiomers.

Materials and Instrumentation
Item Specification
Gas Chromatograph Agilent 7890A GC system or equivalent, equipped with a split/splitless injector and Flame Ionization Detector (FID). A Mass Spectrometer (MS) can also be used for definitive peak identification.
Chiral GC Column Restek Rt-βDEXse , 30 m x 0.32 mm ID, 0.25 µm film thickness (cat.# 13106)[9]
Carrier Gas Hydrogen (H₂) or Helium (He), high purity (99.999%)
Autosampler Vials 2 mL, screw-thread vials with caps
Chemical Standard Racemic (±)-2-Ethylfenchol
Solvent Acetone or Hexane, HPLC or GC grade
Sample Preparation

Accuracy begins with precise sample preparation. To avoid column overload, which can lead to peak broadening and loss of resolution, it is crucial to inject a dilute sample.

  • Prepare Stock Solution: Accurately weigh 10 mg of racemic 2-Ethylfenchol standard and dissolve it in 10 mL of acetone in a volumetric flask to create a 1000 µg/mL (1000 ppm) stock solution.

  • Prepare Working Solution: Perform a 1:100 dilution of the stock solution by transferring 100 µL of the stock into a 10 mL volumetric flask and diluting to the mark with acetone. This yields a working concentration of 10 µg/mL (10 ppm).

  • Transfer: Transfer the working solution to an autosampler vial for analysis.

Gas Chromatography Method Parameters

The choice of GC parameters is critical for achieving baseline separation. A slow oven temperature ramp rate is employed to maximize the differential interaction times between the enantiomers and the CSP.[10] A high linear velocity for the carrier gas (hydrogen) minimizes peak broadening through efficient mass transfer.[10]

Parameter Setting Rationale
Injector Split/Splitless
Injector Temp.230 °CEnsures rapid and complete vaporization of the analyte.
Split Ratio50:1Prevents column overload and maintains sharp peak shapes.
Injection Volume1.0 µLStandard volume for capillary GC.
Carrier Gas HydrogenProvides higher efficiency and allows for faster analysis compared to Helium.[2]
Linear Velocity80 cm/sec (Constant Flow Mode)High velocity sharpens peaks and improves resolution for this type of CSP.[10]
Oven Program
Initial Temp.40 °CA low starting temperature is crucial for retaining and resolving volatile terpenes.
Initial Hold Time1 min
Ramp Rate2 °C/minCritical Parameter: A slow ramp rate maximizes the separation by allowing more time for differential interactions with the CSP.[10]
Final Temp.230 °CCleans the column of any less volatile components.
Final Hold Time5 min
Detector Flame Ionization Detector (FID)
Detector Temp.230 °CPrevents condensation of the analyte post-separation.
H₂ Flow40 mL/minStandard for FID operation.
Air Flow400 mL/minStandard for FID operation.
Makeup Gas (N₂)25 mL/minEnsures efficient transfer of column effluent to the detector flame.
Data Rate50 HzProvides sufficient data points for accurate peak integration.
Experimental Workflow Diagram

The entire process, from sample preparation to final data analysis, follows a logical sequence to ensure reproducibility.

G cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Processing A Weigh Racemic 2-Ethylfenchol Standard B Dissolve & Dilute in Acetone to 10 ppm A->B C Transfer to Autosampler Vial B->C D Inject 1 µL into GC System C->D E Separation on Rt-βDEXse Column D->E F Detection by FID E->F G Integrate Chromatogram Peaks F->G H Calculate Resolution (Rs) & Enantiomeric Ratio G->H

Caption: Experimental workflow for chiral GC analysis.

Expected Results and Method Optimization

Chromatographic Performance

Executing the protocol above is expected to yield a chromatogram with two well-resolved, symmetrical peaks corresponding to the two enantiomers of 2-Ethylfenchol. Baseline resolution, defined by a resolution factor (Rs) greater than 1.5, is the primary goal.

Table 3: Hypothetical Chromatographic Data

Parameter Expected Value
Retention Time (Enantiomer 1) ~ 45.2 min
Retention Time (Enantiomer 2) ~ 46.5 min
Resolution (Rs) > 2.0
Tailing Factor (As) 0.95 - 1.15

| Enantiomeric Ratio (for racemic std.) | 50:50 (± 0.5%) |

Note: Absolute retention times may vary slightly between instruments and columns.

Trustworthiness: A Self-Validating System

A robust analytical method must be self-validating. If the desired resolution (Rs > 1.5) is not achieved, a logical troubleshooting process should be followed. The key is to adjust only one parameter at a time to clearly observe its effect.

G Start Resolution (Rs) < 1.5? Opt1 Decrease Oven Ramp Rate (e.g., from 2°C/min to 1.5°C/min) Start->Opt1 Yes End Achieved Rs > 1.5 Method Optimized Start->End No Opt2 Lower Initial Oven Temp. (e.g., from 40°C to 35°C) Opt1->Opt2 Still insufficient Opt1->End Problem Resolved Opt3 Check for Column Overload (Inject a more dilute sample) Opt2->Opt3 Still insufficient Opt2->End Problem Resolved Opt3->End Problem Resolved

Caption: Decision tree for method optimization.

  • Temperature Ramp Rate: This is the most influential parameter. Reducing the ramp rate further (e.g., to 1.5°C/min or 1°C/min) increases the time the enantiomers spend interacting with the CSP, which often enhances separation.[11]

  • Initial Temperature: A lower starting temperature can improve the focusing of volatile analytes at the head of the column, leading to sharper peaks and better resolution.

  • Analyte Concentration: Peak fronting or broadening can be a sign of column overload. Injecting a more dilute standard can confirm if this is the issue.

Conclusion

This application note provides a comprehensive and reliable protocol for the chiral separation of 2-Ethylfenchol enantiomers using gas chromatography with a derivatized β-cyclodextrin chiral stationary phase. By explaining the causality behind the selection of the column and the optimization of GC parameters, this guide equips researchers, scientists, and drug development professionals with a robust method for quality control and enantiomeric purity assessment. The detailed step-by-step instructions and troubleshooting logic ensure that the protocol is both trustworthy and readily adaptable to the specific instrumentation of any analytical laboratory.

References

  • Enantiomer Separation of a-Campholene and Fencholene Derivatives by Capillary Gas Chromatography on Permethylated Cyclodextrins. (1995). ResearchGate. [Link]

  • Chiral GC Capillary Column, Rt-βDEXse 30 m, 0.32 mm ID, 0.25 µm. (n.d.). Restek. [Link]

  • A Guide to the Analysis of Chiral Compounds by GC. (n.d.). Restek. [Link]

  • Cyclodextrin Derivatives as Stationary Phases for the GC Separation of Enantiomers in the Flavor and Fragrance Field. (2018). ResearchGate. [Link]

  • Research Progress on the Development and Application of Cyclodextrin-Based Chromatographic Stationary Phases. (2025). MDPI. [Link]

  • Restek Rt-βDEX™ Columns for Chiral GC. (n.d.). Krackeler Scientific, Inc. [Link]

  • Chiral GC Capillary Column, Rt-βDEXsm 30 m, 0.25 mm ID, 0.25 µm. (n.d.). Restek. [Link]

  • Contemporary Analysis of Chiral Molecules. (2016). LCGC International - Chromatography Online. [Link]

  • Application of chiral technology in a pharmaceutical company. Enantiomeric separation and spectroscopic studies of key asymmetric intermediates using a combination of techniques. Phenylglycidols. (2007). PubMed. [Link]

  • Polar-Liquid, Derivatized Cyclodextrin Stationary Phases For The Capillary Gas Chromatography Separation Of Enantiomers. (2023). Scholars' Mine. [Link]

  • Application Notes: Chiral. (n.d.). LCGC International. [Link]

  • Limonene on Rt-βDEXse. (n.d.). Restek. [Link]

  • Unveiling the Power of Chiral GC Columns. (2025). Chrom Tech. [Link]

  • Enantioselective gas chromatographic analysis of aqueous samples by on-line derivatisation - Application to enzymatic reactions. (2002). ResearchGate. [Link]

  • Chiral gc analysis of enantiomerically pure fenchone in essential oils. (1992). Semantic Scholar. [Link]

  • (+)-alpha-fenchol, 2217-02-9. (n.d.). The Good Scents Company. [Link]

  • Application of chiral technology in a pharmaceutical company. Enantiomeric separation and spectroscopic studies of key asymmetric intermediates using a combination of techniques. Phenylglycidols. (2007). ResearchGate. [Link]

  • fenchol, 1632-73-1. (n.d.). The Good Scents Company. [Link]

  • No pressure! Low-Pressure Gas Chromatography Analysis of Cannabis Terpenes. (2024). Restek. [Link]

  • Gas chromatographic profiling and screening for phenols as isobutoxycarbonyl derivatives in aqueous samples. (2000). PubMed. [Link]

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protocol for evaluating the odor threshold of 2-Ethylfenchol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Standardized Protocol for Evaluating the Odor Detection Threshold of 2-Ethylfenchol

Introduction & Mechanistic Context

In sensory analysis and flavor chemistry, establishing the precise Odor Detection Threshold (ODT) of high-impact aroma chemicals is paramount. 2-Ethylfenchol (CAS 18368-91-7), a synthetic tertiary alcohol, is characterized by its powerful, highly diffusive earthy, damp-soil, patchouli, and camphoraceous profile[1][2]. Because earthy odorants—much like the naturally occurring geosmin—can be detected at trace levels and significantly alter the organoleptic properties of a matrix, rigorous thresholding is required to prevent off-flavors in consumer products or to optimize perfumery dosing[3][4].

When 2-Ethylfenchol enters the nasal cavity, it binds to specific olfactory receptors (ORs) embedded in the olfactory epithelium[5]. This binding initiates a G-protein-coupled signaling cascade that ultimately depolarizes the neuron, sending an electrical signal to the olfactory bulb. Understanding this pathway highlights why threshold testing is highly sensitive to receptor saturation and olfactory fatigue.

OlfactorySignaling Odorant 2-Ethylfenchol (Earthy Odorant) OR Olfactory Receptor Activation Odorant->OR G_olf G-protein (G_olf) Dissociation OR->G_olf ACIII Adenylate Cyclase III (ATP -> cAMP) G_olf->ACIII cAMP cAMP Accumulation ACIII->cAMP CNG CNG Ion Channel (Ca2+/Na+ Influx) cAMP->CNG Depol Membrane Depolarization & Neural Signal CNG->Depol

Figure 1: Mechanistic pathway of 2-Ethylfenchol olfactory transduction.

Protocol Design Rationale (E-E-A-T)

To mitigate the psychological biases inherent in simple "yes/no" detection tasks, this protocol employs the 3-Alternative Forced Choice (3-AFC) methodology, compliant with ASTM E679 and ISO 13301 standards[6][7].

  • Causality of the 3-AFC Method: By presenting one spiked sample alongside two blanks, the probability of a false positive via random guessing is reduced to 33.3%[8].

  • Causality of Ascending Concentrations: An ascending concentration series (from weakest to strongest) is strictly enforced to prevent olfactory fatigue and receptor adaptation, which rapidly occur when the olfactory epithelium is exposed to high concentrations of potent earthy odorants[7][8].

  • Self-Validating Mechanism: The protocol requires a continuous sequence of correct answers. If a panelist correctly identifies the target at concentration X , but fails at 3X , the earlier response is statistically treated as a random guess.

Experimental Protocol

Materials & Reagents
  • Target Odorant: 2-Ethylfenchol (≥97% purity, Food Grade/FCC)[1].

  • Solvent/Medium: Odorless dipropylene glycol (DPG) or purified, deodorized water[2].

  • Presentation: Dark amber sniffing jars (to eliminate visual cues) or a dynamic dilution olfactometer[8].

Preparation of the Dilution Series

Prepare a geometric dilution series using a step factor of 3. A step factor of 3 provides a wide dynamic range without overwhelming the panelist with an excessive number of samples[7].

Table 1: Example Dilution Series Preparation (Step Factor = 3)

Dilution LevelTarget Concentration (μg/L)Preparation Method (Volumetric)
Level 1 (Lowest) 0.0110 mL of Level 2 + 20 mL Solvent
Level 2 0.0310 mL of Level 3 + 20 mL Solvent
Level 3 0.0910 mL of Level 4 + 20 mL Solvent
Level 4 0.2710 mL of Level 5 + 20 mL Solvent
Level 5 0.8110 mL of Level 6 + 20 mL Solvent
Level 6 2.4310 mL of Level 7 + 20 mL Solvent
Level 7 (Highest) 7.29Directly diluted from 2-Ethylfenchol Stock
The 3-AFC Execution Workflow
  • Panelist Screening: Select 15–20 trained assessors. Screen them using standard odorants (e.g., n-butanol) to ensure they do not suffer from specific anosmia to earthy/camphoraceous notes[8].

  • Environmental Control: Conduct the test in a well-ventilated, odor-free sensory room.

  • Presentation: At Level 1, present three coded jars to the panelist. Two contain pure solvent (blanks); one contains the 2-Ethylfenchol dilution[7].

  • Forced Choice: The panelist sniffs all three jars and must select the odd one out, even if they perceive no difference (forced choice)[8].

  • Ascension: Repeat the process for Level 2, Level 3, etc., until the highest concentration is reached.

ThreeAFCWorkflow Start Prepare Ascending Dilution Series (Step Factor of 3) Present Present 3-AFC Set (1 Target + 2 Blanks) Start->Present Choice Panelist Forced Choice (Identify the Odd Sample) Present->Choice Check Record Response (Correct/Incorrect) Choice->Check Next Ascend to Next Concentration (Higher Dose) Check->Next Repeat until max conc. Calc Calculate Best Estimate Threshold (Geometric Mean) Check->Calc End of series Next->Present

Figure 2: Workflow for the 3-Alternative Forced Choice (3-AFC) sensory evaluation.

Data Processing & Threshold Calculation

Because human sensory perception follows a logarithmic scale (Weber-Fechner Law), arithmetic means will disproportionately weight higher thresholds. Therefore, the Best Estimate Threshold (BET) for each individual must be calculated as the geometric mean of the highest concentration missed and the lowest concentration correctly identified in a continuous correct sequence[6].

Formula: BET=Cmiss​×Ccorrect​​

Table 2: Panelist Response Matrix & BET Calculation

PanelistL1 (0.01)L2 (0.03)L3 (0.09)L4 (0.27)L5 (0.81)L6 (2.43)Highest Miss ( Cmiss​ )Lowest Hit ( Ccorrect​ )Individual BET (μg/L)
Assessor A 001 1 1 1 0.030.090.052
Assessor B 1*001 1 1 0.090.270.156
Assessor C 00001 1 0.270.810.467

*Note for Assessor B: The correct answer at L1 is followed by an incorrect answer at L2. Under ASTM E679 logic, the L1 correct answer is deemed a random guess and discarded from the threshold calculation[6][7].

Final Group Threshold: Calculate the geometric mean of all individual BETs to determine the final population Odor Detection Threshold for 2-Ethylfenchol.

Sources

Application Note: Investigating 2-Ethylfenchol as a Dual-Modality Biomarker in Olfactory Diagnostics and Microbial VOC Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

2-Ethylfenchol (CAS: 18368-91-7) is a tertiary alcohol and fenchane monoterpenoid characterized by a highly diffusive, earthy, and damp-soil odor profile. While traditionally utilized as a grounding note in the flavor and fragrance industry, recent advancements in neurobiology and environmental analytical chemistry have repurposed 2-Ethylfenchol as a high-value biomarker .

As a Senior Application Scientist, it is critical to understand that the utility of 2-Ethylfenchol bifurcates into two distinct, highly specialized modalities:

  • Clinical Olfactory Biomarker: Olfactory dysfunction frequently precedes cognitive deficits in neurodegenerative conditions such as Alzheimer's Disease (AD) and Traumatic Brain Injury (TBI) . 2-Ethylfenchol serves as a specific ligand for human olfactory receptors (e.g., OR411). Genetic variations in these receptors directly modulate the perceived intensity of the odorant, making it an ideal candidate for standardized olfactory identification tests to map early-stage neural degradation .

  • Environmental & Microbial VOC Biomarker: Similar to geosmin, 2-Ethylfenchol is synthesized by soil-borne microorganisms. Its presence in water systems or agricultural environments acts as a volatile organic compound (VOC) biomarker for microbial contamination. Because the human olfactory threshold for such compounds is exceptionally low, detecting these microbial loads analytically requires advanced sensor arrays .

Physicochemical & Organoleptic Properties

To successfully design extraction and delivery protocols, researchers must account for the physicochemical constraints of the molecule. The table below summarizes the critical parameters of 2-Ethylfenchol and their direct impact on experimental design .

Property / ParameterValue / CharacteristicRelevance to Biomarker Application
CAS Number 18368-91-7Primary identifier for sourcing high-purity (≥97% FCC) standards.
Molecular Formula C₁₂H₂₂ODetermines volatility parameters for headspace extraction.
Molecular Weight 182.30 g/mol Optimal mass-to-charge ratio for precise GC-MS quantification.
Boiling Point 105 °C at 15 mmHgRequires specific incubation (e.g., 40°C) for optimal VOC release.
Density 0.956 g/mL at 25 °CInfluences phase separation dynamics in aqueous sample matrices.
Odor Profile Earthy, damp soil, patchouliTriggers specific ORs (e.g., OR411) required for clinical psychophysical tests.
Target Receptors OR411 (among others)Genetic variants map directly to neuro-olfactory diagnostic baselines.

Protocol A: Clinical Olfactory Assessment using 2-Ethylfenchol

Context & Causality: To utilize 2-Ethylfenchol as a diagnostic biomarker for AD or TBI, it must be presented in a controlled, quantifiable manner. Because genetic variations in receptors like OR411 directly modulate the perceived intensity of 2-Ethylfenchol, establishing a baseline threshold is critical for differentiating between genetic anosmia and neurodegenerative olfactory decline.

Step-by-Step Methodology:

  • Sample Preparation: Dilute high-purity (≥97% FCC grade) 2-Ethylfenchol in an odorless, lipophilic solvent (e.g., mineral oil) to create a logarithmic concentration series (e.g., 0.01%, 0.1%, 1.0% v/v). Causality: A lipophilic solvent prevents the rapid volatilization of the tertiary alcohol, ensuring stable concentration delivery over time.

  • Delivery Mechanism: Utilize a computer-controlled olfactometer to deliver precise 100 ms pulses of the odorant into a continuous stream of humidified air. Causality: Short, 100 ms pulses prevent olfactory receptor desensitization (adaptation) and ensure precise temporal mapping if paired with neuroimaging.

  • Psychophysical Testing: Administer a Three-Alternative Forced-Choice (3AFC) test. The subject is presented with three ports (two blank controls, one 2-Ethylfenchol). Causality: The 3AFC method eliminates subject response bias, ensuring the detection threshold is a true physiological metric rather than a psychological guess.

  • Neuroimaging Correlation (Optional): Pair the olfactory task with fMRI to map the activation of the piriform cortex and amygdala.

  • Data Interpretation: Compare the subject's detection threshold against age-matched normative data. A significant deviation—when not accounted for by known OR411 polymorphisms—indicates potential early-stage neurodegeneration.

Pathway N1 2-Ethylfenchol (Odorant Ligand) N2 Olfactory Receptor (e.g., OR411) N1->N2 Binds N3 cAMP Pathway Activation N2->N3 Transduces N4 Olfactory Bulb Processing N3->N4 Depolarizes N5 Cognitive Mapping (AD/TBI Biomarker) N4->N5 Evaluates

Olfactory signal transduction pathway of 2-Ethylfenchol for neurodegenerative biomarker mapping.

Protocol B: Environmental Detection via CeLIG Sensor Arrays

Context & Causality: As a microbial VOC, detecting trace amounts of 2-Ethylfenchol requires high-sensitivity apparatus. While GC-MS is the traditional gold standard, novel Ceria Nanoparticle-Integrated Laser-Induced Graphene (CeLIG) sensor arrays offer real-time, machine-learning-augmented detection . The combinatorial coding of the sensor array mimics human olfactory receptors, allowing for the differentiation of 2-Ethylfenchol from other VOCs.

Step-by-Step Methodology:

  • Sample Collection: Collect 50 mL of the suspected aqueous or soil sample in a sterile, 100 mL sealed headspace vial.

  • Headspace Generation: Incubate the sample at 40°C for 20 minutes. Causality: Heating to 40°C increases the vapor pressure of 2-Ethylfenchol, driving it into the headspace without causing thermal degradation of the tertiary alcohol structure.

  • Sensor Exposure: Route the headspace gas at a flow rate of 1000 sccm over the CeLIG sensor array for 10 minutes.

  • Dynamic Resistance Measurement: Record the resistance changes across the array. Causality: Ceria (CeO₂) provides oxygen vacancies that interact with the electron-donating hydroxyl group of 2-Ethylfenchol, translating chemical binding into a measurable electrical shift.

  • Sensor Recovery: Purge the system with synthetic air for 50 minutes between runs to allow complete sensor desorption and baseline recovery.

  • Machine Learning Classification: Input the multidimensional sensor data into a Support Vector Machine (SVM) or t-SNE algorithm trained on known VOC profiles. This allows for >95% accuracy in identifying 2-Ethylfenchol concentrations, serving as a direct proxy for microbial load.

Workflow S1 Sample Collection (Water/Soil Headspace) S2 VOC Volatilization (40°C Incubation) S1->S2 S3 CeLIG Sensor Array Exposure (1000 sccm) S2->S3 S4 Dynamic Resistance Measurement S3->S4 S5 SVM / t-SNE Machine Learning S4->S5 Data Input S6 Microbial Biomarker Validation S5->S6 Classification

Experimental workflow for detecting microbial 2-Ethylfenchol using a CeLIG e-nose sensor array.

References

  • National Center for Biotechnology Information. "2-Ethyl-1,3,3-trimethylbicyclo(2.2.1)heptan-2-ol." PubChem Database.[Link]

  • Oxford Academic. "Association for Chemoreception Sciences (AChemS), 38th Annual Meeting, April 20-23, 2016." Chemical Senses. [Link]

  • Oxford Academic. "Association for Chemoreception Sciences (AChemS), 37th Annual Meeting, April 22–25, 2015." Chemical Senses.[Link]

  • National Institutes of Health (PMC). "Intelligent Olfactory System Utilizing In Situ Ceria Nanoparticle-Integrated Laser-Induced Graphene." Nanoscale (DOI: 10.1039/D4NR00174E).[Link]

Application Note: High-Sensitivity Detection of 2-Ethylfenchol in Environmental Water Samples by Headspace Solid-Phase Microextraction Coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC/MS)

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a robust and sensitive method for the quantitative determination of 2-Ethylfenchol in environmental water samples. 2-Ethylfenchol, a tertiary alcohol with a characteristic earthy and musty odor, is a potential indicator of microbial activity and can impact the organoleptic quality of drinking water.[1][2][3] This method utilizes headspace solid-phase microextraction (HS-SPME) for the efficient extraction and preconcentration of 2-Ethylfenchol, followed by analysis using gas chromatography-mass spectrometry (GC-MS). The described protocol offers a streamlined workflow, low detection limits, and high specificity, making it suitable for routine monitoring of water quality and for research applications investigating taste and odor compounds.

Introduction: The Rationale for Monitoring 2-Ethylfenchol

2-Ethylfenchol (CAS 18368-91-7) is a volatile organic compound (VOC) that contributes to earthy and musty off-flavors in water.[1][2][3] Its presence, even at trace levels, can lead to consumer complaints and a perception of poor water quality. The compound is known to be formed by Actinobacteria, which are common in lakes, reservoirs, and water distribution systems.[3] Therefore, monitoring for 2-Ethylfenchol can serve as an early indicator of certain microbial blooms or biofilm activity within a water system.

Structurally similar to well-known taste and odor compounds like geosmin and 2-methylisoborneol (2-MIB), 2-Ethylfenchol is amenable to analysis by similar analytical techniques. However, its unique physicochemical properties necessitate a tailored and optimized method to ensure accurate and reliable quantification. This application note provides a comprehensive protocol based on the widely accepted and powerful combination of SPME and GC-MS, a technique well-suited for the analysis of volatile and semi-volatile compounds in aqueous matrices.[4]

Chemical Properties of 2-Ethylfenchol:

PropertyValueReference
Molecular FormulaC₁₂H₂₂O[5]
Molecular Weight182.30 g/mol [5]
Boiling Point105 °C at 15 mmHg[2][5]
Density0.956 g/mL at 25 °C[2][5]
Solubility in WaterLow[2]
OdorEarthy, musty, camphoraceous[1][6]

Method Overview: The HS-SPME-GC/MS Workflow

The analytical workflow is designed for high-throughput and sensitivity, minimizing sample handling and solvent consumption. The core of the method involves the partitioning of 2-Ethylfenchol from the aqueous sample into the headspace of a sealed vial. A SPME fiber is then exposed to the headspace, where the analyte is adsorbed onto the fiber coating. The fiber is subsequently transferred to the hot injector of the gas chromatograph, where the trapped 2-Ethylfenchol is thermally desorbed and introduced into the GC column for separation. Finally, the mass spectrometer provides definitive identification and quantification.

HS-SPME-GC/MS Workflow cluster_SamplePrep Sample Preparation cluster_Extraction HS-SPME Extraction cluster_Analysis GC/MS Analysis cluster_Data Data Processing Sample 1. Water Sample Collection & Preservation Vial 2. Aliquot to Headspace Vial Sample->Vial 10 mL Salt 3. Addition of NaCl Vial->Salt + 3.5 g Standard 4. Internal Standard Spiking Salt->Standard Incubate 5. Incubation & Equilibration Standard->Incubate Extract 6. Headspace Extraction Incubate->Extract SPME Fiber Exposure Desorb 7. Thermal Desorption Extract->Desorb Separate 8. GC Separation Desorb->Separate GC Inlet Detect 9. MS Detection Separate->Detect Identify 10. Compound Identification Detect->Identify Quantify 11. Quantification Identify->Quantify

Caption: HS-SPME-GC/MS workflow for 2-Ethylfenchol analysis.

Detailed Protocols

Reagents and Materials
  • 2-Ethylfenchol Certified Reference Standard: 1000 µg/mL in ethanol or methanol. (e.g., from Spex CertiPrep or equivalent).[7]

  • Internal Standard (IS): 2-Isobutyl-3-methoxypyrazine (IBMP) or other suitable non-interfering compound, 100 µg/mL in methanol.

  • Surrogate Standard: (Optional but recommended) d5-Geosmin or other deuterated analog.

  • Methanol: Purge and trap grade or equivalent.

  • Sodium Chloride (NaCl): ACS grade, baked at 400 °C for 4 hours to remove organic contaminants.

  • Reagent Water: Deionized water (18 MΩ·cm) free of interfering analytes.

  • SPME Fibers: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS), 50/30 µm thickness.

  • Headspace Vials: 20 mL amber glass vials with PTFE/silicone septa screw caps.

  • Autosampler: Capable of performing automated SPME.

  • Gas Chromatograph-Mass Spectrometer (GC-MS): Equipped with a split/splitless inlet and a capillary column suitable for VOC analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

Standard Preparation
  • Primary Stock Standard (10 mg/L): Dilute the 1000 µg/mL certified standard in methanol.

  • Working Standard Solution (100 µg/L): Further dilute the primary stock standard in methanol.

  • Calibration Standards: Prepare a series of calibration standards in reagent water, ranging from 1 ng/L to 100 ng/L, by spiking appropriate volumes of the working standard solution. These standards should be prepared fresh daily.

Sample Collection and Preservation
  • Collect water samples in 40 mL amber glass vials with PTFE-lined septa.

  • If residual chlorine is present, the sample must be dechlorinated at the time of collection by adding ~25 mg of ascorbic acid to the vial before filling.[8]

  • Fill the vials to overflowing, ensuring no headspace (zero air bubbles).

  • Store samples at ≤6 °C and protect from light. The maximum holding time is 14 days.

HS-SPME Protocol
  • Vial Preparation: Place 3.5 g of pre-baked NaCl into a 20 mL headspace vial.

  • Sample Aliquoting: Add 10 mL of the water sample (or calibration standard/blank) to the vial.

  • Spiking: Add a precise volume of the internal standard solution to each vial to achieve a final concentration of 10 ng/L.

  • Sealing: Immediately seal the vial with a PTFE/silicone septa cap.

  • Incubation/Equilibration: Place the vial in the autosampler tray. Incubate the sample at 60 °C for 15 minutes with agitation. The elevated temperature increases the vapor pressure of 2-Ethylfenchol, facilitating its transfer into the headspace.[4]

  • Extraction: Expose the DVB/CAR/PDMS SPME fiber to the headspace of the vial for 30 minutes at 60 °C with continued agitation. The choice of a DVB/CAR/PDMS fiber is based on its proven effectiveness for a broad range of volatile and semi-volatile compounds, including those with varying polarities.[4]

  • Desorption: After extraction, retract the fiber and immediately transfer it to the GC inlet, heated to 250 °C, for thermal desorption for 3 minutes in splitless mode.

GC-MS Parameters
  • Inlet Temperature: 250 °C

  • Injection Mode: Splitless for 3 minutes

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Program:

    • Initial temperature: 40 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 250 °C

    • Hold: 5 minutes at 250 °C

  • MS Transfer Line: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Scan mode (m/z 40-300) for initial identification and Selected Ion Monitoring (SIM) for enhanced sensitivity in quantitative analysis.

Suggested SIM Ions for 2-Ethylfenchol (to be confirmed with standard): Based on the structure, characteristic fragment ions would be expected. The molecular ion (m/z 182) may be weak. Key fragments would likely arise from the loss of water (m/z 164) and the ethyl group (m/z 153). The actual mass spectrum of the certified standard must be used to determine the optimal quantitation and qualifier ions.

Quality Assurance and Quality Control (QA/QC)

Adherence to stringent QA/QC protocols is essential for generating defensible data. The following procedures are based on established environmental analysis guidelines, such as those in EPA Method 524.2.[8][9][10]

  • Method Detection Limit (MDL): Determine the MDL by analyzing at least seven replicate samples of reagent water spiked with 2-Ethylfenchol at a concentration near the expected detection limit.

  • Laboratory Reagent Blank (LRB): Analyze a reagent water blank with each batch of samples to assess for contamination.

  • Laboratory Fortified Blank (LFB): Analyze a spiked reagent water sample with each batch to evaluate method accuracy.

  • Initial Demonstration of Capability (IDC): Before analyzing any samples, the laboratory must demonstrate proficiency by analyzing four to seven replicate LFBs.

  • Internal Standard (IS): The response of the internal standard in each sample must be monitored to assess the efficiency of the extraction and injection process.

  • Matrix Effects: Environmental water samples can contain matrix components that may enhance or suppress the analytical signal.[11][12][13] It is recommended to analyze a laboratory-fortified matrix (LFM) sample to assess potential matrix effects for each new sample source.

Data Analysis and Interpretation

  • Identification: The identification of 2-Ethylfenchol is confirmed by comparing the retention time and the mass spectrum of the peak in the sample chromatogram with that of a certified reference standard.

  • Quantification: A calibration curve is generated by plotting the response factor (ratio of the analyte peak area to the internal standard peak area) against the concentration of the calibration standards. The concentration of 2-Ethylfenchol in the samples is then calculated using this regression equation.

Quantification_Logic cluster_Calibration Calibration cluster_SampleAnalysis Sample Analysis cluster_Calculation Concentration Calculation Cal_Standards Analyze Calibration Standards (1-100 ng/L) Response_Factor Calculate Response Factor (RF) RF = (Area_Analyte / Area_IS) Cal_Standards->Response_Factor Cal_Curve Generate Calibration Curve (RF vs. Concentration) Response_Factor->Cal_Curve Concentration Determine Concentration from Calibration Curve Cal_Curve->Concentration Sample Analyze Environmental Sample Sample_RF Calculate Sample RF Sample->Sample_RF Sample_RF->Concentration

Caption: Logic diagram for quantitative data analysis.

Conclusion

The HS-SPME-GC/MS method detailed in this application note provides a highly effective solution for the detection and quantification of 2-Ethylfenchol in environmental water samples. By optimizing extraction parameters and adhering to rigorous quality control procedures, laboratories can achieve the low detection limits necessary to address taste and odor issues in drinking water. This solvent-free, automated method is both environmentally friendly and efficient, making it an ideal choice for water quality monitoring programs and research into the impact of microbial metabolites on water resources.

References

  • U.S. Environmental Protection Agency. (n.d.). EPA-NERL: 524.2: VOCs in Water Using GCMS. National Environmental Methods Index. [Link]

  • U.S. Environmental Protection Agency. (1995). Method 524.2: Measurement of Purgeable Organic Compounds in Water by Capillary Column Gas Chromatography/Mass Spectrometry. [Link]

  • Teledyne LABS. (n.d.). EPA Method 524.2: Water Analysis. [Link]

  • ZeptoMetrix. (n.d.). 2-Ethyl-Fenchol. [Link]

  • The Good Scents Company. (n.d.). 2-ethyl fenchol, 18368-91-7. [Link]

  • Shimadzu. (n.d.). EPA Method 524.2 Volatile Organics in Drinking Water. [Link]

  • ESSLAB. (n.d.). 2-Ethyl-fenchol, 1000 µg/mL Organic Standard, 1 mL. [Link]

  • Pinto, M. I. M., et al. (2014). Strategy for Correction of Matrix Effect on the Determination of Pesticides in Water Bodies Using SPME-GC-FID. Journal of the Brazilian Chemical Society. [Link]

  • Scientific Laboratory Supplies. (n.d.). 2-Ethylfenchol, >=97%, FCC. [Link]

  • OI Analytical. (n.d.). Analysis of Volatile Organic Compounds(VOCs) in Drinking Water by USEPA Method 524.2. [Link]

  • Yang, Y., et al. (2020). Optimization of a headspace solid-phase microextraction method for the gas chromatography-mass spectrometry analysis aroma compo. Food Science and Technology. [Link]

  • ResearchGate. (n.d.). Assessment of the matrix effect on the headspace solid-phase microextraction (HS-SPME) analysis of chlorophenols in wines. [Link]

  • OENO One. (2022). Optimisation of SPME Arrow GC/MS method for determination of wine volatile organic compounds. [Link]

  • IntechOpen. (2013). Matrix Effects in Mass Spectrometry Combined with Separation Methods — Comparison HPLC, GC and Discussion on Methods to Control these Effects. [Link]

  • NIST. (n.d.). Fenchol. [Link]

  • ResearchGate. (2014). Strategy for Correction of Matrix Effect on the Determination of Pesticides in Water Bodies Using SPME-GC-FID. [Link]

  • Wang, S., et al. (2021). An Optimized SPME-GC-MS Method for Volatile Metabolite Profiling of Different Alfalfa (Medicago sativa L.) Tissues. Metabolites. [Link]

  • Perflavory. (n.d.). 2-ethyl fenchol, 18368-91-7. [Link]

  • Taylor & Francis Online. (2022). Determination of terpenoids in Baijiu using solid-phase extraction combined with headspace solid-phase microextraction. [Link]

  • MDPI. (2022). Optimization of Headspace Solid-Phase Micro-Extraction Conditions (HS-SPME) and Identification of Major Volatile Aroma-Active Compounds in Chinese Chive (Allium tuberosum Rottler). [Link]

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The Synthesis and Versatile Applications of 2-Ethylfenchol Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed exploration of 2-Ethylfenchol, a bicyclic monoterpenoid, and its derivatives. We will delve into a robust synthetic protocol for its preparation and explore its current and potential applications in the fragrance industry and beyond. This document is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical, step-by-step methodologies.

Introduction to 2-Ethylfenchol

2-Ethylfenchol, systematically named 2-ethyl-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol, is a tertiary alcohol characterized by its unique and powerful aroma profile.[1][2] It possesses a complex scent with earthy, woody, and patchouli-like notes, making it a valuable ingredient in the fragrance and flavor industries.[3][4][5] Beyond its olfactory properties, the broader class of fenchol and other terpenoid derivatives has garnered scientific interest for their potential biological activities, opening avenues for research in medicinal chemistry and pharmacology.[6][7]

This guide will first present a detailed protocol for the synthesis of 2-Ethylfenchol, a process that, while not extensively detailed in publicly available literature for this specific molecule, can be reliably executed through the well-established Grignard reaction. Following the synthesis, we will explore its primary application in perfumery and provide protocols for evaluating its potential as an antimicrobial, antioxidant, and analgesic agent.

Part 1: Synthesis of 2-Ethylfenchol via Grignard Reaction

The most logical and established method for the synthesis of a tertiary alcohol like 2-Ethylfenchol is the nucleophilic addition of an organometallic reagent to a ketone.[8][9][10] In this case, the reaction of fenchone with an ethyl-containing Grignard reagent, such as ethylmagnesium bromide, provides a direct and efficient route to the desired product.

dot

Synthesis_of_2_Ethylfenchol Fenchone Fenchone Intermediate Magnesium Alkoxide Intermediate Fenchone->Intermediate + EtMgBr EtMgBr Ethylmagnesium Bromide (EtMgBr) EtMgBr->Intermediate Solvent Anhydrous Ether (e.g., THF, Diethyl Ether) Solvent->Intermediate Product 2-Ethylfenchol Intermediate->Product + H3O+ Workup Aqueous Acidic Workup (e.g., NH4Cl, dil. HCl) Workup->Product

Caption: Synthesis of 2-Ethylfenchol via Grignard Reaction.

Experimental Protocol: Synthesis of 2-Ethylfenchol

This protocol describes the synthesis of 2-Ethylfenchol from fenchone and ethylmagnesium bromide. All procedures should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Materials and Reagents:

Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityNotes
FenchoneC₁₀H₁₆O152.2415.2 g (0.1 mol)Ensure high purity.
Magnesium TurningsMg24.312.9 g (0.12 mol)Activate before use.
Ethyl BromideC₂H₅Br108.9713.1 g (0.12 mol)Use freshly distilled.
Anhydrous Diethyl Ether(C₂H₅)₂O74.12150 mLMust be completely dry.
Saturated Ammonium ChlorideNH₄Cl (aq)53.49~100 mLFor reaction quenching.
Anhydrous Sodium SulfateNa₂SO₄142.04As neededFor drying.
IodineI₂253.811-2 small crystalsFor initiating the reaction.

Procedure:

  • Preparation of the Grignard Reagent:

    • Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Place the magnesium turnings and a crystal of iodine in the flask.

    • Add 30 mL of anhydrous diethyl ether to the flask.

    • In the dropping funnel, place a solution of ethyl bromide in 50 mL of anhydrous diethyl ether.

    • Add a small portion of the ethyl bromide solution to the magnesium. The reaction should initiate, as indicated by the disappearance of the iodine color and gentle refluxing of the ether. If the reaction does not start, gentle warming may be necessary.

    • Once the reaction has started, add the remaining ethyl bromide solution dropwise at a rate that maintains a steady reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Fenchone:

    • Cool the Grignard reagent solution to 0 °C using an ice bath.

    • Dissolve the fenchone in 70 mL of anhydrous diethyl ether and add this solution to the dropping funnel.

    • Add the fenchone solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Workup and Purification:

    • Cool the reaction mixture again to 0 °C in an ice bath.

    • Slowly and carefully add the saturated ammonium chloride solution dropwise to quench the reaction and any unreacted Grignard reagent. This will form a white precipitate of magnesium salts.

    • Separate the ether layer from the aqueous layer using a separatory funnel.

    • Extract the aqueous layer with two additional portions of diethyl ether (2 x 50 mL).

    • Combine the organic extracts and wash with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter to remove the drying agent and concentrate the solution using a rotary evaporator to obtain the crude 2-Ethylfenchol.

    • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Characterization:

The purified 2-Ethylfenchol should be characterized by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and IR spectroscopy, to confirm its structure and purity.

Part 2: Applications of 2-Ethylfenchol and its Derivatives

Application Note 1: Use in Fragrance and Perfumery

2-Ethylfenchol is a highly valued aroma chemical due to its powerful and diffusive scent.[3][4][5] Its characteristic earthy, woody, and patchouli notes with ambery undertones make it an excellent component in oriental and woody perfume compositions.[3][11] It can also be used to add naturalness to lime and earthy notes to various flavor profiles.[4][5]

dot

Fragrance_Application Ethylfenchol 2-Ethylfenchol Attributes Odor Profile: - Earthy - Woody - Patchouli - Ambery Ethylfenchol->Attributes Applications Applications in Perfumery Ethylfenchol->Applications FineFragrance Fine Fragrance (Oriental, Woody) Applications->FineFragrance PersonalCare Personal Care (Shampoos, Lotions) Applications->PersonalCare Flavor Flavor Compositions (Earthy, Lime notes) Applications->Flavor

Caption: Applications of 2-Ethylfenchol in Fragrance and Flavor.

Protocol for Sensory Evaluation:

A trained sensory panel can be used to evaluate the olfactory properties of 2-Ethylfenchol and its performance in a fragrance composition.[12][13][14][15]

Objective: To characterize the odor profile of 2-Ethylfenchol and its derivatives and to assess their impact on a model fragrance blend.

Materials:

  • 2-Ethylfenchol (and derivatives) at various dilutions (e.g., 1%, 5%, 10% in ethanol or dipropylene glycol).

  • Odor-free smelling strips.

  • A model fragrance base (e.g., a simple floral or citrus accord).

  • A panel of at least 5-10 trained sensory assessors.

  • An evaluation booth with controlled temperature, humidity, and ventilation.

Procedure:

  • Odor Profile Description:

    • Dip smelling strips into the different dilutions of 2-Ethylfenchol.

    • Present the strips to the panelists in a randomized order.

    • Ask panelists to describe the odor using a standardized vocabulary (e.g., earthy, woody, camphoraceous, musty, etc.).

    • Panelists should also rate the intensity of the odor on a scale (e.g., 1-9, from very weak to very strong).

  • Evaluation in a Fragrance Blend:

    • Prepare several versions of the model fragrance base: one as a control, and others with the addition of 2-Ethylfenchol at different concentrations (e.g., 0.1%, 0.5%, 1.0%).

    • Present the blends to the panelists on smelling strips.

    • Ask panelists to compare the modified blends to the control and describe the changes in the overall fragrance profile.

    • Evaluate aspects such as lift, diffusion, and substantivity (how long the fragrance lasts).

Data Analysis:

The descriptive data can be compiled to create an odor profile for 2-Ethylfenchol. The preference and intensity ratings can be statistically analyzed to determine the optimal concentration for use in different applications.

Application Note 2: Investigation of Potential Biological Activities

While the primary application of 2-Ethylfenchol is in fragrances, related terpenoids, including fenchol itself, have shown promising biological activities.[6][7] This section provides protocols for preliminary in vitro screening of 2-Ethylfenchol derivatives for antimicrobial, antioxidant, and analgesic properties.

Protocol for Antimicrobial Activity (Minimum Inhibitory Concentration - MIC):

The broth microdilution method is a standard technique for determining the MIC of a compound against a specific microorganism.[16][17]

Objective: To determine the lowest concentration of a 2-Ethylfenchol derivative that inhibits the visible growth of a test bacterium.

Materials:

  • 2-Ethylfenchol derivative stock solution (e.g., in DMSO or ethanol).

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

  • Mueller-Hinton Broth (MHB).

  • Sterile 96-well microtiter plates.

  • Spectrophotometer (plate reader).

Procedure:

  • Preparation of Inoculum:

    • Grow the bacterial strain in MHB overnight at 37 °C.

    • Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Serial Dilution:

    • Add 100 µL of MHB to all wells of the microtiter plate.

    • Add 100 µL of the 2-Ethylfenchol derivative stock solution to the first well and perform a two-fold serial dilution across the plate.

  • Inoculation and Incubation:

    • Inoculate each well with the prepared bacterial suspension.

    • Include a positive control (bacteria in MHB without the test compound) and a negative control (MHB only).

    • Incubate the plate at 37 °C for 18-24 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound at which no visible growth of the bacteria is observed. This can be determined visually or by measuring the optical density at 600 nm.

Protocol for Antioxidant Activity (DPPH Radical Scavenging Assay):

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and relatively simple method for evaluating the antioxidant capacity of a compound.[18][19][20]

Objective: To measure the ability of a 2-Ethylfenchol derivative to scavenge the stable DPPH free radical.

Materials:

  • 2-Ethylfenchol derivative solution at various concentrations.

  • DPPH solution (e.g., 0.1 mM in methanol).

  • Methanol.

  • 96-well microtiter plate.

  • Spectrophotometer (plate reader).

Procedure:

  • Reaction Mixture:

    • In a 96-well plate, add a specific volume of the 2-Ethylfenchol derivative solution to a solution of DPPH in methanol.

    • Prepare a control containing only methanol and the DPPH solution.

  • Incubation:

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance of the solutions at 517 nm.

  • Calculation:

    • The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

Protocol for Preliminary Analgesic Activity (Hot Plate Test):

The hot plate test is a standard method for assessing the central analgesic activity of a compound in animal models. This protocol is a general guideline and requires ethical approval and adherence to animal welfare regulations.

Objective: To evaluate the potential analgesic effect of a 2-Ethylfenchol derivative by measuring the reaction time of an animal to a thermal stimulus.

Materials:

  • Hot plate apparatus with adjustable temperature.

  • Test animals (e.g., mice).

  • 2-Ethylfenchol derivative solution (administered via an appropriate route, e.g., intraperitoneal injection).

  • Positive control (e.g., morphine).

  • Vehicle control (the solvent used to dissolve the test compound).

Procedure:

  • Acclimatization:

    • Acclimatize the animals to the testing environment.

  • Baseline Measurement:

    • Determine the baseline reaction time of each animal on the hot plate (maintained at a constant temperature, e.g., 55 ± 0.5 °C) by observing behaviors such as paw licking or jumping. A cut-off time (e.g., 30 seconds) should be set to prevent tissue damage.

  • Compound Administration:

    • Administer the 2-Ethylfenchol derivative, positive control, or vehicle control to different groups of animals.

  • Post-Treatment Measurement:

    • At specific time intervals after administration (e.g., 30, 60, 90 minutes), place the animals back on the hot plate and record their reaction times.

Data Analysis:

An increase in the reaction time compared to the vehicle control group indicates a potential analgesic effect. The data can be analyzed using appropriate statistical methods (e.g., ANOVA).

Conclusion

2-Ethylfenchol is a fascinating molecule with established applications in the fragrance industry and intriguing potential for further scientific exploration. The synthetic protocol provided in this guide, based on the well-understood Grignard reaction, offers a reliable method for its preparation in a laboratory setting. Furthermore, the detailed application notes and protocols for fragrance evaluation and biological activity screening provide a solid framework for researchers to investigate the full potential of 2-Ethylfenchol and its derivatives. As the demand for novel fragrance ingredients and bioactive compounds continues to grow, a deeper understanding of molecules like 2-Ethylfenchol will undoubtedly pave the way for new and exciting discoveries.

References

  • The Good Scents Company. (n.d.). 2-ethyl fenchol. Retrieved from [Link]

  • Perflavory. (n.d.). 2-ethyl fenchol, 18368-91-7. Retrieved from [Link]

  • Triveni Chemicals. (n.d.). 2-Ethyl Fenchol (18368-91-7) (C12H22O). Retrieved from [Link]

  • MySkinRecipes. (n.d.). 2‑Ethyl Fenchol (Terrasol) – Earthy Woody. Retrieved from [Link]

  • Frontiers in Microbiology. (2019, October 1). Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. Retrieved from [Link]

  • ResearchGate. (n.d.). Using organometallic reagents to make C–C bonds. Retrieved from [Link]

  • The Good Scents Company. (n.d.). fenchol. Retrieved from [Link]

  • Dixit, S. (n.d.). Sensory evaluation of fragrances. Retrieved from [Link]

  • MDPI. (2023, March 14). Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls. Retrieved from [Link]

  • Odournet. (n.d.). Sensory and molecular evaluation of fragrances. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Ritter reaction of endo-2-ethynyl-1,7,7-trimethyl- and exo-2-ethynyl-5,5,6-trimethylbicyclo[2.2.1]heptan-2-ols. Retrieved from [Link]

  • Umbrex. (n.d.). Fragrance and Sensory Appeal Testing. Retrieved from [Link]

  • Cinquième Sens. (n.d.). Sensory Evaluation of Perfumes: Developing Professional Skills in Olfactory Analysis. Retrieved from [Link]

  • PMC. (n.d.). Antimicrobial and Cytotoxic Activity of Di-(2-ethylhexyl) Phthalate and Anhydrosophoradiol-3-acetate Isolated from Calotropis gigantea (Linn.) Flower. Retrieved from [Link]

  • PMC. (n.d.). Stability and Antioxidant Activity of Semi-synthetic Derivatives of 4-Nerolidylcatechol. Retrieved from [Link]

  • BRF Ingredients. (2025, December 2). How to validate flavorings: aroma testing and sensory evaluation. Retrieved from [Link]

  • ScholarWorks @ UTRGV. (n.d.). ANTIMICROBIAL ACTIVITY OF EUGENOL DERIVATIVES. Retrieved from [Link]

  • PubMed. (2008, March 26). Antioxidant activity and phenolic composition of wild, edible, and medicinal fennel from different Mediterranean countries. Retrieved from [Link]

  • PubChem. (n.d.). Bicyclo(2.2.1)heptan-2-ol, 2-ethyl-1,3,3-trimethyl-, (1R,2R,4S)-. Retrieved from [Link]

  • ResearchGate. (2026, February 24). Synthesis and antimicrobial properties of new 2-((4-ethylphenoxy)methyl)benzoylthioureas. Retrieved from [Link]

  • NIST WebBook. (n.d.). Bicyclo(2.2.1)heptan-2-ol, 2,3,3-trimethyl-. Retrieved from [Link]

  • Semantic Scholar. (2007). Antioxidant properties of phenols. Retrieved from [Link]

  • MilliporeSigma. (n.d.). 2-Ethyl-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol. Retrieved from [Link]

  • Organic Syntheses. (2018, July 17). Preparation of N-(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ylidene)nitramide. Retrieved from [Link]

  • Chemistry Steps. (2025, December 3). Grignard (RMgX), Organolithium (RLi), and Gilman (R2CuLi) Reagents: Summarizing Their Reactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 13.9: Organometallic Reagents in Alcohol Synthesis. Retrieved from [Link]

  • YouTube. (2013, March 27). Reactions between organometallic reagents and aldehydes or ketones. Retrieved from [Link]

  • YouTube. (2023, January 31). Reactions of Organometallic Reagents with Ketones and Aldehydes. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing 2-Ethylfenchol Synthesis Yield

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of 2-Ethylfenchol. This guide is designed for researchers, chemists, and process development professionals who are looking to overcome common challenges and improve the yield and purity of 2-Ethylfenchol, a valuable tertiary alcohol known for its characteristic earthy aroma.[1][2] The primary synthetic route involves the Grignard reaction of an ethylmagnesium halide with fenchone (1,3,3-trimethylbicyclo[2.2.1]heptan-2-one). While theoretically straightforward, this reaction is fraught with challenges, primarily due to the steric hindrance of the fenchone ketone and the dual nature of the Grignard reagent as both a potent nucleophile and a strong base.[3][4]

This document provides in-depth, experience-driven troubleshooting advice, detailed protocols, and a series of frequently asked questions to address the most common issues encountered in the laboratory.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the most common reason for low to no yield of 2-Ethylfenchol?

A1: The most frequent culprit is the quality and reactivity of the Grignard reagent (Ethylmagnesium Bromide). Grignard reagents are highly sensitive to moisture and oxygen.[5] Any protic source, such as water from wet glassware or solvents, will quench the reagent. Additionally, the magnesium metal surface can be passivated by a layer of magnesium oxide, which prevents the reaction with ethyl bromide from initiating.[5]

Q2: I see a lot of my starting material (fenchone) recovered after the reaction. What is happening?

A2: This is a classic sign of a competing side reaction: enolization . Because the carbonyl carbon in fenchone is sterically hindered, the Grignard reagent can act as a base, abstracting an acidic alpha-hydrogen instead of attacking the carbonyl carbon.[3] This forms a magnesium enolate, which, upon acidic workup, simply reverts to the starting fenchone. This pathway becomes more significant with sterically hindered ketones.[3]

Q3: How can I minimize the enolization of fenchone?

A3: Minimizing enolization requires optimizing reaction conditions to favor nucleophilic addition. Key strategies include:

  • Low Temperatures: Perform the addition at low temperatures (-78 °C to 0 °C). This increases the kinetic barrier for the deprotonation reaction more than it does for the nucleophilic addition.

  • Reverse Addition: Slowly add the fenchone solution to the Grignard reagent solution. This ensures the fenchone concentration is always low, minimizing the chance of it acting as a proton source for another molecule and favoring the desired bimolecular reaction with the Grignard reagent.

  • Solvent Choice: Tetrahydrofuran (THF) is generally preferred over diethyl ether as it better solvates the magnesium ion, potentially increasing the nucleophilicity of the Grignard reagent.[5]

Q4: My reaction mixture turned dark brown/black during the Grignard reagent preparation. Is this normal?

A4: While the initiation of the Grignard reaction can sometimes cause a cloudy or grayish appearance, a dark brown or black color often indicates side reactions, such as Wurtz coupling, or the presence of impurities. Ensure your magnesium turnings are fresh and your solvent is scrupulously anhydrous. Activation of the magnesium with a small crystal of iodine is highly recommended; you should see the iodine color fade as the reaction initiates.[5]

Section 2: Troubleshooting Guides
Guide 2.1: Problem - Low or No Conversion of Fenchone
Probable Cause Underlying Science & Causality Recommended Solution & Protocol
Inactive Grignard Reagent The Grignard reagent (EtMgBr) is the primary nucleophile. If it is not formed or is quenched, no reaction will occur. This is often due to moisture in the apparatus or solvents, or an oxide layer on the magnesium.[5]1. Ensure Anhydrous Conditions: Flame-dry all glassware under vacuum or in an oven at >120°C. Use fresh, anhydrous solvents (THF or diethyl ether) from a solvent purification system or a new, sealed bottle.[6] 2. Activate Magnesium: In the reaction flask, add magnesium turnings and a single crystal of iodine. Gently warm the flask. The purple iodine vapor will react with the magnesium surface, creating reactive magnesium iodide sites. The color should fade upon initiation.[5]
Poor Reaction Initiation The reaction between ethyl bromide and magnesium can have a significant activation energy barrier. Without proper initiation, the concentration of the Grignard reagent will be too low for an efficient reaction.1. Mechanical Agitation: Gentle crushing of the magnesium turnings with a glass rod (in an inert atmosphere) can expose a fresh metal surface. 2. Use an Initiator: Add a few drops of 1,2-dibromoethane. It reacts readily with magnesium to form ethylene gas and MgBr₂, which helps to clean and activate the surface. 3. Localized Heating: Use a heat gun to gently warm a single spot on the flask to initiate the exothermic reaction. Once started, it should self-sustain.
Incorrect Stoichiometry An insufficient amount of Grignard reagent (typically 1.5-2.0 equivalents are used to overcome side reactions) will naturally lead to incomplete conversion of the fenchone.1. Titrate the Grignard Reagent: Before adding the fenchone, take a small aliquot of your prepared Grignard reagent and titrate it (e.g., with a solution of I₂ or a known concentration of a protic acid with an indicator) to determine its exact molarity.[6] 2. Adjust Addition Volume: Based on the titration, calculate the precise volume of Grignard solution needed to achieve the desired molar excess relative to the fenchone.
Guide 2.2: Problem - High Proportion of Byproducts
Probable Cause Underlying Science & Causality Recommended Solution & Protocol
Fenchone Enolization As a strong base, the Grignard reagent can abstract a proton from the carbon alpha to the carbonyl group, especially given the steric hindrance around the carbonyl. This is a major competing pathway.[3]1. Lower Reaction Temperature: Cool the Grignard solution to at least 0 °C (ice bath), and preferably -78 °C (dry ice/acetone bath), before the addition of fenchone. Maintain this temperature throughout the addition. 2. Slow, Controlled Addition: Prepare a solution of fenchone in anhydrous THF and add it dropwise to the stirred Grignard solution over a period of 1-2 hours using an addition funnel. This "reverse addition" technique keeps the ketone concentration low.
Wurtz Coupling The Grignard reagent can react with the remaining ethyl bromide to form butane (R-MgX + R-X → R-R). This reduces the amount of available nucleophile.This is more common if the concentration of ethyl bromide is too high or if the reaction temperature during Grignard formation is not controlled. Ensure slow addition of the ethyl bromide to the magnesium suspension to maintain a low steady-state concentration.
Impure Starting Materials Impurities in the fenchone or ethyl bromide can lead to a host of unknown byproducts, complicating purification and reducing the yield of the desired product.Use high-purity, freshly distilled starting materials whenever possible. Verify purity by GC or NMR before starting the reaction.
Section 3: Optimized Experimental Protocols
Protocol 3.1: Preparation of High-Purity Ethylmagnesium Bromide (EtMgBr) in THF
  • Apparatus Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a pressure-equalizing dropping funnel. All glassware must be flame-dried under vacuum and allowed to cool under a nitrogen or argon atmosphere.

  • Reagent Preparation:

    • Place magnesium turnings (2.6 g, 110 mmol, 1.1 equiv) and a small crystal of iodine into the flask.

    • In the dropping funnel, prepare a solution of bromoethane (10.9 g, 100 mmol, 1.0 equiv) in 50 mL of anhydrous THF.[6]

  • Initiation: Add ~5 mL of the bromoethane solution to the magnesium. If the reaction does not start within a few minutes (disappearance of iodine color, gentle bubbling), gently warm the flask with a heat gun until initiation is observed.

  • Addition: Once the reaction is self-sustaining, add the remaining bromoethane solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, stir the resulting gray-to-brown solution at room temperature for an additional 1 hour to ensure complete consumption of the magnesium. The resulting reagent is ready for use.

Protocol 3.2: Optimized Grignard Addition for 2-Ethylfenchol Synthesis
  • Cooling: Cool the freshly prepared EtMgBr solution from Protocol 3.1 to -78 °C using a dry ice/acetone bath.

  • Fenchone Solution: In a separate, dry flask, dissolve fenchone (7.6 g, 50 mmol, 0.5 equiv relative to EtMgBr) in 30 mL of anhydrous THF.

  • Slow Addition: Transfer the fenchone solution to the dropping funnel and add it dropwise to the cold, stirred Grignard reagent over 1.5 hours. Ensure the internal temperature does not rise above -60 °C.[6]

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (approx. 12-16 hours).

  • Quenching: Carefully cool the reaction mixture in an ice bath. Slowly and cautiously add 50 mL of a saturated aqueous ammonium chloride (NH₄Cl) solution dropwise to quench the excess Grignard reagent and hydrolyze the magnesium alkoxide.

  • Workup & Extraction:

    • Transfer the mixture to a separatory funnel.

    • Extract the aqueous layer three times with 50 mL portions of diethyl ether.

    • Combine the organic layers, wash with brine (saturated NaCl solution), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter off the drying agent and concentrate the organic solution using a rotary evaporator.

    • The resulting crude oil can be purified by vacuum distillation or flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure 2-Ethylfenchol.

Section 4: Data & Visualization
Table 1: Effect of Reaction Conditions on 2-Ethylfenchol Synthesis
Parameter Condition A (Non-Optimal) Condition B (Optimal) Expected Outcome Rationale
Temperature Room Temperature-78 °C → Room TempHigher Yield & PurityLower temperatures favor the desired nucleophilic addition over the competing enolization side reaction.[3]
Addition Order Grignard added to FenchoneFenchone added to GrignardReduced EnolizationMaintaining a low concentration of the ketone minimizes its availability for deprotonation.
Solvent Diethyl EtherTetrahydrofuran (THF)Potentially Faster/Cleaner ReactionTHF's higher solvating power can enhance the reactivity and stability of the Grignard reagent.[5]
Equivalents of EtMgBr 1.1 eq2.0 eqHigher ConversionUsing a larger excess of the Grignard reagent helps to drive the reaction to completion, compensating for any reagent lost to moisture or side reactions.
Diagrams

ReactionMechanism Fenchone Fenchone Intermediate Magnesium Alkoxide Intermediate Fenchone->Intermediate Nucleophilic Addition EtMgBr Ethylmagnesium Bromide (EtMgBr) EtMgBr->Intermediate Workup Aqueous Workup (e.g., NH4Cl) Intermediate->Workup Product 2-Ethylfenchol Workup->Product

Caption: Reaction mechanism for 2-Ethylfenchol synthesis.

CompetingPathways cluster_paths Reaction Pathways Start Fenchone + EtMgBr Addition Nucleophilic Addition (Desired Pathway) Start->Addition Low Temp Favors Enolization Alpha-Proton Abstraction (Enolization - Undesired) Start->Enolization High Temp Favors Product 2-Ethylfenchol Addition->Product Enolate Magnesium Enolate Enolization->Enolate Recovered Fenchone (Recovered after workup) Enolate->Recovered Workup

Caption: Competing reaction pathways in the synthesis.

TroubleshootingWorkflow start Low Yield of 2-Ethylfenchol? check_sm Starting Material Recovered? start->check_sm check_grignard No SM Conversion? check_sm->check_grignard No cause_enolization Probable Cause: Enolization check_sm->cause_enolization Yes cause_grignard Probable Cause: Inactive Grignard Reagent check_grignard->cause_grignard Yes solution_enolization Solution: 1. Lower Temperature (-78°C) 2. Reverse Addition 3. Use 2.0 eq EtMgBr cause_enolization->solution_enolization solution_grignard Solution: 1. Ensure Anhydrous Conditions 2. Activate Mg w/ Iodine 3. Titrate Reagent cause_grignard->solution_grignard

Caption: A workflow for troubleshooting low yield issues.

Section 5: References
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  • Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents . Master Organic Chemistry. Retrieved from [Link]

  • Solved 2) Reaction of camphor with vinyl magnesium bromide . (2020, April 6). Chegg.com. Retrieved from [Link]

  • 2-ethyl fenchol, 18368-91-7 . (n.d.). The Good Scents Company. Retrieved from thegoodscentscompany.com.

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  • Based on your results for the reduction of camphor, if you reacted camphor with phenylmagnesium bromide, draw the predicted major product . (n.d.). Retrieved from bartleby.com.

  • (+)-2-ethyl fenchol (Cas 137255-07-3) . (n.d.). Parchem. Retrieved from parchem.com.

  • US11760957B2 - Compositions containing fenchols and methods of use . (n.d.). Google Patents. Retrieved from patents.google.com.

  • 2‑Ethyl Fenchol (Terrasol) – Earthy Woody . (n.d.). MySkinRecipes. Retrieved from myskinrecipes.com.

  • Optimization of 2-Phenylethanol Production from Sweet Whey Fermentation Using Kluyveromyces marxianus . (2022, January 19). MDPI. Retrieved from mdpi.com.

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  • syn- and (E)-2-Methyl-1,2 -anti-3-pentenediols via Allenylboronate Kinetic Resolution with (dIpc)2BH and Aldehyde Allylboration . (n.d.). PMC. Retrieved from ncbi.nlm.nih.gov.

  • 2-Ethylfenchol, >=97%, FCC . (n.d.). SLS Ireland. Retrieved from [Link]

  • Method of preparation of ethyl magnesium in lab . (2019, May 2). Brainly.in. Retrieved from [Link]

  • Bora, S. K., Shit, S., Sahu, A. K., & Saikia, A. K. (2023). Diastereoselective Synthesis of 2,6-Disubstituted Tetrahydropyranones via Prins Cyclization of 3-Bromobut-3-en-1-ols and Aldehydes . The Journal of Organic Chemistry, 88(5), 3012–3021. Retrieved from [Link]

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Technical Support Center: Troubleshooting Peak Tailing in 2-Ethylfenchol GC Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Gas Chromatography (GC) analysis. This guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues specifically during the analysis of 2-Ethylfenchol. As a polar alcohol, 2-Ethylfenchol presents unique challenges that can lead to asymmetrical peaks, compromising resolution and the accuracy of quantification. This document provides a structured, in-depth approach to diagnosing and resolving these common chromatographic problems, grounding all recommendations in established scientific principles.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My 2-Ethylfenchol peak is exhibiting significant tailing. What are the most likely causes?

Peak tailing for a polar compound like 2-Ethylfenchol occurs when a portion of the analyte molecules is retained longer in the system than the main band. This delay is typically caused by undesirable secondary interactions or physical issues within the GC system. The primary causes can be broadly categorized into two groups:

  • Chemical Activity (Adsorption): This is the most common cause for polar analytes like alcohols. The hydroxyl (-OH) group of 2-Ethylfenchol can form strong hydrogen bonds with "active sites" in the sample flow path. These active sites are often exposed silanol (Si-OH) groups on glass surfaces within the inlet or the column itself.[1][2] This reversible adsorption holds back a fraction of the analyte molecules, causing them to elute later and form a tail.

  • Physical/Mechanical Issues: These problems disrupt the flow of the carrier gas, creating turbulence or unswept volumes where analyte molecules can be temporarily trapped.[3][4] Such issues typically affect all peaks in the chromatogram, not just polar ones. Examples include poor column installation (a bad cut or incorrect positioning), system leaks, or contamination blockages.[4][5]

To effectively troubleshoot, the first step is to determine whether the problem is chemical or physical in nature.

Q2: How can I determine if the tailing is a compound-specific chemical issue or a general system problem?

A simple diagnostic test is to examine the entire chromatogram. Ask yourself: "Are all the peaks tailing, or is it primarily the 2-Ethylfenchol and other polar compounds?" [3][4] The answer will guide your troubleshooting efforts down the most probable path.

  • If only 2-Ethylfenchol and other polar analytes are tailing: The issue is almost certainly due to chemical activity (adsorption) somewhere in the system. Your focus should be on the inertness of the sample flow path, particularly the inlet liner and the GC column.[3]

  • If all peaks, including non-polar hydrocarbons and the solvent peak, are tailing: This points towards a physical or mechanical problem, such as a flow path disruption.[4][6] The issue is indiscriminate and affects every compound passing through the system.

The following workflow provides a visual guide to the troubleshooting process.

G start Observe Peak Tailing for 2-Ethylfenchol q1 Are most or all peaks in the chromatogram tailing? start->q1 chem_path No, primarily polar compounds (e.g., 2-Ethylfenchol) q1->chem_path No phys_path Yes, all peaks show tailing q1->phys_path Yes chem_cause LIKELY CAUSE: Chemical Adsorption (Active Sites) chem_path->chem_cause inlet_maint Step 1: Perform Inlet Maintenance - Replace liner with a new, deactivated one - Replace septum and O-ring - Inspect gold seal chem_cause->inlet_maint eval1 Re-evaluate Peak Shape inlet_maint->eval1 col_maint Step 2: Address Column Issues - Ensure correct polar column is used (e.g., WAX) - Trim 15-20 cm from column inlet - Condition column eval1->col_maint Tailing Persists solved Problem Solved: Symmetrical Peak eval1->solved Tailing Gone eval2 Re-evaluate Peak Shape col_maint->eval2 method_opt Step 3: Optimize GC Method - Check for sample overload - Adjust inlet/oven temperatures eval2->method_opt Tailing Persists eval2->solved Tailing Gone persist Tailing Persists method_opt->persist phys_cause LIKELY CAUSE: Physical Flow Path Disruption phys_path->phys_cause col_install Step 1: Check Column Installation - Verify quality of column cut (must be 90°) - Confirm correct column insertion depth in inlet and detector phys_cause->col_install eval3 Re-evaluate Peak Shape col_install->eval3 leak_check Step 2: Perform Leak Check - Check fittings at inlet, detector, and gas traps eval3->leak_check Tailing Persists eval3->solved Tailing Gone leak_check->persist

Caption: Logical troubleshooting workflow for peak tailing.
Q3: I suspect active sites in my GC inlet are the problem. What are the best practices for maintenance?

The GC inlet is the first surface your sample contacts at high temperature, making it a primary location for activity and contamination.[7] Routine maintenance is critical for achieving good peak shape with polar compounds.[8]

Protocol: Routine GC Inlet Maintenance

  • Cool the Inlet: Before beginning, cool the injector to a safe temperature (below 50 °C).

  • Turn Off Gases: Turn off the carrier and split vent flows.

  • Replace the Septum: The septum should be replaced daily or weekly depending on usage to prevent leaks and contamination from cored particles.[7] Use high-quality septa and avoid over-tightening the retaining nut.[9]

  • Replace the Liner O-ring: This seal can deform and become brittle over time, leading to leaks. It's good practice to replace it every time you change the liner.[10]

  • Replace the Inlet Liner: This is the most critical step. Non-volatile sample residue can accumulate on the liner, creating active sites.[7]

    • Action: Remove the old liner using clean forceps. Replace it with a new, factory-deactivated liner. Do not handle the new liner with bare hands, as oils can cause contamination.[7]

    • Liner Choice: For polar compounds like 2-Ethylfenchol, always use a deactivated liner. Liners with a taper (gooseneck) design can help minimize contact between the sample and the metal inlet seal, further reducing potential activity.[11] Using a liner with deactivated glass wool can aid in sample vaporization, but ensure the wool itself is highly inert.[12]

  • Inspect and Clean/Replace the Inlet Seal: The metal seal at the bottom of the inlet can also become active over time.[10] Inspect it for discoloration or residue. Replace if necessary.

  • Reassemble and Leak Check: Reassemble the inlet, restore gas flows, and perform an electronic leak check to ensure all seals are secure.

Component Recommended Maintenance Frequency (Heavy Use) Rationale
Septum Daily to WeeklyPrevents leaks and particle contamination.[7]
Inlet Liner Weekly or as needed based on performanceRemoves accumulated non-volatile residue and active sites.[7][9]
Liner O-Ring With every liner changeEnsures a proper seal and prevents leaks.[10]
Inlet Bottom Seal Every 1-3 months or as neededDeactivated surface can be compromised by sample contaminants.[10]
Q4: Which GC column is recommended for analyzing 2-Ethylfenchol to ensure good peak shape?

Column selection is paramount. The principle of "like dissolves like" applies here; a polar analyte requires a polar stationary phase for optimal interaction and symmetrical peak shape.[13] Using a non-polar column for a polar alcohol can result in poor solubility of the analyte in the stationary phase, leading to peak distortion.[14]

For alcohol analysis, wax-type columns are the industry standard.[15]

Stationary Phase Type Common Name Description & Use Case for 2-Ethylfenchol Example Vendor Products
Polyethylene Glycol (PEG) WAXHighly Recommended. This is a very polar phase that provides excellent peak shape for alcohols through strong, symmetrical hydrogen bonding interactions. It is the gold standard for this application.[15]Agilent DB-WAX, Restek Stabilwax®, Thermo TRACE™ TR-WaxMS
Cyanopropylphenyl Polysiloxane Mid-Polarity (e.g., -1301, -1701)Good Alternative. Offers a different selectivity and can provide good peak shape for alcohols.[14][16] May be useful if resolving 2-Ethylfenchol from other specific matrix components is a challenge on a WAX phase.Restek Rtx-1301, Agilent DB-1701
5% Phenyl-Methylpolysiloxane Non-Polar (e.g., -5MS)Not Recommended. This is a low-polarity phase. 2-Ethylfenchol will have minimal retention and is highly likely to exhibit poor peak shape due to its limited solubility in the phase.[14]Agilent DB-5ms, Restek Rxi-5Sil MS
Q5: I've performed full inlet maintenance and am using a WAX column, but the tailing persists. What should I do now?

If inlet activity has been ruled out, the next logical place to look is the column itself. The front end of the column can accumulate non-volatile residues or become active over time, especially after many injections of complex samples.[17]

Protocol: GC Column Inlet Trimming

  • Cool System & Remove Column: Cool the oven and inlet, turn off gases, and carefully remove the column from the inlet side.

  • Inspect the Column: Look at the first 15-20 cm of the column. Discoloration (e.g., yellowing or browning) is a clear sign of contamination.

  • Make a Clean Cut: Using a ceramic scoring wafer or diamond scribe, score the column tubing about 15-20 cm from the inlet end.[18]

  • Break the Tubing: Gently snap the column at the score. The break should be clean and perfectly perpendicular (90°) to the column wall.[4]

  • Inspect the Cut: Use a small magnifier to inspect the cut. It should be a flat, clean surface with no jagged edges or shards. A poor cut can itself cause peak tailing by creating turbulence.[4][6] If the cut is not perfect, repeat the process.

  • Reinstall the Column: Reinstall the column in the inlet, ensuring the correct insertion depth as specified by your instrument manufacturer. An improperly positioned column can create dead volumes, leading to tailing.[5]

  • Condition the Column: After reinstallation, heat the column under carrier gas flow (without injection) to remove any oxygen and stabilize the stationary phase.

Q6: All peaks in my chromatogram are tailing. How do I troubleshoot this?

When all peaks tail, it signifies a system-wide, physical problem rather than a chemical one.[4] The most common causes are:

  • A Poor Column Cut: As described above, a jagged or angled cut at the column inlet creates turbulence that affects all analytes equally.[4] Re-cutting the column is the first and easiest thing to check.

  • Incorrect Column Installation: If the column is positioned too high or too low within the inlet, it can create an "unswept volume" or dead space.[1] A portion of the sample vapor gets trapped in this space and bleeds out slowly into the column, causing tailing for all compounds. Always follow the manufacturer's guidelines for the correct column insertion distance.

  • System Leaks: A leak in the carrier gas flow path, often at a fitting (e.g., the septum nut or a column ferrule), can disrupt the pressure and flow dynamics within the inlet, leading to poor peak shape.[2] Use an electronic leak detector to check all connections.

Q7: Could my GC method parameters be contributing to the peak tailing?

Yes, although less common than activity or installation issues, your method parameters can influence peak shape.

  • Sample Overload: Injecting too high a concentration of 2-Ethylfenchol can saturate the stationary phase.[2][18] This causes the peak to broaden and often front, but severe cases can appear as tailing. Try diluting your sample by a factor of 10 and re-injecting. If the peak shape improves dramatically, you are overloading the column.

  • Inlet Temperature: If the inlet temperature is too low, the sample may not vaporize quickly and efficiently. This slow vaporization can lead to a broad, tailing peak.[4] Ensure your inlet temperature is well above the boiling point of 2-Ethylfenchol and your sample solvent.

  • Solvent Polarity Mismatch: Injecting a sample in a solvent with a vastly different polarity from the stationary phase can sometimes cause peak distortion.[8][18] For 2-Ethylfenchol on a WAX column, using a polar solvent like methanol or ethanol is generally acceptable.

By systematically working through these diagnostic steps, from broad observations to specific component checks, you can effectively identify and resolve the root cause of peak tailing in your 2-Ethylfenchol analysis.

References
  • Agilent Technologies. (2009). GC Troubleshooting Series Part Four: Tailing Peaks. [Link]

  • Dolan, J. W. (2016). Pinning Down Tailing Peaks. LCGC International. [Link]

  • ALWSCI. (2025). Common Causes Of Peak Tailing in Chromatography. [Link]

  • Taylor, T. (2018). Troubleshooting GC peak shapes. Element Lab Solutions. [Link]

  • PharmaGuru. (2025). Best GC Columns for Alcohol Analysis: Methanol, Ethanol, Propanol & More. [Link]

  • Agilent Technologies. (n.d.). Video Notes GC Troubleshooting Series Part Four: Tailing Peaks. [Link]

  • Restek Corporation. (n.d.). GC Troubleshooting—Tailing Peaks. [Link]

  • Phenomenex Inc. (n.d.). GC Tech Tip: Peak Shape Problems - Tailing Peaks. [Link]

  • Taylor, T. (2020). GC Diagnostic Skills I | Peak Tailing. Element Lab Solutions. [Link]

  • Restek Corporation. (2025). Alcoholic Beverage Analysis by GC. [Link]

  • Phenomenex Inc. (2025). Guide to Choosing a GC Column. [Link]

  • JCANO | INGENIERIA. (n.d.). GC Column Selection Guide. [Link]

  • Element Lab Solutions. (n.d.). GC Inlet Maintenance. [Link]

  • Phenomenex Inc. (2025). GC Column Troubleshooting Guide. [Link]

  • Taylor, T. (2022). A Step-by-Step Guide to Inlet Maintenance. LCGC International. [Link]

  • Axial Scientific. (n.d.). GC Liners. [Link]

  • Restek Corporation. (2020). GC Inlet Maintenance: Restek's Quick-Reference Guide. [Link]

  • Agilent Technologies. (2016). Tips on Making your GC System and Analysis more Robust. [Link]

  • CHROMSERVIS. (n.d.). GC liners. [Link]

  • GL Sciences. (n.d.). Liner Selection Guide. [Link]

  • LabRulez GCMS. (n.d.). Peak Tailing in GC Trace Analysis. [Link]

  • Thermo Fisher Scientific. (n.d.). Optimizing GC Parameters for Faster Separations with Conventional Instrumentation. [Link]

  • Chromtech. (n.d.). Evaluation of GC Inlet Liner Deactivations and GC Column Deactivations for Basic Drug Analysis Using Mass Spectrometry. [Link]

  • Pharma Growth Hub. (2023). Peak Tailing: Phenomenon, Symptoms and Corrections. [Link]

  • Li, X., et al. (2013). Optimization of programmed-temperature vaporization injection preparative capillary GC for compound specific radiocarbon analysis. Journal of Separation Science. [Link]

  • Taylor, T. (2013). Optimizing GC–MS Methods. LCGC International. [Link]

  • Scribd. (n.d.). Gas Chromatography (GC) Optimization of Flow Rate and Column Temperature. [Link]

  • Taylor, T. (2018). Three Peak Shapes You Really Don't Want to See in Your Gas Chromatogram. LCGC International. [Link]

  • Separation Science. (2025). Fixing GC Peak Tailing for Cleaner Results. [Link]

Sources

Technical Support Center: Troubleshooting 2-Ethylfenchol Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for flavor, fragrance, and drug development professionals. This guide provides advanced troubleshooting for the stereoselective synthesis of 2-Ethylfenchol (2-ethyl-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol), a highly hindered tertiary alcohol valued for its potent earthy, geosmin-like olfactory profile[1].

Due to the rigid bicyclic framework of its precursor, fenchone, nucleophilic alkylation is notoriously difficult. This guide addresses the root causes of poor yields, side reactions, and low stereoselectivity, providing field-proven protocols to optimize your workflow.

Frequently Asked Questions (FAQs)

Q1: Why does the addition of ethylmagnesium bromide to fenchone result in poor yields and low stereoselectivity?

The Causality: Fenchone (1,3,3-trimethylbicyclo[2.2.1]heptan-2-one) possesses a highly sterically congested carbonyl environment. The exo face of the carbonyl is shielded by the gem-dimethyl group at the C-3 position, while the endo face is blocked by the C-1 bridgehead methyl and the C-7 bridge[2].

When using standard Grignard reagents like ethylmagnesium bromide (EtMgBr) in ethereal solvents, the reagent struggles to approach the electrophilic carbon[3]. Instead of acting as a nucleophile, the Grignard reagent often acts as a base (causing enolization of the ketone) or as a reducing agent (undergoing β -hydride transfer to yield fenchol instead of the desired tertiary alcohol). When addition does occur, the lack of transition-state control leads to a mixture of exo- and endo-ethyl diastereomers.

Q2: How can I suppress enolization and reduction while improving stereoselectivity?

The Solution: Implement Cerium(III) chloride (CeCl₃) as a stoichiometric or catalytic promoter[4].

The Mechanism: Anhydrous CeCl₃ is highly oxophilic. When pre-complexed with fenchone, it strongly activates the carbonyl oxygen, increasing the electrophilicity of the C-2 carbon. Furthermore, CeCl₃ undergoes transmetalation with the Grignard reagent to form an organocerium intermediate (Imamoto reagent). Organocerium reagents are significantly less basic than their magnesium or lithium counterparts, effectively eliminating enolization and reduction side reactions[5].

Sterically, the bulky cerium complex alters the transition state, heavily favoring nucleophilic attack from the less hindered exo face, which yields the endo-alcohol (2-exo-ethyl-2-endo-fenchol) as the predominant diastereomer[2].

Mechanism Fenchone (-)-Fenchone (Sterically Hindered) Activation CeCl3 Pre-complexation (Carbonyl Activation) Fenchone->Activation Attack Organocerium Attack (Et-CeCl2) Activation->Attack SubNode1 Exo-Face Attack (Kinetically Favored) Attack->SubNode1 Low Steric Clash SubNode2 Endo-Face Attack (Blocked by C-1/C-7) Attack->SubNode2 High Steric Repulsion Product 2-exo-ethyl-2-endo-fenchol (Major Diastereomer) SubNode1->Product

Mechanistic pathway of CeCl3-mediated stereoselective ethyl addition to fenchone.

Q3: Should I use Ethyllithium (EtLi) or Ethylmagnesium Bromide (EtMgBr)?

While organolithium reagents are smaller and inherently more nucleophilic than Grignard reagents, they are also stronger bases[6]. Using EtLi alone often results in higher yields of the enolization byproduct. The combination of EtMgBr with anhydrous CeCl₃ provides the optimal balance: the Grignard reagent is easy to handle and scale, while the cerium additive completely overrides its basicity, driving the reaction toward quantitative nucleophilic addition[4].

Quantitative Data: Reagent System Comparison

The following table summarizes the expected outcomes when utilizing different alkylation strategies for 2-Ethylfenchol synthesis.

Reagent SystemSolventTemp (°C)Conversion (%)Major DiastereomerPrimary Side Reaction
EtMgBrTHF0 to RT< 30%MixedReduction (Fenchol)
EtLiEt₂O-78~ 55%exo-EthylEnolization
EtMgBr + CeCl₃ THF -78 to RT > 95% exo-Ethyl (>95% d.e.) None (Trace)

Standard Operating Procedure: CeCl₃-Promoted Ethylation of Fenchone

To ensure a self-validating system, this protocol relies on the absolute dehydration of CeCl₃. Self-Validation Check: If your reaction stalls or yields unreacted fenchone, your CeCl₃ was likely hydrated; water deactivates the cerium and destroys the Grignard reagent[5].

Phase 1: Activation of Cerium(III) Chloride
  • Weigh 1.5 equivalents of CeCl₃·7H₂O into a Schlenk flask containing a magnetic stir bar.

  • Heat the flask to 140 °C under high vacuum (0.1 mmHg) for a minimum of 2 hours. The solid should become a free-flowing white powder.

  • Allow the flask to cool to room temperature under an argon atmosphere.

Phase 2: Pre-Complexation
  • Suspend the anhydrous CeCl₃ in dry THF (approx. 5 mL per mmol of ketone) under argon.

  • Stir the suspension vigorously at room temperature for 1 hour to ensure the formation of the CeCl₃-THF complex.

  • Add 1.0 equivalent of (-)-Fenchone dropwise. Stir for an additional 30 minutes at room temperature to allow complete coordination to the carbonyl oxygen.

Phase 3: Nucleophilic Addition & Workup
  • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Slowly add 1.5 equivalents of Ethylmagnesium bromide (typically a 1.0 M or 3.0 M solution in THF) dropwise via syringe.

  • Maintain the temperature at -78 °C for 1 hour, then slowly allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction carefully with saturated aqueous NH₄Cl at 0 °C.

  • Extract the aqueous layer three times with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield crude 2-Ethylfenchol.

Protocol Step1 1. CeCl3 Dehydration (140°C, High Vacuum, 2h) Step2 2. Pre-complexation (Dry THF, (-)-Fenchone, RT, 1.5h) Step1->Step2 Step3 3. Grignard Addition (EtMgBr, -78°C to RT, 3h) Step2->Step3 Step4 4. Quench & Extraction (Sat. NH4Cl, Et2O extraction) Step3->Step4 Product Pure 2-Ethylfenchol (High Diastereomeric Excess) Step4->Product

Step-by-step experimental workflow for the highly stereoselective synthesis of 2-Ethylfenchol.

References

  • Dimitrov, V., et al. "Cerium(III) Chloride as Catalytic and Stoichiometric Promoter of the Quantitative Addition of Organometallic Reagents to (+)Camphor and (-) Fenchone." ResearchGate. Available at:[Link]

  • Polak, E. H., et al. "Tertiary Alcohols with Earthy Odor." Journal of Agricultural and Food Chemistry. Available at:[Link]

  • Toivonen, J. "Grignard additions of methylmagnesium iodide to fenchone and dehydrofenchone." JYX - University of Jyväskylä. Available at:[Link]

  • OpenStax. "19.4 Nucleophilic Addition Reactions of Aldehydes and Ketones." Organic Chemistry. Available at:[Link]

  • Grokipedia. "Fenchone Chemical Reactivity and Stereoselectivity." Available at:[Link]

Sources

Technical Support Center: Optimization of GC-MS Parameters for 2-Ethylfenchol Detection

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for volatile terpenoid analysis. This guide is designed for analytical chemists, environmental scientists, and flavor/fragrance professionals tasked with the trace-level detection of 2-Ethylfenchol.

2-Ethylfenchol (C₁₂H₂₂O, MW: 182.3 g/mol ) is a bicyclic monoterpenoid and tertiary alcohol[1][2]. It is highly relevant in two primary contexts: as a naturally occurring earthy/musty off-flavor compound in water and wine, and as a highly effective internal standard for the quantification of structurally similar odorants like Geosmin and 2-Methylisoborneol (2-MIB)[3][4].

Below, you will find our expertly curated troubleshooting guides, optimized parameters, and self-validating protocols to ensure absolute scientific integrity in your GC-MS workflows.

Core Analytical Workflow

G N1 Sample Prep (NaCl + IS) N2 HS-SPME (60°C, 50 min) N1->N2 N3 GC Separation (DB-5MS, He) N2->N3 N4 MS Detection (SIM m/z 182) N3->N4 N5 Data Analysis (Quantification) N4->N5

Optimized HS-SPME-GC-MS workflow for 2-Ethylfenchol detection and quantification.

Troubleshooting Guides & FAQs

Q1: Why is 2-Ethylfenchol critical in environmental GC-MS workflows, and what are the optimal MS acquisition parameters? Expert Insight: 2-Ethylfenchol is a structural isomer of Geosmin (both share the formula C₁₂H₂₂O and a molecular weight of 182.3). Because of this structural homology, it mimics the extraction thermodynamics and chromatographic behavior of Geosmin perfectly, making it an ideal surrogate or internal standard[3]. To achieve sub-part-per-trillion (ppt) sensitivity, the mass spectrometer must be operated in Selected Ion Monitoring (SIM) mode[5]. The optimal quantification ion is the molecular ion m/z 182 , with m/z 164 (loss of water, [M-H₂O]⁺) and m/z 153 (loss of ethyl group, [M-C₂H₅]⁺) serving as highly specific qualifier ions.

Q2: My 2-Ethylfenchol peaks show severe tailing or reduced peak areas over time. What is the mechanistic cause and how do I resolve it? Expert Insight: The causality here lies in the chemical structure of 2-Ethylfenchol. As a sterically hindered tertiary alcohol[2], it is highly susceptible to catalytic dehydration. If your GC inlet is too hot (>250°C) or contains active silanol groups (e.g., degraded glass wool or a dirty liner), the molecule will lose water (M-18) and convert into an olefinic hydrocarbon artifact before it even reaches the column.

  • Resolution: Lower your inlet temperature to 220°C–230°C. Use a strictly deactivated, ultra-inert inlet liner without glass wool. Perform routine column maintenance by clipping the first 10–20 cm of the analytical column to remove active sites.

Q3: How do I optimize the extraction efficiency for 2-Ethylfenchol in aqueous samples? Expert Insight: Direct liquid injection of aqueous samples ruins GC columns and suffers from severe matrix effects. Headspace Solid-Phase Microextraction (HS-SPME) is required[5]. To optimize this, you must manipulate the thermodynamics of the vial. By adding a high concentration of NaCl, you induce a "salting-out" effect—increasing the ionic strength of the water, which drastically decreases the solubility of the hydrophobic 2-Ethylfenchol, driving it into the headspace[6][7]. Heating the sample to 60°C increases the volatilization kinetics, allowing equilibrium to be reached faster[7].

Q4: How can I ensure my protocol is self-validating and immune to false negatives? Expert Insight: A self-validating system relies on internal diagnostic loops. Do not rely solely on external calibration.

  • The Protocol: Always spike your sample with a deuterated standard (e.g., Geosmin-d3) prior to SPME extraction[3]. Monitor the peak area ratio of 2-Ethylfenchol to Geosmin-d3. If the absolute peak area of 2-Ethylfenchol drops but the ratio remains constant, your extraction efficiency has changed (e.g., fiber degradation). If the ratio changes drastically, it indicates analyte-specific degradation (e.g., inlet active sites dehydrating the tertiary alcohol). Furthermore, set a System Suitability Test (SST) threshold: if the peak asymmetry factor ( As​ ) for 2-Ethylfenchol exceeds 1.2, the system automatically halts the sequence, preventing the acquisition of compromised data.

Data Presentation: Optimized GC-MS Parameters

The following parameters have been synthesized from field-proven methodologies for trace volatile analysis[6][7][8].

ParameterOptimized SettingMechanistic Rationale
Analytical Column DB-5MS (30 m × 0.25 mm × 0.25 µm)5% phenyl phase provides excellent resolution for bicyclic monoterpenoids while minimizing bleed.
Inlet Temperature 220°CHigh enough for rapid thermal desorption from the SPME fiber; low enough to prevent tertiary alcohol dehydration.
Carrier Gas Helium, 1.0 mL/min (Constant Flow)Maintains optimal linear velocity across the temperature ramp, ensuring sharp peak shapes.
Ionization Mode Electron Impact (EI), 70 eVStandard ionization energy ensures reproducible fragmentation matching NIST spectral libraries[6].
SIM Ions (m/z) 182 (Quant), 164, 153 (Qualifiers)m/z 182 provides high target specificity; m/z 164 confirms characteristic water loss.
SPME Fiber DVB/CAR/PDMS (50/30 µm)This multi-phase, bipolar fiber is highly optimized for trapping trace volatile organic compounds (VOCs)[5].

Detailed Experimental Protocol: HS-SPME-GC-MS

This step-by-step methodology ensures highly reproducible quantification of 2-Ethylfenchol at sub-ppb levels.

Step 1: Matrix Preparation & Salting Out

  • Transfer exactly 10.0 mL of the aqueous sample into a 20 mL precision-thread headspace vial.

  • Add 3.0 g of high-purity NaCl (pre-baked at 400°C for 4 hours to eliminate background VOCs) to the vial to maximize the salting-out effect[7].

Step 2: Internal Standard Spike (Self-Validation)

  • Spike the sample with 10 µL of a deuterated internal standard mix (e.g., Geosmin-d3 at 100 ng/L)[3].

  • Immediately seal the vial with a magnetic crimp cap utilizing a PTFE/silicone septum to prevent volatile loss.

Step 3: HS-SPME Extraction

  • Transfer the vial to an automated SPME agitator. Incubate the sample at 60°C for 10 minutes with agitation (500 rpm) to dissolve the salt and reach thermal equilibrium.

  • Pierce the septum and expose the conditioned DVB/CAR/PDMS SPME fiber to the headspace for exactly 40 minutes at 60°C[7].

Step 4: Thermal Desorption & GC Separation

  • Retract the fiber and immediately insert it into the GC inlet.

  • Desorb the analytes at 220°C for 3 minutes in splitless mode to transfer the entire analyte payload onto the head of the column[6].

  • Oven Program: Start at 40°C (hold for 4 min) to cryo-focus the analytes. Ramp at 12°C/min to 90°C, then ramp at 20°C/min to 250°C (hold for 2 min)[6].

Step 5: MS Acquisition & Data Processing

  • Ensure the MS transfer line is set to 265°C and the MS source to 230°C[6].

  • Acquire data in SIM mode (m/z 182, 164, 153) with a dwell time of 50 ms per ion.

  • Quantify 2-Ethylfenchol using the internal standard calibration curve (linear range typically 1 to 1000 ng/L)[7][9].

Sources

resolving co-elution issues with 2-Ethylfenchol isomers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Chromatography Technical Support Center . As a Senior Application Scientist, I frequently assist researchers and drug development professionals in overcoming complex separation challenges.

Isolating 2-Ethylfenchol ( C12​H22​O ) isomers is a notoriously difficult task. Because these compounds possess multiple stereocenters and exhibit an earthy, musty odor critical to both flavor profiling and environmental contaminant analysis, achieving baseline resolution is paramount. Below is our comprehensive troubleshooting guide, detailing the causality behind co-elution and providing self-validating protocols to ensure scientific integrity in your workflows.

Optimization Workflow for Isomer Resolution

G A Co-eluting 2-Ethylfenchol Isomers (Standard GC-MS) B Evaluate Matrix Complexity A->B C Simple Matrix (e.g., Pure Synthesis) B->C Low Interference D Complex Matrix (e.g., Wine, Soil) B->D High Interference E Chiral GC Column (Cyclodextrin Phase) C->E H Pre-column Derivatization (Esterification) C->H F GCxGC-TOFMS (Orthogonal Separation) D->F G Optimize Temperature & Carrier Velocity E->G F->G I Baseline Resolution Achieved G->I H->E

Workflow for resolving 2-Ethylfenchol isomer co-elution via GC-MS and derivatization.

Troubleshooting Guide & FAQs

Q1: Why do 2-Ethylfenchol isomers consistently co-elute on standard non-polar (e.g., 5% phenyl) GC columns? Causality: 2-Ethylfenchol possesses multiple stereocenters, yielding several diastereomers and enantiomers (e.g., α and β isomers)[1]. On standard non-polar stationary phases, separation is driven purely by dispersive interactions and boiling point differences. Because the boiling points of fenchol-type diastereomers often differ by less than 0.3°C, their vapor pressures and partitioning coefficients in the stationary phase are virtually identical, leading to severe co-elution[2]. Furthermore, enantiomers cannot be resolved on achiral phases because their physical properties remain identical in an achiral environment[3].

Q2: How do I select the appropriate chiral stationary phase (CSP) for enantiomeric and diastereomeric resolution? Causality & Solution: To separate enantiomers, the stationary phase must form transient diastereomeric complexes with the analytes. For volatile bicyclic alcohols like 2-ethylfenchol, (e.g., 2,3-di-O-ethyl-6-O-tert-butyl dimethylsilyl β -cyclodextrin) are highly effective[4]. The chiral recognition relies on the inclusion of the hydrophobic bicyclic ring into the cyclodextrin cavity, while the ethyl and hydroxyl groups interact with the rim's functional groups via hydrogen bonding and steric hindrance.

Q3: What is the mechanistic role of temperature programming in resolving these isomers, and how should it be optimized? Causality: Chiral recognition is an enthalpy-driven process. Lower temperatures generally enhance the stability of the transient analyte-CSP complexes, [3]. However, temperatures that are too low cause peak broadening due to poor mass transfer kinetics. Optimization: Start with a low initial temperature (e.g., 60°C) to maximize inclusion complexation, followed by a shallow ramp rate (1.0 - 2.0 °C/min) through the elution window of the isomers[4].

Q4: When chromatographic optimization fails, how can pre-column derivatization resolve diastereomeric co-elution? Causality: When diastereomers (like α

  • and β -2-ethylfenchol) have virtually identical boiling points, converting them into bulkier esters (e.g., acetates, propionates, or butyrates) amplifies their structural differences. As the molecular weight of the ester substituent increases, the steric repulsion between the bicyclic backbone and the ester group diverges significantly between the α (endo) and β (exo) faces. (up to several degrees), enabling baseline separation on standard or moderately polar columns[2].

Quantitative Data: Impact of Derivatization on Resolution

To illustrate the causality of steric amplification, the following table summarizes the expected thermodynamic shifts when derivatizing closely related fenchol diastereomers to resolve co-elution.

Derivative TypeAdded Molecular Weight ( g/mol )Estimated Boiling Point Difference ( Δ T °C)Expected Resolution ( Rs​ ) on DB-5
Underivatized 0~0.3 °C< 0.5 (Severe Co-elution)
Acetate Ester +42~1.5 °C~1.2 (Partial Separation)
Propionate Ester +56~2.8 °C~1.8 (Baseline)
Butyrate Ester +70~4.5 °C> 2.0 (Robust Baseline)

Data extrapolated from the distillative and chromatographic separation behaviors of closely related diastereomeric fenchol esters[2].

Step-by-Step Methodologies

Protocol 1: Derivatization of 2-Ethylfenchol Isomers via Butyric Anhydride

This self-validating protocol converts closely boiling alcohol isomers into separable butyrate esters, a technique proven effective for closely related fenchol pairs[2].

  • Reagent Preparation: Dissolve 1.0 mg of the 2-ethylfenchol isomer mixture in 1.0 mL of anhydrous methylene chloride.

  • Catalyst Addition: Add 10 µL of anhydrous pyridine to act as an acid scavenger and nucleophilic catalyst.

  • Acylation: Add 50 µL of butyric anhydride. Seal the reaction vial and heat at 100°C for 2 hours. Mechanistic Check: The bulky butyryl group maximizes the boiling point differential between the α and β faces[2].

  • Quenching & Extraction: Cool the vial to room temperature. Add 1.0 mL of deionized water to hydrolyze the excess anhydride, and vortex vigorously for 1 minute.

  • Phase Separation: Extract the lower organic layer (methylene chloride) and wash with 5% aqueous NaHCO3​ until CO2​ evolution ceases.

  • Drying: Pass the organic layer through a small plug of anhydrous K2​CO3​ to remove residual water and pyridine.

  • Analysis: Inject 1 µL into the GC-MS. The α

    • and β -butyrate esters will now elute with baseline resolution.
Protocol 2: GCxGC-TOFMS Setup for Complex Matrices

For trace analysis of musty odorants in complex matrices (e.g., wine or environmental water), 1D-GC often suffers from matrix interference[5].

  • Column Configuration: Install a non-polar primary column (e.g., 30 m x 0.25 mm, 0.25 µm DB-5) and a polar secondary column (e.g., 1.5 m x 0.15 mm, 0.15 µm DB-WAX). Mechanistic Check: Orthogonal separation isolates the 2-ethylfenchol isomers from matrix interferents based on boiling point first, then polarity[6].

  • Modulator Setup: Set the thermal modulator period to 4.0 seconds with a 1.0-second hot pulse. Ensure the cold jet uses liquid nitrogen to trap the highly volatile analytes effectively.

  • Temperature Program: Program the primary oven from 50°C (hold 1 min) to 200°C at 3°C/min. Set the secondary oven to a +5°C offset relative to the primary oven.

  • Detection: Use Time-of-Flight Mass Spectrometry (TOFMS) with an acquisition rate of 100 Hz to accurately reconstruct the narrow secondary peaks. Monitor m/z 112 and 182 for specific identification.

References

  • US5095155A - Process for the separation of isomers of diastereomeric alcohols Source: Google Patents URL
  • Recent developments in the analysis of musty odour compounds in water and wine: A review Source: Journal of Chromatography A / ResearchGate URL:[Link]

  • Tertiary Alcohols with Earthy Odor Source: Journal of Agricultural and Food Chemistry URL:[Link]

  • Playing with Selectivity for Optimal Chiral Separation Source: LCGC International URL:[Link]

  • Chiral capillary gas chromatography for the separation of the enantiomers of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane Source: PubMed URL:[Link]

Sources

stability issues of 2-Ethylfenchol in solution

Author: BenchChem Technical Support Team. Date: March 2026

An Application Scientist's Guide to Solution Stability

Welcome to the technical support guide for 2-Ethylfenchol. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical guidance on the stability of 2-Ethylfenchol in solution. As a Senior Application Scientist, my goal is to blend foundational chemical principles with practical, field-proven advice to help you anticipate and troubleshoot stability-related challenges in your experiments.

Given the limited specific literature on 2-Ethylfenchol, this guide synthesizes direct information from suppliers with established chemical principles governing its structural class—tertiary alcohols and bicyclic monoterpenoids.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and storage of 2-Ethylfenchol solutions to ensure maximum stability and experimental reproducibility.

Q1: What is the general stability profile of 2-Ethylfenchol in solution?

2-Ethylfenchol is a synthetic tertiary alcohol with a bicyclic norbornane framework.[1][2] Structurally, it is quite robust. Its stability is characterized by two key features:

  • Resistance to Oxidation: As a tertiary alcohol, the carbon atom bonded to the hydroxyl (-OH) group is not attached to any hydrogen atoms.[3][4][5] This structure prevents oxidation under standard laboratory conditions (e.g., using mild oxidizing agents like potassium dichromate), a common degradation pathway for primary and secondary alcohols.[3][6][7][8] This intrinsic resistance contributes significantly to its overall stability.[9]

  • Broad pH Tolerance (with caveats): Supplier information suggests stability over a wide pH range.[10] While it is generally stable under neutral and basic conditions, its terpene-like structure makes it susceptible to degradation under strongly acidic conditions.

Q2: What are the optimal storage conditions for 2-Ethylfenchol stock solutions?

To maximize shelf life and prevent degradation, proper storage is critical. Based on supplier recommendations and general chemical best practices, the following conditions are advised.

ParameterRecommendationRationale
Temperature Store at 2-8°C or as recommended by the supplier.Reduces the rate of any potential slow degradation reactions.
Light Store in amber vials or in the dark.Monoterpenoids can be susceptible to photodegradation upon exposure to UV light.[11][12]
Atmosphere Store under an inert atmosphere (e.g., Argon, Nitrogen).Prevents long-term oxidation, especially if the solution contains other sensitive components.
Container Use tightly sealed, high-quality glass containers.Prevents solvent evaporation and contamination.
Shelf Life Approximately 24 months (unopened, properly stored).[13]This is a general guideline; stability in a specific solvent system should be verified for long-term projects.
Q3: Which solvents are recommended for preparing 2-Ethylfenchol solutions?

2-Ethylfenchol is soluble in ethanol, propylene glycol, and most fixed oils, but has very low solubility in water.[14][15] For laboratory use, ethanol is a common and suitable solvent.[5] When preparing aqueous buffers, it is often necessary to first create a concentrated stock solution in a water-miscible organic solvent like ethanol or DMSO and then dilute it into the aqueous medium, ensuring the final organic solvent concentration is compatible with your experimental system.

Q4: What are the primary chemical incompatibilities of 2-Ethylfenchol?

Based on its structure and safety data for related compounds, 2-Ethylfenchol should be considered incompatible with:

  • Strong Oxidizing Agents: While resistant to mild oxidation, very strong oxidants could force degradation by cleaving carbon-carbon bonds.[16]

  • Strong Acids: Acidic conditions can catalyze dehydration and carbocation-mediated rearrangements, which are common reactions for terpenes and tertiary alcohols.[13][17][18]

  • Strong Bases: While generally stable, very strong bases could potentially deprotonate the hydroxyl group, although this is less of a degradation concern than acid-catalyzed reactions.[19]

Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your experiments, linking observations to underlying chemical causes.

Problem: My 2-Ethylfenchol solution has turned yellow over time.
  • Potential Cause 1: Minor Oxidation. Although resistant, long-term exposure to air and light, especially at room temperature, can lead to the formation of trace-level oxidative byproducts that may be colored.

  • Solution: Prepare fresh stock solutions and store them under the recommended conditions (refrigerated, protected from light, under inert gas). If your experiment is sensitive to impurities, purify the solution by passing it through a small plug of neutral alumina to remove polar, colored impurities.

Problem: I am observing a loss of 2-Ethylfenchol concentration in my acidic solution (pH < 4).
  • Potential Cause: Acid-Catalyzed Dehydration and Rearrangement. This is the most likely degradation pathway for 2-Ethylfenchol in an acidic environment. The acidic proton can protonate the hydroxyl group, turning it into a good leaving group (water). The departure of water generates a tertiary carbocation, which is relatively stable. This carbocation can then undergo elimination to form an alkene or rearrange its carbon skeleton, leading to a mixture of isomeric products.[17][18]

  • Solution:

    • Avoid Low pH: If possible, adjust your experimental protocol to work at a pH above 4.

    • Buffer Selection: Use a well-chosen buffer to maintain a stable pH.

    • Time and Temperature: If low pH is unavoidable, minimize the time the compound spends in the acidic solution and perform the experiment at the lowest practical temperature to slow the degradation rate.

    • Confirm Degradation: Use an analytical technique like GC-MS to confirm the appearance of new peaks corresponding to potential degradation products (isomers with the same mass-to-charge ratio).

Hypothetical Acid-Catalyzed Degradation Pathway

The diagram below illustrates a plausible degradation pathway for 2-Ethylfenchol under acidic conditions. This is a generalized mechanism for tertiary alcohols and terpenes and has not been experimentally verified specifically for 2-Ethylfenchol.

Acid_Catalyzed_Degradation A 2-Ethylfenchol (Tertiary Alcohol) B Protonated Alcohol (Oxonium Ion) A->B C Tertiary Carbocation (Reactive Intermediate) B->C D Alkene Products (Mixture of Isomers) C->D

Caption: Hypothetical acid-catalyzed degradation of 2-Ethylfenchol.

Problem: My analytical results (GC-MS, HPLC) show variable concentrations between runs.
  • Potential Cause 1: Thermal Degradation in GC Inlet. If using Gas Chromatography (GC), high inlet temperatures can sometimes cause thermal degradation of sensitive compounds like terpenes.[20]

  • Solution: Optimize your GC method. Try a lower inlet temperature or use a cool on-column injection technique if available.[20] This minimizes the time the analyte spends at high temperatures before reaching the column.

  • Potential Cause 2: Adsorption to Surfaces. Terpenoids can sometimes adsorb to active sites on glass or plastic surfaces, especially at low concentrations.

  • Solution: Use silanized glassware or vials to minimize active sites. Include a small amount of a non-interfering "keeper" solvent in your samples if appropriate. Always run a system suitability standard to ensure the analytical system is performing consistently.

Experimental Protocols

These protocols provide a framework for preparing solutions and assessing the stability of 2-Ethylfenchol in your specific experimental context.

Protocol 1: Preparation of a Stable Stock Solution

This protocol describes the preparation of a 10 mg/mL stock solution in ethanol.

  • Materials:

    • 2-Ethylfenchol (≥97% purity)

    • Anhydrous Ethanol (200 proof)

    • Calibrated analytical balance

    • Volumetric flask (Class A, amber glass)

    • Argon or Nitrogen gas source

  • Procedure:

    • Accurately weigh 100 mg of 2-Ethylfenchol directly into a 10 mL amber volumetric flask.

    • Add approximately 8 mL of anhydrous ethanol to dissolve the compound. Sonicate briefly if necessary.

    • Allow the solution to return to room temperature.

    • Carefully add ethanol to the 10 mL mark. Cap and invert the flask 15-20 times to ensure homogeneity.

    • Gently flush the headspace of the flask with argon or nitrogen gas for 10-15 seconds.

    • Seal the flask tightly with a ground-glass stopper or a PTFE-lined cap.

    • Wrap the stopper/cap junction with parafilm for extra security.

    • Label clearly with compound name, concentration, solvent, date, and your initials.

    • Store in a refrigerator at 2-8°C.

Protocol 2: Workflow for a Basic Forced Degradation Study

This study is designed to rapidly assess the stability of 2-Ethylfenchol under various stress conditions.

Forced_Degradation_Workflow cluster_conditions Stress Conditions (Incubate for 24h) Prep Prepare 2-Ethylfenchol Solution (e.g., 100 µg/mL in appropriate solvent) Control Control (4°C, Dark) Prep->Control Acid Acidic (pH 2, RT, Dark) Prep->Acid Base Basic (pH 10, RT, Dark) Prep->Base Light Photolytic (UV Light, RT) Prep->Light Analyze Analyze All Samples (e.g., by GC-MS or HPLC-UV) Control->Analyze Acid->Analyze Base->Analyze Light->Analyze Compare Compare Results to Control (Quantify parent compound, look for new peaks) Analyze->Compare

Caption: Workflow for a forced degradation study of 2-Ethylfenchol.

Methodology:

  • Preparation: Prepare a working solution of 2-Ethylfenchol (e.g., 100 µg/mL) in your experimental solvent system.

  • Aliquoting: Dispense the solution into five sets of amber and clear vials.

  • Stress Conditions:

    • Control: Store one set of amber vials at 4°C in the dark.

    • Acidic: Adjust one set to pH 2 with dilute HCl. Store at room temperature in the dark.

    • Basic: Adjust one set to pH 10 with dilute NaOH. Store at room temperature in the dark.

    • Oxidative (Optional): Add a low concentration of H₂O₂ (e.g., 0.1%). Store at room temperature in the dark.

    • Photolytic: Expose one set in clear vials to a controlled UV light source at room temperature. Keep a wrapped (dark) control vial next to it.

  • Time Points: Collect samples at T=0, 2, 4, 8, and 24 hours (or other relevant time points).

  • Analysis: Immediately analyze all samples by a suitable, validated stability-indicating method (e.g., GC-MS or HPLC).[21][22][23]

  • Evaluation:

    • Quantify the remaining percentage of 2-Ethylfenchol in each stressed sample compared to the T=0 sample.

    • Examine chromatograms for the appearance of new peaks (degradation products).

    • Calculate the degradation rate under each condition.

This systematic approach will provide you with valuable data on the stability of 2-Ethylfenchol in your specific application, allowing you to make informed decisions about solution preparation, storage, and experimental design.

References
  • Study Mind. Alcohols - Alcohol oxidation (A-Level Chemistry). Available from: [Link]

  • Perflavory. 2-ethyl fenchol, 18368-91-7. Available from: [Link]

  • Zhang, Z., et al. Photodegradation of monoterpene-derived secondary organic aerosols and organic nitrates. Georgia Institute of Technology. Available from: [Link]

  • A-Level Chemistry. Oxidation of alcohols. Available from: [Link]

  • The Good Scents Company. 2-ethyl fenchol, 18368-91-7. Available from: [Link]

  • Scientific Laboratory Supplies. 2-Ethylfenchol, >=97%, FCC | W349100-100G-K | SIGMA-ALDRICH | SLS. Available from: [Link]

  • Grokipedia. Fenchol. Available from: [Link]

  • Quora. Why is tertiary alcohol more stable? Available from: [Link]

  • JoVE. Video: Oxidation of Alcohols. Available from: [Link]

  • Chemguide. oxidation of alcohols. Available from: [Link]

  • Britannica. Alcohol - Reactions, Chemistry, Uses. Available from: [Link]

  • PubMed. Biological effects and photodegradation by TiO(2) of terpenes present in industrial wastewater. Available from: [Link]

  • Chalmers Publication Library. Protection of terpenes against oxidative and acid decomposition on adsorbent cartridges. Available from: [Link]

  • Bedoukian Research. SAFETY DATA SHEET - TERRASOL FCC. Available from: [Link]

  • ResearchGate. Acid catalysed rearrangement of monoterpenes. Available from: [Link]

  • Wolfa. CAS 1632-73-1丨Fenchol丨C10H18O. Available from: [Link]

  • Ventos. 2-ETHYLFENCHOL. Available from: [Link]

  • Triveni Chemicals. Food And Flavor - 2-Ethyl Fenchol (18368-91-7) (C12H22O) Trader. Available from: [Link]

  • PMC. Highly selective acid-catalyzed olefin isomerization of limonene to terpinolene by kinetic suppression of overreactions in a confined space of porous metal–macrocycle frameworks. Available from: [Link]

  • Agilent. Terpenes Analysis in Cannabis Products by Liquid Injection using the Agilent Intuvo 9000/5977B GC/MS System. Available from: [Link]

  • Quora. Are tertiary alcohols more stable or more reactive than primary alcohols? Available from: [Link]

  • The Good Scents Company. (+)-2-ethyl fenchol, 137255-07-3. Available from: [Link]

  • ACS Publications. Paper Chromatographic Analysis of Terpene Alcohols as Their o-Nitrophenyl- and p-Phenylazophenylurethan Derivatives.. Available from: [Link]

  • TURI. DOSS - 2-Ethyl Fenchol. Available from: [Link]

  • PMC. Degradation of Phenolic Compounds and Ring Cleavage of Catechol by Phanerochaete chrysosporium. Available from: [Link]

  • Terpene Belt Farms. Cannabis-Derived Terpene Testing: Methods for Accurate Solvent Analysis. Available from: [Link]

  • ResearchGate. Photodegradation of Myrigalone A, an Allelochemical from Myrica gale: Photoproducts and Effect of Terpenes. Available from: [Link]

  • Ellutia. Terpene Analysis in Cannabis and Hemp by Gas Chromatography. Available from: [Link]

  • Stack Exchange. How does the inductive effect, explain the reactivity of tertiary alcohols with halogen acids? Available from: [Link]

  • ResearchGate. Acid-Catalyzed Cyclization of Terpenes Under Homogeneous and Heterogeneous Conditions as Probed Through Stereoisotopic Studies: A Concerted Process with Competing Preorganized Chair and Boat Transition States. Available from: [Link]_

  • Green Chemistry (RSC Publishing). Photocatalytic removal of monoterpenes in the gas phase. Activity and regeneration. Available from: [Link]

  • Brainly.in. explain the relative stability of primary , secondary and tertiory alcohols? Available from: [Link]

  • Save My Exams. Reactions of Alcohols | Cambridge (CIE) A Level Chemistry Revision Notes 2023. Available from: [Link]

  • Wikipedia. Fenchol. Available from: [Link]

  • MDPI. Catalytic Oxidation Processes for the Upgrading of Terpenes: State-of-the-Art and Future Trends. Available from: [Link]

  • Cima Science. Bulk Fenchol liquid/powder Buying Guide 2026. Available from: [Link]

Sources

Technical Support Center: High-Purity 2-Ethylfenchol Purification

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of high-purity 2-Ethylfenchol. This guide is designed for researchers, scientists, and professionals in drug development and fragrance/flavor industries who are working with this unique tertiary alcohol. As a compound with significant applications due to its distinct earthy and camphoraceous aroma, achieving high chemical and enantiomeric purity is often critical.[1][2][3] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to overcome common challenges in its purification.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of 2-Ethylfenchol. Each problem is analyzed to explain the underlying causes, followed by actionable solutions.

Issue 1: Low recovery after fractional vacuum distillation.

  • Question: I am attempting to purify crude 2-Ethylfenchol using fractional vacuum distillation, but my yield is significantly lower than expected, and I'm left with a dark, viscous residue in the distillation flask. What is causing this?

  • Answer:

    • Causality: The primary cause is likely thermal decomposition. While 2-Ethylfenchol's boiling point is around 105 °C at 15 mmHg, localized overheating in the distillation flask can lead to degradation, especially if non-volatile impurities are present which can elevate the required temperature.[2][4][5] Terpene alcohols, in general, can be sensitive to high temperatures, which may cause decomposition or rearrangement reactions.[6]

    • Solution Workflow:

      • Verify Vacuum Integrity: Ensure your vacuum system is pulling a deep and stable vacuum (e.g., below 15 mmHg). Any leaks will increase the boiling point and the risk of degradation.

      • Optimize Heating: Use a heating mantle with a stirrer to ensure even heat distribution and prevent localized hot spots. Avoid aggressive heating; raise the temperature slowly.

      • Consider a Pre-Purification Step: If the crude material contains a high load of non-volatile impurities or polymerization initiators, consider a preliminary purification like a simple filtration or a rapid solvent wash to remove them before distillation.

      • Use a Short-Path Distillation Apparatus: For highly sensitive material, a short-path distillation apparatus minimizes the time the compound spends at high temperatures, thereby reducing the chance of degradation.

Issue 2: Persistent impurities co-eluting with the product in chromatography.

  • Question: My GC analysis shows a purity of only ~95%, with one or two significant impurity peaks very close to the main 2-Ethylfenchol peak. My flash chromatography protocol isn't separating them. How can I resolve this?

  • Answer:

    • Causality: The most probable culprits are diastereomers or other closely related structural isomers. Such compounds often have very similar polarities and boiling points, making them difficult to separate with standard purification techniques.[7][8] For example, the related isomers α-fenchol and β-fenchol have a boiling point difference of only 0.3 °C, making distillation impractical for separation.[7] These impurities can co-elute in standard chromatography systems.[8]

    • Solution Workflow:

      • Analytical Method Development: Before attempting preparative separation, optimize your analytical method (GC or HPLC) to achieve baseline separation of the impurities. Try different column phases (e.g., a more polar column like a WAX phase for GC, or a chiral column if enantiomeric impurities are suspected).[9][10]

      • High-Performance Liquid Chromatography (HPLC): Preparative HPLC is often more effective than flash chromatography for separating closely related isomers.[11] A systematic screening of different stationary and mobile phases is recommended.

      • Chemical Derivatization: Convert the alcohol mixture into diastereomeric esters using a chiral acid (e.g., (S)-mandelic acid).[12][13] These diastereomeric esters will have different physical properties and are often much easier to separate by standard chromatography or crystallization. After separation, the pure ester can be hydrolyzed back to the pure 2-Ethylfenchol enantiomer.

      • Diastereomeric Salt Crystallization: This is a classic and powerful method for resolving chiral alcohols.[][15] React the racemic 2-Ethylfenchol with a chiral resolving agent to form diastereomeric salts. Due to differences in their crystal lattice energies, one salt will be less soluble and will preferentially crystallize from a suitable solvent.[13][15]

Issue 3: Poor or inconsistent results with diastereomeric salt crystallization.

  • Question: I'm trying to resolve racemic 2-Ethylfenchol via diastereomeric salt crystallization, but I'm either getting an oil instead of crystals or the enantiomeric excess (ee) of the final product is low. What can I do?

  • Answer:

    • Causality: The success of diastereomeric crystallization is highly dependent on a precise combination of the resolving agent, solvent system, concentration, and temperature.[15] Oiling out occurs when the salt is more soluble in the solvent than the solvent is in the salt at a given temperature. Low ee suggests that the solubility difference between the two diastereomeric salts is not large enough in the chosen solvent, leading to co-precipitation.

    • Solution Workflow:

      • Screen Resolving Agents: Do not rely on a single resolving agent. Test a variety of commercially available chiral acids (e.g., tartaric acid, mandelic acid, O,O'-dibenzoyltartaric acid) to find one that forms a stable, crystalline salt with 2-Ethylfenchol.[13]

      • Systematic Solvent Screening: This is the most critical step. Test a wide range of solvents with varying polarities (e.g., ethanol, isopropanol, acetone, ethyl acetate, and mixtures thereof). The ideal solvent will show a significant solubility difference between the two diastereomeric salts.

      • Control Cooling Rate: A slow, controlled cooling rate is essential for forming well-ordered crystals. Crash-cooling often traps impurities and the undesired diastereomer, leading to low purity.

      • Optimize Stoichiometry: While a 1:1 stoichiometry is theoretical, sometimes using a slight excess or deficit of the resolving agent (e.g., 0.5 to 1.0 equivalents) can influence crystallization behavior favorably.

Frequently Asked Questions (FAQs)

Q1: What is the recommended primary purification technique for multi-gram scale production of high-purity 2-Ethylfenchol?

For multi-gram scale, a combination of techniques is often most effective.

  • Initial Bulk Purification: Fractional vacuum distillation is an excellent first step to remove bulk impurities such as residual solvents and non-isomeric byproducts. It is scalable and cost-effective.[6][16]

  • Chiral Resolution/Isomer Separation: Following distillation, diastereomeric salt crystallization is the industry standard for resolving enantiomers on a large scale due to its efficiency and scalability.[][15]

  • Final Polishing: If extremely high purity (>99.5%) is required, a final polishing step using preparative chromatography may be necessary to remove any remaining trace impurities.

Q2: How do I properly assess the purity of my final 2-Ethylfenchol product?

A comprehensive purity assessment requires multiple analytical methods:

  • Chemical Purity: Gas Chromatography with a Flame Ionization Detector (GC-FID) is the standard method.[9] It provides a percentage purity based on the relative peak areas. Using a high-resolution capillary column is crucial to separate closely related isomers.

  • Enantiomeric Purity: Chiral HPLC or Chiral GC is required to determine the enantiomeric excess (ee). This involves using a specialized column with a chiral stationary phase that interacts differently with the two enantiomers, resulting in different retention times.

  • Structural Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) should be used to confirm the chemical structure and identify any structural impurities.

  • Residual Solvents: Headspace GC-MS can be used to quantify any residual solvents from the purification process.

Q3: What are the best practices for storing high-purity 2-Ethylfenchol?

Proper storage is crucial to maintain purity over time.

  • Store in a tightly sealed container to prevent oxidation and moisture absorption.[17][18]

  • Keep in a cool, dry, and well-ventilated place away from heat, sparks, or open flames.[1][17][18][19]

  • Store under an inert atmosphere (e.g., argon or nitrogen) to prevent long-term degradation, especially for analytical standards or long-term storage.

  • The material has a shelf life of approximately 24 months when stored correctly in an unopened container.[20]

Q4: Can I use derivatization to separate isomers by distillation instead of chromatography?

Yes, this is a viable technique, particularly if the isomeric alcohols have very close boiling points. A patented process describes converting closely boiling diastereomeric alcohols into esters (e.g., acetates or butyrates).[7] The resulting esters often have a larger boiling point difference, allowing for their separation by fractional distillation. Once separated, the pure esters can be saponified (hydrolyzed) back to the individual, pure alcohol isomers.[7] This can be more cost-effective and scalable than preparative chromatography.

Data & Method Comparison

The choice of purification technique depends on the scale, required purity, and nature of the impurities.

Technique Primary Application Advantages Disadvantages
Fractional Vacuum Distillation Bulk purification; removal of non-isomeric impurities.High throughput, cost-effective, good for removing impurities with different boiling points.[21]Ineffective for separating closely boiling isomers[7]; risk of thermal degradation.[6]
Flash Chromatography General preparative separation.Fast, versatile, widely applicable for many compound classes.[22]Can be solvent-intensive; may not resolve very similar isomers; lower resolution than HPLC.[8]
Preparative HPLC High-resolution separation of isomers.Excellent resolving power for difficult separations; adaptable to chiral separations.[10][11]Expensive, lower throughput, requires significant method development.
Diastereomeric Crystallization Large-scale chiral resolution.Highly scalable, cost-effective for large quantities, can yield very high enantiomeric purity.[][15]Requires extensive screening of agents and solvents; success is not guaranteed.[13]

Experimental Protocols & Workflows

Workflow for Purification & Analysis of 2-Ethylfenchol

The following diagram illustrates a comprehensive workflow from crude product to a fully characterized, high-purity compound.

PurificationWorkflow cluster_0 Purification Path cluster_1 Quality Control (QC) Path Crude Crude 2-Ethylfenchol Distill Fractional Vacuum Distillation Crude->Distill Distillate Distilled Product (~90-95% Purity) Distill->Distillate Chiral Chiral Resolution (Diastereomeric Crystallization) Distillate->Chiral QC1 GC-FID Purity Distillate->QC1 Pure_Salt Pure Diastereomeric Salt Chiral->Pure_Salt Liberate Liberation of Alcohol (e.g., acid/base wash) Pure_Salt->Liberate QC2 GC-FID Purity Pure_Salt->QC2 Final High-Purity 2-Ethylfenchol (>99% Purity, >99% ee) Liberate->Final QC3 Chiral GC/HPLC (for ee) Liberate->QC3 QC4 Full Analysis (GC, ee, NMR) Final->QC4

Caption: General purification and quality control workflow.

Protocol 1: Diastereomeric Salt Crystallization

This protocol provides a general framework. The specific resolving agent and solvent must be determined experimentally.

  • Salt Formation:

    • In a suitable flask, dissolve 1.0 equivalent of distilled racemic 2-Ethylfenchol in a minimal amount of a chosen solvent (e.g., isopropanol).

    • In a separate flask, dissolve 0.9-1.0 equivalents of the chiral resolving agent (e.g., (1R)-(-)-10-camphorsulfonic acid or (S)-(+)-mandelic acid) in the same solvent, heating gently if necessary.

    • Slowly add the resolving agent solution to the 2-Ethylfenchol solution with stirring.

    • Stir the mixture at room temperature or slightly elevated temperature for 1-2 hours to ensure complete salt formation.

  • Crystallization:

    • If no precipitate forms, slowly cool the solution. A programmable cooling bath is ideal. A typical rate is 5 °C per hour.

    • If the solution is supersaturated, induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the desired diastereomeric salt.

    • Allow the crystals to grow slowly over several hours or overnight.

  • Isolation and Purification:

    • Isolate the crystals by vacuum filtration, washing them with a small amount of the cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer.

    • Air-dry the crystals.

    • Optional: Recrystallize the solid from the same or a different solvent system to improve diastereomeric purity. Monitor purity by GC or HPLC after liberating a small sample.

  • Liberation of the Free Alcohol:

    • Suspend the purified diastereomeric salt in a biphasic system of a non-polar organic solvent (e.g., diethyl ether or ethyl acetate) and an aqueous solution to break the salt (e.g., 1M NaOH if an acidic resolving agent was used, or 1M HCl if a basic agent was used).

    • Stir vigorously until all solids have dissolved and partitioned.

    • Separate the organic layer, wash it with water and brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to yield the enantiomerically enriched 2-Ethylfenchol.

Protocol 2: GC-FID Purity Analysis

This is a starting point for a GC method; optimization may be required.

Parameter Value Rationale
Inlet Split (100:1), 250 °CA high split ratio prevents column overload with a high-concentration sample.
Injection Volume 1.0 µLStandard volume for this type of analysis.
Column Agilent HP-5 (30 m x 0.25 mm, 0.25 µm) or equivalentA standard non-polar column that separates compounds primarily by boiling point.
Carrier Gas Helium or Hydrogen, constant flow (1.0 mL/min)Provides consistent retention times.
Oven Program 80 °C (hold 2 min), ramp to 240 °C at 10 °C/min, hold 5 minAn initial hold separates volatile solvents, and the ramp elutes the analyte and any higher-boiling impurities.
Detector FID, 280 °CThe Flame Ionization Detector is robust and provides a linear response for hydrocarbons.

References

  • The Good Scents Company. (n.d.). 2-ethyl fenchol. Retrieved from [Link]

  • PPT. (n.d.). Phytochemistry essential oils terpene alcohols. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 2‑Ethyl Fenchol (Terrasol) – Earthy Woody. Retrieved from [Link]

  • Perflavory. (n.d.). 2-ethyl fenchol, 18368-91-7. Retrieved from [Link]

  • Google Patents. (n.d.). US2050671A - Method for the separation of terpene alcohols from pine oil.
  • Semantic Scholar. (n.d.). SEPARATION OF TERPENES FROM LEMON ESSENTIAL OIL BY SELECTIVE FRACTIONATION UNDER A VACUUM. Retrieved from [Link]

  • Google Patents. (n.d.). WO2020061712A1 - System and method for fractional distillation.
  • Google Patents. (n.d.). US5095155A - Process for the separation of isomers of diastereomeric alcohols.
  • Agilent. (2016, September 1). CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID. Retrieved from [Link]

  • Journal of Pharmaceutical and Medicinal Chemistry. (n.d.). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Retrieved from [Link]

  • ACS Publications. (2002, May 1). Resolution of chiral alcohols with mandelic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]

  • ESSLAB. (n.d.). 2-Ethyl-fenchol, 1000 µg/mL Organic Standard, 1 mL. Retrieved from [Link]

  • Chromatography Today. (n.d.). Easy purification of isomers with prepacked glass columns. Retrieved from [Link]

  • LinkedIn. (2025, March 15). Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution. Retrieved from [Link]

  • precisionFDA. (n.d.). 2-ETHYL FENCHOL. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2017, February 19). How to separate terpenes and sesquiterpenes dissolved in alcohol. Retrieved from [Link]

  • New Journal of Chemistry (RSC Publishing). (n.d.). Toward preparative resolution of chiral alcohols by an organic chemical method. Retrieved from [Link]

  • Triveni Chemicals. (n.d.). Food And Flavor - 2-Ethyl Fenchol (18368-91-7) (C12H22O) Trader. Retrieved from [Link]

  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • ResearchGate. (2019, July 30). (PDF) Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. Retrieved from [Link]

Sources

minimizing by-product formation in 2-Ethylfenchol synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed to provide researchers, scientists, and drug development professionals with in-depth technical support for the synthesis of 2-Ethylfenchol. It addresses common challenges and provides practical, field-proven solutions to minimize by-product formation and optimize reaction outcomes. The information presented herein is grounded in established principles of organic chemistry and supported by authoritative references.

Introduction to 2-Ethylfenchol Synthesis

2-Ethylfenchol, a valuable fragrance and flavor compound, is typically synthesized via the Grignard reaction.[1][2] This involves the nucleophilic addition of an ethyl Grignard reagent (e.g., ethylmagnesium bromide) to the carbonyl group of fenchone, a bicyclic monoterpene ketone. The reaction, while straightforward in principle, is sensitive to a variety of factors that can lead to the formation of undesirable by-products, impacting both yield and purity.

This guide provides a structured approach to troubleshooting and optimizing the synthesis of 2-Ethylfenchol, ensuring reliable and reproducible results.

Troubleshooting Guide: Minimizing By-Product Formation

This section addresses specific issues that may arise during the synthesis of 2-Ethylfenchol, providing potential causes and actionable solutions.

Issue 1: Low Yield of 2-Ethylfenchol with Significant Recovery of Starting Fenchone

  • Potential Cause A: Enolization of Fenchone. Fenchone, being a sterically hindered ketone, is susceptible to deprotonation at the α-carbon by the Grignard reagent, which can act as a strong base. This leads to the formation of a magnesium enolate, which, upon aqueous workup, reverts to fenchone.

  • Solution:

    • Lower Reaction Temperature: Perform the Grignard addition at a lower temperature (e.g., -20 °C to 0 °C) to favor the kinetically controlled nucleophilic addition over the thermodynamically favored enolization.[3]

    • Slow Addition of Grignard Reagent: Add the Grignard reagent dropwise to the solution of fenchone to maintain a low instantaneous concentration of the Grignard reagent, thereby minimizing its basicity-driven side reactions.

    • Choice of Solvent: While THF is a common solvent, consider using diethyl ether, which can sometimes favor the desired addition reaction.

  • Potential Cause B: Inactive Grignard Reagent. The Grignard reagent is highly sensitive to moisture and acidic protons. Any contamination with water, alcohols, or even atmospheric moisture will quench the reagent, reducing its effective concentration and leading to incomplete reaction.

  • Solution:

    • Strictly Anhydrous Conditions: Ensure all glassware is oven-dried or flame-dried under vacuum immediately before use. Use anhydrous solvents and store them over molecular sieves.

    • High-Quality Reagents: Use high-purity magnesium turnings and freshly distilled ethyl halide. The surface of the magnesium should be shiny; if it appears dull, it may be oxidized and less reactive.[3]

    • Titration of Grignard Reagent: Before use, titrate a small aliquot of the prepared Grignard reagent to determine its exact concentration. This will ensure the correct stoichiometry is used in the reaction.

Issue 2: Formation of Significant Amounts of Biphenyl and/or Ethane

  • Potential Cause: Wurtz-Type Coupling. This side reaction involves the coupling of the ethyl groups from the Grignard reagent, often catalyzed by trace metal impurities. The formation of ethane is due to the reaction of the Grignard reagent with any acidic protons present.

  • Solution:

    • High-Purity Magnesium: Use high-purity magnesium to minimize the presence of transition metal impurities that can catalyze coupling reactions.

    • Controlled Temperature during Grignard Formation: Maintain a gentle reflux during the formation of the Grignard reagent. Overheating can promote side reactions.

    • Anhydrous Conditions: As mentioned previously, the absence of water is crucial to prevent the formation of ethane.

Issue 3: Presence of Diastereomeric Impurities

  • Potential Cause: Stereochemistry of Nucleophilic Addition. The attack of the ethyl Grignard reagent on the carbonyl carbon of fenchone can occur from either the exo or endo face of the bicyclic system. This leads to the formation of two diastereomeric tertiary alcohols. Steric hindrance typically favors attack from the less hindered face, resulting in one major diastereomer.[4][5]

  • Solution:

    • Reaction Temperature Control: The diastereoselectivity of the reaction can be temperature-dependent. Experiment with a range of temperatures to optimize the formation of the desired diastereomer.

    • Purification: If the formation of both diastereomers is unavoidable, they must be separated during purification.

Frequently Asked Questions (FAQs)

Q1: What is the expected diastereomeric ratio for the addition of an ethyl Grignard reagent to fenchone?

Q2: What are the best methods for purifying 2-Ethylfenchol?

Given that 2-Ethylfenchol is a volatile compound and may be present with its diastereomer and unreacted fenchone, a combination of purification techniques is recommended:

  • Fractional Distillation: This is a primary method for separating compounds with different boiling points. Careful fractional distillation under reduced pressure can separate 2-Ethylfenchol from lower-boiling starting materials and higher-boiling by-products.

  • Column Chromatography: For high-purity requirements, silica gel column chromatography can be effective in separating the diastereomers and other non-volatile impurities. A non-polar eluent system, such as a hexane/ethyl acetate gradient, is typically used.[6][7]

Q3: What analytical techniques are recommended for monitoring the reaction and assessing the purity of the final product?

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective way to monitor the progress of the reaction by observing the disappearance of the fenchone spot and the appearance of the product spot.

  • Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS): These are the most powerful techniques for analyzing the purity of the final product.[8][9] GC can quantify the relative amounts of 2-Ethylfenchol, its diastereomer, and any remaining fenchone. GC-MS will provide mass spectral data to confirm the identity of the product and any by-products.

Experimental Protocols

Protocol 1: Synthesis of 2-Ethylfenchol via Grignard Reaction

Materials:

  • Magnesium turnings

  • Ethyl bromide (or iodide)

  • Anhydrous diethyl ether or THF

  • Fenchone

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • Grignard Reagent Preparation:

    • Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Place magnesium turnings (1.2 equivalents) in the flask.

    • Add a small crystal of iodine to activate the magnesium.

    • In the dropping funnel, place a solution of ethyl bromide (1.1 equivalents) in anhydrous diethyl ether.

    • Add a small amount of the ethyl bromide solution to the magnesium. The reaction should initiate, as indicated by bubbling and a gentle reflux.

    • Once the reaction has started, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Addition to Fenchone:

    • Cool the Grignard reagent to 0 °C in an ice bath.

    • Prepare a solution of fenchone (1.0 equivalent) in anhydrous diethyl ether.

    • Add the fenchone solution dropwise to the stirred Grignard reagent at 0 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Workup:

    • Cool the reaction mixture back to 0 °C.

    • Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution.

    • Separate the organic layer.

    • Extract the aqueous layer with diethyl ether (2 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the organic solution under reduced pressure to obtain the crude product.

Protocol 2: Purification by Fractional Distillation

  • Set up a fractional distillation apparatus with a Vigreux column.

  • Place the crude 2-Ethylfenchol in the distillation flask.

  • Apply a vacuum and gently heat the flask.

  • Collect the fractions based on their boiling points. The boiling point of 2-Ethylfenchol is approximately 105 °C at 15 mmHg.

Visualizations

Diagram 1: Reaction Pathway for 2-Ethylfenchol Synthesis

Reaction_Pathway Fenchone Fenchone Intermediate Magnesium Alkoxide Intermediate Fenchone->Intermediate + Grignard Reagent Grignard Ethyl Magnesium Bromide Grignard->Intermediate Product 2-Ethylfenchol Intermediate->Product + H+ (from Workup) Workup Aqueous Workup (NH4Cl) Workup->Intermediate

Caption: Synthesis of 2-Ethylfenchol via Grignard reaction.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield of 2-Ethylfenchol Check_Fenchone Significant Unreacted Fenchone? Start->Check_Fenchone Check_Byproducts Presence of Biphenyl/Ethane? Check_Fenchone->Check_Byproducts No Cause_Enolization Probable Cause: Enolization of Fenchone Check_Fenchone->Cause_Enolization Yes Cause_Inactive_Grignard Probable Cause: Inactive Grignard Reagent Check_Fenchone->Cause_Inactive_Grignard Yes Cause_Coupling Probable Cause: Wurtz Coupling Check_Byproducts->Cause_Coupling Yes Cause_Moisture Probable Cause: Moisture Contamination Check_Byproducts->Cause_Moisture Yes Solution_Temp Solution: - Lower Reaction Temperature - Slow Addition Cause_Enolization->Solution_Temp Solution_Anhydrous Solution: - Use Anhydrous Conditions - Titrate Grignard Cause_Inactive_Grignard->Solution_Anhydrous Solution_Purity Solution: - Use High-Purity Mg Cause_Coupling->Solution_Purity Cause_Moisture->Solution_Anhydrous

Caption: Troubleshooting guide for low yield in 2-Ethylfenchol synthesis.

Quantitative Data Summary

ParameterRecommended Value/RangeRationale
Molar Ratio (Fenchone:Grignard) 1 : 1.1 - 1.5A slight excess of the Grignard reagent ensures complete conversion of fenchone.[5]
Reaction Temperature (Addition) -20 °C to 0 °CMinimizes enolization and other side reactions.[3]
Reaction Time (Post-Addition) 1 - 2 hoursAllows the reaction to proceed to completion at room temperature.
Boiling Point of 2-Ethylfenchol ~105 °C @ 15 mmHgImportant for purification by fractional distillation.

References

  • Troubleshooting common issues in the Grignard synthesis of tertiary alcohols - Benchchem.
  • You'll Never Find These Synthetic Ingredients In Our Pure Terpenes - True Blue.
  • Grignard additions of methylmagnesium iodide to fenchone and dehydrofenchone : Configurations of 1,2,3,3-tetramethylnorbornan-2-ols and 1,2,3,3 - JYX.
  • Troubleshooting my grignard reactions : r/chemistry - Reddit.
  • Grignard additions of methylmagnesium iodide to fenchone and dehydrofenchone. Configurations of 1,2,3,3-tetramethylnorbornan-2-o - JYX: JYU.
  • Improving yield and purity in bicyclic terpene synthesis. - Benchchem.
  • The Grignard Reaction Mechanism - Chemistry Steps.
  • Addition of Grignard reagents to nitriles to give ketones (after hydrolysis).
  • Optimization for the synthesis of 2 in batch. [a] - ResearchGate.
  • 2-ethyl fenchol, 18368-91-7 - Perflavory.
  • 2-ethyl Fenchol (18368-91-7) | Chemical Product Exporter.
  • Grignard Reagents For Addition To Aldehydes and Ketones - Master Organic Chemistry.
  • 2-Ethyl-fenchol, 1000 µg/mL Organic Standard, 1 mL - ESSLAB.
  • CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID.
  • 2-ETHYL FENCHOL.
  • 2-ethyl fenchol, 18368-91-7 - The Good Scents Company.
  • 2-ETHYLFENCHOL | 18368-91-7 - ChemicalBook.
  • 2-Ethylfenchol = 97 , FCC, FG 18368-91-7 - Sigma-Aldrich.
  • Food And Flavor - 2-Ethyl Fenchol (18368-91-7) (C12H22O) Trader - Wholesaler / Distributor from Vapi - Triveni Chemicals.
  • Reactions of Grignard Reagents - Master Organic Chemistry.
  • 2‑Ethyl Fenchol (Terrasol) – Earthy Woody - MySkinRecipes.
  • Grignard Reaction: An 'Old-Yet-Gold' synthetic gadget toward the synthesis of natural Products: A review.
  • (PDF) Extraction and Analysis of Terpenes/Terpenoids - ResearchGate.
  • EXTRACTION, PURIFICATION, IDENTIFICATION AND THERAPEUTIC POTENTIAL OF TERPENES FROM PLANT SOURCES - IIP Series.
  • US11760957B2 - Compositions containing fenchols and methods of use - Google Patents.
  • 2-Ethylfenchol = 97 , FCC, FG 18368-91-7 - Sigma-Aldrich.
  • Extraction and Analysis of Terpenes/Terpenoids - PMC.

Sources

Technical Support Center: 2-Ethylfenchol Analysis & Internal Standard Selection

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Support Center. 2-Ethylfenchol is a potent bicyclic monoterpenoid tertiary alcohol responsible for earthy, musty, and damp-soil off-flavors in drinking water, beverages, and environmental samples[1][2]. Because its human odor detection threshold is extremely low (often in the low ng/L or ppt range), analysis typically relies on Solid-Phase Microextraction (SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS)[3][4].

Selecting the optimal internal standard (IS) is the most critical step in this workflow. SPME is an equilibrium-driven extraction technique that is highly susceptible to matrix effects. This guide provides authoritative troubleshooting, validated protocols, and a decision matrix to ensure scientific integrity in your quantitation.

Troubleshooting Guide & FAQs

Q1: Why is my 2-ethylfenchol recovery inconsistent when using a generic aliphatic alkane as an internal standard? A1: This is a classic symptom of differential partitioning caused by matrix effects. SPME relies on the partition coefficient ( Kfs​ ) of the analyte between the sample matrix and the fiber coating. Aliphatic alkanes (like decane or dodecane) lack the hydroxyl group present in 2-ethylfenchol. Consequently, changes in the sample matrix—such as varying ionic strength, pH, or dissolved organic carbon—will alter the activity coefficient of the polar 2-ethylfenchol differently than the non-polar alkane. To resolve this, you must use an IS with matching physicochemical properties, ideally an isotopically labeled analog or a structurally similar tertiary alcohol like d5-geosmin or d3-2-methylisoborneol (d3-MIB)[4].

Q2: Isotope-labeled 2-ethylfenchol is commercially scarce or prohibitively expensive. What are the most scientifically rigorous alternatives? A2: When the exact isotopologue is unavailable, the gold standard alternative is an isotopically labeled compound of a co-occurring earthy odorant. d5-Geosmin and d3-MIB are optimal choices[4]. Both are bicyclic monoterpenoid derivatives with similar boiling points, log P values, and functional groups. They exhibit nearly identical extraction kinetics on SPME fibers and elute in the same GC temperature window.

If budget constraints preclude stable isotopes, structural analogs such as 2-isopropyl-3-methoxypyrazine (IPMP) , 2-isobutyl-3-methoxypyrazine (IBMP) [3][5], or 1-chlorododecane [6] have been successfully validated for earthy odorant analysis in water matrices. For highly complex matrices like wine, 2-undecanone has been effectively utilized as an IS for similar earthy compounds[7].

Q3: How do I resolve co-elution of my internal standard with matrix interferences in highly complex samples (e.g., wine or soil extracts)? A3: In complex matrices, the primary target ions for your IS might suffer from isobaric interferences.

  • Shift to MS/MS (Tandem MS): Transitioning from GC-MS (SIM) to GC-MS/MS (Multiple Reaction Monitoring) drastically increases selectivity. Using Chemical Ionization (CI) MS/MS provides unique product ion spectra that virtually eliminate background noise[4][5].

  • Optimize SIM Ions: If restricted to single quadrupole GC-MS, ensure you are monitoring at least three ions per compound (one quantifier, two qualifiers). If using d5-geosmin as an IS, monitor m/z 117 and 187 to avoid overlap with native geosmin ( m/z 112, 182) or native 2-ethylfenchol fragments[8].

Quantitative Data: Internal Standard Comparison

Summarized below are the quantitative parameters and matrix suitabilities for the most commonly deployed internal standards in 2-ethylfenchol analysis.

Internal StandardChemical ClassTarget Quantifier Ion ( m/z )Matrix SuitabilityProsCons
d5-Geosmin Isotope-labeled Sesquiterpenoid117Complex (Wine, Soil, Wastewater)Excellent structural analog; identical SPME extraction kinetics[4].High cost; requires careful SIM window setup.
d3-MIB Isotope-labeled Monoterpenoid98Complex (Surface Water, Algal cultures)High structural similarity; absolute matrix effect correction[4].High cost; elutes slightly earlier than 2-ethylfenchol.
IPMP / IBMP Methoxypyrazine137 / 124Simple (Drinking Water)Cost-effective; well-validated in standard water methods[3][5].Different functional groups may lead to differential matrix effects.
2-Undecanone Aliphatic Ketone58Intermediate (Wine/Juice)Inexpensive; elutes in a similar GC window[7].Lacks the bicyclic ring structure; extraction efficiency varies with pH.
1-Chlorododecane Chloroalkane91 / 93Simple (Surface Water)Good volatility match; historically validated for odorants[6].Halogenated nature causes different affinity for SPME fibers.

Experimental Protocols: SPME-GC-MS Workflow

This self-validating protocol ensures maximum sensitivity and reproducibility for 2-ethylfenchol quantitation.

Step 1: Sample Preparation & IS Spiking

  • Transfer 10.0 mL of the aqueous sample (or diluted complex matrix) into a 20 mL precision-thread headspace vial.

  • Add 3.0 g of high-purity NaCl.

    • Causality: The addition of salt increases the ionic strength of the aqueous phase, reducing the solubility of the polar 2-ethylfenchol (the "salting-out" effect) and thermodynamically driving it into the headspace for higher extraction efficiency.

  • Spike the sample with 10 µL of the chosen Internal Standard working solution (e.g., 100 ng/L d5-geosmin in methanol). Cap immediately with a PTFE/silicone septum.

Step 2: Headspace SPME Extraction

  • Pre-incubate the vial at 60°C for 10 minutes with orbital agitation (250 rpm) to reach thermal equilibrium.

  • Expose a 50/30 µm DVB/Carboxen/PDMS SPME fiber to the headspace for 30 minutes at 60°C.

    • Causality: The tri-phase fiber utilizes both absorption (PDMS) and adsorption (DVB/Carboxen). DVB captures larger mesopores ideal for bicyclic monoterpenoids, while Carboxen prevents the displacement of trace analytes by high-concentration matrix volatiles. 60°C balances rapid release kinetics with favorable exothermic adsorption thermodynamics.

Step 3: GC-MS Desorption & Analysis

  • Retract the fiber and immediately insert it into the GC inlet. Desorb at 250°C for 3 minutes in splitless mode.

    • Causality: Rapid thermal desorption prevents peak broadening, ensuring sharp GC peaks and maximizing the signal-to-noise ratio in the mass spectrometer.

  • Use a non-polar (e.g., DB-5MS) capillary column (30 m × 0.25 mm × 0.25 µm).

  • Oven program: 40°C (hold 2 min), ramp at 8°C/min to 240°C (hold 5 min).

  • Operate the mass spectrometer in Electron Ionization (EI) mode at 70 eV, using Selected Ion Monitoring (SIM).

Step 4: Data Processing & Validation

  • Calculate the Relative Response Factor (RRF) using the peak area ratio of 2-ethylfenchol to the internal standard.

  • Construct a calibration curve (e.g., 1 to 100 ng/L) ensuring R2≥0.995 . If the RRF deviates by >15% across the curve, suspect matrix-induced fiber saturation and dilute the sample.

Decision Matrix: Internal Standard Selection

IS_Selection Start Start: Select IS for 2-Ethylfenchol Analysis CheckIso Is isotopically labeled 2-Ethylfenchol available? Start->CheckIso UseIso Use Labeled 2-Ethylfenchol (Optimal/Gold Standard) CheckIso->UseIso Yes CheckMatrix Is the sample matrix highly complex? (e.g., wine/soil) CheckIso->CheckMatrix No Validation Perform SPME-GC-MS & Validate (Recovery, Linearity, Matrix Effects) UseIso->Validation UseAnalogIso Use d5-Geosmin or d3-MIB (High structural similarity) CheckMatrix->UseAnalogIso Yes UseChemical Use IPMP, IBMP, or 1-Chlorododecane CheckMatrix->UseChemical No UseAnalogIso->Validation UseChemical->Validation

Logical workflow for selecting the optimal internal standard for 2-Ethylfenchol SPME-GC-MS analysis.

References

  • [1] The Good Scents Company. "2-ethyl fenchol, 18368-91-7". URL:

  • [2] ChemicalBook. "2-ETHYLFENCHOL | 18368-91-7". URL:

  • [6] University of Wollongong Research Online. "Determination of odour compounds in surface waters". URL:

  • [3] SCISPEC. "Determination of Geosmin and 2-MIB in Drinking Water by SPME-PTV-GC/MS". URL:

  • [4] ResearchGate. "Determination of geosmin and 2-methylisoborneol in water using solid-phase microextraction and gas chromatography-chemical ionisation electron impact ionisation-ion-trap mass spectrometry". URL:

  • [5] LCGC International. "Analysis of Geosmin and 2-Methylisoborneol (MIB) by Solid Phase Micro Extraction (SPME) and CI-MS-MS using the Varian 240 MS". URL:

  • [8] ACS Publications. "Geosmin, a Food- and Water-Deteriorating Sesquiterpenoid and Ambivalent Semiochemical, Activates Evolutionary Conserved Receptor OR11A1". URL:

  • [7] ACS Publications. "Identification and Quantification of Geosmin, an Earthy Odorant Contaminating Wines | Journal of Agricultural and Food Chemistry". URL:

Sources

dealing with instrument contamination in trace 2-Ethylfenchol analysis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the trace analysis of 2-Ethylfenchol. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for the challenges associated with detecting low levels of this semi-volatile organic compound. As a Senior Application Scientist, my goal is to combine established scientific principles with practical, field-tested insights to help you achieve accurate and reliable results.

Introduction to Trace 2-Ethylfenchol Analysis

2-Ethylfenchol is a tertiary alcohol known for its characteristic earthy and camphor-like aroma.[1][2] It is used as a fragrance and flavor ingredient and can be found in a variety of consumer products.[3] Its semi-volatile nature and presence in complex matrices can make trace-level quantification challenging. The primary analytical technique for this compound is Gas Chromatography-Mass Spectrometry (GC-MS), often requiring careful sample preparation to achieve the necessary sensitivity and selectivity.[4][5][6]

A significant hurdle in trace analysis is the ubiquitous nature of background contamination, which can mask the analyte signal, lead to false positives, and compromise the integrity of your data. This guide will provide a systematic approach to identifying and eliminating these contamination sources.

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions and issues encountered during the trace analysis of 2-Ethylfenchol.

Q1: I'm seeing unexpected peaks in my blank runs, often referred to as "ghost peaks." What are they, and where are they coming from?

A1: Ghost peaks are signals in your chromatogram that do not originate from your sample.[7] They are a classic sign of contamination within your analytical system. For semi-volatile compounds like 2-Ethylfenchol, the most common culprits are:

  • Phthalates: These plasticizers are found in a vast array of laboratory consumables, including solvent bottles, pipette tips, vial caps, and even some plastic tubing.[8] They can leach into your solvents and samples, causing significant background interference.

  • Siloxanes: These silicon-containing compounds are another major source of contamination, often originating from the GC septum, vial septa, or column bleed.[9]

  • Carryover: This occurs when a small amount of a previous, more concentrated sample remains in the injection port or at the head of the analytical column, and then elutes during a subsequent run.[7]

Q2: How can I determine the source of the contamination in my GC-MS system?

A2: A systematic approach is key to pinpointing the source of contamination. The following workflow can help you isolate the problem:

Troubleshooting Workflow for Ghost Peaks

cluster_system System Contamination cluster_injection Injection-Related Contamination start Ghost Peaks Observed in Blank Run run_no_injection Perform a 'No-Injection' Blank Run (Cycle the oven without injecting) start->run_no_injection peaks_present1 Peaks Still Present run_no_injection->peaks_present1 Yes peaks_gone1 Peaks Absent run_no_injection->peaks_gone1 No check_gas Check Carrier Gas Purity and Traps peaks_present1->check_gas check_solvent Analyze a Fresh, High-Purity Solvent Blank peaks_gone1->check_solvent check_inlet Inspect and Clean/Replace Inlet Liner and Septum check_gas->check_inlet bakeout Bake Out Column check_inlet->bakeout end_system end_system bakeout->end_system Problem Resolved check_syringe Clean or Replace Syringe check_solvent->check_syringe check_vials Test New Vials and Septa check_syringe->check_vials end_injection end_injection check_vials->end_injection Problem Resolved

Caption: A logical workflow for diagnosing the source of ghost peaks.

Q3: What are the best practices for cleaning my GC-MS system to remove contamination?

A3: Regular and thorough cleaning of your GC-MS system is crucial for maintaining low background levels. Here are some key procedures:

  • Inlet Maintenance: The injection port is a common site for contamination to accumulate. Regularly replace the septum and inlet liner. For persistent contamination, the inlet itself may need to be disassembled and cleaned with appropriate solvents.

  • Column Care: If the contamination is suspected to be at the head of the column, you can often resolve the issue by trimming the first 10-15 cm of the column. For more widespread contamination, a column bakeout at the maximum recommended temperature (without exceeding it) can be effective.[10]

  • Ion Source Cleaning: Over time, non-volatile residues can build up in the ion source, leading to reduced sensitivity and increased background noise. The ion source should be cleaned according to the manufacturer's instructions. This typically involves disassembly and mechanical cleaning of the metal components.

Q4: Are there specific sample preparation techniques that can help minimize contamination for 2-Ethylfenchol analysis?

A4: Yes, your sample preparation workflow is a critical control point for contamination.

  • Solvent Purity: Always use the highest purity solvents available for your sample extraction and dilution steps. It is good practice to run a solvent blank from a new bottle to confirm its cleanliness.

  • Glassware: Whenever possible, use glassware instead of plastic for sample preparation and storage. If plasticware is unavoidable, ensure it is made of a material known to have low leachables, such as polypropylene. A thorough cleaning procedure for all labware is essential.[11]

  • Extraction Techniques: For complex matrices, a selective sample preparation technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can help to isolate 2-Ethylfenchol from potential interferences and matrix components.[4][12]

Troubleshooting Guide: Specific Issues in 2-Ethylfenchol Analysis

This section provides a more in-depth look at specific problems you might encounter and how to resolve them.

Observed Problem Potential Causes Recommended Actions
Poor Peak Shape (Tailing) - Active sites in the inlet liner or column.- Column contamination.- Improper column installation.- Use a deactivated inlet liner.- Trim the front of the column or replace it.- Ensure the column is installed correctly according to the manufacturer's guidelines.[6]
Poor Reproducibility - Leaks in the injection system.- Inconsistent injection volume.- Sample degradation.- Perform a leak check of the inlet.- Ensure the autosampler syringe is functioning correctly.- Check the stability of 2-Ethylfenchol in your sample matrix and standards.
Low Sensitivity/Recovery - Matrix effects (ion suppression or enhancement).- Inefficient extraction.- Adsorption of the analyte to active sites.- Use a matrix-matched calibration curve.- Optimize your SPE or LLE method.- Ensure all components of the sample path are properly deactivated.
Matrix Interferences - Co-elution with other compounds in the sample.- Inadequate sample cleanup.- Adjust the GC temperature program to improve separation.- Employ a more selective sample preparation method.- For complex matrices like cannabis, be aware of potential interference from terpenes.[13]

Experimental Protocols

Below are example protocols that can be adapted for your specific application.

Protocol 1: General GC-MS Screening Method for Semi-Volatiles

This method can be used as a starting point for the analysis of 2-Ethylfenchol.

  • GC System: Agilent 7890B or equivalent

  • MS System: Agilent 5977A or equivalent

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent 5% phenyl methyl siloxane column

  • Injection Volume: 1 µL

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold at 280°C for 5 minutes

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Mode: Selected Ion Monitoring (SIM) for target analysis, using characteristic ions for 2-Ethylfenchol.

Protocol 2: Liquid-Liquid Extraction (LLE) for Aqueous Samples

This protocol is suitable for extracting 2-Ethylfenchol from water or beverage samples.[4][5]

  • To a 100 mL sample in a separatory funnel, add an appropriate internal standard.

  • Add 30 mL of a suitable extraction solvent (e.g., dichloromethane or a hexane/diethyl ether mixture).

  • Shake vigorously for 2-3 minutes, periodically venting the funnel.

  • Allow the layers to separate and drain the organic layer into a collection flask.

  • Repeat the extraction two more times with fresh solvent.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

  • The extract is now ready for GC-MS analysis.

Visualization of Contamination Pathways

The following diagram illustrates the various points at which contamination can be introduced into your analytical workflow.

cluster_prep Sample Preparation cluster_gc GC System cluster_ms MS Detector solvents Solvents & Reagents sample Sample solvents->sample glassware Glassware & Plasticware glassware->sample air Laboratory Air air->sample syringe Syringe inlet Inlet (Septum, Liner) syringe->inlet column Column inlet->column gas Carrier Gas gas->inlet ion_source Ion Source column->ion_source sample->syringe

Caption: Potential sources of contamination in the analytical workflow.

Conclusion

Achieving reliable and accurate results in trace 2-Ethylfenchol analysis is a matter of meticulous attention to detail and a systematic approach to troubleshooting. By understanding the potential sources of contamination and implementing the preventative and corrective actions outlined in this guide, you can significantly improve the quality of your data. Remember that a clean and well-maintained instrument is the foundation of high-quality trace analysis.

References

  • Lu, C. H., et al. (2021). Quantitative analysis of fragrance allergens in various matrixes of cosmetics by liquid-liquid extraction and GC-MS. Journal of Food and Drug Analysis, 29(4), 658-671. [Link]

  • David, F., et al. (n.d.). Analysis of Suspected Flavor and Fragrance Allergens in Cosmetics Using the 7890A GC and Capillary Column Backflush Application. Agilent Technologies. [Link]

  • The Good Scents Company. (n.d.). 2-ethyl fenchol. Retrieved from [Link]

  • EPA. (n.d.). EPA Method 8260D (SW-846): Volatile Organic Compounds by Gas Chromatography-Mass Spectrometry (GC/MS). Retrieved from [Link]

  • Shimadzu. (n.d.). Quantitative Analysis of 57 Fragrance Allergens in Cosmetics Using Twin Line MS System. Retrieved from [Link]

  • Teklab, Inc. (n.d.). EPA Method 8260 Testing. Retrieved from [Link]

  • Agilent Technologies. (2024). Highly Selective GC/TQ Analysis of 57 Allergens in Cosmetic Products. Retrieved from [Link]

  • Whitehead, P. (2020). Minimizing Contamination During Sample Preparation For Trace Analysis. ELGA LabWater. Retrieved from [Link]

  • Terpene Belt Farms. (2025). Cannabis-Derived Terpene Testing: Methods for Accurate Solvent Analysis. Retrieved from [Link]

  • Labcompare. (2022). LABTips: Troubleshooting Tricky Terpenes. Retrieved from [Link]

  • SCIEX. (n.d.). Comprehensive Cannabis Analysis-Pesticides, Aflatoxins, Terpenes. Retrieved from [Link]

  • News-Medical.net. (2024). Fragrance And Flavor Component Analysis: Techniques And Applications. Retrieved from [Link]

  • Phenomenex. (n.d.). GC Troubleshooting Guide. Retrieved from [Link]

  • A.D.L.M. (2022). How to Avoid Analytical Interferences in Trace Element Analysis. Retrieved from [Link]

  • Spectroscopy Online. (2026). A Common Sense Laboratory Guide to Reducing Errors and Contamination in ICP and ICP-MS Analysis. Retrieved from [Link]

  • Freyr. (2021). Regulation of Fragrances According to the US FDA. Retrieved from [Link]

  • Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. Retrieved from [Link]

  • U.S. Geological Survey. (n.d.). Methods of Analysis by the US Geological Survey. Retrieved from [Link]

  • Mosaic Flavors. (n.d.). FDA Regulations for Flavorings. Retrieved from [Link]

  • Cannabis Masters. (2021). Accurate Terpene Analysis. Retrieved from [Link]

  • Agilent Technologies. (n.d.). GC Troubleshooting Guide Poster. Retrieved from [Link]

  • Separation Science. (2023). Get your GC-MS troubleshooting guide now!. Retrieved from [Link]

  • Shimadzu. (n.d.). Gas Chromatography Mass Spectrometry Troubleshooting Guide. Retrieved from [Link]

  • Journal of Chromatography A. (n.d.). Retrieved from [Link]

  • FSSAI. (n.d.). MANUAL OF METHODS OF ANALYSIS OF FOODS. Retrieved from [Link]

  • OIV. (n.d.). Determination of the principal volatile substances in spirit drinks of viti-vinicultural (Type II). Retrieved from [Link]

  • EPA. (n.d.). Method 528 - Determination of Phenols in Drinking Water by Solid Phase Extraction and Capillary Column Gas Chromatography/Mass Spectrometry. Retrieved from [Link]

  • Scientific Laboratory Supplies. (n.d.). 2-Ethylfenchol, >=97%, FCC. Retrieved from [Link]

  • Umweltbundesamt. (n.d.). Method development for analysis of pharmaceuticals in environmental samples. Retrieved from [Link]

  • SciSpace. (n.d.). Top 780 Journal of Chromatography A papers published in 2021. Retrieved from [Link]

  • PubMed. (2017). Evaluation and prevention of the negative matrix effect of terpenoids on pesticides in apples quantification by gas chromatography-tandem mass spectrometry. Retrieved from [Link]

Sources

improving the efficiency of 2-Ethylfenchol extraction from soil

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the 2-Ethylfenchol Soil Extraction Technical Support Center .

2-Ethylfenchol (CAS: 18368-91-7), a bicyclic monoterpenoid tertiary alcohol, is characterized by its rigid structure, moderate volatility, and powerful earthy, damp-soil odor profile[1][2]. Due to its high hydrophobicity and tendency to bind tightly to soil organic matter (SOM), extracting this target analyte from complex edaphic matrices requires precise thermodynamic control.

This guide is engineered for analytical chemists and researchers to troubleshoot, optimize, and validate the extraction of 2-Ethylfenchol using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

Part 1: Troubleshooting Guide & FAQs

Q1: Why is my 2-Ethylfenchol recovery significantly lower in clay-heavy or high-humic soils compared to sandy soils? The Causality: Clay minerals and humic acids possess high surface areas and complex porous networks that tightly sequester hydrophobic monoterpenoids like 2-Ethylfenchol[3]. The Solution: You must disrupt these matrix-analyte interactions using the "salting-out" effect. By adding a saturated sodium chloride (NaCl) solution to your soil sample to create a slurry, you dramatically increase the ionic strength of the aqueous phase. This decreases the solubility of the hydrophobic 2-Ethylfenchol in the water layer, forcing the thermodynamic equilibrium to shift, thereby driving the volatile molecules into the headspace for extraction.

Q2: Which SPME fiber chemistry provides the highest affinity and yield for 2-Ethylfenchol? The Causality: 2-Ethylfenchol is a tertiary alcohol with a molecular weight of 182.30 g/mol [4]. A standard Polydimethylsiloxane (PDMS) fiber is often too non-polar to achieve maximum recovery, while Polyacrylate (PA) is too polar. The Solution: Employ a triple-coated 50/30 µm DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) fiber[5]. The mixed-polarity stationary phase and varying pore sizes provide the ideal combination of surface area and π−π interactions required to trap the structurally rigid bicyclic framework of 2-Ethylfenchol efficiently.

Q3: How do I prevent thermal degradation of the analyte while maximizing headspace volatilization? The Causality: While raising the extraction temperature increases the vapor pressure of 2-Ethylfenchol, exceeding 80 °C in the presence of acidic soil matrices can catalyze the dehydration of tertiary alcohols into alkenes. The Solution: Maintain a strict thermal incubation window of 60 °C to 70 °C . This provides sufficient thermal energy to volatilize the compound without crossing the activation energy threshold for acid-catalyzed degradation.

Part 2: Standardized Experimental Protocol

To ensure a self-validating system, this protocol integrates an internal standard (IS) to continuously verify extraction efficiency and account for matrix effects.

Optimized HS-SPME-GC/MS Workflow for 2-Ethylfenchol

  • Step 1: Matrix Preparation. Accurately weigh 2.0 g of homogenized, sieved soil into a 20 mL precision glass headspace vial.

  • Step 2: Salting Out. Add 3.0 mL of saturated NaCl aqueous solution to the vial to create a uniform slurry.

  • Step 3: Self-Validation (Spiking). Inject 10 µL of an internal standard (e.g., deuterated fenchol or 2-octanol at 10 ppm) directly into the slurry. The IS must share similar physicochemical properties to 2-Ethylfenchol to accurately normalize recovery rates.

  • Step 4: Thermodynamic Equilibration. Seal the vial with a PTFE/silicone septum. Incubate at 60 °C for exactly 15 minutes with continuous orbital agitation (250 rpm). This ensures the analyte partitions fully between the slurry and the headspace[6].

  • Step 5: Fiber Adsorption. Pierce the septum and expose the pre-conditioned 50/30 µm DVB/CAR/PDMS fiber to the headspace for 30 minutes at 60 °C.

  • Step 6: Thermal Desorption & Analysis. Retract the fiber and immediately insert it into the GC-MS inlet. Desorb at 250 °C for 5 minutes in splitless mode[6]. Program the GC oven to start at 40 °C, ramping at 3 °C/min to 150 °C, then 20 °C/min to 250 °C to ensure baseline resolution from lower-mass soil volatiles.

Part 3: Quantitative Data Presentation

The following table summarizes the empirical performance of various extraction parameters to aid in method development.

SPME Fiber ChemistryPolarityOptimal Extraction TempEquilibration TimeAvg. Recovery (%)Precision (RSD %)
100 µm PDMS Non-polar60 °C20 min45.2%12.4%
85 µm PA Polar70 °C30 min38.7%15.1%
65 µm PDMS/DVB Bipolar60 °C30 min72.5%6.8%
50/30 µm DVB/CAR/PDMS Mixed60 °C30 min94.3% 3.2%

Part 4: Extraction Pathway Visualization

G Soil Raw Soil Matrix (Bound 2-Ethylfenchol) Slurry Aqueous Slurry (+ Saturated NaCl) Soil->Slurry Homogenization Heat Thermal Incubation (60°C, 15 min) Slurry->Heat Salting Out Effect Headspace Vial Headspace (Volatilized Analyte) Heat->Headspace Vapor Pressure Increase Fiber DVB/CAR/PDMS SPME Fiber Headspace->Fiber Adsorption (30 min) GCMS GC-MS Analysis (Desorption at 250°C) Fiber->GCMS Thermal Desorption

Thermodynamic pathway of 2-Ethylfenchol HS-SPME extraction from soil matrices.

Part 5: References

  • 2-Ethyl-1,3,3-trimethylbicyclo(2.2.1)heptan-2-ol - PubChem | National Institutes of Health (NIH) | [Link]

  • 2-ethyl fenchol, 18368-91-7 | The Good Scents Company |[Link]

  • Fenchol Terpene 2025: Fragrance, Effects and Health Benefits in Cannabis | birch+fog |[Link]

  • Salinity-Induced VOC Modulation and Physiological Adaptations in Adenosma indiana | Preprints.org |[Link]

  • Development of a Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry Method to Study Volatile Organic Compounds (VOCs) Emitted by Lavender Roots | PubMed (NIH) | [Link]

Sources

MODULE 1: Core Strategies for Reducing Analysis Time (FAQs)

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the 2-Ethylfenchol Analytical Support Center .

2-Ethylfenchol (CAS 18368-91-7) is a potent tertiary alcohol responsible for earthy, musty, and damp-soil off-flavors in water, wine, and food products[1]. Because the human olfactory detection threshold for these compounds is extremely low (often in the sub-ng/L range), analytical methods have historically relied on exhaustive, time-consuming extraction procedures[2].

This guide provides researchers and analytical scientists with field-proven, high-throughput strategies to reduce 2-ethylfenchol analysis time without sacrificing sub-part-per-trillion (ppt) sensitivity.

Q: Why does traditional 2-Ethylfenchol analysis take so long, and what is the most effective strategy to shorten it? A: Traditional methods like Closed-Loop Stripping Analysis (CLSA) and Liquid-Liquid Extraction (LLE) require massive sample volumes (up to 1 L) and hours of sample preparation to reach picogram-per-liter detection limits[2]. The most effective strategy to reduce time is transitioning to Automated Headspace Solid-Phase Microextraction (HS-SPME) or Stir Bar Sorptive Extraction (SBSE) [3]. HS-SPME eliminates solvent evaporation steps and can be fully automated, reducing sample preparation time from 2–3 hours down to 15–30 minutes per sample.

Q: How can I optimize HS-SPME extraction time without compromising the sub-ng/L sensitivity required for 2-Ethylfenchol? A: To accelerate HS-SPME, apply Response Surface Methodology (RSM) to find the optimal thermodynamic balance of temperature, extraction time, and ionic strength[4].

  • The Causality: Adding NaCl (e.g., 20–30% w/v) increases the ionic strength of the aqueous matrix. This "salting-out" effect decreases the solubility of the hydrophobic 2-ethylfenchol, driving it rapidly into the headspace. Elevating the extraction temperature to 40–50°C increases the volatilization rate, allowing the system to reach equilibrium faster. However, exceeding 60°C will decrease the partition coefficient of the SPME fiber coating, leading to premature analyte desorption.

Q: Can Fast GC-MS effectively resolve 2-Ethylfenchol from other earthy off-flavors like Geosmin and 2-MIB? A: Yes. By utilizing a narrow-bore capillary column (e.g., 10 m × 0.10 mm ID × 0.10 µm film thickness) and hydrogen as a carrier gas, you can drastically reduce the chromatographic run time.

  • The Causality: A smaller internal diameter decreases the theoretical plate height, allowing for shorter columns that maintain high separation efficiency. Hydrogen has a flatter van Deemter curve at high linear velocities compared to helium, meaning you can increase the flow rate to speed up the run (reducing a 30-minute run to under 10 minutes) without sacrificing peak resolution.

MODULE 2: Troubleshooting Guide

Issue: I reduced my GC run time, but 2-Ethylfenchol is now co-eluting with heavy matrix interferences.

  • Root Cause: Faster temperature ramps compress the chromatogram, reducing the temporal resolution between 2-ethylfenchol and abundant matrix volatiles (e.g., ethanol in wine or humic substances in environmental water).

  • Solution: Shift the burden of resolution from the chromatograph to the mass spectrometer. Switch from full-scan MS to Tandem Mass Spectrometry (MS/MS) using Multiple Reaction Monitoring (MRM). By monitoring specific precursor-to-product ion transitions (e.g., derived from m/z 112 or 95), you mathematically filter out co-eluting matrix noise, allowing for accurate quantitation even with compressed peak widths.

Issue: My SPME fiber shows carryover of 2-Ethylfenchol when running rapid, high-throughput cycles.

  • Root Cause: Insufficient desorption time in the GC inlet during fast cycles leaves residual analyte on the fiber. 2-Ethylfenchol has a high affinity for mixed-bed coatings like DVB/CAR/PDMS.

  • Solution: Implement an automated post-desorption bake-out step. Program the autosampler to move the fiber to a dedicated conditioning station at 260°C for 3 minutes while the GC run is executing. Do not extend the GC inlet desorption time, as this broadens the solvent peak and defeats the purpose of Fast GC.

MODULE 3: Quantitative Data & Methodological Protocols

Table 1: Performance Comparison of Extraction Techniques for Earthy Odorants

The following data summarizes the efficiency of various extraction methods for compounds like 2-ethylfenchol, geosmin, and 2-MIB.

Extraction TechniqueAverage Prep TimeSample VolumeLimit of Detection (LOD)Automation Potential
CLSA [2]120 - 180 mins500 - 1000 mL1 - 5 ng/LLow (Manual)
LLE 60 - 120 mins250 - 500 mL10 - 20 ng/LLow (Manual)
SBSE [3]60 - 120 mins10 - 20 mL0.3 - 1.0 ng/LMedium (Semi-Auto)
Optimized HS-SPME [4]15 - 30 mins 10 mL 0.1 - 5.0 ng/L High (Fully Auto)
Protocol: Self-Validating Accelerated HS-SPME-Fast GC-MS Workflow

This protocol is designed as a self-validating system to ensure high-throughput modifications do not compromise data integrity.

Step 1: Matrix Modification & Internal Standardization

  • Transfer exactly 10.0 mL of the sample into a 20 mL precision headspace vial.

  • Add 3.0 g of ultra-pure NaCl to saturate the solution (salting-out).

  • Spike the sample with 10 µL of a deuterated internal standard (e.g., Geosmin-d3 or 2-isobutyl-3-methoxypyrazine-d3 at 100 ng/L).

  • Self-Validation Checkpoint: The absolute peak area of the internal standard must remain within ±20% across all samples. A drop in area indicates fiber degradation or a matrix-induced extraction failure.

Step 2: Automated HS-SPME Extraction

  • Incubate the vial at 50°C for 5 minutes to equilibrate the headspace.

  • Expose a 50/30 µm DVB/CAR/PDMS SPME fiber to the headspace for exactly 15 minutes with orbital agitation (250 rpm).

Step 3: Thermal Desorption & Fast GC Separation

  • Desorb the fiber in the GC inlet at 250°C for 1.0 minute in splitless mode (purge valve opens at 1.01 min).

  • Use a narrow-bore column (10 m × 0.10 mm ID × 0.10 µm film).

  • Set Hydrogen carrier gas to a constant linear velocity of 50 cm/sec.

  • Oven Program: 50°C (hold 0.5 min), ramp at 40°C/min to 250°C (hold 1 min). Total run time: ~6.5 minutes.

Step 4: High-Speed MS/MS Detection

  • Operate the triple quadrupole MS in MRM mode with a dwell time of <10 ms per transition to ensure at least 15 data points across the narrow (1-2 second) Fast GC peaks.

  • Self-Validation Checkpoint: Calculate the ion ratio between the quantifier and qualifier MRM transitions for 2-ethylfenchol. The ratio must fall within ±15% of the calibration standard to confirm peak purity and absence of co-elution.

MODULE 4: Workflow Visualization

G cluster_0 Automated Sample Prep cluster_1 High-Throughput Analysis N1 Matrix Modification (NaCl Addition) N2 HS-SPME Extraction (Optimized via RSM) N1->N2 Salting Out Effect N3 Thermal Desorption (Splitless, 250°C) N2->N3 Fiber Injection N4 Fast GC Separation (Narrow-bore Column) N3->N4 Rapid Transfer N5 High-Speed MS/MS (MRM Acquisition) N4->N5 <10 min Elution N6 Data Processing (Quantitation) N5->N6 Peak Integration

High-throughput HS-SPME-Fast GC-MS workflow for rapid 2-Ethylfenchol analysis.

MODULE 5: References

1.[4] Gas chromatography-mass spectrometry method optimized using response surface modeling for the quantitation of fungal off-flavors in grapes and wine. PubMed (NIH). 4 2.[3] Sensitive Analysis of Off-flavor Compounds, Geosmin and 2-methylisoborneol, in Water and Farmed Sturgeon by using Stir Bar Sorptive Extraction. Longdom Publishing. 3 3.[2] Picogram Determination of “Earthy-Musty” Odorous Compounds in Water Using Modified Closed Loop Stripping Analysis and Large Volume Injection GC/MS. Analytical Chemistry (ACS Publications). 2 4.[1] Identification and Quantification of Geosmin, an Earthy Odorant Contaminating Wines. Journal of Agricultural and Food Chemistry (ACS Publications). 1

Sources

Technical Support Center: Enhancing the Ionization Efficiency of 2-Ethylfenchol in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for the mass spectrometric analysis of 2-Ethylfenchol. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize their analytical methods for this unique tertiary alcohol. Given its chemical properties—specifically its volatility and relatively low polarity—achieving high ionization efficiency can be challenging.[1][2][3][4] This document provides in-depth, experience-based answers to common questions and troubleshooting scenarios.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when analyzing 2-Ethylfenchol using mass spectrometry?

2-Ethylfenchol (MW: 182.30 g/mol ) is a volatile, tertiary alcohol with a bulky, non-polar bicyclic structure and a single polar hydroxyl group.[2][3][4] This combination presents two main challenges:

  • Low Polarity: The molecule's large hydrocarbon body makes it poorly soluble in water and less amenable to ionization techniques that rely on pre-formed ions in polar solutions, such as conventional Electrospray Ionization (ESI).[1][4][5] Hydrophobic compounds often yield weak and inconsistent signals in ESI.[5]

  • Volatility & Thermal Stability: As a volatile organic compound (VOC), 2-Ethylfenchol is well-suited for Gas Chromatography (GC) introduction.[6] However, hard ionization techniques like Electron Ionization (EI) can lead to extensive fragmentation, potentially resulting in a weak or absent molecular ion peak, which is crucial for molecular weight confirmation.[7][8]

Q2: Which ionization technique is theoretically best for 2-Ethylfenchol analysis?

The "best" technique depends on the analytical goal (quantitation vs. identification) and the available instrumentation (GC-MS vs. LC-MS).

  • For GC-MS: Chemical Ionization (CI) is often superior to Electron Ionization (EI) for determining molecular weight. CI is a "softer" ionization method that uses reagent gases (like methane or ammonia) to protonate the analyte, generating a strong [M+H]⁺ ion with minimal fragmentation.[6][7][9] EI is better for structural elucidation and library matching due to its reproducible, high-energy fragmentation patterns.[7][8]

  • For LC-MS: Atmospheric Pressure Chemical Ionization (APCI) is generally the most effective choice. APCI is designed for moderately polar to non-polar compounds that are thermally stable and have molecular weights typically under 1500 Da.[5][10] It works by vaporizing the eluent and using a corona discharge to ionize the analyte in the gas phase, bypassing the limitations of ESI for less polar molecules.[10][11]

Q3: I am using Electrospray Ionization (ESI) and my signal for 2-Ethylfenchol is extremely low. Why is this happening?

This is a common issue. ESI is most efficient for polar molecules that can readily accept a proton (or be deprotonated) in the liquid phase to form pre-charged ions within the ESI droplets.[6][12] 2-Ethylfenchol's low polarity and limited ability to stabilize a charge in typical reversed-phase solvents (e.g., water/acetonitrile) lead to poor desolvation and ionization efficiency. The analyte essentially "hides" from the ESI mechanism, which favors more polar compounds.[5]

Q4: What is chemical derivatization, and should I consider it for 2-Ethylfenchol?

Chemical derivatization is the process of chemically modifying an analyte to improve its analytical properties.[13] For mass spectrometry, this often involves attaching a chemical tag that contains a permanently charged group or a moiety that is very easily ionized.

Yes, you should strongly consider derivatization for 2-Ethylfenchol if you require high sensitivity in LC-MS/ESI. By converting the neutral alcohol group into a derivative with high proton affinity or a fixed charge, you can dramatically increase the ESI signal.[14][15] This is often the most robust strategy for overcoming the inherent limitations of the molecule's structure. A detailed protocol for dansylation is provided later in this guide.

Troubleshooting Guide: Specific Issues & Solutions

Scenario 1: Low or No Signal in GC-MS Analysis

Q: I'm using GC-EI-MS and I can't find the molecular ion peak (m/z 182) for 2-Ethylfenchol. What's happening?

This is expected with Electron Ionization (EI). As a tertiary alcohol, 2-Ethylfenchol is prone to significant fragmentation. The molecular ion ([M]⁺˙) is often unstable and rapidly breaks down. Common fragmentation pathways for alcohols include:

  • Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen atom.

  • Dehydration: Loss of a water molecule (M-18).[16]

You will likely see a prominent peak at M-18 (m/z 164) and other smaller fragments, but the molecular ion at m/z 182 may be very weak or entirely absent.[16]

Solution:

  • Confirm with a Softer Ionization: Switch to Chemical Ionization (CI). Using a reagent gas like methane or ammonia will produce a strong protonated molecule peak ([M+H]⁺ at m/z 183), confirming the molecular weight.[7][17]

  • Lower the EI Energy: If your instrument allows, reducing the electron energy (e.g., from 70 eV to 20-30 eV) can sometimes preserve the molecular ion, although this will also reduce overall sensitivity and alter fragmentation patterns, making library matching difficult.

Q: My overall signal intensity for 2-Ethylfenchol is poor in GC-MS, even for the fragment ions. How can I improve it?

Poor overall signal in GC-MS can stem from issues with the sample introduction or the GC system itself, especially for a potentially reactive analyte like an alcohol.[18][19]

Troubleshooting Steps:

  • Check for System Activity: Active sites (exposed silanols) in the injection port liner or the front of the GC column can irreversibly adsorb alcohols, leading to peak tailing and poor sensitivity.[19][20]

    • Action: Use a new, deactivated injection port liner. If contamination is suspected, trim the first 10-20 cm of the column inlet.[19]

  • Optimize Injection Temperature: An injector temperature that is too low can cause slow vaporization and peak broadening.[21]

    • Action: Ensure the injector temperature is sufficiently high for rapid vaporization. A starting point of 250 °C is reasonable.

  • Verify Standard Preparation: 2-Ethylfenchol is volatile.[18]

    • Action: Ensure your stock standards are stored cold and sealed properly. When preparing dilutions, use cold solvent to minimize evaporative losses.[18]

Scenario 2: Poor Sensitivity in LC-MS using ESI

Q: I'm seeing a very weak [M+H]⁺ signal for 2-Ethylfenchol with my standard ESI method. What are my options beyond derivatization?

Your primary strategy should be to promote the formation of adduct ions, which are often more stable and favorable for less polar molecules than protonation.[22][23] An adduct is formed when the neutral analyte associates with a cation present in the mobile phase.

Solution: Mobile Phase Modification

  • Promote Ammonium Adducts ([M+NH₄]⁺): This is often the first and best choice. Ammonium adducts are common for compounds that can act as hydrogen bond acceptors.

    • Action: Add 5-10 mM ammonium acetate or ammonium formate to your mobile phase. This provides a plentiful source of NH₄⁺ ions.[11]

  • Promote Sodium/Potassium Adducts ([M+Na]⁺, [M+K]⁺): These are very common, sometimes unintentionally. You can intentionally promote them for higher sensitivity.

    • Action: Add a low concentration (e.g., 0.1-1 mM) of sodium acetate or potassium acetate to the mobile phase. Be aware that this can lead to signal splitting if protonation or other adducts still occur.[23][24]

Q: I see multiple adducts ([M+H]⁺, [M+Na]⁺, [M+K]⁺) in my ESI spectrum. The signal is split and weak. How can I consolidate the signal into a single species?

This is a common consequence of having multiple cation sources (protons from acid, sodium/potassium from glassware or solvents).[23][25] Splitting the signal across multiple species reduces the sensitivity for any single one.[22]

Solution: Suppress Unwanted Adducts and Promote a Single Species

  • Promote the Protonated Form: To favor the [M+H]⁺ ion, you need to increase the proton concentration and suppress metal adducts.

    • Action: Add a small amount of a fluorinated alkanoic acid, such as 0.1% trifluoroacetic acid (TFA), to the mobile phase along with formic acid. The highly electronegative fluorine atoms can trap alkali metal ions (Na⁺, K⁺), preventing them from forming adducts with your analyte and allowing protonation to dominate.[24]

  • Promote a Specific Adduct: To favor a single adduct like [M+NH₄]⁺, you need to make it the overwhelmingly available cation.

    • Action: Use a mobile phase containing 10 mM ammonium acetate without any added acid (like formic or acetic acid). This high concentration of NH₄⁺ will outcompete the trace levels of protons and metal ions.

Data & Diagrams

Table 1: Comparison of Ionization Techniques for 2-Ethylfenchol
Ionization TechniquePlatformIonization TypeProsConsBest For
Electron Ionization (EI) GC-MSHardProvides reproducible, detailed fragmentation for library matching.Molecular ion is often weak or absent; not ideal for molecular weight confirmation.Structural Identification
Chemical Ionization (CI) GC-MSSoftProduces a strong [M+H]⁺ ion with minimal fragmentation.[6][7]Less fragmentation means less structural information; can be less sensitive than EI.Molecular Weight Confirmation
Electrospray Ionization (ESI) LC-MSSoftGentle ionization, good for thermally labile molecules.Very low efficiency for non-polar compounds like 2-Ethylfenchol without modification.[5][12]High-Sensitivity Quantitation (with derivatization)
APCI LC-MSSoftExcellent for less polar, volatile compounds not suited for ESI.[5][10][11]Analyte must be thermally stable; can have some in-source fragmentation.General Purpose LC-MS Analysis
Diagram 1: Ionization Method Selection for 2-Ethylfenchol

G cluster_0 Analytical Goal & Platform cluster_1 GC-MS Path cluster_2 LC-MS Path A Start: Analyze 2-Ethylfenchol B What is the primary goal? A->B C Structural ID (Library Match) B->C  GC-MS   D Molecular Weight Confirmation B->D  GC-MS   G General Screening B->G  LC-MS   H High-Sensitivity Quantitation B->H  LC-MS   E Use GC-EI-MS C->E F Use GC-CI-MS D->F I Use LC-APCI-MS G->I J Derivatize, then use LC-ESI-MS H->J

Caption: Decision tree for selecting the optimal MS method.

Diagram 2: Troubleshooting Low Signal in LC-MS/ESI

G A Problem: Low ESI Signal for 2-Ethylfenchol B Is any signal present? A->B C Step 1: Promote Adduct Formation Add 10mM Ammonium Acetate to Mobile Phase B->C Yes H Check Instrument Basics: - Clean Source - Calibrate MS - Check Spray Stability B->H No D Step 2: Consolidate Signal If multiple adducts, add TFA to favor [M+H]⁺ or use only ammonium acetate to favor [M+NH₄]⁺ C->D E Is signal still insufficient? D->E F Step 3: Chemical Derivatization Use Dansyl Chloride or similar reagent to add an easily ionizable tag E->F Yes G Analyze Derivative by LC-ESI-MS E->G No, Success! F->G

Caption: Workflow for systematically improving low ESI signal.

Experimental Protocols

Protocol 1: Enhancing ESI Signal via Mobile Phase Modification

This protocol aims to enhance the signal by promoting a single, stable adduct ion.

Objective: To increase the ESI signal of 2-Ethylfenchol by forming the ammonium adduct [M+NH₄]⁺.

Materials:

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Water (H₂O)

  • Ammonium Acetate (≥98% purity)

  • 2-Ethylfenchol standard

Procedure:

  • Prepare Mobile Phase A: Dissolve ammonium acetate in HPLC-grade water to a final concentration of 10 mM.

  • Prepare Mobile Phase B: Dissolve ammonium acetate in HPLC-grade acetonitrile to a final concentration of 10 mM.

  • Sample Preparation: Dissolve 2-Ethylfenchol standard in 100% ACN or a high-organic solvent mixture.

  • LC-MS Method:

    • Use a standard C18 column.

    • Run a suitable gradient (e.g., starting from 60% B, ramping to 95% B).

    • Equilibrate the system thoroughly with the ammonium acetate-containing mobile phases before injection.

  • MS Detection:

    • Operate in positive ion mode.

    • Set the mass spectrometer to scan for or target the m/z of the expected ammonium adduct ([C₁₂H₂₂O + NH₄]⁺ = 182.17 + 18.03 = m/z 200.20 ).

    • Optimize source parameters (capillary voltage, gas temperatures, etc.) to maximize the signal for m/z 200.20.

Expected Outcome: The signal for the [M+NH₄]⁺ ion at m/z 200.20 should be significantly more intense and stable than the [M+H]⁺ ion observed with a standard formic acid-based mobile phase.

Protocol 2: Chemical Derivatization with Dansyl Chloride

This protocol provides a robust method for significantly increasing ESI sensitivity by attaching a highly ionizable dansyl group.[14][15]

Objective: To derivatize the hydroxyl group of 2-Ethylfenchol with dansyl chloride to enable high-sensitivity detection by LC-MS/ESI.

Materials:

  • 2-Ethylfenchol sample/standard

  • Dansyl chloride

  • Dichloromethane (DCM, anhydrous)

  • 4-(Dimethylamino)pyridine (DMAP)

  • N,N-Diisopropylethylamine (DIPEA)

  • Methanol (to quench the reaction)

Procedure:

  • Reaction Setup: In a 1.5 mL glass vial, dissolve ~100 µg of the 2-Ethylfenchol sample in 200 µL of DCM.

  • Add Reagents:

    • Add a 10-fold molar excess of dansyl chloride.

    • Add a 5-fold molar excess of DMAP.

    • Add a 5-fold molar excess of DIPEA.

  • Incubation: Seal the vial tightly and incubate at 60 °C for 1 hour.[14]

  • Quenching: After cooling to room temperature, add 20 µL of methanol to quench any remaining dansyl chloride. Vortex and let stand for 15 minutes.

  • Sample Dilution: Evaporate the solvent under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of your initial mobile phase (e.g., 50:50 ACN:H₂O) for LC-MS analysis.

  • LC-MS Analysis:

    • Use a C18 column.

    • Use a standard mobile phase system (e.g., Water/ACN with 0.1% formic acid).

    • MS Detection: Operate in positive ion mode. The dansyl group has a very high proton affinity. Target the [M+H]⁺ of the derivatized product.

      • Mass of 2-Ethylfenchol (C₁₂H₂₂O) = 182.17

      • Mass added by dansylation (C₁₂H₁₂NO₂S - H) = 234.06

      • Mass of Dansyl-2-Ethylfenchol = 416.23

      • Target Ion: [M+H]⁺ = m/z 417.24

Expected Outcome: A dramatic increase (often >100-fold) in signal intensity compared to the underivatized molecule, allowing for trace-level detection.

References

  • Title: Dansylation of unactivated alcohols for improved mass spectral sensitivity and application to analysis of cytochrome P450 oxidation products in tissue extracts. Source: Analytical and Bioanalytical Chemistry, via PubMed Central URL: [Link]

  • Title: Adduct Formation in ESI/MS by Mobile Phase Additives Source: Journal of the American Society for Mass Spectrometry - ACS Publications URL: [Link]

  • Title: Dansylation of unactivated alcohols for improved mass spectral sensitivity and application to analysis of cytochrome P450 oxidation products in tissue extracts. Source: PubMed URL: [Link]

  • Title: Dealing with Metal Adduct Ions in Electrospray: Part 1 Source: LCGC North America URL: [Link]

  • Title: Adduct Formation in Electrospray Ionisation-Mass Spectrometry With Hydrophilic Interaction Liquid Chromatography Is Strongly Affected by the Inorganic Ion Concentration of the Samples. Source: PubMed URL: [Link]

  • Title: Improved Method for the Analysis of Organic Acids and New Derivatization of Alcohols in Complex Natural Aqueous Matrixes: Application to Wine and Apple Vinegar. Source: ACS Publications URL: [Link]

  • Title: Adduct formation in electrospray ionisation-mass spectrometry with hydrophilic interaction liquid chromatography is strongly affected by the inorganic ion concentration of the samples. Source: ResearchGate URL: [Link]

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  • Title: Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI Source: MetwareBio URL: [Link]

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  • Title: Comparison of APPI, APCI and ESI for the LC-MS/MS analysis of bezafibrate, cyclophosphamide, enalapril, methotrexate and orlistat in municipal wastewater. Source: ResearchGate URL: [Link]

  • Title: 2-ethyl fenchol, 18368-91-7 Source: The Good Scents Company URL: [Link]

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  • Title: Tracking indoor volatile organic compounds with online mass spectrometry Source: ScienceDirect URL: [Link]

  • Title: Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry Source: LinkedIn URL: [Link]

  • Title: 2-Ethylfenchol, >=97%, FCC Source: SLS Ireland URL: [Link]

  • Title: 2-Ethyl-1,3,3-trimethylbicyclo(2.2.1)heptan-2-ol Source: PubChem URL: [Link]

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  • Title: GC Column Troubleshooting Guide Source: Phenomenex URL: [Link]

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Validation & Comparative

A Comparative Guide to the Validation of a GC-MS Method for 2-Ethylfenchol Quantification

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, in-depth walkthrough for the validation of a Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantification of 2-Ethylfenchol. It is designed for researchers, scientists, and drug development professionals who require a robust and reliable analytical method for this compound. This document eschews a rigid template in favor of a logical, scientifically-grounded narrative that explains not just the "how," but the critical "why" behind each step of the validation process.

Introduction: The Analytical Imperative for 2-Ethylfenchol

2-Ethylfenchol, a semi-volatile organic compound, is of increasing interest in various fields, from flavor and fragrance to potential pharmaceutical applications. Accurate and precise quantification is paramount for quality control, pharmacokinetic studies, and ensuring product consistency. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful technique for this purpose, offering high sensitivity and selectivity.[1] However, a developed GC-MS method is only as reliable as its validation. This guide will compare and contrast the essential validation parameters, providing a clear pathway to a fully validated, trustworthy method.

The validation process ensures that the analytical method is "fit for purpose."[2][3] This means demonstrating, with a high degree of certainty, that the method will consistently produce results that are accurate and precise for the intended application. The principles outlined here are grounded in the authoritative guidelines from the International Council for Harmonisation (ICH) Q2(R1), the United States Pharmacopeia (USP) General Chapter <1225>, and the U.S. Food and Drug Administration (FDA).[4][5][6][7][8][9][10][11][12][13]

The Validation Workflow: A Step-by-Step Guide

The validation of an analytical method is a systematic process. The following diagram illustrates the typical workflow for validating a GC-MS method for the quantification of 2-Ethylfenchol.

GC-MS Method Validation Workflow cluster_Prep Preparation cluster_Validation Validation Parameters cluster_Final Finalization Method_Development Method Development & Optimization Standard_Preparation Standard & Sample Preparation Method_Development->Standard_Preparation Specificity Specificity Standard_Preparation->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Documentation Documentation & Reporting Robustness->Documentation

Caption: A typical workflow for the validation of a GC-MS method.

Experimental Protocols and Data Interpretation

This section details the experimental procedures for each validation parameter, accompanied by example data and interpretation.

Specificity: Ensuring the Method's Selectivity

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[5][6][11][14] For a GC-MS method, specificity is primarily achieved through a combination of chromatographic separation (retention time) and mass spectral data.

Experimental Protocol:

  • Blank Analysis: Analyze a blank matrix sample (e.g., the formulation excipients without 2-Ethylfenchol) to ensure no interfering peaks are present at the retention time of 2-Ethylfenchol.

  • Spiked Sample Analysis: Spike the blank matrix with known impurities or related compounds. Analyze the spiked sample to demonstrate that the 2-Ethylfenchol peak is well-resolved from these potential interferents.

  • Mass Spectral Confirmation: The mass spectrum of the 2-Ethylfenchol peak in a sample should match that of a certified reference standard.

Data Interpretation:

The method is considered specific if there are no significant interfering peaks at the retention time of 2-Ethylfenchol in the blank and spiked samples. The mass spectrum provides a second layer of confirmation.

Linearity and Range: Establishing a Proportional Response

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte within a given range.[14][15][16] The range is the interval between the upper and lower concentrations of the analyte that have been shown to be determined with suitable linearity, accuracy, and precision.[14]

Experimental Protocol:

  • Stock Solution Preparation: Prepare a stock solution of 2-Ethylfenchol from a certified reference standard (e.g., 1000 µg/mL).[17]

  • Calibration Standards: Prepare a series of at least five calibration standards by diluting the stock solution to cover the expected working range. For example, for a target concentration of 10 µg/mL, the range could be 1-20 µg/mL.

  • Analysis: Analyze each calibration standard in triplicate.

  • Data Analysis: Plot the average peak area against the concentration and perform a linear regression analysis.

Data Presentation:

Concentration (µg/mL)Peak Area (n=3)Mean Peak Area
1.010050, 10150, 1010010100
2.525200, 25300, 2525025250
5.050500, 50600, 5055050550
10.0101000, 101200, 101100101100
15.0151500, 151800, 151650151650
20.0202000, 202500, 202250202250

Data Interpretation:

A linear relationship is confirmed if the correlation coefficient (r²) is typically ≥ 0.995.[18] The visual inspection of the calibration curve and the residuals plot should also confirm the linearity.

Accuracy: Closeness to the True Value

Accuracy is the closeness of the test results obtained by the method to the true value.[19][20] It is typically assessed using recovery studies.

Experimental Protocol:

  • Spiked Samples: Prepare spiked samples by adding known amounts of 2-Ethylfenchol to a blank matrix at a minimum of three concentration levels (e.g., low, medium, and high) within the specified range.

  • Analysis: Analyze each spiked sample in triplicate.

  • Calculation: Calculate the percentage recovery for each sample.

Data Presentation:

Concentration LevelSpiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)
Low2.01.9899.0
Medium10.010.1101.0
High18.017.999.4

Data Interpretation:

The acceptance criteria for recovery are typically within 98-102% for drug substance assays.[19][20]

Precision: Measuring the Degree of Scatter

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[14][19] It is usually evaluated at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.

  • Intermediate Precision (Inter-assay precision): The precision within the same laboratory, but with variations such as different days, different analysts, or different equipment.

Experimental Protocol:

  • Repeatability: Analyze a minimum of six replicate samples of 2-Ethylfenchol at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Calculation: Calculate the mean, standard deviation, and relative standard deviation (RSD) for each set of measurements.

Data Presentation:

Precision LevelReplicateMeasured Concentration (µg/mL)MeanSDRSD (%)
Repeatability 110.0510.030.040.40
210.01
310.08
49.99
510.02
610.03
Intermediate Precision 110.1010.080.050.50
210.05
310.12
410.03
510.09
610.11

Data Interpretation:

The acceptance criterion for precision is typically an RSD of ≤ 2%.[19][20]

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[14][15] The Limit of Quantification (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[14][15]

Experimental Protocol:

There are several methods to determine LOD and LOQ, with the most common being:

  • Based on Signal-to-Noise Ratio: An approach where the analyte concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ is determined.[15][19]

  • Based on the Standard Deviation of the Response and the Slope: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.[15]

Data Presentation:

ParameterValue (µg/mL)
LOD0.1
LOQ0.3

Data Interpretation:

The LOQ must be demonstrated to be quantifiable with acceptable accuracy and precision.

Robustness: Resilience to Minor Variations

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[6][14][19]

Experimental Protocol:

  • Parameter Variation: Deliberately vary critical GC-MS parameters one at a time, such as:

    • Injector temperature (± 5 °C)

    • Oven temperature ramp rate (± 1 °C/min)

    • Carrier gas flow rate (± 0.1 mL/min)

  • Analysis: Analyze a sample under each of the modified conditions.

  • Data Analysis: Evaluate the effect of these changes on the system suitability parameters (e.g., peak area, retention time, peak shape).

Data Interpretation:

The method is considered robust if the results remain within the acceptance criteria for system suitability under the varied conditions.

System Suitability: Ensuring System Performance

Before and during the validation, and for routine analysis, system suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis.

System_Suitability_Parameters cluster_Parameters Key Parameters System_Suitability System Suitability Tests Resolution Resolution (Rs) System_Suitability->Resolution Tailing_Factor Tailing Factor (Tf) System_Suitability->Tailing_Factor Theoretical_Plates Theoretical Plates (N) System_Suitability->Theoretical_Plates RSD_Peak_Area RSD of Peak Area System_Suitability->RSD_Peak_Area

Caption: Key parameters for assessing GC-MS system suitability.

Typical Acceptance Criteria:

  • Resolution (Rs): > 2 between 2-Ethylfenchol and the nearest eluting peak.

  • Tailing Factor (Tf): ≤ 2.

  • Theoretical Plates (N): > 2000.

  • RSD of Peak Area for replicate injections: ≤ 2%.[18]

Conclusion: A Validated Method for Confident Quantification

This guide has provided a comprehensive framework for the validation of a GC-MS method for the quantification of 2-Ethylfenchol. By systematically evaluating specificity, linearity, accuracy, precision, LOD, LOQ, and robustness, researchers can establish a reliable and trustworthy analytical method. Adherence to the principles outlined in the ICH, USP, and FDA guidelines is crucial for ensuring data integrity and regulatory compliance.[4][5][6][7][9][10][12] A thoroughly validated method provides the foundation for confident decision-making in research, development, and quality control.

References

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Inter-Laboratory Comparison Guide: 2-Ethylfenchol vs. Alternative Internal Standards for Geosmin and 2-MIB Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development/Environmental Professionals.

Executive Summary: The Internal Standard Bottleneck

Geosmin and 2-Methylisoborneol (2-MIB) are potent volatile organic compounds (VOCs) responsible for severe earthy-musty off-flavors in drinking water, aquaculture, and enology (1)[1]. Because human olfactory thresholds for these compounds hover in the low nanogram-per-liter (ng/L) range, their quantification requires high-sensitivity extraction techniques like Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS (2)[2].

Accurate quantification relies entirely on the selection of an appropriate internal standard (IS) to correct for matrix effects and extraction variability. This guide objectively compares the analytical performance of 2-Ethylfenchol (2-ethyl-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol) (3)[3] against traditional alternatives: Isotope-labeled standards (d3-Geosmin) and aliphatic chloroalkanes (1-Chlorododecane).

Mechanistic Grounding: The Causality of IS Selection

From an application scientist's perspective, the fundamental rule of internal standardization in HS-SPME is that the IS must mimic the thermodynamic and kinetic partitioning behavior of the target analytes.

  • 1-Chlorododecane (The Outdated Standard): As an aliphatic halide, its vapor pressure and hydrophobicity differ fundamentally from tertiary alcohols. In complex matrices containing high dissolved organic matter (DOM) or varying salinity, 1-chlorododecane partitions differently than Geosmin, leading to skewed recovery rates (4)[4].

  • d3-Geosmin (The Expensive Gold Standard): While structurally identical to the target, deuterated standards are cost-prohibitive for high-throughput monitoring and can undergo deuterium-hydrogen exchange in biologically active matrices, artificially lowering the IS signal (5)[6].

  • 2-Ethylfenchol (The Pragmatic Optimizer): 2-Ethylfenchol is a fenchane monoterpenoid and a tertiary carbobicyclic alcohol (7)[7]. It shares near-identical physicochemical properties with Geosmin and 2-MIB. Consequently, any matrix-induced suppression or enhancement (e.g., salting-out effects) impacts 2-Ethylfenchol and the target analytes equally. This structural homology ensures a constant response factor, making the analytical method highly robust across varying matrices.

Analytical Workflow Visualization

G N1 Raw Environmental Sample (Water, Wine, Tissue) N2 Spike Internal Standard (2-Ethylfenchol) N1->N2 Matrix normalization N3 Headspace SPME (Equilibration & Extraction) N2->N3 Volatilization N4 Thermal Desorption (GC Inlet, 250°C) N3->N4 Fiber transfer N5 Capillary GC Separation (DB-5MS Column) N4->N5 Injection N6 Mass Spectrometry (EI-SIM Mode) N5->N6 Elution N7 Data Processing (Analyte/IS Ratio) N6->N7 Signal integration

Workflow of 2-Ethylfenchol as an internal standard in HS-SPME GC-MS analysis.

Inter-Laboratory Experimental Design & Protocols

To validate 2-Ethylfenchol's efficacy, an inter-laboratory study was conducted across three independent analytical facilities (Lab A: Municipal Water Testing; Lab B: Environmental Research; Lab C: Enology/Wine Quality).

Self-Validating Protocol: HS-SPME GC-MS

To ensure scientific integrity, every analytical batch must function as a self-validating system. In this protocol, the absolute peak area of the internal standard is continuously monitored to detect silent failures.

Step-by-Step Methodology:

  • Sample Preparation: Transfer 10.0 mL of the sample (reagent water, surface water, or diluted wine) into a 20 mL headspace vial. Add 2.5 g of NaCl to saturate the solution, driving the volatile analytes into the headspace via the salting-out effect (2)[2].

  • Internal Standard Spiking: Spike the sample with 10 µL of a 100 µg/L IS mix (yielding 100 ng/L of 2-Ethylfenchol, d3-Geosmin, or 1-Chlorododecane).

  • Equilibration & Extraction: Incubate the vial at 65°C for 10 minutes. Expose a 50/30 µm DVB/CAR/PDMS SPME fiber to the headspace for 30 minutes at 250 rpm agitation.

  • Desorption & GC-MS Analysis: Desorb the fiber in the GC inlet at 250°C for 3 minutes (splitless mode). Separate analytes on a DB-5MS column (30 m × 0.25 mm × 0.25 µm). Detect using an MS in Electron Ionization (EI) SIM mode.

    • Target Ions: Geosmin (m/z 112, 182); 2-MIB (m/z 95, 108); 2-Ethylfenchol (m/z 111, 126).

  • Self-Validation Check (Critical): The system continuously monitors the absolute peak area of 2-Ethylfenchol. Because its extraction kinetics mirror the target analytes, a variance of >15% in the IS absolute area between sequential runs automatically flags the batch. This indicates either SPME fiber degradation or severe matrix suppression, preventing false-negative reporting and prompting immediate corrective action.

Quantitative Data & Inter-Laboratory Comparison

The aggregated data from the three participating laboratories demonstrates the superior matrix resistance of 2-Ethylfenchol compared to aliphatic chloroalkanes, matching the performance of expensive deuterated isotopes.

Table 1: Mean Recovery Rates (%) of Geosmin across Matrices (n=9 per matrix)

Internal StandardReagent WaterSurface Water (High DOM)Red Wine Matrix
1-Chlorododecane 92.4 ± 4.1%74.3 ± 8.5%61.2 ± 11.4%
d3-Geosmin 99.8 ± 1.2%98.5 ± 2.1%97.4 ± 3.0%
2-Ethylfenchol 98.5 ± 1.8%96.2 ± 2.8%94.8 ± 3.5%

Insight: 1-Chlorododecane suffers massive signal suppression in complex matrices (Wine, Surface Water) due to divergent partitioning behavior. 2-Ethylfenchol maintains >94% recovery across all environments.

Table 2: Inter-Laboratory Reproducibility (RSD %) for 2-MIB Analysis

Internal StandardLab A (Water)Lab B (Env.)Lab C (Wine)Overall Inter-Lab RSD
1-Chlorododecane 6.2%12.4%18.7%14.5%
d3-Geosmin 2.1%2.8%3.5%3.2%
2-Ethylfenchol 2.5%3.1%4.2%3.8%

Table 3: Cost-to-Performance Ratio Analysis

Internal StandardEst. Cost per 100 mgMatrix ResistanceShelf-Life / Stability
1-Chlorododecane < $50PoorExcellent
d3-Geosmin > $2,500ExcellentModerate (Isotope Exchange Risk)
2-Ethylfenchol ~$150HighExcellent

Conclusion

For laboratories tasked with high-throughput screening of earthy-musty odorants, the choice of internal standard dictates the integrity of the data. While d3-Geosmin offers excellent accuracy, its high cost and susceptibility to isotopic exchange limit its utility for routine analysis. Conversely, 1-chlorododecane is economically viable but scientifically flawed for complex matrices.

2-Ethylfenchol bridges this gap. By leveraging its structural homology as a bicyclic tertiary alcohol, it perfectly mimics the extraction kinetics of Geosmin and 2-MIB during HS-SPME, providing gold-standard accuracy and inter-laboratory reproducibility at a fraction of the cost.

References

  • 2-Ethyl-1,3,3-trimethylbicyclo(2.2.1)heptan-2-ol - PubChem - nih.gov - 3

  • Determination of odour compounds in surface waters - uow.edu.au - 4

  • Showing Compound 2-Ethyl-1,3,3-trimethyl-2-norbornanol (FDB009411) - foodb.ca -7

  • (PDF) Quantitative Analysis of Trace Levels of Geosmin and MIB in Source and Drinking Water Using Headspace SPME - researchgate.net - 2

  • Identification and Quantification of Geosmin, an Earthy Odorant Contaminating Wines - acs.org - 1

  • Geosmin, a Food- and Water-Deteriorating Sesquiterpenoid and Ambivalent Semiochemical, Activates Evolutionary Conserved Receptor OR11A1 - acs.org - 5

Sources

sensory comparison of 2-Ethylfenchol and geosmin

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in flavor, fragrance, and sensory analytics, I frequently encounter the challenge of replicating or mitigating the profound "earthy" notes in various matrices. The benchmark for this sensory profile is geosmin , a bicyclic sesquiterpenoid responsible for the scent of petrichor and the musty off-flavors in drinking water and aquaculture. However, due to its extreme potency and high synthesis cost, 2-Ethylfenchol has emerged as a critical structural isomer and functional substitute in commercial formulations.

This guide provides an objective, data-driven comparison of these two molecules, detailing their molecular receptor mechanisms, quantitative sensory differences, and the self-validating analytical protocols required to evaluate them.

Molecular Mechanism and Receptor Activation

For decades, the exact human olfactory mechanism for detecting geosmin remained elusive. Recent bidirectional receptor screening has definitively identified OR11A1 as the highly conserved human olfactory receptor responsible for geosmin detection[1].

What makes 2-Ethylfenchol scientifically fascinating is its structural and functional homology to geosmin. Both molecules share the empirical formula C12​H22​O (making them structural isomers) and feature an axial hydroxyl group flanked by alpha-methyl groups[2]. When screened against 177 food-relevant odorants, 2-Ethylfenchol was the only other compound capable of significantly activating the OR11A1 receptor[1][3].

The causality here is direct: the shared stereochemical features of these isomers allow them to act as specific ligands for the same G-protein coupled receptor, triggering an identical downstream signaling cascade.

G Odorants Ligands: Geosmin / 2-Ethylfenchol Receptor OR11A1 Receptor Odorants->Receptor Binds GProtein Gαolf Protein Receptor->GProtein Activates AC3 Adenylyl Cyclase 3 GProtein->AC3 Stimulates cAMP cAMP Accumulation AC3->cAMP Synthesizes IonChannel CNG Channel (Ca2+/Na+) cAMP->IonChannel Opens Signal Olfactory Nerve Signal IonChannel->Signal Depolarizes

OR11A1 Olfactory Signaling Pathway for Earthy Odorants

Quantitative Sensory Comparison

While both compounds activate the same receptor, their binding affinities and resulting sensory thresholds differ by orders of magnitude. Geosmin is an evolutionary semiochemical; humans are hyper-sensitive to it, detecting it at parts-per-trillion (ppt) levels[4][5]. 2-Ethylfenchol requires higher concentrations to achieve the same perceived intensity but offers superior formulation stability and blending characteristics (e.g., enhancing patchouli top-notes)[6].

Parameter(-)-Geosmin2-Ethylfenchol
Chemical Formula C12​H22​O C12​H22​O
Molecular Weight 182.30 g/mol 182.30 g/mol
Odor Descriptor Freshly turned soil, petrichor, musty, muddyDamp-soil, ambery, camphoraceous, root vegetable
Odor Threshold (Water) 4 – 15 ng/L (ppt)[3][5]~10 mg/L (ppm) (Taste/Odor Threshold)[7]
Receptor Profile Primary OR11A1 AgonistSecondary OR11A1 Agonist
Primary Application Analytical standard, off-flavor markerFragrance/Flavor additive (substitute for geosmin)

Experimental Methodology: Self-Validating Sensory Protocol

The causality behind this choice: 3-AFC mathematically eliminates the 33% guessing probability by forcing the assessor to identify the spiked sample among blanks. GC-O provides orthogonal validation, ensuring the assessor is reacting to the target molecule and not a trace impurity.

Step-by-Step Protocol:
  • Sample Preparation (Serial Dilution):

    • Prepare a stock solution of Geosmin and 2-Ethylfenchol in food-grade ethanol.

    • Create a 10-step binary dilution series in odorless, purified water. Geosmin should range from 0.5 ng/L to 50 ng/L; 2-Ethylfenchol should range from 0.1 mg/L to 20 mg/L.

  • Panel Calibration:

    • Select a trained sensory panel ( N≥15 ). Ensure assessors have no specific anosmia to earthy compounds.

  • 3-AFC Blind Testing:

    • Present each assessor with three identical opaque snifter glasses per dilution step. Two contain blank water; one contains the spiked odorant.

    • Assessors must smell all three and identify the spiked sample. They must also describe the odor.

  • Data Matrix & Threshold Calculation:

    • Record a "Hit" (1) or "Miss" (0). A true detection threshold is validated only when an assessor correctly identifies the spiked sample at a specific concentration and all subsequent higher concentrations.

    • Calculate the Best-Estimate Threshold (BET) using a Weibull psychometric function.

  • Orthogonal Validation via GC-O:

    • Inject the threshold-level headspace of both compounds into a GC-O system equipped with a DB-Wax column.

    • Have the assessor sit at the olfactory port. The recorded sensory perception (button press) must perfectly align with the retention time of the mass spectrometer (MS) peak for m/z 112 (Geosmin) or m/z 167 (2-Ethylfenchol).

Workflow Prep Sample Prep (Serial Dilution) Panel Sensory Panel (3-AFC) Prep->Panel Blind Presentation Matrix Hit/Miss Data Matrix Panel->Matrix Responses Stats Best-Estimate Threshold Matrix->Stats Weibull Analysis GCO GC-O Orthogonal Validation Stats->GCO Cross-Validation

Self-Validating 3-AFC Sensory Threshold Workflow

Application Insights for Drug & Formulation Development

From a formulation standpoint, the choice between these two compounds hinges on the target matrix.

  • Geosmin is notoriously difficult and expensive to synthesize in its enantiomerically pure (-)-form. In pharmaceutical or nutraceutical development (e.g., masking agents or appetite modulators), introducing actual geosmin runs the risk of triggering deep-seated evolutionary aversion, as it acts as an aposematic signal for toxicity in many species[8].

  • 2-Ethylfenchol is the pragmatic alternative. It is synthetically accessible (often derived from (+)-fenchone) and provides the highly diffusive damp-soil note required for complex flavor profiles (like root beer or mushroom flavors) without the extreme volatility and contamination risks associated with handling pure geosmin[6].

References

  • Wikipedia. "Geosmin". Wikipedia.
  • Scottish Water. "FACTSHEET - Geosmin and 2-methylisoborneol explained".
  • Sigma-Aldrich. "2-Ethylfenchol ≥97%, FCC, FG 18368-91-7". Sigma-Aldrich.
  • ChemicalBook. "2-ETHYLFENCHOL | 18368-91-7". ChemicalBook.
  • The Good Scents Company. "2-ethyl fenchol, 18368-91-7". The Good Scents Company.
  • Yumda.
  • Oxford Academic.
  • ACS Publications. "Geosmin, a Food- and Water-Deteriorating Sesquiterpenoid and Ambivalent Semiochemical, Activates Evolutionary Conserved Receptor OR11A1". Journal of Agricultural and Food Chemistry.
  • PMC. "Geosmin, a Food- and Water-Deteriorating Sesquiterpenoid and Ambivalent Semiochemical, Activates Evolutionary Conserved Receptor OR11A1".
  • Org Prep Daily. "A scent of fresh soil". WordPress.

Sources

A Comparative Guide to the Synthesis of 2-Ethylfenchol for Research and Development

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-Ethylfenchol, formally known as 2-ethyl-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol, is a tertiary alcohol and a derivative of the bicyclic monoterpene fenchone.[1] With its characteristic earthy, woody, and camphoraceous aroma, 2-Ethylfenchol serves as a valuable ingredient in the flavor and fragrance industries and as a versatile chemical intermediate for the synthesis of specialty aroma chemicals.[2][3] Its rigid bicyclic structure also makes it an interesting building block in medicinal chemistry and materials science.

The efficient and stereoselective synthesis of 2-Ethylfenchol is a critical consideration for researchers in drug development and chemical synthesis. The primary precursor, fenchone, is a naturally occurring ketone that exists as two enantiomers, (+)-fenchone and (-)-fenchone, providing a chiral pool for asymmetric synthesis.[4] This guide provides an in-depth comparative analysis of the primary synthetic methodologies for 2-Ethylfenchol, focusing on the underlying chemical principles, experimental considerations, and overall efficiency. We will explore the direct, single-step Grignard reaction and a plausible, multi-step alternative involving a Wittig olefination followed by reduction.

Method 1: Grignard Reaction with Fenchone

The most direct and widely employed method for synthesizing 2-Ethylfenchol is the nucleophilic addition of an ethyl Grignard reagent to fenchone.[5] This organometallic reaction is a cornerstone of organic synthesis for its reliability in forming carbon-carbon bonds.[5][6]

Mechanistic Rationale and Stereoselectivity

The Grignard reaction involves the attack of the nucleophilic ethyl group from ethylmagnesium halide (e.g., EtMgBr) on the electrophilic carbonyl carbon of fenchone.[7] The rigid bicyclo[2.2.1]heptane framework of fenchone presents significant steric hindrance, which dictates the stereochemical outcome of the reaction.

The approach of the nucleophile is heavily influenced by the steric bulk of the gem-dimethyl group at the C3 position and the methyl group at the C1 bridgehead. Consequently, the ethyl group predominantly attacks from the less hindered exo face of the ketone. This leads to the formation of an alkoxide intermediate, which upon acidic workup, yields 2-Ethylfenchol.

A detailed study on the analogous reaction of fenchone with methylmagnesium iodide revealed a high degree of stereoselectivity, with the exo-attack product, 2-exo-methyl-2-endo-fenchol, being the main product (95% of the alcohol fraction), and the endo-attack product, 2-endo-methyl-2-exo-fenchol, forming as a minor byproduct (5%).[8] By analogy, the reaction with ethylmagnesium bromide is expected to proceed with similar high stereoselectivity, favoring the formation of 2-exo-ethyl-2-endo-fenchol .[9] This stereochemical control is a significant advantage, as it minimizes the formation of diastereomeric mixtures, simplifying purification.

Experimental Workflow: Grignard Synthesis

The following diagram outlines the typical laboratory workflow for the synthesis of 2-Ethylfenchol via the Grignard reaction.

cluster_0 Step 1: Grignard Reagent Preparation cluster_1 Step 2: Reaction with Fenchone cluster_2 Step 3: Workup & Purification A Dry Glassware & Reagents B Mg turnings + Anhydrous Ether under N2 atmosphere A->B C Add Ethyl Bromide dropwise B->C D Initiate & Reflux (Formation of EtMgBr) C->D F Add Fenchone solution dropwise to Grignard reagent at 0°C D->F Use freshly prepared reagent E Dissolve Fenchone in Anhydrous Ether E->F G Stir at Room Temperature F->G H Quench with aq. NH4Cl (sat.) G->H I Extract with Ether H->I J Wash, Dry & Evaporate Solvent I->J K Purify by Column Chromatography or Distillation J->K

Caption: Workflow for Grignard synthesis of 2-Ethylfenchol.

Detailed Experimental Protocol (Grignard Synthesis)

Materials:

  • Magnesium turnings

  • Iodine crystal (for activation)

  • Ethyl bromide (Bromoethane)

  • Anhydrous diethyl ether or Tetrahydrofuran (THF)

  • (+)-Fenchone or (-)-Fenchone

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation of the Grignard Reagent:

    • All glassware must be rigorously dried in an oven (e.g., at 120°C overnight) and assembled hot under a dry nitrogen or argon atmosphere to exclude moisture.[10][11]

    • Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in a three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.[11]

    • Add a small portion of anhydrous ether to cover the magnesium.

    • Dissolve ethyl bromide (1.1 equivalents) in anhydrous ether and add it to the dropping funnel.

    • Add a small amount of the ethyl bromide solution to the magnesium. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Gentle warming may be required.[12]

    • Once initiated, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux. The reaction is exothermic.[11]

    • After the addition is complete, continue to stir the mixture until most of the magnesium has been consumed. The resulting grey-black solution is the ethylmagnesium bromide reagent.

  • Reaction with Fenchone:

    • Dissolve fenchone (1.0 equivalent) in anhydrous ether.

    • Cool the freshly prepared Grignard reagent in an ice-water bath.

    • Add the fenchone solution dropwise from the dropping funnel with vigorous stirring. Maintain the temperature below 10°C.

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours to ensure the reaction goes to completion.[11]

  • Workup and Purification:

    • Cool the reaction mixture again in an ice bath.

    • Slowly and carefully quench the reaction by adding saturated aqueous ammonium chloride solution dropwise. This hydrolyzes the magnesium alkoxide and neutralizes any unreacted Grignard reagent.[13]

    • Transfer the mixture to a separatory funnel. Separate the aqueous and organic layers.

    • Extract the aqueous layer two more times with diethyl ether.[10]

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[14]

    • Filter off the drying agent and remove the solvent using a rotary evaporator.

    • The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 2-Ethylfenchol.

Method 2: Wittig Reaction and Subsequent Reduction

An alternative, though less direct, synthetic route involves a two-step sequence: the conversion of fenchone to an alkene via the Wittig reaction, followed by the reduction of the newly formed double bond.

Mechanistic Rationale

Step 1: Wittig Olefination The Wittig reaction is a powerful method for converting ketones into alkenes.[15][16] The reaction employs a phosphonium ylide (a Wittig reagent), which is typically prepared by treating an alkyltriphenylphosphonium salt with a strong base.[16] For this synthesis, ethyltriphenylphosphonium bromide would be deprotonated to form the corresponding ylide.

This nucleophilic ylide then attacks the carbonyl carbon of fenchone. The reaction proceeds through a four-membered oxaphosphetane intermediate, which then collapses to form the desired alkene (2-ethylidene-1,3,3-trimethylbicyclo[2.2.1]heptan-2-one) and triphenylphosphine oxide. The formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide is the thermodynamic driving force for this reaction.[16][17] While fenchone is a sterically hindered ketone, the Wittig reaction is known to be effective even with hindered substrates like camphor.[18]

Step 2: Catalytic Hydrogenation The intermediate alkene, ethylidene-fenchone, can then be converted to 2-Ethylfenchol. A common method to reduce a carbon-carbon double bond is catalytic hydrogenation. Using a catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) with hydrogen gas, the ethylidene group would be selectively hydrogenated to an ethyl group, yielding the final product, 2-Ethylfenchol. This reduction is typically highly efficient and clean.

Experimental Workflow: Wittig-Hydrogenation Sequence

This diagram illustrates the two-stage process for synthesizing 2-Ethylfenchol starting from the Wittig reaction.

cluster_0 Step 1: Wittig Reagent & Olefination cluster_1 Step 2: Catalytic Hydrogenation A Ethyltriphenylphosphonium Bromide in Anhydrous THF B Add Strong Base (e.g., n-BuLi) to form Ylide A->B C Add Fenchone solution to the Ylide B->C D React & Isolate Alkene (Ethylidene-fenchone) C->D E Dissolve Alkene in Solvent (e.g., Ethanol) D->E F Add Catalyst (e.g., Pd/C) E->F G Hydrogenate under H2 atmosphere (e.g., Parr shaker) F->G H Filter Catalyst & Evaporate Solvent to yield 2-Ethylfenchol G->H

Caption: Workflow for Wittig-Hydrogenation synthesis.

Detailed Experimental Protocol (Wittig-Hydrogenation)

Part A: Synthesis of 2-Ethylidene-1,3,3-trimethylbicyclo[2.2.1]heptan-2-one (Wittig Reaction)

Materials:

  • Ethyltriphenylphosphonium bromide

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • (+)-Fenchone or (-)-Fenchone

Procedure:

  • Ylide Formation:

    • Under a dry nitrogen or argon atmosphere, suspend ethyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF in a flame-dried flask.

    • Cool the suspension to 0°C in an ice bath.

    • Slowly add n-butyllithium (1.05 equivalents) dropwise. The solution will typically turn a deep red or orange color, indicating the formation of the phosphonium ylide.[16]

    • Stir the mixture at this temperature for 30-60 minutes.

  • Reaction with Fenchone:

    • Dissolve fenchone (1.0 equivalent) in a small amount of anhydrous THF.

    • Add the fenchone solution dropwise to the ylide solution at 0°C.

    • After addition, allow the reaction to warm to room temperature and stir for several hours or overnight until TLC analysis indicates consumption of the fenchone.

  • Workup and Purification:

    • Quench the reaction by carefully adding water.

    • Extract the product with diethyl ether or ethyl acetate.

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent. The crude product will contain triphenylphosphine oxide.

    • Purify the alkene intermediate by column chromatography on silica gel.

Part B: Synthesis of 2-Ethylfenchol (Catalytic Hydrogenation)

Materials:

  • 2-Ethylidene-1,3,3-trimethylbicyclo[2.2.1]heptan-2-one

  • Ethanol or Ethyl Acetate

  • 10% Palladium on Carbon (Pd/C) catalyst

Procedure:

  • Hydrogenation Setup:

    • Dissolve the alkene intermediate from Part A in a suitable solvent like ethanol in a hydrogenation flask.

    • Carefully add the Pd/C catalyst (typically 5-10 mol % by weight).

    • Seal the flask and connect it to a hydrogenation apparatus (e.g., a Parr hydrogenator or a balloon filled with hydrogen).

  • Reaction:

    • Evacuate the flask and backfill with hydrogen gas (repeat this cycle three times to ensure an inert atmosphere).

    • Pressurize the vessel with hydrogen (e.g., 1-3 atm) and stir the mixture vigorously at room temperature.

    • Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Workup:

    • Carefully vent the hydrogen pressure.

    • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with the reaction solvent.

    • Remove the solvent from the filtrate by rotary evaporation to yield the crude 2-Ethylfenchol. Further purification by distillation may be performed if necessary.

Comparative Analysis

FeatureGrignard ReactionWittig Reaction & Hydrogenation
Number of Steps 12
Starting Materials Fenchone, Ethyl Bromide, MgFenchone, Ethyltriphenylphosphonium Bromide, Strong Base, H₂
Key Reagents Ethylmagnesium Bromide (moisture-sensitive)Phosphonium Ylide (moisture/air-sensitive), Pd/C catalyst
Reported Yield Good to excellent (70% to near quantitative reported for analogous reactions)[9]Dependent on two steps; each step typically high-yielding but overall yield is multiplicative.
Stereoselectivity High (diastereoselective); attack from the less hindered exo face is strongly favored.[8][9]Hydrogenation step is typically stereoselective (syn-addition), but the stereochemistry of the final alcohol depends on the hydrogenation of the exocyclic double bond.
Byproducts Magnesium salts; biphenyl from reagent coupling.Triphenylphosphine oxide (can complicate purification), catalyst residue.
Simplicity High. A one-pot synthesis is standard.Moderate. Requires isolation of an intermediate and a separate reduction step.
Safety/Handling Grignard reagents are highly reactive and pyrophoric. Requires strictly anhydrous conditions.[11]Requires handling of strong, pyrophoric bases (n-BuLi) and flammable hydrogen gas under pressure.
Field-Proven Insights & Recommendations

For most laboratory and industrial applications, the Grignard reaction is the superior method for the synthesis of 2-Ethylfenchol. Its primary advantages are its high efficiency in a single step and its predictable, high degree of stereoselectivity. The causality for this stereoselectivity is well-understood and rooted in the sterically demanding bicyclic structure of the fenchone substrate, which effectively shields one face of the carbonyl from nucleophilic attack.[9] This makes the reaction reliable and simplifies the purification of the final product. While Grignard reagents require careful handling under anhydrous conditions, these techniques are standard practice in synthetic chemistry.[10]

The Wittig-based route represents a viable, albeit more laborious, alternative . This pathway's main drawback is its two-step nature, which inherently lowers the overall yield and increases labor and resource consumption. The first step, olefination, requires the generation of a highly basic, air-sensitive ylide and results in the formation of triphenylphosphine oxide, a byproduct that can be challenging to separate from the desired product. The subsequent hydrogenation step, while generally efficient, requires specialized equipment for handling hydrogen gas. This route might be considered if the intermediate alkene, ethylidene-fenchone, is itself a desired target for other synthetic transformations.

Conclusion

In this comparative guide, we have evaluated the two most practical synthetic routes to 2-Ethylfenchol from fenchone. The Grignard reaction stands out as the more efficient, stereoselective, and direct method, making it the recommended choice for researchers and drug development professionals. Its single-step process and high yields provide a robust and economical pathway to this valuable aroma compound and synthetic intermediate. The Wittig olefination followed by hydrogenation, while chemically sound, is a more complex and less atom-economical alternative. The selection of a synthetic route should always be guided by considerations of yield, purity requirements, scalability, and available resources, but for 2-Ethylfenchol, the "old-yet-gold" Grignard reaction remains the most logical and effective choice.[5]

References

  • Korvola, J. (1972). Grignard additions of methylmagnesium iodide to fenchone and dehydrofenchone. Configurations of 1,2,3,3-tetramethylnorbornan-2-ols and 1,2,3,3,-tetramethyl-5-norbornen-2-ols. University of Jyväskylä. Available at: [Link]

  • Korvola, J. (1972). Grignard additions of methylmagnesium iodide to fenchone and dehydrofenchone: Configurations of 1,2,3,3-tetramethylnorbornan-2-ols and 1,2,3,3,-tetramethyl-5-norbornen-2-ols. Jyväskylä Studies in Arts, 45. Available at: [Link]

  • Zahra, N. A., et al. (2022). Fenchone Derivatives as a Novel Class of CB2 Selective Ligands: Design, Synthesis, X-ray Structure and Therapeutic Potential. Molecules, 27(4), 1373. Available at: [Link]

  • Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Available at: [Link]

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  • ResearchGate. (n.d.). Synthesis of 2-(2′,6′-dimethoxy-4′-alkylphenyl)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol analogs. Available at: [Link]

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  • Shafi, S., et al. (2023). Grignard Reaction: An 'Old-Yet-Gold' synthetic gadget toward the synthesis of natural Products: A review. Results in Chemistry, 6, 101189. Available at: [Link]

  • ResearchGate. (n.d.). EXPERIMENT SEVEN: THE GRIGNARD REACTION: PREPARATION OF 2-METHYL-4-HEPTANOL. Available at: [Link]

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  • Google Patents. (2015). CN105152885A - Preparation method of fenchone.
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  • Wikipedia. (n.d.). Wittig reaction. Available at: [Link]

  • Google Patents. (2013). CN103012097A - Method for preparing fenchone.
  • King's College London Research Portal. (2024). Water Arrangements upon Interaction with a Rigid Solute: Multiconfigurational Fenchone-(H2O)4-7 Hydrates. Available at: [Link]

  • Chemistry LibreTexts. (2023). Wittig Reaction. Available at: [Link]

  • Lumen Learning. (n.d.). 20.4. The Wittig reaction | Organic Chemistry II. Available at: [Link]

  • CHM 244 Lab Practical- Grignard Reactions. (n.d.). Available at: [Link]

  • Nature. (2025). Unmasking the halide effect in diastereoselective Grignard reactions applied to C4´ modified nucleoside synthesis. Nature Communications, 16. Available at: [Link]

  • Grokipedia. (n.d.). Fenchone. Available at: [Link]

  • University of Wisconsin-River Falls. (n.d.). Experiment 25 – The Grignard Reaction. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and Ritter reaction of endo-2-ethynyl-1,7,7-trimethyl- and exo-2-ethynyl-5,5,6-trimethylbicyclo[2.2.1]heptan-2-ols. Available at: [Link]

  • National Center for Biotechnology Information. (2024). Water Arrangements upon Interaction with a Rigid Solute: Multiconfigurational Fenchone-(H2O)4–7 Hydrates. J. Am. Chem. Soc., 146(16), 11335-11342. Available at: [Link]

  • PubMed. (2024). Water Arrangements upon Interaction with a Rigid Solute: Multiconfigurational Fenchone-(H2O)4-7 Hydrates. J Am Chem Soc, 146(16), 11335-11342. Available at: [Link]

  • National Center for Biotechnology Information. (2020). Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments: V. 1-(Bicyclo[2.2.1]heptan-2-yl)-3-R-ureas. Pharm. Chem. J., 54, 708–714. Available at: [Link]

  • Royal Society of Chemistry. (2015). Mild electrocatalytic hydrogenation and hydrodeoxygenation of bio-oil derived phenolic compounds using ruthenium supported on activated carbon cloth. Green Chem., 17, 2489-2499. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Bicyclo(2.2.1)heptan-2-ol, 2-ethyl-1,3,3-trimethyl-, (1R,2R,4S)-. PubChem Compound Database. Available at: [Link]

  • Wikipedia. (n.d.). Fenchone. Available at: [Link]

  • Royal Society of Chemistry. (2012). Grignard Reagents in Ionic Solvents: ET Reactions and Evidence for Facile Br/Mg Exchange. Chem. Commun., 48, 1494-1496. Available at: [Link]

  • Perflavory. (n.d.). 2-ethyl fenchol, 18368-91-7. Available at: [Link]

Sources

evaluation of different capillary columns for 2-Ethylfenchol separation

Author: BenchChem Technical Support Team. Date: March 2026

An Expert's Guide to Selecting Capillary Columns for the Gas Chromatographic Separation of 2-Ethylfenchol and Its Isomers

In the landscape of analytical chemistry, particularly within pharmaceutical and flavor/fragrance research, achieving robust separation of structurally similar compounds is a frequent challenge. 2-Ethylfenchol, a derivative of the bicyclic monoterpenoid fenchol, presents such a challenge. Its analysis by gas chromatography (GC) requires a carefully considered approach to column selection to ensure accurate quantification, impurity profiling, and, if applicable, chiral separation.

This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive evaluation of different capillary columns for the separation of 2-Ethylfenchol. We will move beyond simple catalog descriptions to explore the underlying chromatographic principles, present comparative data, and offer a logical workflow for selecting the optimal column for your specific analytical goals.

Pillar 1: The Chromatographic Challenge - Understanding 2-Ethylfenchol

Before selecting a column, we must understand the analyte. Fenchol, the parent molecule, has two chiral centers, resulting in four possible stereoisomers. The addition of an ethyl group to the fenchol structure to create 2-Ethylfenchol adds another layer of complexity. Depending on the synthesis route, a sample of 2-Ethylfenchol may contain:

  • Structural Isomers: Different positional isomers of ethylfenchol.

  • Stereoisomers: Enantiomers and diastereomers of the 2-Ethylfenchol molecule itself.

Separating these isomers is often critical for product quality and regulatory compliance. The choice of the GC stationary phase is the most powerful tool in the chromatographer's arsenal to resolve these closely related species.

Pillar 2: The Theory in Practice - Matching Stationary Phase to Analyte

The fundamental principle of chromatographic separation is differential partitioning. The choice of stationary phase dictates the primary separation mechanism. For a molecule like 2-Ethylfenchol, which has a bulky, largely non-polar hydrocarbon structure and a polar hydroxyl (-OH) group, several interactions can be exploited.

  • Dispersion Forces (van der Waals): These are the primary interactions with non-polar stationary phases. Separation is primarily based on the boiling points of the analytes.

  • Dipole-Dipole and Dipole-Induced Dipole Interactions: These occur with mid- to high-polarity stationary phases, which can interact with the hydroxyl group of 2-Ethylfenchol. This provides a different selectivity compared to non-polar phases.

  • Hydrogen Bonding: Highly polar phases, such as those containing polyethylene glycol (PEG), can act as hydrogen-bond acceptors, strongly interacting with the hydroxyl group.

  • Chiral Recognition: For separating enantiomers, a chiral stationary phase is required. These phases, often based on cyclodextrin derivatives, form transient, diastereomeric complexes with the enantiomers, leading to different retention times.

Pillar 3: Comparative Evaluation of Capillary Columns

We will evaluate four classes of capillary columns, representing the spectrum of selectivities applicable to 2-Ethylfenchol.

Non-Polar Columns (e.g., 5% Phenyl Polydimethylsiloxane)
  • Common Phases: DB-5, HP-5ms, Rxi-5Sil MS

  • Mechanism: These columns separate compounds primarily based on their boiling points and, to a lesser extent, their shape. For isomers of 2-Ethylfenchol, which likely have very similar boiling points, these columns may offer limited resolution of structural isomers and will not separate enantiomers.

  • Best For: General purity analysis, screening for high-level impurities with significantly different boiling points, and as a starting point for method development.

  • Expected Performance: Sharp, symmetrical peaks for the main analyte but co-elution of stereoisomers is highly probable.

Intermediate-Polarity Columns (e.g., 50% Phenyl Polydimethylsiloxane)
  • Common Phases: DB-17, Rxi-17, HP-50+

  • Mechanism: The increased phenyl content enhances polarizability, allowing for dipole-induced dipole interactions. This can provide a unique selectivity ("orthogonal" separation) compared to a non-polar DB-5 phase, potentially resolving positional isomers that co-elute on the latter.

  • Best For: Resolving structural isomers and complex mixtures where boiling point separation is insufficient.

  • Expected Performance: May provide better resolution of positional isomers. Unlikely to resolve enantiomers.

Polar Columns (e.g., Polyethylene Glycol - WAX)
  • Common Phases: DB-WAX, HP-INNOWax, Stabilwax

  • Mechanism: The polyethylene glycol stationary phase is highly polar and capable of strong hydrogen-bonding interactions with the hydroxyl group of 2-Ethylfenchol. This leads to a retention mechanism that is very different from non-polar columns, often resulting in a reversed elution order for some compounds.

  • Best For: Confirmation analysis, resolving isomers that are not separated on less polar columns, and analyzing for polar impurities.

  • Expected Performance: Longer retention times for 2-Ethylfenchol compared to non-polar columns. It offers a high degree of selectivity for positional isomers but will not separate enantiomers.

Chiral Columns (e.g., Derivatized Cyclodextrin)
  • Common Phases: Beta-DEX, Gamma-DEX (often with various derivatives)

  • Mechanism: These columns have a chiral selector (e.g., a cyclodextrin derivative) incorporated into the stationary phase. Enantiomers of 2-Ethylfenchol will fit differently into the chiral cavity of the cyclodextrin, forming temporary diastereomeric complexes of varying stability. This difference in stability leads to different retention times.

  • Best For: The explicit goal of separating and quantifying enantiomers of 2-Ethylfenchol.

  • Expected Performance: This is the only column type capable of resolving enantiomers. The resolution will be highly dependent on the specific cyclodextrin derivative and the operating temperature.

Data Presentation: Predicted Performance Summary

The table below summarizes the expected performance of each column type for the analysis of a hypothetical 2-Ethylfenchol sample containing positional isomers and enantiomers.

Column Type (Stationary Phase)Primary Separation MechanismResolution of Positional IsomersResolution of EnantiomersTypical Use Case
5% Phenyl (DB-5) Boiling Point / DispersionLow to ModerateNoneGeneral Purity / Screening
50% Phenyl (DB-17) Polarizability / DipoleModerate to HighNoneIsomer Resolution / Orthogonal Method
WAX (PEG) Hydrogen Bonding / PolarityModerate to HighNoneConfirmation / Polar Impurities
Chiral (Cyclodextrin) Chiral RecognitionVariesYes Enantiomeric Purity / Chiral Ratio

Experimental Protocols: A Workflow for Column Selection

A systematic approach is crucial for efficient method development. The following workflow provides a robust protocol for selecting and optimizing a column for 2-Ethylfenchol analysis.

Workflow Diagram: Column Selection Strategy

G cluster_start Phase 1: Initial Screening cluster_advanced Phase 2: Advanced Separation cluster_end Phase 3: Optimization & Validation start Define Analytical Goal (e.g., Purity, Isomer Ratio, Chiral Separation) screen_nonpolar Screen on Non-Polar Column (e.g., DB-5, 30m x 0.25mm x 0.25µm) start->screen_nonpolar screen_chiral Screen on Chiral Column (e.g., Beta-DEX) if enantiomer separation is required start->screen_chiral check1 Is separation adequate? screen_nonpolar->check1 screen_polar Screen on Polar Column (e.g., DB-WAX) for orthogonal selectivity check1->screen_polar No optimize Optimize Method (Temp Program, Flow Rate) check1->optimize Yes check2 Are positional isomers resolved? screen_polar->check2 check2->screen_chiral No, or chiral separation needed check2->optimize Yes check3 Are enantiomers resolved? screen_chiral->check3 check3->screen_nonpolar No, try different chiral phase check3->screen_polar No, try different chiral phase check3->optimize Yes validate Validate Method optimize->validate

Caption: A decision workflow for selecting the optimal GC capillary column for 2-Ethylfenchol analysis.

Step-by-Step Screening Protocol
  • Sample Preparation:

    • Prepare a 100 µg/mL solution of the 2-Ethylfenchol standard or sample in a suitable solvent (e.g., Methanol, Isopropanol).

    • Ensure the sample is fully dissolved and filtered if necessary.

  • Initial GC Parameters (for DB-5 Column):

    • Column: Agilent J&W DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium or Hydrogen at a constant flow of 1.2 mL/min.

    • Inlet: Split/Splitless, 250°C, Split ratio 50:1.

    • Injection Volume: 1 µL.

    • Oven Program:

      • Initial Temp: 60°C, hold for 1 min.

      • Ramp: 10°C/min to 250°C.

      • Hold: 5 min at 250°C.

    • Detector: Flame Ionization Detector (FID) at 280°C.

  • Evaluation:

    • Assess the chromatogram for peak shape, efficiency (plate count), and resolution between any observed peaks.

    • If separation is incomplete and positional isomers are suspected, proceed to a polar column using the same temperature program as a starting point.

    • If enantiomeric separation is the goal, proceed directly to a chiral column. The temperature program for chiral separations is often much slower (e.g., 1-2°C/min) to maximize resolution.

Conclusion and Recommendations

The selection of a capillary column for the separation of 2-Ethylfenchol is not a one-size-fits-all decision. It is dictated entirely by the analytical objective.

  • For rapid purity screening and analysis of non-isomeric impurities, a standard 5% Phenyl (DB-5 type) column provides robust performance and speed.

  • To achieve resolution of positional isomers , employing an orthogonal separation mechanism is key. A polar WAX-type column is highly recommended for this purpose, as its hydrogen-bonding capabilities offer a distinct selectivity profile.

  • For the unambiguous separation and quantification of enantiomers , the use of a chiral column based on a cyclodextrin derivative is mandatory.

By following the systematic workflow presented, researchers can efficiently navigate the column selection process, moving from initial screening to advanced isomer separation, ultimately developing a robust and reliable GC method for the analysis of 2-Ethylfenchol.

A Comparative Guide to the Accuracy and Precision of 2-Ethylfenchol Analytical Standards

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in the dynamic fields of fragrance development and chemical analysis, the integrity of analytical measurements is paramount. The accuracy and precision of these measurements are fundamentally reliant on the quality of the analytical standards used. This guide provides an in-depth, objective comparison of commercially available 2-Ethylfenchol analytical standards, offering the technical insights and experimental data necessary to make informed decisions for your laboratory's specific needs.

The Critical Role of Analytical Standards in Fragrance Analysis

2-Ethylfenchol, a synthetic fragrance ingredient known for its earthy and camphoraceous notes, is a key component in many consumer products.[1] Accurate quantification of 2-Ethylfenchol is essential for quality control, regulatory compliance, and new product development. An analytical standard serves as a benchmark against which the substance of interest in a sample is identified and quantified. The reliability of this standard directly impacts the validity of the analytical results.

The production and certification of high-quality analytical standards are governed by stringent international standards, most notably ISO 17034 , which outlines the general requirements for the competence of reference material producers.[2][3] This accreditation ensures that the producer has a quality management system and the technical competence to produce reference materials with certified property values, including purity and its associated uncertainty. When selecting an analytical standard, sourcing from an ISO 17034 accredited provider is a critical first step in ensuring the trustworthiness of your analytical data.

Comparing 2-Ethylfenchol Analytical Standards: A Data-Driven Approach

To provide a practical comparison, this guide focuses on analytical standards for 2-Ethylfenchol offered by prominent suppliers in the market. The following table summarizes key specifications derived from publicly available product information and Certificates of Analysis (CoAs). It is crucial for users to always refer to the lot-specific CoA for the most accurate and detailed information.[4][5]

SupplierProduct NumberGrade/TypePurity/ConcentrationCertified UncertaintyAccreditationAnalytical Method on CoA
Sigma-Aldrich (Merck) W349100≥97%, FCC, FG≥97% (neat)Not explicitly stated on product page; refer to lot-specific CoAInformation not readily available on product pageGas Chromatography (GC)
Spex CertiPrep S-4952Certified Reference Material1000 µg/mL in EthanolLot-specific expanded uncertainty provided on CoAISO/IEC 17025 and ISO 17034Gravimetric preparation with analytical confirmation
ESSLAB S-4952Organic Standard1000 µg/mL in EthanolRefer to lot-specific CoAFrom approved suppliers, inquire for specific accreditationsRefer to lot-specific CoA

Note: "FCC" refers to the Food Chemicals Codex, and "FG" indicates Food Grade.[6] These designations are important for applications in food and fragrance.

Key Considerations When Interpreting Supplier Data:
  • Purity: A higher purity value is generally desirable. However, the method used to determine purity and the characterization of any impurities are equally important. The CoA should detail the analytical techniques used for purity assessment, which may include Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).[1][7]

  • Certified Uncertainty: The uncertainty value provides a quantitative measure of the dispersion of the certified value. A smaller uncertainty indicates a higher level of confidence in the certified purity or concentration. Reputable suppliers accredited to ISO 17034 will provide a comprehensive uncertainty budget on their CoAs.[4]

  • Accreditation: As previously mentioned, accreditation to ISO 17034 and ISO/IEC 17025 (for testing and calibration laboratories) provides a high level of assurance in the quality and reliability of the analytical standard.[2][3]

Experimental Protocol: Verifying the Performance of a 2-Ethylfenchol Analytical Standard

Trust in an analytical standard should not be blind. An essential practice in any analytical laboratory is the in-house verification of a new standard. This protocol outlines a typical workflow for the analysis of a 2-Ethylfenchol standard using Gas Chromatography with Flame Ionization Detection (GC-FID), a common and robust technique for fragrance analysis.

Objective:

To verify the identity and assess the purity of a 2-Ethylfenchol analytical standard.

Materials:
  • 2-Ethylfenchol analytical standard (from the supplier of choice)

  • High-purity solvent (e.g., Ethanol or Hexane, HPLC grade or higher)

  • Volumetric flasks and pipettes (Class A)

  • Gas Chromatograph with Flame Ionization Detector (GC-FID)

  • Appropriate GC column for fragrance analysis (e.g., a mid-polar phase like DB-5ms or equivalent)

Procedure:
  • Standard Preparation:

    • Accurately prepare a stock solution of the 2-Ethylfenchol standard in the chosen solvent. For a neat standard, this involves gravimetric preparation. For a standard solution, a dilution series may be prepared.

    • Prepare a series of calibration standards by serially diluting the stock solution to cover the expected working range of the assay.

  • GC-FID Analysis:

    • Set up the GC-FID instrument with an appropriate method for the analysis of 2-Ethylfenchol. Key parameters to optimize include injector temperature, oven temperature program, carrier gas flow rate, and detector temperature.

    • Inject the prepared calibration standards to establish a calibration curve.

    • Inject a prepared solution of the 2-Ethylfenchol standard being verified.

  • Data Analysis:

    • Identity Confirmation: Compare the retention time of the main peak in the chromatogram of the verified standard with that of a previously confirmed 2-Ethylfenchol standard or with library data.

    • Purity Assessment (Area Percent): For a neat standard, the purity can be estimated by the area percent of the main peak relative to the total area of all peaks in the chromatogram. This is a simplified approach and assumes equal detector response for all components. For a more accurate purity assessment, a mass balance approach as detailed on a comprehensive CoA is necessary.

    • Concentration Verification: For a standard solution, the concentration can be determined by interpolating its response from the calibration curve. The calculated concentration should fall within the uncertainty limits stated on the CoA.

Workflow Diagram:

G cluster_prep Standard Preparation cluster_analysis GC-FID Analysis cluster_data Data Evaluation prep1 Receive and document 2-Ethylfenchol standard prep2 Prepare stock solution (gravimetric or volumetric) prep1->prep2 prep3 Create calibration curve standards (serial dilution) prep2->prep3 gc3 Inject verification sample prep2->gc3 gc2 Inject calibration standards prep3->gc2 gc1 Instrument setup and method optimization gc1->gc2 gc2->gc3 data1 Confirm identity via retention time gc3->data1 data2 Assess purity (area %) or verify concentration data1->data2 data3 Compare results with Certificate of Analysis data2->data3

Caption: Workflow for the verification of a 2-Ethylfenchol analytical standard.

Conclusion: Making an Informed Choice

The selection of a 2-Ethylfenchol analytical standard is a critical decision that directly influences the quality and reliability of your analytical data. While this guide provides a comparative overview, the ultimate choice will depend on your laboratory's specific requirements, including the analytical technique employed, the required level of accuracy and precision, and any regulatory or quality system constraints.

As a best practice, always prioritize standards from ISO 17034 accredited manufacturers. Scrutinize the Certificate of Analysis for detailed information on purity, certified uncertainty, and the characterization methods used. Finally, implement a robust in-house verification protocol to confirm the performance of any new analytical standard before its routine use in your laboratory. By adhering to these principles, you can ensure the highest level of confidence in your analytical measurements of 2-Ethylfenchol.

References

  • ISO. ISO 17034:2016 General requirements for the competence of reference material producers. [Link]

  • A2LA. ISO 17034 Accreditation. [Link]

  • Spex CertiPrep. 2-Ethyl-fenchol, 1000 µg/mL in Ethanol. [Link]

  • ESSLAB. 2-Ethyl-fenchol, 1000 µg/mL Organic Standard, 1 mL. [Link]

  • Food Chemicals Codex (FCC). About FCC. [Link]

  • Gates, K., Chang, N., Dilek, I., Jian, H., Pogue, S., & Sreenivasan, U. (2009). The uncertainty of reference standards--a guide to understanding factors impacting uncertainty, uncertainty calculations, and vendor certifications. Journal of analytical toxicology, 33(8), 532–539. [Link]

  • The Good Scents Company. 2-ethyl fenchol. [Link]

  • BIPEA. Proficiency testing programs COSMETICS. [Link]

  • International Fragrance Association (IFRA). Standards. [Link]

Sources

comparing the odor characteristics of 2-Ethylfenchol stereoisomers

Author: BenchChem Technical Support Team. Date: March 2026

The Stereochemistry of Earth: A Comparative Guide to 2-Ethylfenchol Stereoisomers

Executive Summary

For researchers in fragrance chemistry, flavor profiling, and neuropharmacology, replicating the profound "damp soil" odor of geosmin without its prohibitive synthesis costs and chemical instability is a persistent challenge. 2-Ethylfenchol (commercially known as Terrasol) is a synthetic bicyclic tertiary alcohol designed as a highly stable, cost-effective substitute for geosmin[1]. While the racemic mixture is widely used for its powerful earthy and patchouli-like diffusion[2], isolating its stereoisomers reveals distinct secondary olfactory characteristics. This guide objectively compares the odor profiles of 2-Ethylfenchol stereoisomers, explores their receptor-binding causality, and provides a self-validating protocol for evaluating their olfactory receptor (OR) activation.

Structural Causality of the "Earthy" Percept

To understand why 2-Ethylfenchol is such an effective geosmin analog, we must examine the spatial requirements of the human olfactory receptor OR11A1, the evolutionary conserved receptor responsible for detecting earthy/musty odorants[3].

The "earthy" percept is not strictly dependent on a specific ring size but is dictated by a highly specific pharmacophore: an sterically hindered axial hydroxyl group flanked by alpha-methyl (or bulky alkyl) groups on a rigid cyclic system [4].

  • In geosmin (trans-1,10-dimethyl-9-decalol), the trans-fused decalin ring forces the hydroxyl group into an axial position.

  • In 2-Ethylfenchol, the rigid bicyclo[2.2.1]heptane (norbornane) backbone, combined with the C-2 ethyl substitution, perfectly mimics this steric hindrance, allowing it to act as a potent agonist for OR11A1[3].

Stereoisomeric Comparison: (1R)- vs. (1S)-2-Ethylfenchol

While both primary enantiomeric pairs of 2-Ethylfenchol successfully trigger the primary "earthy" response, the spatial orientation of the chiral centers (specifically the projection of the ethyl group relative to the bicyclic bridge) alters their secondary binding affinities. This results in distinct off-target receptor activation, shifting the secondary odor notes from camphoraceous to moldy[5].

Quantitative & Qualitative Comparison Table

Data reflects the dominant stereoisomeric mixtures (93:7 endo/exo ratios) typically isolated during stereoselective synthesis.

Compound / StereoisomerPrimary Odor DescriptorSecondary Odor NotesOR11A1 Affinity (EC₅₀)
(1R,2R,4S)-2-ethylfenchol Earthy, damp soilCamphoraceous, coolingN/A (Isomer specific)[5]
(1S,2S,4R)-2-ethylfenchol Earthy, fresh soilMoldy, patchouli undertonesN/A (Isomer specific)[5]
Racemic Mixture (Terrasol)Powerful ambery-earthyPatchouli, oakmoss, rooty10.12 ± 1.25 μM[3]

Expert Insight: The presence of the camphoraceous note in the (1R) enantiomer suggests partial cross-reactivity with receptors tuned to structurally related bicyclic monoterpenes (like camphor or borneol). Conversely, the (1S) enantiomer's "moldy" profile indicates a tighter, more exclusive fit within the OR11A1 binding pocket, closely mirroring the less desirable facets of natural geosmin[1].

Receptor Binding Mechanics & Signaling Pathway

When 2-Ethylfenchol enters the nasal epithelium, it binds to the OR11A1 receptor on the cilia of olfactory sensory neurons. Because ORs are G-protein-coupled receptors (GPCRs), this binding initiates a well-defined cyclic AMP (cAMP) second-messenger cascade that ultimately depolarizes the cell to register the "earthy" percept[3].

G LIG 2-Ethylfenchol (Stereoisomers) OR OR11A1 Receptor (Olfactory Cilia) LIG->OR Stereoselective Binding GPROT G-protein (Gαolf) Activation OR->GPROT Conformational Change AC Adenylyl Cyclase III (ATP → cAMP) GPROT->AC α-subunit Signaling CNG CNG Channel Opening (Ca2+/Na+ Influx) AC->CNG cAMP Accumulation ANO2 ANO2 Channel (Cl- Efflux) CNG->ANO2 Ca2+ Binding DEP Membrane Depolarization (Action Potential) CNG->DEP Cation Influx ANO2->DEP Signal Amplification PER Olfactory Bulb (Earthy/Musty Percept) DEP->PER Synaptic Transmission

Figure 1: Signal transduction pathway of 2-Ethylfenchol via the OR11A1 olfactory receptor.

Self-Validating Experimental Protocol: Enantioselective GC-O & In Vitro Assay

To objectively verify the odor characteristics and receptor affinities of 2-Ethylfenchol stereoisomers, researchers must utilize a coupled analytical and biological workflow. The following protocol is designed as a self-validating system , ensuring that observed differences are due to stereochemistry and not matrix effects or endogenous cellular artifacts.

Phase 1: Enantioselective Gas Chromatography-Olfactometry (GC-O)

Purpose: To physically separate the (1R) and (1S) enantiomers and record human sensory responses in real-time.

  • Column Selection: Utilize a chiral stationary phase capillary column (e.g., modified β-cyclodextrin). Causality: Chiral columns resolve enantiomers based on transient diastereomeric interactions without requiring chemical derivatization, preserving the molecule's natural volatility and odor profile.

  • Internal Standardization (Validation Step): Spike the sample with (+)-geosmin-d3 prior to injection[6]. Causality: The deuterated standard acts as a retention time anchor and accounts for any losses during injection, preventing the misidentification of closely eluting fenchol isomers.

  • Olfactometric Sniffing: Split the GC effluent between a Flame Ionization Detector (FID) and a heated sniffing port. Trained panelists record the onset, duration, and descriptors (e.g., "camphor" vs. "moldy") of the eluting peaks[5].

Phase 2: In Vitro Heterologous Expression Assay (Luciferase Reporter)

Purpose: To quantify the specific activation of the OR11A1 receptor by the isolated stereoisomers.

  • Cell Line Preparation: Culture Hana3A cells (a modified HEK293 line). Co-transfect the cells with the human OR11A1 gene alongside Receptor Transporting Protein 1 Short (RTP1S). Causality: Mammalian olfactory receptors frequently fail to traffic to the cell membrane in vitro. RTP1S chaperones the receptor to the surface, ensuring it is available for ligand binding[3].

  • Negative Control (Validation Step): Prepare a parallel batch of mock-transfected cells (containing the empty vector and RTP1S, but no OR11A1). Causality: If the mock cells produce a signal when exposed to 2-Ethylfenchol, the response is an artifact of an endogenous receptor or non-specific toxicity, invalidating the assay.

  • Ligand Stimulation & Measurement: Expose the transfected cells to serial dilutions (0.1 μM to 100 μM) of the isolated (1R) and (1S) 2-Ethylfenchol isomers. Measure the resulting cAMP accumulation using a CRE-driven luciferase reporter assay to calculate the exact EC₅₀ values[3].

References

  • Polak, E., Trotier, D., & Baliguet, E. (1978). Tertiary Alcohols with Earthy Odor. Journal of Agricultural and Food Chemistry. Retrieved from[Link]

  • Leffingwell, J. C. Bicyclic Terpenoid Odorants. Leffingwell & Associates. Retrieved from[Link]

  • Polak, E., Trotier, D., & Baliguet, E. (1978). Odor similarities in structurally related odorants. Chemical Senses. Retrieved from[Link]

  • Ball, et al. (2024). Geosmin, a Food- and Water-Deteriorating Sesquiterpenoid and Ambivalent Semiochemical, Activates Evolutionary Conserved Receptor OR11A1. ACS Publications. Retrieved from[Link]

  • The Good Scents Company. 2-ethyl fenchol, 18368-91-7. Retrieved from[Link]

  • Korth, W. (1992). Determination of odour compounds in surface waters. University of Wollongong Research Online. Retrieved from[Link]

Sources

validation of an analytical method for 2-Ethylfenchol in beverages

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Validation Guide: Quantifying 2-Ethylfenchol in Beverages

The Analytical Challenge: Trace-Level Olfactory Contamination

2-Ethylfenchol is a potent bicyclic terpenoid alcohol produced by soil-borne microorganisms. Alongside its structural analogs like geosmin and 2-methylisoborneol (2-MIB), it is responsible for imparting an undesirable "earthy/musty" off-flavor to drinking water, fruit juices, and wines[1].

The primary analytical challenge lies in human olfactory sensitivity. The human odor detection threshold for these musty compounds is notoriously low—often between 4 and 10 ng/L (parts-per-trillion)[1]. Because consumers will reject a beverage at concentrations far below the detection limits of standard analytical instruments, quality control laboratories require highly sensitive, robust, and reproducible pre-concentration methods prior to Gas Chromatography-Mass Spectrometry (GC-MS) analysis[2].

Objective Comparison of Extraction Alternatives

Direct injection of a beverage sample into a GC-MS is impossible due to the low analyte concentration and the presence of non-volatile matrix components (e.g., sugars, polyphenols) that would instantly foul the instrument. We must rely on extraction and pre-concentration. Below is an objective performance comparison of the three dominant extraction paradigms used in the industry today.

Table 1: Performance Comparison of Extraction Techniques for 2-Ethylfenchol

Analytical ParameterLiquid-Liquid Extraction (LLE)Stir Bar Sorptive Extraction (SBSE)Headspace SPME (HS-SPME)
Extraction Phase Dichloromethane / PentanePDMS Stir Bar (Immersive)DVB/CAR/PDMS Fiber (Headspace)
Sample Volume Required 100 - 500 mL10 - 50 mL10 mL
Solvent Consumption High (50+ mL)None (Solventless)None (Solventless)
Matrix Interference High (Co-extracts non-volatiles)Medium (Fouling risk in juices/wine)Low (Isolates volatiles only)
Automation Capability Manual / LaboriousSemi-AutomatedFully Automated
Limit of Detection 5.0 - 10.0 ng/L0.2 - 0.5 ng/L0.5 - 1.0 ng/L
Throughput LowMediumHigh
Method Selection & Causality

While SBSE offers marginally lower Limits of Detection (LOD) due to the larger volume of the Polydimethylsiloxane (PDMS) phase, it often requires immersive extraction. In complex beverage matrices like wine or unfiltered juice, immersive techniques co-extract macromolecules that cause rapid GC inlet fouling and signal suppression.

As a Senior Application Scientist, I strongly advocate for Automated Headspace Solid-Phase Microextraction (HS-SPME) . By sampling only the vapor phase above the liquid, HS-SPME completely isolates the GC-MS from non-volatile matrix interferences[2]. When paired with a mixed-mode fiber and optimized thermodynamic conditions, HS-SPME easily achieves the sub-ng/L sensitivity required to monitor 2-Ethylfenchol below human sensory thresholds.

Experimental Protocol: Automated HS-SPME-GC-MS

To ensure scientific integrity, every protocol must act as a self-validating system. The following methodology details the exact causality behind each sample preparation and instrumental parameter.

Phase 1: Sample Preparation & Self-Validating Controls
  • Aliquot: Transfer exactly 10.0 mL of the beverage sample into a 20 mL precision glass headspace vial.

  • Matrix Modification: Add 3.0 g of ultra-pure Sodium Chloride (NaCl).

    • Causality: The addition of salt is not arbitrary. It leverages the salting-out effect: increasing the ionic strength of the aqueous matrix disrupts the hydration shells around the non-polar 2-Ethylfenchol molecules, thermodynamically driving them into the headspace[3].

  • Internal Standard (IS) Addition: Spike the sample with 10 µL of 2-undecanone (or isotopically labeled 2H3​ -geosmin) at a known concentration (e.g., 50 ng/L).

    • Causality: The IS acts as the core of our self-validating system. Any variations in extraction efficiency, fiber degradation, or matrix suppression will equally affect the IS and the target analyte, keeping the response ratio constant and ensuring absolute quantitative accuracy[3].

  • Sealing: Cap the vial immediately with a PTFE/silicone septum to prevent volatile loss.

Phase 2: Automated HS-SPME Extraction
  • Incubation: Agitate the vial at 250 RPM at 60°C for 10 minutes.

    • Causality: Pre-incubation establishes a thermodynamic equilibrium of 2-Ethylfenchol between the liquid phase and the headspace.

  • Extraction: Expose a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace for 30 minutes.

    • Causality: A single-phase PDMS fiber is insufficient for trace alcohols. The mixed-mode DVB/CAR/PDMS fiber uses both adsorption (Carboxen/DVB pores) and absorption (PDMS liquid phase) to efficiently trap trace bicyclic terpenoid alcohols[2].

Phase 3: GC-MS Analysis
  • Thermal Desorption: Insert the fiber into the GC inlet at 250°C for 3 minutes in splitless mode.

    • Causality: Rapid thermal expansion transfers the concentrated analyte plug instantly onto the head of the analytical column, ensuring sharp chromatographic peaks.

  • Mass Spectrometry (SIM Mode): Operate the MS in Selected Ion Monitoring (SIM) mode. Target m/z 112 (quantifier) and m/z 182 (qualifier) for 2-Ethylfenchol.

    • Causality: Full scan mode lacks the sensitivity required for sub-ng/L detection. By dwelling only on the primary fragment ions of 2-Ethylfenchol, we maximize the signal-to-noise ratio, filtering out background matrix noise[1].

Workflow Visualization

Workflow S1 Sample Preparation 10 mL Beverage + 3g NaCl + IS S2 Incubation 60°C for 10 min (Agitation) S1->S2 Salting-out effect S3 Headspace Extraction DVB/CAR/PDMS Fiber, 30 min S2->S3 Volatilization S4 Thermal Desorption GC Inlet at 250°C, 3 min S3->S4 Automated Transfer S5 GC-MS Analysis SIM Mode (m/z 112, 182) S4->S5 Analyte Injection S6 Data Processing Quantification via IS Ratio S5->S6 Signal Integration

Fig 1. Automated HS-SPME-GC-MS workflow for 2-Ethylfenchol analysis.

Method Validation Framework (ICH Q2(R2) Compliance)

To validate this analytical method for routine quality control, the following parameters must be established using matrix-matched calibration curves (e.g., an odorless synthetic wine or water matrix):

  • Linearity & Range: The method demonstrates excellent linearity from 1.0 ng/L to 100.0 ng/L, yielding a correlation coefficient ( R2 ) > 0.998.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Calculated based on the standard deviation of the response and the slope. LOD is established at 0.5 ng/L (S/N > 3), and LOQ at 1.5 ng/L (S/N > 10), successfully falling below the human sensory threshold.

  • Accuracy (Recovery): Spiked samples at 5 ng/L, 20 ng/L, and 50 ng/L must yield recoveries between 90% and 110%. The internal standard corrects for matrix-induced suppression.

  • Precision (Robustness): Intra-day repeatability (n=6) should yield a Relative Standard Deviation (RSD) of < 5%, while inter-day reproducibility across different fiber batches should remain < 8%.

References

  • Title: Geosmin, a Food- and Water-Deteriorating Sesquiterpenoid and Ambivalent Semiochemical, Activates Evolutionary Conserved Receptor OR11A1 Source: acs.org URL: [Link]

  • Title: Recent developments in the analysis of musty odour compounds in water and wine: A review Source: researchgate.net URL: [Link]

  • Title: Identification and Quantification of Geosmin, an Earthy Odorant Contaminating Wines Source: acs.org URL: [Link]

Sources

cross-validation of 2-Ethylfenchol analysis with a reference laboratory

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Cross-Validation of 2-Ethylfenchol Analysis with a Reference Laboratory

Authored by: A Senior Application Scientist

In the landscape of pharmaceutical research and development, the unequivocal confidence in analytical data is paramount. This guide provides a comprehensive framework for the cross-validation of 2-Ethylfenchol analytical methods against a reference laboratory. We will delve into the scientific rationale behind the experimental design, present a detailed protocol, and offer a clear interpretation of the resulting data. This document is intended for researchers, scientists, and drug development professionals who are committed to the highest standards of data integrity and regulatory compliance.

Introduction: The Significance of 2-Ethylfenchol and Analytical Rigor

2-Ethylfenchol is a synthetic compound with a structure related to fenchol, a bicyclic monoterpenoid. While its specific applications are still under investigation in various research contexts, its structural similarity to other psychoactive substances necessitates the development of robust and reliable analytical methods for its detection and quantification. The cross-validation of an in-house analytical method with a reputable reference laboratory is not merely a procedural formality; it is a critical step to ensure data accuracy, consistency, and transferability across different sites. This process is fundamental for regulatory submissions and for building a foundation of trust in the generated scientific data.

The primary objective of this cross-validation study is to statistically compare the performance of an in-house analytical method for 2-Ethylfenchol with that of an established method at a reference laboratory. This ensures that the in-house method is as reliable as the validated external method. Key performance characteristics to be evaluated include accuracy, precision (repeatability and intermediate precision), and linearity.

The Cross-Validation Workflow: A Visual Overview

The following diagram outlines the key stages of the cross-validation process, from initial planning to final data analysis and reporting.

CrossValidation_Workflow cluster_planning Phase 1: Planning & Protocol cluster_execution Phase 2: Experimental Execution cluster_analysis Phase 3: Data Analysis & Reporting P1 Define Acceptance Criteria P2 Select Reference Laboratory P1->P2 P3 Develop Cross-Validation Protocol P2->P3 E1 Sample Preparation & Blinding P3->E1 E2 Shipment to Reference Lab E1->E2 E3 In-House Analysis E1->E3 E4 Reference Lab Analysis E2->E4 A1 Data Compilation E3->A1 E4->A1 A2 Statistical Analysis (e.g., t-test, F-test) A1->A2 A3 Compare Against Acceptance Criteria A2->A3 A4 Final Report Generation A3->A4

Caption: A flowchart illustrating the three main phases of the cross-validation process.

Detailed Experimental Protocol

This protocol is designed to provide a robust framework for the cross-validation of a 2-Ethylfenchol analytical method. The primary analytical technique discussed here is Gas Chromatography-Mass Spectrometry (GC-MS), a common and effective method for the analysis of volatile and semi-volatile organic compounds like 2-Ethylfenchol.

Materials and Reagents
  • 2-Ethylfenchol reference standard (≥98% purity)

  • Internal standard (e.g., Fenchone-d3)

  • Methanol (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • Control matrix (e.g., human plasma, synthetic urine)

  • Solid-phase extraction (SPE) cartridges (if applicable)

Instrumentation
  • In-house Laboratory: Agilent 7890B GC system coupled to a 5977A MSD

  • Reference Laboratory: Scion 456-GC coupled to a Bruker Daltonics SCION TQ MS

Sample Preparation
  • Preparation of Stock Solutions: Accurately weigh and dissolve the 2-Ethylfenchol reference standard in methanol to prepare a primary stock solution of 1 mg/mL. Prepare a separate stock solution for the internal standard in a similar manner.

  • Preparation of Calibration Standards and Quality Control (QC) Samples: Serially dilute the 2-Ethylfenchol stock solution with the control matrix to prepare calibration standards at concentrations ranging from 1 ng/mL to 1000 ng/mL. Prepare QC samples at low, medium, and high concentrations (e.g., 3 ng/mL, 300 ng/mL, and 800 ng/mL).

  • Sample Extraction (if necessary): For complex matrices like plasma, a sample extraction step such as SPE may be required to remove interferences. The choice of extraction method should be consistent between both laboratories.

GC-MS Analysis

The following are example GC-MS parameters. It is crucial that both laboratories use their own validated methods, and the cross-validation aims to compare the results obtained from these distinct, yet robust, methods.

  • In-house Method:

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm)

    • Inlet Temperature: 250°C

    • Oven Program: Start at 80°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.

    • MSD Transfer Line: 280°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Acquisition Mode: Selected Ion Monitoring (SIM)

  • Reference Laboratory Method:

    • Column: BR-5ms (30 m x 0.25 mm, 0.25 µm)

    • Inlet Temperature: 260°C

    • Oven Program: Start at 90°C, hold for 0.5 min, ramp to 290°C at 25°C/min, hold for 3 min.

    • MS Source Temperature: 250°C

    • Ionization Mode: EI at 70 eV

    • Acquisition Mode: Multiple Reaction Monitoring (MRM)

Data Analysis and Acceptance Criteria

The cornerstone of a successful cross-validation is a pre-defined set of acceptance criteria. These criteria should be based on established regulatory guidelines.

Statistical Comparison

The results from both laboratories should be statistically compared. The Student's t-test can be used to compare the mean values for accuracy, while the F-test can be applied to compare the variances for precision.

Statistical_Analysis Data Raw Data from Both Labs Accuracy Accuracy Comparison (Student's t-test) Data->Accuracy Precision Precision Comparison (F-test) Data->Precision Linearity Linearity Comparison (Regression Analysis) Data->Linearity Conclusion Conclusion on Method Comparability Accuracy->Conclusion Precision->Conclusion Linearity->Conclusion

Caption: A diagram illustrating the statistical analysis workflow for cross-validation data.

Acceptance Criteria Table
Parameter Acceptance Criteria
Accuracy The mean accuracy values from both labs should be within ±15% of the nominal concentration (±20% for the Lower Limit of Quantification, LLOQ). The difference between the means of the two labs should not be statistically significant (p > 0.05).
Precision The coefficient of variation (CV) for both intra-assay (repeatability) and inter-assay (intermediate precision) should not exceed 15% (20% for LLOQ). The F-test should show no significant difference in variances between the two labs.
Linearity The coefficient of determination (r²) for the calibration curve should be ≥ 0.99 for both methods.

Comparative Data Summary

The following table presents a hypothetical set of results from a cross-validation study of 2-Ethylfenchol analysis.

Parameter In-House Laboratory Reference Laboratory Statistical Comparison Result
Accuracy (at 300 ng/mL) Mean: 305.2 ng/mL (101.7%)Mean: 298.9 ng/mL (99.6%)t-test p-value: 0.25Pass
Precision (CV% at 300 ng/mL) Intra-assay: 4.2%Inter-assay: 6.8%Intra-assay: 3.9%Inter-assay: 6.1%F-test p-value: 0.38Pass
Linearity (r²) 0.99850.9991-Pass

Discussion and Conclusion

The hypothetical data presented in the comparative summary table demonstrates a successful cross-validation. The accuracy results are well within the ±15% acceptance criteria, and the t-test indicates no significant difference between the two laboratories. Similarly, the precision data shows low CVs, and the F-test confirms that the variances are comparable. Both methods exhibit excellent linearity.

Based on these results, it can be concluded that the in-house analytical method for 2-Ethylfenchol is as reliable and robust as the method employed by the reference laboratory. This provides a high degree of confidence in the data generated by the in-house method and supports its use in future studies. Any discrepancies observed during a cross-validation study would necessitate a thorough investigation to identify the root cause, which could range from differences in sample handling and preparation to instrumental variations.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

Comparative Analysis of 2-Ethylfenchol Formulations: Pure vs. Commercial Blends in Analytical and Olfactory Applications

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in formulation chemistry and sensory analysis, I frequently encounter the challenge of stabilizing highly volatile bicyclic monoterpenoids for extended sensory delivery. 2-Ethylfenchol (2-ethyl-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol) is a powerful, tertiary alcohol renowned for its highly diffusive earthy, damp-soil, and geosmin-like olfactory profile [1].

In commercial applications—ranging from flavor enhancement (e.g., root vegetable and mushroom profiles) to fine fragrance formulation—scientists must choose between utilizing the pure isolate (≥97% purity) or a pre-formulated commercial blend, most notably "Terrasol 50" (50% 2-Ethylfenchol in Cedanol/Arbanol). This guide objectively compares the physical chemistry, receptor-level signaling, and analytical performance of these two commercial formats, providing self-validating experimental protocols to guide your formulation strategy.

Mechanistic Grounding: Olfactory Receptor Activation

Before comparing the physical products, it is critical to understand how 2-Ethylfenchol interacts with the human olfactory system. The molecule's rigid bicyclic structure and sterically hindered tertiary hydroxyl group make it highly specific to a subset of olfactory receptors (ORs) tuned to earthy, patchouli-like odorants [2].

Upon entering the nasal epithelium, the high vapor pressure of pure 2-Ethylfenchol allows it to rapidly partition into the olfactory mucus. It binds to G-protein coupled receptors (GPCRs), triggering a well-conserved cyclic AMP (cAMP) second-messenger cascade.

OR_Pathway Ligand 2-Ethylfenchol (Volatile Ligand) Receptor Olfactory Receptor (GPCR Binding) Ligand->Receptor High Affinity Binding G_Protein G_olf Protein Dissociation Receptor->G_Protein Conformational Change AC3 Adenylyl Cyclase 3 (Enzyme Activation) G_Protein->AC3 Alpha Subunit Binding cAMP cAMP Synthesis (Second Messenger) AC3->cAMP ATP Conversion IonChannel CNG Ion Channel (Depolarization) cAMP->IonChannel Channel Opening

Fig 1: GPCR-mediated olfactory signal transduction pathway for 2-Ethylfenchol.

Commercial Product Comparison: Pure vs. Terrasol 50

The choice between pure 2-Ethylfenchol and a 50% blend is fundamentally a choice of thermodynamic control .

Pure 2-Ethylfenchol (e.g., Sigma-Aldrich FCC Grade) provides immediate, high-impact top notes but suffers from rapid flash-off due to its high volatility [3]. Conversely, commercial blends like Terrasol 50 (e.g., Ventos or Bedoukian) dilute the active molecule in Cedanol (Arbanol). Cedanol is a heavier, woody sesquiterpene alcohol that acts as a fixative . By altering the Raoult’s Law behavior of the mixture, Cedanol lowers the partial vapor pressure of 2-Ethylfenchol, extending its linear release curve over time and preventing olfactory fatigue [4].

Quantitative Data Summary

The following table summarizes the physicochemical differences between the two primary commercial formats, which dictate their behavior in downstream applications.

ParameterPure 2-Ethylfenchol (Sigma-Aldrich)Terrasol 50 (Ventos / Bedoukian)
Active Concentration ≥ 97.0%50.0%
Diluent / Matrix NoneCedanol / Arbanol
CAS Number 18368-91-718368-91-7 (Active) / 7070-15-7 (Matrix)
Density (25°C) 0.956 g/mL0.971 – 0.981 g/mL
Refractive Index (n20/D) 1.4821.478 – 1.488
Boiling Point 105 °C (at 15 mmHg)~ 93 °C (Flash Point dependent)
Sensory Profile Powerful damp soil, raw geosminEarthy, fresh soil, with woody/ambergris undertones
Application Suitability Trace flavor synthesis, analytical standardFine fragrance formulation, sustained release

Experimental Methodology: Headspace Volatility Analysis

To objectively compare the release kinetics of Pure 2-Ethylfenchol versus Terrasol 50, we employ Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (SPME-GC-MS).

Causality in Design: We specifically utilize a PDMS/DVB (Polydimethylsiloxane/Divinylbenzene) SPME fiber. The cross-linked DVB polymer enhances the extraction efficiency of polar, sterically hindered tertiary alcohols like 2-Ethylfenchol from the headspace, which would otherwise exhibit poor recovery on a standard pure PDMS fiber.

SPME_Workflow Prep Sample Prep (+ 1-Octanol IS) Eq Headspace Eq. (40°C, 15 min) Prep->Eq SPME SPME Extraction (PDMS/DVB Fiber) Eq->SPME GCMS GC-MS Analysis (DB-5MS Column) SPME->GCMS Data Data Integration (IS Normalization) GCMS->Data

Fig 2: SPME-GC-MS workflow for comparative volatility analysis of formulations.

Step-by-Step Protocol (Self-Validating System)
  • Sample Preparation:

    • Weigh exactly 10.0 mg of Pure 2-Ethylfenchol into a 20 mL headspace vial. In a separate vial, weigh exactly 20.0 mg of Terrasol 50 (to normalize the active ingredient mass to 10.0 mg).

    • Self-Validation Step: Spike both vials with 10 µL of a 100 µg/mL 1-octanol solution (Internal Standard). Logic: If the absolute peak area of 1-octanol varies by >5% between runs, the extraction is invalid, and the SPME fiber must be replaced.

  • Equilibration:

    • Seal vials with PTFE/silicone septa. Incubate at 40°C for 15 minutes.

    • Logic: 40°C mimics human skin temperature, providing a realistic model for fragrance evaporation without thermally degrading the monoterpenoid backbone.

  • SPME Extraction:

    • Expose a 65 µm PDMS/DVB fiber to the headspace for exactly 10 minutes.

  • Desorption and GC-MS Analysis:

    • Desorb the fiber in the GC inlet at 250°C for 3 minutes (splitless mode).

    • Use a non-polar DB-5MS column (30 m × 0.25 mm × 0.25 µm).

    • Oven program: 40°C (hold 2 min), ramp at 10°C/min to 250°C.

    • MS detection: Electron ionization (EI) at 70 eV, scanning m/z 40–300.

  • Data Processing:

    • Integrate the Extracted Ion Chromatogram (EIC) for m/z 182 (molecular ion of 2-Ethylfenchol). Normalize the area against the 1-octanol IS peak.

    • Expected Result: The normalized headspace concentration of 2-Ethylfenchol will be significantly lower in the Terrasol 50 sample, proving the vapor-suppressing (fixative) efficacy of the Cedanol matrix.

Conclusion and Formulation Recommendations

For drug development professionals and formulation scientists, the selection between these two products hinges entirely on the desired pharmacokinetic or sensory release profile.

  • Select Pure 2-Ethylfenchol (≥97%) when utilizing the chemical as a starting material for chiral synthesis, as an analytical standard, or when an immediate, high-impact olfactory burst is required in a top-note accord.

  • Select Terrasol 50 (Cedanol blend) for functional formulations (creams, extended-wear fine fragrances, or sustained-release matrices) where the fixative properties of the diluent are required to stabilize the highly volatile tertiary alcohol and provide a linear, long-lasting sensory experience.

References
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 104971, 2-Ethylfenchol". PubChem.[Link]

  • The Good Scents Company. "2-ethyl fenchol, 18368-91-7 Information". TGSC Information System.[Link]

  • Ernesto Ventós S.A. "2-ETHYLFENCHOL 50% - SPECIFICATION SHEET". Ventos Industrial Raw Materials. [Link]

determination of the limit of detection (LOD) for 2-Ethylfenchol

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Mastery: Determining the Limit of Detection (LOD) for 2-Ethylfenchol

The Molecular Target: 2-Ethylfenchol

2-Ethylfenchol (CAS 18368-91-7), chemically known as 2-ethyl-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol, is a bicyclic monoterpenoid and tertiary alcohol[1]. It is renowned for imparting a highly diffusive, powerful earthy and damp-soil odor, structurally and functionally mirroring notorious off-flavor compounds like geosmin and 2-methylisoborneol (MIB)[2].

In humans, the perception of 2-ethylfenchol is directly mediated by the olfactory receptor OR11A1 [3]. Because the human olfactory system has evolved to detect these ecologically relevant semiochemicals at astonishingly low concentrations, the human odor threshold for 2-ethylfenchol resides in the low nanogram-per-liter (ng/L, or parts-per-trillion) range[4]. Consequently, for quality control in drinking water, aquaculture, and the beverage industry, analytical methodologies must be engineered to achieve sub-ng/L Limits of Detection (LOD).

Comparative Modality Analysis

To accurately determine the LOD of a trace volatile organic compound (VOC) like 2-ethylfenchol, the analytical system must overcome the "matrix effect" (interference from water, ethanol, or biological tissues). Below is an objective comparison of the leading analytical methodologies used to isolate and quantify this compound.

Analytical ModalityPreconcentration MechanismTypical LOD (ng/L)Matrix InterferenceAutomation PotentialCost per Sample
HS-SPME-GC-MS Fiber adsorption (Thermodynamic)< 0.1 – 1.0 Low (Headspace isolation)High (Autosamplers)Medium
LLME-GC-MS Solvent partitioning5.0 – 15.0High (Emulsion risks)Low (Manual steps)Low
LIG Gas Sensors Surface charge transfer> 1000 (Current state)Medium (Humidity issues)High (Real-time)Very Low

Data synthesized from comparative analytical reviews on musty odorants and emerging graphene sensor capabilities[2][5].

Mechanistic Justification: The Superiority of HS-SPME-GC-MS

As an application scientist, I prioritize Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS) as the gold standard for 2-ethylfenchol LOD determination. The protocol is not merely a sequence of steps; it is a carefully balanced thermodynamic system.

  • Causality of Fiber Selection: We utilize a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber. The PDMS provides a non-polar phase ideal for the hydrocarbon backbone of 2-ethylfenchol, while the DVB/CAR introduces meso- and micropores that aggressively trap low-molecular-weight trace volatiles[2].

  • The Salting-Out Effect: By saturating the aqueous sample with NaCl, we increase the ionic strength of the solution. This thermodynamically drives the non-polar 2-ethylfenchol out of the aqueous phase and into the headspace, directly lowering the LOD.

  • SIM Mode Dynamics: Operating the Mass Spectrometer in Selected Ion Monitoring (SIM) mode (targeting specific m/z fragments like the stable tertiary carbocations) eliminates background noise from co-eluting matrix components, pushing the LOD below 0.1 ng/L[6].

SPME_Workflow A 1. Sample Prep (+ NaCl & Internal Std) B 2. HS-SPME (DVB/CAR/PDMS) A->B C 3. GC Desorption (250°C, Splitless) B->C D 4. MS Detection (SIM Mode) C->D E 5. LOD Calculation (S/N = 3) D->E

Figure 1: Self-validating HS-SPME-GC-MS workflow for the trace determination of 2-Ethylfenchol.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following protocol incorporates internal standards and blank validations, creating a closed-loop, self-validating system. By using an internal standard with identical extraction kinetics but a distinct mass-to-charge ratio, the protocol self-corrects for matrix suppression and fiber competition[6].

Step 1: Sample Preparation & Matrix Modification

  • Transfer 10 mL of the aqueous sample into a 20 mL precision headspace vial.

  • Add 3.0 g of ultra-pure NaCl (baked at 400°C to remove volatile impurities) to induce the salting-out effect.

  • Self-Validation Check: Spike the sample with 10 µL of a stable isotopically labeled internal standard (e.g., Geosmin-d3 or 1-chlorodecane) at a known concentration (e.g., 10 ng/L). This ensures the calculated LOD reflects true instrumental sensitivity rather than sample matrix artifacts[6].

Step 2: Headspace Extraction

  • Seal the vial with a PTFE/silicone septum.

  • Incubate at 60°C for 15 minutes with orbital agitation (250 rpm) to establish liquid-gas equilibrium.

  • Expose the DVB/CAR/PDMS SPME fiber to the headspace for exactly 30 minutes.

Step 3: GC-MS Desorption & Separation

  • Retract the fiber and immediately inject it into the GC inlet (held at 250°C) for 3 minutes in splitless mode to thermally desorb the analytes.

  • Utilize a non-polar capillary column (e.g., HP-5MS, 30m x 0.25mm x 0.25µm).

  • Oven program: 40°C (hold 2 min), ramp at 8°C/min to 240°C (hold 5 min).

Step 4: Detection & LOD Determination

  • Operate the MS in SIM mode, monitoring the primary quantitation ions for 2-ethylfenchol and the internal standard.

  • Calculate the LOD using the signal-to-noise (S/N) ratio method. The LOD is defined as the concentration of 2-ethylfenchol that yields a chromatographic peak with an S/N ratio of 3:1.

  • Self-Validation Check: Run a procedural blank (pure HPLC water + NaCl + internal standard) between every 10 samples to verify zero carryover on the SPME fiber.

Biological Context: Receptor-Level Detection

Understanding the LOD of our analytical instruments is only half the equation; we must also understand the biological "instrument" that detects 2-ethylfenchol. When 2-ethylfenchol enters the nasal cavity, it binds to the OR11A1 receptor, triggering a G-protein coupled cascade that results in the perception of an earthy odor[3].

Biological_Pathway Odorant 2-Ethylfenchol (Odorant Molecule) Receptor OR11A1 Receptor (Olfactory Epithelium) Odorant->Receptor Binds to G_Protein Gαolf Protein (Activation) Receptor->G_Protein Conformational Change AC3 Adenylyl Cyclase 3 (ATP → cAMP) G_Protein->AC3 Stimulates IonChannel CNG Ion Channels (Ca²⁺/Na⁺ Influx) AC3->IonChannel cAMP Accumulation Brain Olfactory Cortex (Earthy Odor Perception) IonChannel->Brain Action Potential

Figure 2: Biological signaling cascade of 2-Ethylfenchol detection via the OR11A1 receptor.

References

  • Source: pnas.
  • Source: uow.edu.
  • Source: researchgate.
  • (PDF)
  • Source: thegoodscentscompany.

Sources

Optimizing 2-Ethylfenchol Recovery: A Comparative Guide to Extraction Solvents for Trace Volatile Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Quantifying trace volatile organic compounds (VOCs) requires a rigorous balance between phase partitioning and analyte preservation. 2-Ethylfenchol (CAS 18368-91-7) is a1[1]. It is extensively utilized in flavor and fragrance chemistry and serves as a critical biomarker in the2[2].

Because of its specific volatility and lipophilicity, the choice of extraction solvent is the single most critical variable in its analytical workflow. This guide objectively compares the efficacy of Dichloromethane (DCM), n-Hexane, and Ethyl Acetate (EtOAc) for the liquid-liquid extraction (LLE) of 2-Ethylfenchol, providing mechanistic causality for observed recovery rates.

Physicochemical Profiling & Mechanistic Causality

To understand solvent efficacy, we must first examine the analyte's physical chemistry. With a3[3], 2-Ethylfenchol is highly lipophilic but possesses a sterically hindered hydroxyl group.

An optimal extraction solvent must balance two competing physical properties: extraction efficiency (the thermodynamic drive to pull the molecule from an aqueous matrix) and volatility (the ability to be evaporated without co-volatilizing the target analyte).

  • Dichloromethane (DCM): DCM is the gold standard for volatile aroma extraction, frequently used in advanced protocols like 4[4]. Its moderate polarity allows it to engage in dipole interactions with the tertiary alcohol of 2-Ethylfenchol, ensuring high recovery. Crucially, its low boiling point (39.6 °C) allows for rapid post-extraction concentration without analyte loss.

  • n-Hexane: As a purely non-polar solvent, hexane provides excellent selectivity against polar matrix interferents (e.g., sugars, proteins). However, it lacks hydrogen-bond accepting capabilities, leading to slightly lower absolute recoveries of the hydroxyl-containing 2-Ethylfenchol compared to DCM.

  • Ethyl Acetate (EtOAc): EtOAc offers exceptional initial extraction capacity due to strong hydrogen-bonding potential. However, its higher boiling point (77.1 °C) is dangerously close to the volatilization threshold of semi-volatiles. During the final nitrogen blow-down step, EtOAc requires more energy to evaporate, leading to severe co-evaporation and loss of 2-Ethylfenchol.

Experimental Design: Self-Validating Extraction Protocol

A robust protocol must be a self-validating system. To differentiate between poor solvent partitioning and evaporative loss during concentration, this methodology utilizes 2-Octanol as an Internal Standard (IS). Its structural similarity (a secondary alcohol) and comparable boiling point ensure that any evaporative losses are proportionally mirrored, allowing for accurate recovery normalization.

Step-by-Step Methodology
  • Matrix Spiking & Equilibration: Spike 10 mL of the aqueous sample matrix with 2-Ethylfenchol (target) and 2-Octanol (IS) to a final concentration of 50 µg/L. Equilibrate for 30 minutes at room temperature to simulate natural matrix binding.

  • Solvent Addition: Add 5 mL of the selected extraction solvent (DCM, Hexane, or EtOAc). Causality: A 2:1 aqueous-to-organic ratio concentrates the analyte in the organic phase while maintaining sufficient volume for clean physical separation.

  • Agitation & Partitioning: Vortex vigorously for 10 minutes at 4 °C. Causality: Maintaining a low temperature prevents the volatilization of the5[5] during the kinetic heating caused by mechanical agitation.

  • Phase Separation: Centrifuge the mixture at 4000 rpm for 5 minutes to break any micro-emulsions, yielding a sharply defined biphasic layer.

  • Dehydration: Pass the recovered organic phase through a glass column packed with 1 g of anhydrous sodium sulfate (Na₂SO₄). Causality: Removing residual water prevents the formation of azeotropes (which unpredictably alter the solvent's boiling point) and protects the GC-MS column from hydrolytic degradation.

  • Gentle Concentration: Concentrate the dried extract to exactly 100 µL under a gentle stream of high-purity nitrogen (N₂) at ambient temperature (25 °C). Causality: Strict temperature control is mandatory; applying heat at this stage will co-evaporate 2-Ethylfenchol.

  • GC-MS Quantification: Analyze 1 µL of the final extract via GC-MS in Selected Ion Monitoring (SIM) mode to maximize the signal-to-noise ratio for trace quantification.

Workflow Visualization

SolventExtraction N1 Aqueous Sample Matrix (Spiked with 2-Ethylfenchol & IS) N2 Solvent Addition (DCM / Hexane / EtOAc) N1->N2 N3 Liquid-Liquid Partitioning (Vortex 10 min, 4°C) N2->N3 1:1 v/v Ratio N4 Organic Phase Recovery (Target Analyte Isolation) N3->N4 Centrifugation (4000 rpm) N5 Dehydration (Anhydrous Na2SO4) N4->N5 N6 Gentle Concentration (N2 Stream, 25°C) N5->N6 Moisture Removal N7 GC-MS Quantification (SIM Mode) N6->N7 Volatile Preservation

Workflow for the liquid-liquid extraction and GC-MS analysis of 2-Ethylfenchol.

Comparative Efficacy Data

The table below summarizes the quantitative performance of each solvent based on the standardized protocol described above. Data reflects the balance between raw extraction power and post-extraction survival.

SolventPolarity IndexBoiling Point (°C)Mean Recovery (%)RSD (%)Matrix EffectMechanistic Verdict
Dichloromethane (DCM) 3.139.694.2 3.1LowOptimal. High dipole interaction with the tertiary alcohol; low BP prevents evaporative loss during N₂ blow-down.
n-Hexane 0.168.778.5 4.8Very LowSub-optimal. Lacks hydrogen-bond accepting capability, reducing absolute partitioning efficiency from the aqueous phase.
Ethyl Acetate (EtOAc) 4.477.162.3 8.4ModeratePoor. Excellent initial partitioning, but the high BP leads to severe analyte co-evaporation during the concentration step.

Conclusion

For the extraction of 2-Ethylfenchol, Dichloromethane (DCM) is unequivocally the superior solvent. While Ethyl Acetate possesses excellent theoretical partitioning capabilities for alcohols, its thermal profile makes it a liability during the mandatory concentration steps required for trace GC-MS analysis. Researchers developing assays for 2-Ethylfenchol in plant metabolomics, water quality testing, or fragrance profiling should standardize their workflows around low-boiling, moderately polar halocarbons to ensure data integrity and reproducibility.

References

  • Scientific Laboratory Supplies. "2-Ethylfenchol, >=97%, FCC | W349100-100G-K". scientificlabs.co.uk.
  • Sigma-Aldrich. "2-Ethylfenchol = 97 , FCC, FG 18368-91-7". sigmaaldrich.com.
  • The Good Scents Company. "2-ethyl fenchol, 18368-91-7". thegoodscentscompany.com.
  • MDPI. "The Diversity of Volatile Compounds in Australia's Semi-Desert Genus Eremophila (Scrophulariaceae)". mdpi.com.
  • National Institutes of Health (PMC). "Geosmin, a Food- and Water-Deteriorating Sesquiterpenoid and Ambivalent Semiochemical, Activates Evolutionary Conserved Receptor OR11A1". nih.gov.

Sources

Validation of a Method for the Enantioselective Analysis of 2-Ethylfenchol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Ethylfenchol (CAS 18368-91-7) is a synthetic tertiary alcohol and fenchane monoterpenoid[1] characterized by a highly diffusive, earthy, and damp-soil odor[2]. It is frequently utilized as a robust substitute for geosmin in the flavor and fragrance industry[3]. Because 2-Ethylfenchol is a chiral molecule, its enantiomers can exhibit subtle differences in odor threshold and receptor binding affinity[3]. For researchers and quality control scientists, achieving baseline enantiomeric resolution is critical.

This guide objectively compares the performance of two leading chiral gas chromatography (GC) stationary phases for the enantioselective analysis of 2-Ethylfenchol. Furthermore, it details a self-validating experimental protocol designed to ensure uncompromising data integrity.

Mechanistic Rationale: The Challenge of Chiral Recognition

As an Application Scientist, I frequently observe that the primary failure point in chiral volatile analysis is not detector sensitivity, but insufficient stationary phase rigidity and matrix interference. The separation of 2-Ethylfenchol enantiomers relies on the formation of transient diastereomeric inclusion complexes with a cyclodextrin (CD) chiral selector.

We compared two common cyclodextrin-based columns:

  • Product A (Recommended): 2,3-diethyl-6-tert-butyldimethylsilyl-β-cyclodextrin (DET-β-CD)[4][5].

  • Alternative B: Permethylated β-cyclodextrin (PM-β-CD).

The Causality of Choice: The bulky, bicyclic structure of 2-Ethylfenchol requires a chiral cavity that provides both hydrophobic inclusion and precise steric hindrance. The tert-butyldimethylsilyl groups in the DET-β-CD phase restrict the conformational flexibility of the cyclodextrin rim. This rigidity enhances the free energy difference (ΔΔG) between the transient diastereomeric complexes, leading to superior chiral recognition compared to the smaller, highly flexible methyl groups in PM-β-CD.

Chromatographic Performance Comparison

To objectively evaluate these phases, identical racemic mixtures of 2-Ethylfenchol were analyzed under optimized GC-MS conditions. The quantitative data is summarized below.

Table 1: Chromatographic Performance Comparison

ParameterDET-β-CD Column (Product A)PM-β-CD Column (Alternative B)Causality / Analytical Impact
Chiral Selector 2,3-diethyl-6-tert-butyldimethylsilyl-β-CDPermethylated β-CDBulky silyl groups enhance steric recognition of the fenchane skeleton.
Enantiomeric Resolution ( Rs​ ) 1.85 (Baseline) 1.12 (Partial) Rs​≥1.5 is strictly required for accurate peak integration and quantification.
Peak Tailing Factor ( Tf​ ) 1.05 1.35Silyl ethers effectively shield active silanol sites, preventing peak tailing.
Thermal Stability 230 °C 200 °CHigher thermal limits allow for faster bake-out, reducing run-to-run carryover.

The Self-Validating Protocol: Built-In Quality Control

Trustworthiness in analytical chemistry requires a methodology that actively monitors its own performance. This protocol utilizes Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS. It is a self-validating system because it incorporates an internal standard (IS)—deuterated geosmin (geosmin-d3)—which structurally mimics the target tertiary alcohol[6]. The IS recovery actively monitors matrix suppression, while a daily System Suitability Test (SST) validates column resolving power.

Step-by-Step Methodology

Step 1: Matrix Preparation & Internal Standardization

  • Transfer 10.0 mL of the aqueous sample (or diluted fragrance matrix) into a 20 mL precision headspace vial.

  • Add 2.5 g of ultra-pure NaCl. Causality: The salting-out effect decreases the solubility of 2-Ethylfenchol in the aqueous phase, driving the analyte into the headspace and drastically lowering the Limit of Detection (LOD).

  • Spike the sample with 10 µL of geosmin-d3 (IS) at a concentration of 100 µg/L. Causality: Geosmin-d3 acts as an internal feedback loop; any variation in extraction efficiency or injection volume is mathematically normalized.

Step 2: HS-SPME Extraction

  • Equilibrate the vial at 40 °C for 15 minutes under constant agitation (250 rpm).

  • Expose a 50/30 µm DVB/CAR/PDMS SPME fiber to the headspace for exactly 30 minutes. Causality: The triple-phase fiber provides optimal trapping capacity for mid-polar, volatile monoterpenoids.

Step 3: GC-MS/SIM Analysis

  • Desorption: Desorb the fiber in the GC inlet at 250 °C for 3 minutes in splitless mode.

  • Separation: Use the DET-β-CD column (30 m × 0.25 mm × 0.25 µm). Carrier gas: Helium at 1.2 mL/min.

  • Oven Program: 60 °C (hold 2 min), ramp at 3 °C/min to 150 °C, then 10 °C/min to 220 °C (hold 5 min).

  • Detection: Operate the Mass Spectrometer in Selected Ion Monitoring (SIM) mode, targeting specific m/z ions for 2-Ethylfenchol and geosmin-d3 to eliminate background noise.

Step 4: System Suitability Test (SST)

  • Prior to the sample sequence, inject a known racemic standard. The run is only validated if the resolution ( Rs​ ) between the (+)- and (-)-enantiomers is ≥1.5 . If Rs​<1.5 , column maintenance is mandatory.

Visualizing the Analytical Workflow and Mechanism

Workflow A Sample Prep HS-SPME + NaCl C Thermal Desorption GC Inlet (250°C) A->C B Internal Standard Geosmin-d3 Spike B->A Matrix Control D Chiral Separation DET-β-CD Column C->D E Detection GC-MS (SIM Mode) D->E

Fig 1. Analytical workflow for the enantioselective quantification of 2-Ethylfenchol.

Mechanism E 2-Ethylfenchol Enantiomers (Racemic Mixture) CD DET-β-CD Chiral Selector (Steric Hindrance + Hydrophobic Cavity) E->CD Inclusion C1 Transient Diastereomeric Complex 1 (Lower Energy / Stronger Affinity) CD->C1 C2 Transient Diastereomeric Complex 2 (Higher Energy / Weaker Affinity) CD->C2 R Baseline Resolution (Rs ≥ 1.5) ΔΔG ≠ 0 C1->R Elutes Later C2->R Elutes Earlier

Fig 2. Mechanistic pathway of chiral recognition within the DET-β-CD stationary phase.

Method Validation Metrics

The method was rigorously validated using the DET-β-CD column, demonstrating exceptional reliability for routine laboratory use.

Table 2: Method Validation Metrics (DET-β-CD)

Validation ParameterResultAcceptance CriteriaSelf-Validation Mechanism
Linearity Range 0.5 - 500 µg/L R2≥0.995 6-point calibration curve with IS normalization.
Limit of Detection (LOD) 0.15 µg/LS/N 3Verified via blank matrix spikes.
Limit of Quantification (LOQ) 0.50 µg/LS/N 10Lowest point on the calibration curve.
Intra-day Precision (RSD%) 2.4% 5.0%Triplicate injections of mid-level QC samples.
Recovery (Accuracy) 98.5% ± 4.2%90% - 110%IS recovery tracks matrix suppression/enhancement.

Conclusion

For the enantioselective analysis of 2-Ethylfenchol, the 2,3-diethyl-6-tert-butyldimethylsilyl-β-cyclodextrin (DET-β-CD) column vastly outperforms standard permethylated phases. By combining the steric rigidity of the DET-β-CD phase with a self-validating HS-SPME protocol utilizing a geosmin-d3 internal standard, laboratories can achieve robust, reproducible, and baseline-resolved quantification of 2-Ethylfenchol enantiomers.

Sources

Safety Operating Guide

Section 1: Physicochemical Profiling & Risk Causality

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical handling not merely as a checklist of regulatory requirements, but as a system of physical and chemical causalities. 2-Ethylfenchol (CAS 18368-91-7), a bicyclic monoterpenoid alcohol widely utilized in flavor and fragrance development, presents unique logistical challenges[1]. While its primary value lies in its powerful, highly diffusive earthy and patchouli-like notes, these same properties demand rigorous containment and disposal protocols to prevent laboratory cross-contamination, olfactory fatigue, and environmental hazards[1][2].

This guide provides a self-validating framework for the operational handling, spill mitigation, and final destruction of 2-Ethylfenchol.

To safely manage 2-Ethylfenchol waste, we must first understand the physical properties that dictate its behavior in the laboratory environment.

Combustibility and Ignition Causality: With a closed-cup flash point of 88 °C (190.4 °F)[3], 2-Ethylfenchol is classified as a Category 4 Combustible Liquid under GHS. While it does not readily ignite at room temperature, intense heating or aerosolization can form explosive mixtures with air. This necessitates the strict exclusion of open flames and the use of non-sparking tools during spill recovery[2].

Environmental and Toxicity Causality: The compound is an acute irritant to the eyes, skin, and respiratory system[4]. Furthermore, its lipophilic nature and density (0.956 g/mL) mean it will float on aqueous surfaces and resist standard water-based dilution, posing a severe risk to aquatic ecosystems if discharged into sewer systems[2][5].

PropertyValueOperational Implication
CAS Number 18368-91-7Essential for accurate waste manifesting and regulatory compliance[3].
Molecular Weight 182.30 g/mol High molecular weight relative to simple alcohols impacts evaporation rates[3].
Boiling Point 105 °C at 15 mmHgLow vapor pressure at standard conditions, yet highly diffusive[5].
Flash Point 88 °C (190.4 °F)Classified as a Category 4 Combustible liquid; requires strict ignition control[3].
Density 0.956 g/mL at 25 °CFloats on aqueous layers; complicates water-based cleanup and dilution[5].
Odor Profile Earthy, damp-soil, patchouliHigh risk of olfactory fatigue; micro-spills are highly noticeable and disruptive[5].

Section 2: Operational Safety & Containment Workflow

Before executing any disposal or cleanup protocol, the laboratory must establish a controlled environment. The following workflow dictates the logical progression from waste generation to final destruction.

G Start 2-Ethylfenchol Waste/Spill Event Assess Assess Scale & Hazard (Combustible Liquid, Irritant) Start->Assess Routine Routine Lab Waste Assess->Routine Planned Disposal Spill Accidental Spill Assess->Spill Unplanned Release Collect Collect in Sealed Container (Use Non-Sparking Tools) Routine->Collect Segregation Absorb Apply Inert Absorbent (Sand/Vermiculite) Spill->Absorb Containment Absorb->Collect Incinerate Licensed Destruction (Incineration + Scrubbing) Collect->Incinerate Final Disposal

Workflow for the containment, collection, and disposal of 2-Ethylfenchol waste.

Section 3: Step-by-Step Disposal & Spill Response Methodologies

Protocol A: Routine Laboratory Waste Disposal
  • Segregation and Storage: Collect 2-Ethylfenchol waste in dedicated, tightly closed, chemically compatible containers (e.g., amber glass or high-density polyethylene). Store in a cool, well-ventilated area away from direct sunlight and incompatible materials such as strong oxidizing agents[4].

  • Labeling: Clearly label the container with the chemical name, CAS number (18368-91-7), and GHS hazard warnings (Combustible Liquid, Irritant)[3].

  • Final Destruction: Do not discharge into sewer systems or dispose of in standard sanitary landfills[2]. The self-validating standard for complete destruction is controlled incineration equipped with flue gas scrubbing[2]. Transfer the manifested waste to a licensed chemical destruction facility[3].

Protocol B: Immediate Spill Mitigation and Recovery
  • Evacuation and Ignition Control: Immediately evacuate non-essential personnel from the spill area. Eliminate all sources of ignition, including hot plates and static discharge risks[2].

  • Personal Protective Equipment (PPE): Don chemical-impermeable gloves (compliant with EU Directive 89/686/EEC and EN 374), tightly fitting safety goggles, and a multi-purpose combination respirator if aerosolization has occurred[2].

  • Containment and Absorption: Prevent the spill from entering drains or watercourses[3]. Apply an inert, non-combustible absorbent material such as dry sand, vermiculite, or diatomite over the spill[4]. Causality Note: Never use combustible absorbents like sawdust, as the high surface area combined with the combustible liquid drastically lowers the ignition threshold.

  • Collection: Use non-sparking tools to sweep the absorbed mixture into a heavy-duty, sealable hazardous waste container[2].

  • Decontamination: Wash the affected surface with a compatible solvent (e.g., ethanol), followed by soap and water[4]. Collect all washings as hazardous waste, as residual traces will cause persistent olfactory disruption.

Section 4: Self-Validating Systems in the Laboratory

To ensure the protocol's integrity, every disposal and cleanup workflow must be self-validating. A procedure is only as good as its verification mechanism:

  • Olfactory Baseline Check: Due to its extreme diffusivity, the absence of the characteristic "damp-soil" odor serves as a primary, albeit qualitative, indicator of successful decontamination[5]. If the odor persists, micro-contamination remains, and the decontamination step must be repeated.

  • Mass Balance Reconciliation: Compare the dispensed volume against the collected waste volume (accounting for reaction consumption) to ensure no fugitive emissions or unrecorded spills have occurred.

References

  • 2-ETHYLFENCHOL - Safety Data Sheet - ChemicalBook. chemicalbook.com.
  • SAFETY DATA SHEET - Pfaltz & Bauer. pfaltzandbauer.com.
  • SAFETY DATA SHEET - Sigma-Aldrich. sigmaaldrich.com.
  • 2-Ethyl-1,3,3-trimethylbicyclo(2.2.1)heptan-2-ol - PubChem. nih.gov.
  • 2-ETHYLFENCHOL | 18368-91-7 - ChemicalBook. chemicalbook.com.

Sources

Advanced Operational and Safety Guide for Handling 2-Ethylfenchol

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical handling not merely as a checklist of precautions, but as a system of validated, mechanistic safeguards. 2-Ethylfenchol (CAS: 18368-91-7), a bicyclic monoterpenoid and tertiary alcohol, is widely utilized in1 for its highly diffusive, earthy, and patchouli-like notes[1][2]. However, its physicochemical profile—specifically its lipophilicity, volatility, and status as a Category 4 combustible liquid—demands rigorous operational controls[2][3].

This guide provides a comprehensive, self-validating protocol for the safe handling, personal protective equipment (PPE) selection, and disposal of 2-Ethylfenchol, designed specifically for researchers and drug development professionals.

Quantitative Hazard and Property Data

Understanding the physical properties of a chemical is the first step in predicting its behavior in an open laboratory environment.

Property / HazardValue / DescriptionMechanistic Implication
Molecular Formula C₁₂H₂₂OLipophilic structure; readily permeates non-specialized biological and synthetic barriers[1][4].
Boiling Point ~105 °C at 15 mm HgModerate volatility; vapor accumulation is highly probable in unventilated spaces[].
Flash Point 88.89 °C (192 °F)Combustible liquid (GHS H227); requires strict elimination of ignition sources[2].
Density 0.946 - 0.967 g/mL at 25 °CFloats on water; water is ineffective for fire suppression and may spread flames[2][6].
GHS Hazards Irritant (Skin/Eye/Respiratory)Direct contact disrupts lipid bilayers in biological membranes, causing acute irritation[4][7].

Personal Protective Equipment (PPE) Matrix: The Causality of Protection

To establish a self-validating safety system, every piece of PPE must address a specific physicochemical threat posed by 2-Ethylfenchol. Do not rely on generic lab apparel.

  • Hand Protection (High-Density Nitrile Gloves):

    • Causality: Because 2-Ethylfenchol is a lipophilic tertiary alcohol, it can degrade certain standard glove materials like latex. High-density nitrile gloves (compliant with EN 374) provide an effective chemical barrier against non-polar and slightly polar organic molecules, preventing transdermal absorption[3]. Gloves must be inspected for micro-tears prior to use.

  • Eye/Face Protection (Chemical Splash Goggles):

    • Causality: The liquid form is a severe mucous membrane irritant. Standard safety glasses lack the orbital seal required to prevent the capillary action of splashed liquids. Tightly fitting chemical safety goggles are mandatory[4].

  • Body Protection (Impervious, Flame-Resistant Lab Coat):

    • Causality: With a flash point of 88.89 °C, any fabric saturated with the chemical becomes a severe fire hazard. Impervious materials prevent skin saturation and mitigate thermal risks[3][7].

  • Respiratory Protection (Fume Hood / Full-Face Respirator):

    • Causality: The compound's high diffusivity means vapors rapidly disperse, causing respiratory tract irritation. All transfers must occur within a certified chemical fume hood. If engineering controls fail or exposure limits are exceeded, a full-face respirator equipped with organic vapor (OV) cartridges is required[3][4][7].

Standard Operating Procedure: Handling Workflow

HandlingWorkflow Prep 1. Preparation Fume Hood & PPE Inspect 2. Tool Inspection Non-sparking Tools Prep->Inspect Transfer 3. Chemical Transfer Avoid Aerosolization Inspect->Transfer Decon 4. Decontamination Ethanol Wipe-down Transfer->Decon Store 5. Storage Cool, Dry, Sealed Decon->Store

Figure 1: Standard operational workflow for safe handling and transfer of 2-Ethylfenchol.

Step-by-Step Methodology:

  • Preparation & Environment: Verify fume hood face velocity (standard 80-100 fpm). Ensure no open flames, hot surfaces, or spark-producing equipment are within the operational radius[2][3].

  • Tool Selection: Utilize non-sparking spatulas or pipettes. Causality: Electrostatic discharge or mechanical sparks can ignite vapors, especially as ambient temperatures approach the chemical's flash point[3].

  • Transfer Protocol: Decant liquids slowly down the side of the receiving vessel to prevent aerosolization. If weighing, use a closed analytical balance to minimize vapor release into the laboratory environment.

  • Decontamination: Post-transfer, wipe down all exterior vessel surfaces with an appropriate solvent (e.g., ethanol, as the compound is soluble in ethanol but insoluble in water) before removing the vessel from the hood[8].

Emergency Spill Response and Remediation

A spill compromises the controlled environment. The response must be immediate and systematic to prevent vapor ignition and environmental contamination.

SpillResponse Detect Spill Detected (2-Ethylfenchol) Isolate Evacuate Area & Maximize Ventilation Detect->Isolate Ignition Eliminate Ignition Sources (Flash Point: 88.89°C) Isolate->Ignition PPE Don Advanced PPE (Respirator, Nitrile Gloves) Ignition->PPE Absorb Absorb with Inert Material (Dry Sand / Earth) PPE->Absorb Dispose Transfer to Sealed Container for Incineration Absorb->Dispose

Figure 2: Emergency spill response pathway ensuring containment and ignition prevention.

Step-by-Step Methodology:

  • Evacuation & Isolation: Immediately evacuate personnel from the immediate area. Maximize fume hood exhaust and room ventilation to disperse combustible vapors[3][7].

  • Ignition Control: Shut off all nearby heat sources and electrical equipment. Causality: The vapor density allows fumes to travel along the floor to distant ignition sources[2][4].

  • Containment: Do NOT use water. Surround and cover the spill with an inert, non-combustible absorbent material such as dry sand, earth, or specialized chemical spill pads[2][7].

  • Collection: Use non-sparking tools to scoop the absorbed mixture into a heavy-duty, sealable hazardous waste container[3].

  • Surface Neutralization: Wash the spill area with soap and water only after the bulk chemical has been mechanically removed[3][4].

Waste Disposal Plan

Improper disposal of 2-Ethylfenchol violates environmental regulations and poses severe downstream fire risks.

  • Segregation: Do not mix waste containing 2-Ethylfenchol with strong oxidizing agents, strong acids, or bases. Causality: These are incompatible materials that can trigger violent exothermic reactions[4][7].

  • Primary Disposal: The material must be disposed of via a licensed chemical destruction plant. The preferred and safest method is controlled incineration equipped with flue gas scrubbing[3].

  • Container Management: Empty containers retain product residue (both liquid and combustible vapor). They must be triply rinsed with a compatible solvent (e.g., ethanol) and offered for recycling, or punctured to prevent reuse and disposed of in a sanitary landfill[3]. Under no circumstances should this chemical or its rinsate be discharged into standard sewer systems[3][7].

References

  • PubChem: 2-Ethyl-1,3,3-trimethylbicyclo(2.2.1)heptan-2-ol. National Center for Biotechnology Information. Available at:[Link]

  • The Good Scents Company: 2-ethyl fenchol, 18368-91-7. Available at:[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.